(2S,5S)-Censavudine
Description
CENSAVUDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a highly active anti-HIV agent; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWBJSVKUFFSU-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212893 | |
| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634907-30-5 | |
| Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Censavudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Censavudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CENSAVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2S,5S)-Censavudine: A Deep Dive into the Mechanism of a Novel Nucleoside Reverse Transcriptase Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of (2S,5S)-Censavudine (also known as Festinavir, BMS-986001, and OBP-601), a nucleoside reverse transcriptase inhibitor (NRTI). Initially developed for the treatment of HIV infection, Censavudine is a structurally unique thymidine analog of stavudine (d4T) with a 4'-ethynyl substitution.[1][2] This modification has been shown to enhance its antiviral potency and potentially reduce the mitochondrial toxicity that has limited the use of earlier NRTIs like stavudine.[1] More recently, Censavudine's inhibitory activity against the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1) has led to its investigation in neurodegenerative diseases.[3]
Introduction to (2S,5S)-Censavudine: A Structural Perspective
(2S,5S)-Censavudine is a synthetic pyrimidine nucleoside analog with the chemical name 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione.[2] Its core structure is similar to the endogenous nucleoside thymidine, allowing it to be recognized and processed by cellular and viral enzymes. The key structural feature that distinguishes Censavudine from stavudine is the presence of a 4'-ethynyl group, which plays a crucial role in its mechanism of action and selectivity.
The Primary Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Like all NRTIs, Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[1] This metabolic activation is carried out by host cellular kinases.
Intracellular Activation Cascade
The activation of Censavudine follows a three-step phosphorylation pathway:
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Censavudine → Censavudine monophosphate: This initial step is catalyzed by a cellular nucleoside kinase.
-
Censavudine monophosphate → Censavudine diphosphate: The monophosphate is further phosphorylated by a nucleoside monophosphate kinase.
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Censavudine diphosphate → Censavudine triphosphate: The final phosphorylation is carried out by a nucleoside diphosphate kinase, yielding the active antiviral agent, Censavudine triphosphate.
Figure 1: Intracellular metabolic activation of (2S,5S)-Censavudine.
Molecular Interaction with HIV Reverse Transcriptase
Censavudine triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV reverse transcriptase (RT).[1] Upon incorporation into the growing viral DNA chain, the modified sugar moiety of Censavudine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination. This premature termination of DNA synthesis effectively halts the replication of the viral genome.
The 4'-ethynyl group of Censavudine is thought to contribute to its high affinity for HIV RT. While specific structural studies of Censavudine bound to HIV RT are not publicly available, it is hypothesized that this group may interact with specific amino acid residues in the enzyme's active site, enhancing its binding and incorporation efficiency compared to the natural substrate.
A Secondary Target: Inhibition of LINE-1 Reverse Transcriptase
Recent research has unveiled a novel aspect of Censavudine's mechanism of action: the inhibition of the reverse transcriptase encoded by LINE-1 retrotransposons.[3] LINE-1 elements are a class of endogenous retrotransposons that are abundant in the human genome. While most are inactive, some retain the ability to "copy and paste" themselves into new genomic locations via an RNA intermediate and a reverse transcriptase. Dysregulation and increased activity of LINE-1 have been implicated in the pathology of certain neurodegenerative diseases.
The triphosphate of stavudine (d4TTP), a close structural analog of Censavudine, has been shown to be a potent inhibitor of LINE-1 RT with a Ki value of 0.73 ± 0.22 nM.[4][5] This suggests that Censavudine triphosphate is also likely a potent inhibitor of this enzyme, providing a mechanistic rationale for its investigation in neurodegenerative conditions where LINE-1 activity is implicated.
Quantitative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of Censavudine and its structural analog, stavudine.
| Compound | Target | Assay | Value | Reference(s) |
| (2S,5S)-Censavudine | HIV-1 | Cell-based | EC50: 450-890 nM | [5] |
| (2S,5S)-Censavudine | HIV-2 | Cell-based | EC50: 30-81 nM | [5] |
| Stavudine (d4T) | LINE-1 Retrotransposition | Cell-based | IC50: 0.22 µM | [6] |
| Stavudine triphosphate (d4TTP) | LINE-1 Reverse Transcriptase | Enzyme-based | Ki: 0.73 ± 0.22 nM | [4][5] |
The Critical Issue of Mitochondrial Toxicity
A significant concern with many NRTIs is their potential for mitochondrial toxicity, which arises from the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[7] Pol γ is the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA). Inhibition of this enzyme can lead to mtDNA depletion, impaired oxidative phosphorylation, and a range of clinical adverse effects, including peripheral neuropathy, myopathy, and lactic acidosis.[7]
Stavudine is known to be one of the more mitochondrially toxic NRTIs.[1][8][9] Studies have shown that stavudine can cause significant mtDNA depletion in various tissues.[8][9] While direct comparative studies on the mitochondrial toxicity of Censavudine versus stavudine are limited in the public domain, in vitro studies have suggested that Censavudine may be less toxic than stavudine.[1] This reduced toxicity is likely due to a lower affinity of Censavudine triphosphate for Pol γ compared to HIV RT. The 4'-ethynyl modification may sterically hinder the binding of Censavudine triphosphate to the active site of Pol γ, thereby improving its selectivity profile.[10][11]
Selectivity: The Key to a Favorable Safety Profile
Pharmacokinetics
Information on the human pharmacokinetics of Censavudine is limited in publicly available literature. However, a study in rats provides some insight into its disposition. Following oral administration, the time to reach maximum plasma concentration (Tmax) was approximately 1 hour, indicating relatively rapid absorption.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against HIV-1 RT.
Principle: This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand by HIV-1 RT. The biotinylated DNA product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a reporter enzyme.
Materials:
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Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well plates
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Poly(A) template and oligo(dT) primer
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dNTP mix (dATP, dCTP, dGTP, dTTP)
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DIG-dUTP
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Biotin-dUTP
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Anti-DIG-Peroxidase (POD) antibody
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Peroxidase substrate (e.g., TMB)
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Stop solution (e.g., 2N H2SO4)
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Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Preparation: Coat the streptavidin-coated wells with a biotinylated template/primer hybrid (e.g., poly(A)/oligo(dT)).
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Compound Preparation: Prepare serial dilutions of (2S,5S)-Censavudine and a known RT inhibitor (positive control) in the assay buffer.
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Reaction Mixture Preparation: Prepare a reaction mixture containing the dNTPs, DIG-dUTP, and biotin-dUTP in the assay buffer.
-
Assay Setup:
-
Add the diluted compounds or controls to the appropriate wells.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the no-enzyme control.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
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Washing: Wash the wells multiple times with the wash buffer to remove unincorporated nucleotides.
-
Detection:
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Add the anti-DIG-POD antibody to each well and incubate.
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Wash the wells to remove unbound antibody.
-
Add the peroxidase substrate and incubate until color develops.
-
-
Data Acquisition: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.
LINE-1 Retrotransposition Assay (Cell-based)
This protocol describes a cell-based assay to measure the inhibition of LINE-1 retrotransposition.
Principle: A reporter cassette (e.g., a neomycin resistance gene) is inserted into a LINE-1 element in the opposite orientation and is interrupted by an intron. The reporter gene can only be expressed after the LINE-1 element is transcribed, the intron is spliced out, the RNA is reverse transcribed, and the resulting cDNA is integrated into the host cell genome. The number of drug-resistant colonies is a measure of retrotransposition frequency.
Materials:
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HeLa cells or other suitable cell line
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Cell culture medium and supplements
-
Plasmid containing the engineered LINE-1 element with the reporter cassette
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Transfection reagent
-
Selection agent (e.g., G418 for neomycin resistance)
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Crystal violet solution
Procedure:
-
Cell Culture: Culture HeLa cells to the appropriate confluency for transfection.
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Transfection: Transfect the cells with the LINE-1 reporter plasmid.
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Drug Treatment: Add serial dilutions of (2S,5S)-Censavudine or a known inhibitor to the cells.
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Selection: After a period of drug exposure, apply the selection agent (e.g., G418) to the cells to kill cells that have not undergone retrotransposition.
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Colony Formation: Allow the cells to grow for a period of time to form visible colonies.
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Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies in each well.
-
Data Analysis: Calculate the percentage of inhibition of retrotransposition for each compound concentration and determine the IC50 value.
Conclusion
(2S,5S)-Censavudine is a promising nucleoside reverse transcriptase inhibitor with a dual mechanism of action that includes potent inhibition of both HIV and LINE-1 reverse transcriptases. Its unique 4'-ethynyl substitution appears to confer high antiviral activity while potentially mitigating the mitochondrial toxicity associated with its structural predecessor, stavudine. Further clinical investigation is warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in the treatment of both HIV infection and neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this and other novel NRTIs.
References
- Interaction of 2'-deoxyguanosine triphosphate analogue inhibitors of HIV reverse transcriptase with human mitochondrial DNA polymerase gamma. PubMed.
- An Overview of Censavudine (Festinavir). TheBodyPro.
- Changes in metabolic toxicity after switching from stavudine/didanosine to tenofovir/lamivudine--a Stacc
- Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'. PubMed.
- Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'.
- Incidence of mitochondrial toxicity, death and loss to follow-up by initial treatment.
- Censavudine. Transposon Therapeutics - AdisInsight.
- Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity. PubMed Central.
- Mitochondrial Toxicity of Indinavir, Stavudine and Zidovudine Involves Multiple Cellular Targets in White and Brown Adipocytes. PubMed.
- Chiral discrimination of enantiomeric 2'-deoxythymidine 5'-triphosphate by HIV-1 reverse transcriptase and eukaryotic DNA polymerases. PubMed.
- Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. PubMed Central.
- An Overview of Censavudine (Festinavir). TheBodyPro.
- Censavudine (Festinavir) | HIV Inhibitor. MedchemExpress.com.
- Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus p
- Censavudine.
- Synthesis and Characterization of Specific Reverse Transcriptase Inhibitors for Mammalian LINE-1 Retrotransposons | Request PDF.
- Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition. PLOS One.
- Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. PubMed.
- Inhibitors of HIV-1 Reverse Transcriptase—Associ
- Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ. NIH.
- Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Frontiers.
- The two compounds that inhibited HIV-1 reverse transcriptase (RT)...
- Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. NIH.
- Cardiac Mitochondrial DNA Polymerase-Gamma Is Inhibited Competitively and Noncompetitively by Phosphoryl
- Severe toxicity and polymerase-γ gene abnormalities in Malawian adults on stavudine-based antiretroviral therapy. PubMed.
- A Phase II, Parallel Group, Randomized, Placebo-Controlled Study of the Safety and Efficacy of Thalidomide in Reducing Weight Loss in Adults With HIV Wasting Syndrome. ClinicalTrials.gov.
- Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial. PubMed.
- A Dose Escalation Trial Evaluating Safety, Efficacy, and Pharmacokinetics of TransCon CNP Administered Once Weekly in Prepubertal Children With Achondroplasia. ClinicalTrials.gov.
- Study to Determine the Antiviral Activity and Safety of Alovudine in Nucleoside-experienced HIV-infected Subjects Experiencing Virologic Failure. ClinicalTrials.gov.
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A Deep Dive into the Discovery and Development of BMS-986001 (Deucravacitinib): A First-in-Class TYK2 Inhibitor
Introduction
The landscape of autoimmune disease treatment has been significantly reshaped by the advent of targeted therapies. Among these, the Janus kinase (JAK) inhibitors have carved out a crucial niche. However, the quest for greater selectivity to improve the benefit-risk profile of this class has been a driving force in recent drug discovery. This guide provides an in-depth technical exploration of the discovery and development of BMS-986001, now known as deucravacitinib, a pioneering allosteric inhibitor of tyrosine kinase 2 (TYK2). We will dissect the scientific rationale, key experimental milestones, and the innovative chemistry that led to a highly selective oral therapy for psoriasis and other immune-mediated conditions.
The Scientific Rationale: Targeting TYK2 in Autoimmunity
The interleukin (IL)-12, IL-23, and Type I interferon (IFN) signaling pathways are central to the pathogenesis of numerous autoimmune diseases, including psoriasis. These cytokines bind to their respective receptors, leading to the activation of receptor-associated Janus kinases (JAKs). Specifically, TYK2 is a key intracellular signaling partner for the receptors of IL-12, IL-23, and Type I IFNs. Upon cytokine binding, TYK2, along with other JAK family members, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the expression of inflammatory genes.
Genetic evidence has strongly implicated TYK2 in autoimmune conditions. Loss-of-function mutations in the TYK2 gene are protective against multiple autoimmune diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus, while not being associated with an increased risk of infection. This genetic validation provided a compelling rationale for the therapeutic inhibition of TYK2.
The challenge, however, lay in achieving selectivity. The JAK family consists of four highly homologous members: JAK1, JAK2, JAK3, and TYK2. The active sites (the ATP-binding pockets) of these kinases are highly conserved, making the development of selective inhibitors a formidable task. Pan-JAK inhibitors, while effective, are associated with dose-limiting toxicities, such as anemia, neutropenia, and an increased risk of infections, due to the on-target inhibition of multiple JAKs. For instance, JAK2 is crucial for hematopoiesis, and its inhibition can lead to myelosuppression. Therefore, the discovery of a TYK2-selective inhibitor was a highly sought-after goal.
Signaling Pathway of TYK2 in Psoriasis Pathogenesis
Caption: Allosteric inhibition of the TYK2 pseudokinase (JH2) domain by BMS-986001 prevents activation of the kinase (JH1) domain, blocking downstream STAT phosphorylation and inflammatory gene expression.
The Discovery of BMS-986001: A Paradigm Shift in Kinase Inhibition
The breakthrough in discovering a TYK2-selective inhibitor came from a paradigm shift in targeting strategy. Instead of focusing on the highly conserved ATP-binding site of the kinase domain (the JH1 domain), researchers at Bristol Myers Squibb targeted the regulatory pseudokinase domain (the JH2 domain). The JH2 domain, while lacking catalytic activity, plays a crucial role in regulating the activity of the adjacent JH1 domain. Importantly, the JH2 domain exhibits greater sequence divergence among the JAK family members, offering a unique opportunity for selective targeting.
Structure-Based Drug Design and Lead Optimization
The discovery of BMS-986001 was a triumph of structure-based drug design. A high-throughput screening campaign identified initial hit compounds that bound to the TYK2 JH2 domain. X-ray crystallography was then extensively used to visualize how these compounds bound to the JH2 domain, providing detailed structural information that guided the iterative process of lead optimization.
The key insight was that by binding to the JH2 domain, a small molecule could allosterically inhibit the JH1 domain's catalytic activity. This allosteric mechanism was fundamentally different from the ATP-competitive inhibition of traditional JAK inhibitors.
The optimization process focused on several key parameters:
-
Potency: Enhancing the binding affinity for the TYK2 JH2 domain.
-
Selectivity: Maximizing the binding affinity for TYK2 JH2 over the JH2 domains of other JAK family members and a broad panel of other kinases.
-
Pharmacokinetics: Optimizing oral bioavailability, metabolic stability, and half-life to allow for once-daily dosing.
-
Pharmacodynamics: Ensuring that target engagement in vivo translated to the desired biological effect.
This multi-parameter optimization led to the identification of BMS-986001 (deucravacitinib).
Key Experimental Workflow: From Hit to Lead
Caption: The discovery workflow for BMS-986001, highlighting the central role of iterative, structure-guided lead optimization.
Preclinical Development: Demonstrating Selectivity and Efficacy
Extensive preclinical studies were conducted to characterize the pharmacology of BMS-986001 and build a strong case for its clinical development.
In Vitro Characterization
A battery of in vitro assays was employed to confirm the potency and selectivity of BMS-986001.
Experimental Protocol: Cellular Phospho-STAT Assays
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines expressing the relevant cytokine receptors are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of BMS-986001 or a vehicle control for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-23, IL-12, IFN-α, or GM-CSF for JAK2-dependent signaling) to induce STAT phosphorylation.
-
Cell Lysis and Staining: Following stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated forms of different STAT proteins (e.g., pSTAT3 for IL-23, pSTAT4 for IL-12).
-
Flow Cytometry Analysis: The levels of phosphorylated STATs in different cell populations are quantified using flow cytometry.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce the phosphorylation signal by 50%) are calculated to determine the potency of the compound against each signaling pathway.
These assays demonstrated that BMS-986001 potently inhibited IL-12, IL-23, and Type I IFN-driven STAT phosphorylation, while having minimal impact on signaling pathways dependent on other JAKs, such as GM-CSF/JAK2 signaling.
| Pathway | Cytokine | Key Kinases | BMS-986001 IC50 |
| IL-23/IL-12 | IL-23, IL-12 | TYK2 , JAK2 | Potent Inhibition |
| Type I IFN | IFN-α/β | TYK2 , JAK1 | Potent Inhibition |
| GM-CSF | GM-CSF | JAK2 | Minimal Inhibition |
| IL-6 | IL-6 | JAK1, JAK2 | Minimal Inhibition |
| EPO | Erythropoietin | JAK2 | Minimal Inhibition |
| Table 1: Cellular selectivity profile of BMS-986001. |
In Vivo Efficacy in Disease Models
The in vivo efficacy of BMS-986001 was evaluated in various animal models of autoimmune disease. In a mouse model of IL-23-induced skin inflammation, which recapitulates key features of psoriasis, oral administration of a BMS-986001 analog dose-dependently reduced ear thickness and inflammatory cell infiltration. These findings provided in vivo proof-of-concept for the therapeutic potential of TYK2 inhibition in psoriasis.
Clinical Development: From Bench to Bedside
The robust preclinical data package supported the entry of BMS-986001 into clinical trials. The clinical development program was designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of BMS-986001 in healthy volunteers and patients with psoriasis.
Phase 1 and 2 Studies
Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of BMS-986001, confirming its suitability for once-daily oral dosing. A Phase 2b study in patients with moderate-to-severe plaque psoriasis was a landmark trial. This dose-ranging study demonstrated a clear dose-dependent efficacy, with a significantly higher proportion of patients treated with BMS-986001 achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) compared to placebo. The study also reinforced the favorable safety profile, with no evidence of the myelosuppressive effects associated with less selective JAK inhibitors.
Phase 3 Pivotal Trials: POETYK PSO-1 and POETYK PSO-2
The efficacy and safety of deucravacitinib (the approved name for BMS-986001) were definitively established in two global Phase 3 pivotal trials, POETYK PSO-1 and POETYK PSO-2. These studies compared deucravacitinib 6 mg once daily to both placebo and apremilast (a PDE4 inhibitor) in patients with moderate-to-severe plaque psoriasis.
The co-primary endpoints were the percentage of patients achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at week 16.
| Endpoint (Week 16) | Deucravacitinib | Placebo | Apremilast |
| POETYK PSO-1 | |||
| PASI 75 | 58.7% | 12.7% | 35.1% |
| sPGA 0/1 | 53.6% | 7.2% | 32.1% |
| POETYK PSO-2 | |||
| PASI 75 | 53.0% | 9.4% | 39.8% |
| sPGA 0/1 | 49.5% | 8.6% | 33.9% |
| Table 2: Co-primary efficacy endpoints from the POETYK PSO-1 and POETYK PSO-2 Phase 3 trials. |
The results were compelling, with deucravacitinib demonstrating superiority over both placebo and apremilast at week 16. The safety profile remained consistent with previous studies, with a low incidence of serious infections and no clinically significant laboratory abnormalities typically associated with pan-JAK inhibitors.
Conclusion and Future Directions
The discovery and development of BMS-986001 (deucravacitinib) represents a landmark achievement in medicinal chemistry and immunology. By pioneering the allosteric inhibition of the TYK2 pseudokinase domain, researchers successfully decoupled the therapeutic benefits of targeting the IL-12/IL-23/Type I IFN axis from the liabilities of broader JAK inhibition. This innovative approach has delivered a new, effective, and well-tolerated oral treatment for psoriasis, and its development is being explored in other autoimmune conditions, such as psoriatic arthritis and lupus. The story of BMS-986001 serves as a powerful example of how a deep understanding of protein structure and function, coupled with creative drug design strategies, can lead to transformative medicines.
References
-
Armstrong, A. W., et al. (2023). Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 POETYK PSO-1 and POETYK PSO-2 trials. Journal of the American Academy of Dermatology, 88(1), 29-39. [Link]
-
Papp, K., et al. (2022). Deucravacitinib in Moderate to Severe Psoriasis: Clinical and Quality of Life Outcomes in a Phase 2 Trial. Journal of Investigative Dermatology, 142(7), 1834-1843.e3. [Link]
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Burke, J. R., et al. (2019). Autoimmune disease: A case for TYK2 inhibition. Cell Metabolism, 30(5), 841-843. [Link]
-
Dendrou, C. A., et al. (2018). Resolving TYK2 human genetic variance to inform therapeutic targeting. Science Translational Medicine, 10(464), eaat4803. [Link]
-
Papp, K., Gordon, K., Thaçi, D., et al. (2018). Phase 2 Trial of Selective Tyrosine Kinase 2 Inhibition in Psoriasis. New England Journal of Medicine, 379(14), 1313–1321. [Link]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-depth Technical Guide to OBP-601 (Censavudine)
Executive Summary
OBP-601, also known as Censavudine (and formerly as Festinavir, BMS-986001), is a compelling small molecule with a dual-faceted development history, first as a potent antiviral agent and now as a promising therapeutic for neurodegenerative diseases.[1][2][3] Initially developed for the treatment of Human Immunodeficiency Virus (HIV) infection, Censavudine is a nucleoside reverse transcriptase inhibitor (NRTI) that demonstrated significant efficacy and a favorable safety profile in clinical trials.[1] While its development for HIV was halted for commercial reasons, its unique mechanism of action has paved the way for its repurposing.[1][3] Currently, under the designation TPN-101, it is being investigated in Phase II clinical trials for debilitating neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Aicardi-Goutieres Syndrome, driven by its ability to inhibit the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, a novel target implicated in neuroinflammation.[2][3][4] This guide provides a comprehensive technical overview of OBP-601's chemical properties, mechanism of action, pharmacology, and clinical journey, offering valuable insights for researchers in virology and neuroscience.
Chemical Identity and Physicochemical Properties
Censavudine is a synthetic thymidine analogue, specifically a 4'-ethynyl derivative of stavudine (d4T).[3][5][6] The introduction of the 4'-ethynyl group is a critical structural modification that enhances its enzymatic stability and cellular permeability.[7] This modification sterically hinders the formation of an oxocarbonium ion, thereby improving its stability against glycolysis.[7]
| Property | Value | Source(s) |
| IUPAC Name | 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | [6][8][9] |
| Synonyms | OBP-601, Censavudine, Festinavir, BMS-986001, TPN-101, 4'-Ed4T, 4'-ethynylstavudine | [3][5][6] |
| CAS Number | 634907-30-5 | [5][6][10][11] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [5][6][8][10] |
| Molecular Weight | 248.24 g/mol | [6][8][10][12] |
| Melting Point | 207-209 °C | [11] |
| Solubility | DMSO: 52 mg/mL (209.48 mM) | [11][12] |
| Appearance | Light yellow to yellow solid | [11][13] |
Synthetic Pathway Overview
The synthesis of Censavudine has been described in the literature, including methods for producing radiolabeled versions for clinical studies.[7][14] For instance, Carbon-14 labeled Censavudine was synthesized in a 10-step process with a 9% overall yield, starting from carbon-14 labeled trimethylsilylacetylene.[7][14] This was crucial for conducting human absorption, distribution, metabolism, and excretion (ADME) studies.[7][14] A more efficient, two-step synthesis was developed for a deuterium-labeled version, achieving a 68% overall yield from [D₄]-thymine for use as an internal standard in bioanalytical assays.[7][14] A scalable, chromatography-free synthesis has also been developed, employing novel organocatalytic transformations.[13]
Below is a conceptual workflow illustrating a key synthetic strategy.
Caption: Conceptual workflow for Censavudine synthesis.
Dual Mechanism of Action
Censavudine's therapeutic potential stems from its ability to inhibit reverse transcriptase enzymes from two distinct biological sources: exogenous retroviruses (like HIV) and endogenous retroelements (like LINE-1).
Anti-HIV Activity: Nucleoside Reverse Transcriptase Inhibition
As a nucleoside analogue, Censavudine acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase (RT).[5]
-
Cellular Uptake & Activation: Censavudine is a prodrug that, upon entering a host cell, is phosphorylated by host cellular kinases to its active triphosphate form, censavudine triphosphate.
-
Competitive Inhibition: Censavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV RT.
-
Chain Termination: Once incorporated into the growing viral DNA chain, the modified sugar moiety of Censavudine, which lacks a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond. This terminates DNA chain elongation, thereby halting viral replication.[5]
Caption: OBP-601 inhibits HIV replication via chain termination.
Neuro-inflammation: Inhibition of LINE-1 Retrotransposons
Recent research has implicated the reactivation of endogenous retrotransposable elements, particularly LINE-1, in the pathology of neurodegenerative diseases like ALS and FTD.[3]
-
LINE-1 Reactivation: In certain disease states, the cellular mechanisms that normally silence LINE-1 elements are compromised, leading to their transcription and translation.[3]
-
Reverse Transcription & Immune Response: The LINE-1 machinery includes its own reverse transcriptase. This enzyme creates DNA copies of the LINE-1 RNA, which can re-integrate into the genome. This process and the accumulation of RNA:DNA hybrids can trigger a chronic innate immune response, mimicking a viral infection and leading to neuroinflammation and cell death.[3]
-
OBP-601 Intervention: By inhibiting the LINE-1 reverse transcriptase, OBP-601 is hypothesized to prevent the accumulation of these immunogenic nucleic acids, thereby dampening the neuro-inflammatory cascade and protecting neurons.[3]
Caption: OBP-601 may reduce neuroinflammation by inhibiting LINE-1 RT.
Preclinical Pharmacological Profile
Censavudine has demonstrated potent antiviral activity in vitro with a safety profile superior to its parent compound, stavudine.
Antiviral Potency & Selectivity
Censavudine is active against both HIV-1 and HIV-2, including strains resistant to other NRTIs like abacavir and tenofovir.[6] Notably, it exhibits greater potency against HIV-2 than HIV-1.[15]
| Virus/Cell Line | Assay Type | Potency (EC₅₀ / IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (CC₅₀/EC₅₀) | Source(s) |
| HIV-1 | Single-cycle | 450 nM - 890 nM (EC₅₀) | >100 µM (HEK-293T) | >112 | [12][15] |
| HIV-1 (IIIB) | MT-2 Cell Protection | 0.2 µM (IC₅₀) | >100 µM (MT-2) | >500 | [15] |
| HIV-1 (3B) | MT-4 Cell Protection | 0.06 µM (EC₅₀) | >100 µM (MT-4) | >1667 | [15] |
| HIV-2 | Single-cycle | 30 nM - 81 nM (EC₅₀) | >100 µM (HEK-293T) | >1234 | [12][15] |
| HIV-2 (ROD9) | CEMss Cell Infection | 0.14 nM (EC₅₀) | Not specified | Not specified | [15] |
Safety and Toxicology
A significant advantage of Censavudine over older NRTIs like stavudine is its reduced toxicity. In vitro studies have shown that Censavudine is less toxic than stavudine.[5] Importantly, non-clinical studies demonstrated an absence of renal and bone toxicity.[5] Furthermore, long-term studies in primary human cell cultures (kidney, muscle, adipose) showed that Censavudine does not cause mitochondrial DNA degradation, a key toxicity associated with some NRTIs.[6]
Pharmacokinetics
A study in rats using a dried blood spot (DBS) assay provided initial pharmacokinetic data. Following oral administration (100-750 mg/kg), the time to maximum concentration (Tmax) was approximately 1 hour in both plasma and DBS.[11] The ratios of drug exposure (AUC) and maximum concentration (Cmax) in DBS compared to plasma were consistent across dose groups, validating the DBS method for sample collection.[11] Human ADME studies were planned, enabled by the synthesis of ¹⁴C-labeled Censavudine.[7][14] The company developing the drug for neurodegeneration states that it enters the brain.[3]
Clinical Development
Censavudine's clinical development has proceeded in two distinct waves: first for HIV and subsequently for neurodegenerative disorders.
| Indication | Phase | Study ID / Status | Key Information | Source(s) |
| HIV-1 Infection | Phase IIa | EudraCT 2008-004810-29 / Completed | Studied antiviral activity, safety, and drug properties in treatment-experienced adults. | [5] |
| HIV-1 Infection | Phase IIb | AI467003; NCT01489046 / Terminated | Randomized, controlled trial in treatment-naïve adults. Development was ceased for market reasons, not efficacy or safety concerns. | [1][5][7] |
| ALS / FTD | Phase II | Active, Not Recruiting | A study to evaluate the safety, tolerability, and activity of TPN-101 (Censavudine). | [3] |
| Progressive Supranuclear Palsy | Phase II | Active, Not Recruiting | Tested 100, 200, or 400 mg/day against placebo for six months. | [3] |
| Aicardi-Goutieres Syndrome | Phase II | Active | Development is ongoing for this rare genetic disorder. | [2][4] |
Key Experimental Protocols
The following are representative protocols for evaluating the in vitro activity of NRTI candidates like OBP-601. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
-
Objective: To determine the concentration of OBP-601 required to inhibit the activity of recombinant HIV-1 RT by 50% (IC₅₀).
-
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of OBP-601 (and its triphosphate form, if available) in DMSO. Serially dilute in assay buffer to create a range of concentrations.
-
Prepare a reaction mixture containing a poly(rA) template and oligo(dT) primer, reaction buffer (Tris-HCl, KCl, MgCl₂), and [³H]-dTTP.
-
Prepare a solution of recombinant HIV-1 RT enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each OBP-601 dilution (or control).
-
Add 20 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of the HIV-1 RT enzyme solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Transfer the contents to a filtermat, and wash extensively with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each OBP-601 concentration relative to the no-drug control.
-
Plot the percent inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
-
Controls:
-
No-drug control: Represents 100% enzyme activity.
-
No-enzyme control: Background radiation.
-
Reference inhibitor control: (e.g., Azidothymidine triphosphate) to validate assay performance.
-
Protocol 2: Cell-Based Anti-HIV Activity Assay (MTT Method)
-
Objective: To determine the effective concentration of OBP-601 required to protect MT-4 cells from HIV-1-induced cytopathic effects by 50% (EC₅₀) and assess its cytotoxicity (CC₅₀).
-
Methodology:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Antiviral Assay:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of OBP-601 to the wells.
-
Infect the cells with a standardized amount of HIV-1 (e.g., strain IIIB).
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates for 5 days at 37°C in a CO₂ incubator.
-
-
Cytotoxicity Assay:
-
Prepare an identical plate with uninfected MT-4 cells and the same serial dilutions of OBP-601.
-
Incubate under the same conditions.
-
-
MTT Staining:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to all wells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
EC₅₀: Calculate the percentage of cell protection for each concentration relative to the cell and virus controls. Plot and determine the EC₅₀ using non-linear regression.
-
CC₅₀: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot and determine the CC₅₀.
-
Selectivity Index (SI): Calculate as CC₅₀ / EC₅₀.
-
-
Conclusion and Future Perspectives
OBP-601 (Censavudine) represents a fascinating case of drug repurposing, leveraging a well-understood antiviral mechanism for a novel application in neuroscience. Its potent inhibition of reverse transcriptase, combined with a favorable safety profile that avoids the mitochondrial toxicities of earlier NRTIs, makes it a strong candidate for its new indications. The ongoing clinical trials in ALS, FTD, and other neurodegenerative diseases will be critical in validating the LINE-1 hypothesis of neuroinflammation. Success in these trials could not only provide a new therapeutic option for these devastating diseases but also open up an entirely new class of drugs for treating neurological disorders.
References
-
TheBodyPro. (2018, January 4). An Overview of Censavudine (Festinavir). [Link]
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Wikipedia. Censavudine. [Link]
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Burrell, R. C., Ortiz, A., Bonacorsi, S. J., Shi, Z., & Benkovics, T. (2022). Synthesis of carbon-14 and stable isotope labeled Censavudine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(4), 112-122. [Link]
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Patsnap Synapse. Censavudine - Drug Targets, Indications, Patents. [Link]
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Oncolys BioPharma Inc. OBP-601 (Censavudine) - Pipeline. [Link]
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PubChem. 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine. [Link]
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AdisInsight. Censavudine - Transposon Therapeutics. [Link]
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Pharmaceutical Technology. (2025, January 20). Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. [Link]
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New Drug Approvals. (2016, October 12). BMS 986001, Censavudine, Festinavir. [Link]
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ALZFORUM. (2025, July 22). TPN-101. [Link]
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Cambridge Bioscience. Censavudine - MedChem Express. [Link]
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An In-Depth Technical Guide to Festinavir (Censavudine)
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Festinavir, now more commonly known as Censavudine. This guide delves into its chemical identity, mechanism of action, key differentiators, and developmental history, offering a consolidated resource for those engaged in antiviral research.
Core Chemical and Physical Data
Festinavir is a synthetic nucleoside analogue with a strategic modification designed to enhance its antiviral properties and improve its safety profile compared to earlier-generation compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][2][3][4][5] |
| CAS Number | 634907-30-5 | [1][2][3][4] |
| Molecular Weight | 248.24 g/mol | [1][5] |
| IUPAC Name | 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [5] |
| Synonyms | Censavudine, BMS-986001, OBP-601, 4'-Ed4T, 4'-ethynylstavudine | [1][2][4][5] |
Rationale for Development and Nomenclature
Festinavir was developed as a successor to stavudine (d4T), a potent but often toxic antiretroviral agent. The primary goal was to retain or enhance the antiviral efficacy while mitigating the adverse effects associated with the parent compound.[6]
It is important to note that the name "Festinavir" was changed to "Censavudine" in 2013. This was done to prevent potential confusion with the "-navir" suffix, which is characteristically used for HIV protease inhibitors (e.g., lopinavir, saquinavir).[7]
Mechanism of Action: A Nucleoside Reverse Transcriptase Inhibitor
As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, Censavudine's antiviral activity is centered on the disruption of HIV replication.[2][3] The process is initiated by the intracellular phosphorylation of Censavudine to its active triphosphate metabolite.[2]
This active form then acts as a competitive inhibitor of the viral enzyme, reverse transcriptase. By mimicking a natural nucleoside, it is incorporated into the growing viral DNA chain. However, the structural modifications in Censavudine prevent the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation. This effectively halts the replication of the virus.[2]
The following diagram illustrates the workflow of HIV replication and the point of intervention for NRTIs like Censavudine.
Caption: Mechanism of NRTI action, showing the inhibition of reverse transcriptase.
Key Scientific Insights and Advantages
Pre-clinical and clinical studies have highlighted several advantages of Censavudine over its predecessor, stavudine, and other NRTIs.
-
Enhanced Potency: Censavudine has demonstrated potent in vitro activity against both HIV-1 and HIV-2.[8] Notably, it has shown significantly greater activity against HIV-2 isolates compared to HIV-1.[8][9]
-
Activity Against Resistant Strains: The drug is active against HIV strains that have developed resistance to other NRTIs like abacavir and tenofovir, making it a potential option for patients with multi-drug resistant (MDR) HIV.[5] It also maintains activity against HIV-2 mutants with K65R and Q151M reverse transcriptase substitutions.[5]
-
Improved Safety Profile: A key driver for the development of Censavudine was to reduce the toxicity associated with stavudine. Studies have indicated that Censavudine is less toxic, particularly concerning mitochondrial DNA synthesis, which is a known issue with older NRTIs.[6] Non-clinical studies have also suggested an absence of renal and bone toxicity.[2]
Developmental and Clinical Overview
Censavudine, under the development code BMS-986001, has progressed through several phases of clinical trials. It has been evaluated in Phase IIa and IIb studies to assess its safety, efficacy, and dose-response in treatment-naive HIV-1 infected subjects.[2]
Synthesis Outline
The synthesis of Festinavir (Censavudine) has been approached through various routes. One notable, scalable synthesis starts from the commercially available 5-methyluridine. This multi-step process involves key transformations, including:
-
Acetal Formation: Protection of the sugar moiety.
-
Regioselective Acetal Opening: To create a key intermediate.
-
Alkyne Formation: Introduction of the characteristic 4'-ethynyl group.
The synthesis is complex, requiring precise stereochemical control to achieve the desired enantiopure product.
The following diagram provides a high-level overview of a synthetic pathway.
Caption: High-level synthetic workflow for Festinavir (Censavudine).
Conclusion
Festinavir (Censavudine) represents a significant advancement in NRTI development, offering a potentially more potent and less toxic alternative to older drugs in its class. Its activity against resistant strains of HIV-1 and its notable efficacy against HIV-2 underscore its potential importance in the landscape of antiretroviral therapy. Further clinical development will be crucial in fully defining its role in the management of HIV infection.
References
- ECHEMI. (2024, December 31).
- TheBodyPro. (2018, January 4). An Overview of Censavudine (Festinavir).
- Cayman Chemical. Festinavir (BMS 986001, 4′-Ed4T, CAS Number: 634907-30-5).
- CymitQuimica. Festinavir.
- PubMed. From the chemistry of epoxy-sugar nucleosides to the discovery of anti-HIV agent 4'-ethynylstavudine-Festinavir.
- MedKoo. Censavudine | OBP-601 | BMS-986001 | festinavir | CAS#634907-30-5 | HIV Inhibitor.
- New Drug Approvals. (2016, October 12). BMS 986001, Censavudine, Festinavir.
- MedchemExpress.com. Censavudine (Festinavir) | HIV Inhibitor.
- Wikipedia.
- PubMed. (2015). The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1.
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(2S,5S)-Censavudine: A Nucleoside Reverse Transcriptase Inhibitor with a Dual Therapeutic Trajectory
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(2S,5S)-Censavudine, also known as Festinavir, BMS-986001, OBP-601, and TPN-101, is a synthetic thymidine analogue belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). Initially developed for the treatment of Human Immunodeficiency Virus (HIV) infection, Censavudine demonstrated potent antiviral activity. However, its development for this indication was discontinued. More recently, Censavudine has been repurposed and is under active clinical investigation for the treatment of various neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD). This guide provides a comprehensive technical overview of (2S,5S)-Censavudine, detailing its unique dual-history, mechanism of action in both viral and neurological contexts, preclinical and clinical data, and relevant methodologies for its synthesis and analysis.
Introduction: A Tale of Two Targets
(2S,5S)-Censavudine's journey in drug development is a compelling narrative of scientific redirection. Originating from research at Kagoshima University, Showa University, and Yale University, it was initially developed by Oncolys BioPharma and later Bristol Myers Squibb for HIV-1 infection.[1] While showing promise in early trials, its development for HIV was halted.[2]
In a significant strategic pivot, Transposon Therapeutics has licensed Censavudine (now designated TPN-101) to explore its potential in treating neurodegenerative and age-related diseases.[1][3][4] This shift is predicated on the hypothesis that the drug's inhibitory action on reverse transcriptase can modulate the activity of endogenous retrotransposons, such as LINE-1, which are implicated in the pathophysiology of several neurological disorders.[5][6]
Chemical Identity
-
Chemical Name: 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione[7]
-
Molecular Formula: C₁₂H₁₂N₂O₄[7]
-
Molecular Weight: 248.23 g/mol
-
CAS Number: 634907-30-5[7]
-
Synonyms: Festinavir, BMS-986001, OBP-601, TPN-101, 4'-Ed4T, 4'-ethynyl-d4T, 4'-ethynylstavudine[7]
Mechanism of Action: From Viral Replication to Neurological Protection
Censavudine's therapeutic potential in two distinct disease areas stems from its fundamental ability to inhibit reverse transcriptase enzymes.
Anti-HIV Activity: Chain Termination of Viral DNA Synthesis
As a nucleoside analogue, Censavudine's mechanism against HIV is well-established within the NRTI class.
-
Cellular Uptake and Phosphorylation: Censavudine enters host cells and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, Censavudine-triphosphate.
-
Competitive Inhibition: Censavudine-triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV's reverse transcriptase.
-
Chain Termination: Once incorporated into the growing viral DNA chain, the modified sugar moiety of Censavudine, which lacks a 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This results in the termination of DNA chain elongation and halts viral replication.[8]
Caption: Mechanism of Action of Censavudine against HIV.
Neuroprotection: Inhibition of LINE-1 Retrotransposons
The repurposing of Censavudine for neurodegenerative diseases is based on the growing body of evidence linking the activation of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons to neuroinflammation and neurodegeneration.[5]
-
LINE-1 Activation in Disease: In healthy cells, LINE-1 elements are typically silenced. However, in the context of certain neurodegenerative diseases and aging, their expression can be reactivated.
-
Reverse Transcriptase Activity: LINE-1 elements encode their own reverse transcriptase, which they use to "copy and paste" themselves into new genomic locations. This process can lead to genomic instability and trigger an innate immune response.
-
Censavudine's Role: TPN-101 (Censavudine) is a potent inhibitor of the LINE-1 reverse transcriptase.[3][9] By blocking this enzyme, it is hypothesized that Censavudine can prevent the deleterious effects of LINE-1 retrotransposition, thereby reducing neuroinflammation and protecting neurons from damage.[5]
Caption: Proposed Mechanism of TPN-101 in Neurodegenerative Diseases.
Preclinical Pharmacology
In Vitro Antiviral Activity
Censavudine has demonstrated potent in vitro activity against various strains of HIV, including those resistant to other NRTIs.
| Virus | Cell Line | EC₅₀ (nM) | Reference |
| HIV-1 | Various | 450 - 890 | [10] |
| HIV-2 | Various | 30 - 81 | [10] |
Notably, Censavudine shows greater in vitro activity against HIV-2 than HIV-1.[10]
Preclinical Safety
Nonclinical studies in rats and monkeys indicated that the primary toxicity of Censavudine is bone marrow dyserythropoiesis. At high doses in monkeys, severe platelet reductions were observed, which were suggested to be potentially immune-mediated. Importantly, no findings indicative of mitochondrial toxicity, a known side effect of some first-generation NRTIs, were observed.
Clinical Development
HIV Indication (Development Discontinued)
Censavudine progressed to Phase IIb clinical trials for the treatment of HIV-1 infection. The trial, NCT01489046, was a randomized, controlled, partially blinded study to investigate the safety, efficacy, and dose-response in treatment-naive HIV-1-infected subjects.[2] While the results of this study indicated that Censavudine was well-tolerated and efficacious, its development for HIV was ultimately discontinued for strategic reasons.[2]
Neurodegenerative Diseases (Active Development)
As TPN-101, Censavudine is currently in Phase 2 clinical trials for several neurodegenerative disorders.
A Phase 2a study (NCT04993768) evaluated TPN-101 in patients with PSP.[3][11] Key findings include:
-
Biomarker Reduction: TPN-101 was the first drug candidate for PSP to demonstrate a reduction in cerebrospinal fluid (CSF) levels of neurofilament light chain (NfL), a marker of neurodegeneration, and interleukin-6 (IL-6), a marker of neuroinflammation.[9][12]
-
At 24 weeks, the 400 mg dose of TPN-101 resulted in an 18.4% reduction in CSF NfL and a 51.6% reduction in CSF IL-6 compared to placebo.[13]
-
-
Clinical Outcomes: Patients treated with TPN-101 for the full 48-week duration showed a stabilization of clinical symptoms as measured by the PSP Rating Scale (PSPRS).[12]
-
Safety: All doses of TPN-101 were reported to be well-tolerated.[9]
A Phase 2a study (NCT04993755) is assessing TPN-101 in patients with ALS and/or FTD associated with the C9orf72 gene mutation.[14][15] Interim results have shown:
-
Biomarker Modulation: TPN-101 demonstrated an impact on key biomarkers of neurodegeneration, neuroinflammation, and microglial activation.[5]
-
Clinical Effect: An effect on vital capacity, a critical measure of respiratory function that correlates with mortality in ALS, was observed.[5]
Synthesis and Manufacturing
The synthesis of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine has been described in the scientific literature. A key step involves the introduction of the ethynyl group at the 4' position of a stavudine precursor.[7] While detailed manufacturing processes are proprietary, the synthesis of radiolabeled Censavudine for use in human absorption, distribution, metabolism, and excretion (ADME) studies has been published. Carbon-14 labeled Censavudine was synthesized in 10 steps from carbon-14 labeled trimethylsilylacetylene.[16]
Analytical Methodologies
The quantification of Censavudine in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and robust method for the analysis of NRTIs in biological fluids.[17]
Sample Preparation
Due to the complexity of biological matrices such as plasma and CSF, a sample preparation step is necessary to remove interfering substances. Common techniques include:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts and concentrate the analyte.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
Chromatographic and Mass Spectrometric Conditions
A validated LC-MS/MS method would be required for the accurate quantification of Censavudine. While a specific published method for Censavudine was not identified in the initial search, a typical approach would involve:
-
Chromatography: Reversed-phase HPLC using a C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. Specific precursor-to-product ion transitions for Censavudine and an appropriate internal standard would be monitored.
Conclusion and Future Directions
(2S,5S)-Censavudine is a nucleoside reverse transcriptase inhibitor with a fascinating and evolving development story. While its initial promise as an anti-HIV agent was not fully realized commercially, its potent inhibition of reverse transcriptase has opened up a new and exciting therapeutic avenue in the challenging field of neurodegenerative diseases. The promising biomarker data from the Phase 2a trials in PSP and ALS/FTD provide a strong rationale for continued investigation. Future research will focus on larger, pivotal trials to confirm the clinical efficacy and long-term safety of TPN-101 in these patient populations. The successful repurposing of Censavudine would represent a significant breakthrough, offering a novel, disease-modifying therapy for devastating neurological disorders.
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A Phase 2a Study of TPN-101 in Patients With C9ORF72 ALS/FTD. ClinicalTrials.gov. Available from: [Link]
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Transposon Announces Final Results from a Phase 2 Study of its LINE-1 Reverse Transcriptase Inhibitor TPN-101 for the Treatment of Progressive Supranuclear Palsy and Interim Results from a Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia. PR Newswire. Available from: [Link]
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Transposon Announces Interim Results from a Phase 2 Study of TPN-101 for the Treatment of Progressive Supranuclear Palsy to be Presented at the AD/PD™ 2024 International Conference on Alzheimer's and Parkinson's Diseases. BioSpace. Available from: [Link]
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Pharmacodynamics of (2S,5S)-Censavudine
An In-Depth Technical Guide to the (TPN-101)
Abstract
(2S,5S)-Censavudine, also known as TPN-101, is a 4'-ethynyl-2'-deoxy-stavudine analogue with a unique and evolving pharmacodynamic profile. Initially developed by Bristol Myers-Squibb (as BMS-986001) as a potent nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV) infection, its development for this indication was discontinued.[1][2] Subsequently, Transposon Therapeutics has repurposed Censavudine (as TPN-101) for the treatment of neurodegenerative and aging-related diseases, leveraging its potent inhibitory activity against the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.[3][4] This guide provides a comprehensive technical overview of the dual pharmacodynamic mechanisms of Censavudine, its activity profile, and the experimental methodologies used to characterize its function.
Introduction to Censavudine
Censavudine is a synthetic thymidine nucleoside analogue belonging to the NRTI class of antivirals.[1] Its chemical name is 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione.[5] Originally developed at Yale University and investigated for anti-HIV therapy, it has been studied in Phase I and II clinical trials for this indication.[2][5]
The development landscape for Censavudine shifted following the discovery of its potent activity against endogenous reverse transcriptases, specifically from LINE-1 elements. This has led to its investigation in a new therapeutic area: neurodegenerative disorders characterized by neuroinflammation, such as Aicardi-Goutières Syndrome (AGS), Amyotrophic Lateral Sclerosis (ALS), and Progressive Supranuclear Palsy (PSP).[3][6]
Synonyms: TPN-101, BMS-986001, Festinavir, OBP-601, 4'-Ethynyl-d4T.[1]
Molecular Mechanism of Action
Censavudine exhibits two distinct, yet mechanistically related, pharmacodynamic actions depending on the therapeutic context: inhibition of viral reverse transcriptase and inhibition of endogenous human LINE-1 reverse transcriptase.
Inhibition of HIV Reverse Transcriptase
As an anti-HIV agent, Censavudine functions as a classic NRTI.[3] The process requires intracellular activation:
-
Cellular Uptake and Phosphorylation: Censavudine enters host cells (e.g., CD4+ T cells) and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, censavudine triphosphate (TP).
-
Competitive Inhibition: Censavudine-TP acts as a competitive inhibitor of the HIV reverse transcriptase (RT) enzyme. It mimics the natural substrate, deoxythymidine triphosphate (dTTP).
-
Chain Termination: Upon incorporation into the nascent viral DNA strand, Censavudine-TP terminates DNA chain elongation. The 4'-ethynyl modification and the lack of a 3'-hydroxyl (3'-OH) group on the furanose ring prevent the formation of the subsequent phosphodiester bond required for DNA synthesis.[7] This immediate chain termination is a hallmark of this class of inhibitors.
Caption: Mechanism of Censavudine as a LINE-1 RT Inhibitor.
In Vitro Antiviral Potency
Censavudine demonstrates potent activity against both HIV-1 and HIV-2, with a notably higher potency against HIV-2. [8]
| Virus | Assay Type | Cell Line | Mean EC₅₀ | Reference |
|---|---|---|---|---|
| HIV-1NL4-3 | Single-Cycle | 890 nM | [8] | |
| HIV-1NL4-3 | 4-Day Infection | CEMss | 4.2 nM | [8] |
| HIV-2ROD9 | Single-Cycle | 74 nM | [8] |
| HIV-2ROD9 | 4-Day Infection | CEMss | 0.14 nM | [8]|
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Resistance Profile
The resistance profile of Censavudine is a critical component of its pharmacodynamic characterization.
-
Activity Against NRTI-Resistant Mutants: In vitro studies have shown that Censavudine retains full activity against HIV-2 variants containing the K65R and Q151M mutations in the reverse transcriptase enzyme. [8]These are common mutations that confer resistance to other NRTIs.
-
Structural Considerations: The development of resistance to some nucleoside analogues has been linked to the presence or absence of the 3'-OH group. [7]While this modification is key to its mechanism of chain termination, it may also influence the pathways by which resistance can emerge. [7]* Genetic Barrier: While a high genetic barrier to resistance is a desirable trait for antivirals, specific data detailing the mutations selected by Censavudine pressure in HIV-1 and the fold-change in susceptibility are not extensively available in the public domain. [9]
Preclinical and Clinical Pharmacodynamics
Censavudine has been evaluated in human clinical trials for both of its targeted indications.
Anti-HIV Studies (Discontinued)
-
Phase IIa (EudraCT 2008-004810-29): This study in treatment-experienced adults with HIV aimed to evaluate the antiviral activity, safety, and drug properties of Censavudine. [5]* Phase IIb (AI467003; NCT01489046): This randomized, controlled trial was designed to investigate the safety, efficacy, and dose-response in treatment-naïve HIV-1 infected subjects. [5][7]This study was ultimately terminated, and development for HIV was discontinued. [1][5]
Neurodegenerative Disease Studies (Ongoing)
Development as TPN-101 focuses on its ability to modulate biomarkers of neuroinflammation.
-
Aicardi-Goutières Syndrome (AGS): A Phase 2a trial was initiated to assess the safety and proof-of-mechanism of Censavudine in AGS patients. [10][11]The primary pharmacodynamic endpoint is the reduction of the interferon (IFN) score, a measure of specific gene expression in the blood that indicates immune system activity. [10]* Progressive Supranuclear Palsy (PSP): A Phase 2a trial in PSP patients showed that Censavudine was acceptably safe. [12]While the trial was small, it explored pharmacodynamic biomarkers including Interleukin-6 (IL-6) and neurofilament light chain (NfL), a marker of neurodegeneration. [12]* ALS/FTD (NCT04993755): An interim analysis of a Phase 2a trial in patients with C9orf72-associated ALS and/or FTD demonstrated that TPN-101 had a positive impact on key biomarkers of neurodegeneration and neuroinflammation. [6]
Key Experimental Protocols
In Vitro HIV Antiviral Assay (Conceptual Protocol)
This protocol outlines the general steps for determining the EC₅₀ of Censavudine against HIV-1 in a T-cell line.
-
Cell Preparation: Culture a susceptible T-cell line, such as CEMss, under standard conditions (37°C, 5% CO₂). Seed cells into a 96-well plate at a predetermined density.
-
Compound Dilution: Prepare a serial dilution of Censavudine in culture medium. Include a "no-drug" control.
-
Infection: Add a standardized amount of HIV-1 virus stock (e.g., NL4-3) to the wells containing cells and the drug dilutions.
-
Incubation: Incubate the plates for 4-5 days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication. A common method is to quantify the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of p24 inhibition against the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
LINE-1 Retrotransposition Assay (Conceptual Protocol)
This protocol describes a cell-based assay to measure the inhibition of LINE-1 activity.
-
Reporter Construct: Transfect a suitable human cell line (e.g., HeLa) with a plasmid vector containing a LINE-1 element engineered with a reporter gene (e.g., GFP or Luciferase). The reporter gene is inactive until a successful retrotransposition event occurs.
-
Drug Treatment: Expose the transfected cells to a range of concentrations of Censavudine (TPN-101) or a vehicle control.
-
Selection/Incubation: Culture the cells for several days to allow for retrotransposition to occur. If the reporter includes a selectable marker, apply the appropriate selection agent.
-
Reporter Gene Measurement: Quantify the reporter gene expression. For a GFP reporter, this can be done via flow cytometry to count the number of fluorescent cells. For a luciferase reporter, cell lysates are prepared, and luminescence is measured.
-
Data Analysis: The reduction in reporter signal in drug-treated cells compared to the vehicle control indicates inhibition of LINE-1 retrotransposition. Calculate the IC₅₀ value, which is the concentration of Censavudine required to inhibit 50% of LINE-1 activity.
Conclusion and Future Directions
The pharmacodynamic profile of (2S,5S)-Censavudine is a compelling example of drug repurposing driven by a deep understanding of molecular mechanisms. Initially a promising anti-HIV NRTI, its potent inhibition of endogenous LINE-1 reverse transcriptase has opened a novel therapeutic avenue for treating complex neurodegenerative diseases where neuroinflammation is a key pathological driver. [3][4] Future research and ongoing clinical trials will be critical to fully elucidate its efficacy and safety in these new indications. [1]The success of Censavudine in these trials could validate the inhibition of retrotransposons as a viable new strategy for combating a range of debilitating neurological and age-related disorders.
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An Overview of Censavudine (Festinavir) - TheBodyPro. (2018-01-04). [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Preclinical Studies of BMS-986001 (Censavudine)
Abstract
This guide provides a comprehensive technical overview of the preclinical evaluation of BMS-986001, also known as Censavudine (and formerly as festinavir). As a novel nucleoside reverse transcriptase inhibitor (NRTI), BMS-986001 was developed to address the limitations of earlier-generation NRTIs, particularly concerning mitochondrial toxicity. We will dissect its mechanism of action, in vitro efficacy against wild-type and resistant HIV strains, and its safety and toxicology profile as established in key preclinical animal models. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational science that supported the clinical development of this compound.
Introduction: The Rationale for a New Generation NRTI
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of combination antiretroviral therapy (cART) for HIV infection.[1] However, first-generation NRTIs are often associated with significant mitochondrial toxicity, stemming from their inhibition of human DNA polymerase γ (pol-γ).[1] This off-target activity can lead to severe adverse events such as lipodystrophy, lactic acidosis, and myopathy.[1]
BMS-986001 (Censavudine) emerged from this context as a novel thymidine analog structurally related to stavudine (d4T), but with a critical modification: an ethynyl substitution at the 4'-carbon position of the nucleoside sugar.[2] This structural alteration was designed to enhance its selectivity for HIV reverse transcriptase (RT) over human mitochondrial pol-γ, thereby promising a wider therapeutic window and an improved safety profile. This guide synthesizes the pivotal preclinical data that characterized its unique virological and toxicological properties.
Molecular Mechanism of Action
BMS-986001 exerts its antiviral effect through a well-established NRTI mechanism, which involves intracellular activation and competitive inhibition of the viral replication machinery.
Intracellular Phosphorylation and Activation
As a prodrug, BMS-986001 must be anabolized by host cell kinases into its active triphosphate form, BMS-986001-5′-triphosphate. This three-step phosphorylation process is a prerequisite for its recognition and incorporation by HIV reverse transcriptase.
Inhibition of HIV Reverse Transcriptase
The active triphosphate metabolite acts as a competitive inhibitor of the natural substrate (thymidine triphosphate) for HIV RT.[2] Upon incorporation into the nascent viral DNA strand, the modified sugar moiety of BMS-986001 prevents the formation of the next 3'-5' phosphodiester bond, effectively terminating DNA chain elongation.[2] This premature termination halts the conversion of viral RNA into proviral DNA, thus preventing the virus from integrating into the host genome and completing its replication cycle.
In Vitro Efficacy Profile
The antiviral potency of BMS-986001 was extensively characterized in vitro against a diverse panel of HIV isolates, including different types, groups, and drug-resistant variants.
Potent Activity Against HIV-1 and HIV-2
A key finding from preclinical studies was the exceptionally potent activity of BMS-986001 against HIV-2. In single-cycle infectivity assays, it was found to be, on average, 9.5-fold more potent against HIV-2 isolates than against HIV-1 isolates.[2][3] This was a significant discovery, as HIV-2 is intrinsically resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and shows reduced susceptibility to several protease inhibitors, making treatment options limited.[3]
| HIV Isolate Type | Assay Type | EC₅₀ (nM) Range | Mean EC₅₀ ± SD (nM) | Reference |
| HIV-2 (Treatment-Naive) | Single-Cycle | 30 - 81 | 64 ± 18 | [2][3] |
| HIV-1 (Groups M and O) | Single-Cycle | 450 - 890 | 610 ± 200 | [2][3] |
| HIV-2 (ROD9) | 4-Day T-Cell Line | - | 0.14 | [4] |
| HIV-1 (NL4-3) | 4-Day T-Cell Line | - | 4.2 | [4] |
Table 1: Comparative In Vitro Antiviral Activity of BMS-986001
Activity Against NRTI-Resistant Variants
The efficacy of a new NRTI is critically dependent on its ability to overcome or remain active against common resistance mutations. BMS-986001 demonstrated a unique resistance profile:
-
Hypersusceptibility: The compound was found to be hypersusceptible (i.e., more potent than against wild-type) to virus containing the K65R and L74V mutations, which are associated with resistance to tenofovir and abacavir, respectively.[5]
-
Retained Activity: It exhibited full activity against HIV-2 variants with K65R and Q151M mutations.[2][3]
-
Reduced Susceptibility: Its activity was significantly reduced (6 to 8-fold) against viruses with common thymidine analog mutations (TAMs), such as M41L, L210W, and T215Y.[5] The M184V mutation in HIV-2 conferred approximately 15-fold resistance.[2]
This profile suggested a potential role for BMS-986001 in second-line therapy for patients failing tenofovir- or abacavir-based regimens.[5]
Standard Protocol: Single-Cycle Antiviral Assay
The following protocol outlines a typical experimental workflow used to determine the 50% effective concentration (EC₅₀) of BMS-986001.
-
Cell Seeding: Seed MAGIC-5A cells (or other appropriate reporter cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution series of BMS-986001 in cell culture medium.
-
Drug Incubation: Add the diluted compound to the appropriate wells. Include "virus control" (no drug) and "cell control" (no drug, no virus) wells.
-
Virus Infection: Add a standardized amount of HIV-1 or HIV-2 viral stock to the wells (excluding cell controls).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator to allow for a single round of infection and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer.
-
Data Analysis: Normalize the results to the virus control. Plot the percentage of inhibition versus the drug concentration and calculate the EC₅₀ value using a non-linear regression model (e.g., four-parameter logistic curve).
Preclinical Safety and Toxicology
A primary goal in the development of BMS-986001 was to create an NRTI with an improved safety profile, specifically avoiding the mitochondrial toxicity of its predecessors.[1]
In Vitro Cytotoxicity and Mitochondrial Profile
-
Minimal Inhibition of pol-γ: The key differentiator for BMS-986001 was its minimal inhibition of human DNA polymerase γ.[1] This selectivity is the molecular basis for its improved mitochondrial safety profile compared to stavudine.
-
Cell Viability Assays: In vitro cytotoxicity was assessed using methods like the CellTiter-Glo luminescent cell viability assay in cell lines such as MAGIC-5A and CEMss.[2] These studies confirmed that the concentrations required for antiviral activity were well below those causing cellular toxicity.
In Vivo Toxicology in Animal Models
Chronic toxicology studies were conducted in two species, typically rats and cynomolgus monkeys, to identify potential target organs and establish a safety margin.
-
Primary Toxicity: The main toxicity observed in both rats and monkeys was bone marrow dyserythropoiesis, which manifested as a decrease in red blood cell mass.[1]
-
Thrombocytopenia in Monkeys: At high doses, severe reductions in platelet counts (thrombocytopenia), sometimes accompanied by cutaneous petechiae, were observed in a subset of monkeys during chronic studies.[1] This effect was dose-dependent and reversible upon cessation of the drug. Further investigation suggested that these platelet decreases might be immune-mediated, as evidenced by the formation of platelet-bound immunoglobulins in the presence of the drug.[1]
-
Absence of Mitochondrial Toxicity: Crucially, no findings indicative of mitochondrial toxicity were observed in either rats or monkeys, even in chronic, high-dose studies.[1] This supported the initial hypothesis that the 4'-ethynyl modification successfully mitigated the off-target effects seen with older NRTIs.[6]
Conclusion
The preclinical data for BMS-986001 (Censavudine) established it as a potent NRTI with a distinct and promising profile. Key takeaways from its evaluation include:
-
Potent and Broad Antiviral Activity: It demonstrated strong inhibition of both HIV-1 and, notably, HIV-2, a virus with limited treatment options.
-
Unique Resistance Profile: Its hypersusceptibility to key tenofovir- and abacavir-resistant mutants indicated a potential clinical niche.
-
Improved Safety Profile: The foundational hypothesis was confirmed, as preclinical in vitro and in vivo studies demonstrated a lack of mitochondrial toxicity, a major advantage over first-generation NRTIs.
-
Identified Toxicities: The primary safety liabilities identified were hematological, specifically dose-dependent effects on red blood cells and, in monkeys, a potential for immune-mediated thrombocytopenia.
These findings provided a solid rationale for advancing BMS-986001 into human clinical trials, balancing its potent efficacy and improved mitochondrial safety against the need to carefully monitor for hematological adverse events.
References
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Smith, R. A., Raugi, D. N., Pan, C., Sow, P. S., Ba, S., Seydi, M., Mullins, J. I., & Gottlieb, G. S. (2015). The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1. Antimicrobial Agents and Chemotherapy, 59(12), 7437–7446. [Link]
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PubMed. (2015). The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1. National Center for Biotechnology Information. [Link]
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Sanderson, T. P., P-A, C., Guha, M., Parker, D., Chimalakonda, A., Hsyu, P-H., & Kher, U. (2014). Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy. International Journal of Toxicology, 33(4), 297–306. [Link]
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TheBodyPro. (2018). An Overview of Censavudine (Festinavir). TheBodyPro.com. [Link]
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Aidsmap. (2010). Bristol-Myers Squibb buys festinavir, new NRTI active against MDR HIV. aidsmap.com. [Link]
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ClinicalTrials.gov. (2011). A Phase IIb Randomized, Controlled, Partially Blinded Clinical Trial to Investigate Safety, Efficacy and Dose-Response of BMS-986001 in Treatment-Naive HIV-1-Infected Subjects, Followed by an Open-Label Period on the Recommended Dose. National Library of Medicine (US). [Link]
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An In-Depth Review of a Novel Nucleoside Reverse Transcriptase Inhibitor
Executive Summary
Festinavir (FTV), also known as Censavudine, BMS-986001, and OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) that was under development for the treatment of HIV-1 infection. As a 4'-ethynyl-2',3'-didehydro-3'-deoxythymidine analog, Festinavir demonstrated potent in vitro activity against wild-type HIV-1 and certain NRTI-resistant strains, coupled with a favorable preclinical safety profile, particularly concerning mitochondrial toxicity compared to its structural predecessor, stavudine (d4T). This guide provides a comprehensive technical overview of Festinavir, consolidating available preclinical and clinical data to inform researchers, scientists, and drug development professionals. We will delve into its mechanism of action, antiviral efficacy, resistance profile, pharmacokinetics, and clinical development history, offering a detailed resource for those investigating novel antiretroviral agents.
Introduction: The Rationale for a New Generation of NRTIs
The advent of highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of combination therapy, acting as chain terminators of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle. However, the emergence of drug-resistant viral strains and long-term toxicities associated with older NRTIs, such as mitochondrial toxicity leading to lipoatrophy and peripheral neuropathy, have necessitated the development of new agents with improved resistance profiles and safety margins.
Festinavir emerged from this research landscape as a promising candidate. Developed initially at Yale University and later by Bristol Myers-Squibb, it was designed to retain the potent antiviral activity of the thymidine analog class while mitigating the toxicities that have limited the use of drugs like stavudine.
Chemical Profile and Structure
Festinavir is a synthetic thymidine nucleoside analog with a distinct 4'-ethynyl substitution on the sugar moiety.
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [1] |
| Chemical Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| CAS Number | 634907-30-5 | [1] |
| Synonyms | Censavudine, BMS-986001, OBP-601, 4'-Ed4T, 4'-ethynylstavudine | [1] |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Like other NRTIs, Festinavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Festinavir-triphosphate (FTV-TP). This process is carried out by host cellular kinases.
Intracellular Activation and Action
The activation and mechanism of action of Festinavir can be visualized as a multi-step intracellular pathway.
Caption: Intracellular activation and mechanism of action of Festinavir.
Once converted to FTV-TP, it acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 RT. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of Festinavir prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[1] Studies have shown that the triphosphate metabolite of 4'-ethynyl d4T has a highly selective action against HIV-1 RT.[1]
Pre-steady-state kinetic analyses have provided deeper insights into the inhibitory mechanism of 4'-ethynyl-d4T triphosphate (a close analog). These studies revealed that the 4'-ethynyl group contributes to a higher binding affinity for HIV-1 RT compared to d4TTP, likely by fitting into a hydrophobic pocket formed by amino acid residues A114, Y115, F160, and M184 of the enzyme.[2]
Preclinical Research
In Vitro Antiviral Activity
Festinavir has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those with resistance to other NRTIs.
| HIV-1 Strain/Isolate | Cell Line | EC₅₀ (nM) | Reference |
| HIV-1 NL4-3 (Wild-Type) | CEMss | 4.2 | [3] |
| HIV-1 Group M and O Isolates | - | 450 - 890 | [3] |
| HIV-2 ROD9 | CEMss | 0.14 | [3] |
| HIV-2 Isolates (Treatment-Naive) | - | 30 - 81 | [3] |
Activity Against NRTI-Resistant Strains
A key feature of Festinavir is its activity against certain NRTI-resistant HIV-1 strains.
| NRTI Resistance Mutation(s) | Fold Change in EC₅₀ vs. Wild-Type | Reference |
| K65R | 0.4 (Hypersusceptible) | [2] |
| L74V | 0.7 | [2] |
| M184V | 2-3 | [2] |
| Q151M | 0.17 (Hypersusceptible) | [2] |
| Thymidine Analog Mutations (TAMs) - TAM-1 Pathway | Incremental decrease with increasing mutations | [2] |
| Thymidine Analog Mutations (TAMs) - TAM-2 Pathway | 5-8 | [2] |
| T69 Insertion Complex | 22 | [2] |
In Vitro Cytotoxicity and Safety Profile
Festinavir was developed with the aim of reducing the toxicities associated with stavudine. In vitro studies have supported this improved safety profile.
| Cell Line | Assay | Festinavir (BMS-986001) | Stavudine (d4T) | Reference |
| Various | Mitochondrial DNA Polymerase Gamma Inhibition | ~100-fold less toxic | - | [4] |
| Human Kidney, Muscle, and Adipose Tissue Primary Cultures | Mitochondrial DNA Degradation | No significant degradation | - | [4] |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for Festinavir in animal models such as rats, dogs, and monkeys are not extensively published in the public domain. However, for a related BMS compound, BMS-378806, pharmacokinetic studies in these species revealed species-dependent oral bioavailability and clearance mechanisms, highlighting the importance of such studies in predicting human pharmacokinetics.[5] The lack of publicly available, detailed preclinical pharmacokinetic data for Festinavir remains a gap in its comprehensive evaluation.
Clinical Development
Festinavir progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I/IIa Clinical Trial (EUDRACT 2008-004810-29)
A randomized, placebo-controlled, double-blind, dose-escalating Phase IIa study was conducted in 32 treatment-experienced, HIV-1-infected subjects who had been off antiretroviral therapy for at least three months.[6] Participants received once-daily oral doses of 100 mg, 200 mg, 300 mg, or 600 mg of Festinavir or a placebo for 10 days.[6]
Key Findings:
-
Safety and Tolerability: Festinavir was generally well-tolerated, with no discontinuations due to adverse events. The majority of adverse events were mild and not considered related to the study drug.[6]
-
Pharmacokinetics: The pharmacokinetics of Festinavir were found to be dose-proportional.[6]
-
Antiviral Activity: Significant reductions in plasma HIV-1 RNA were observed at all dose levels.[6]
| Dose | Median HIV-1 RNA Reduction (log₁₀ copies/mL) at Day 11 | Reference |
| 100 mg | 0.97 | [6] |
| 200 mg | 1.15 | [6] |
| 300 mg | 1.28 | [6] |
| 600 mg | 1.15 | [6] |
These promising results supported the continued clinical development of Festinavir.
Phase IIb Clinical Trial (NCT01489046 / AI467003)
A Phase IIb randomized, controlled, partially blinded clinical trial was initiated to investigate the safety, efficacy, and dose-response of Festinavir in treatment-naive HIV-1-infected subjects.[3] However, this study was terminated.[1] The specific reasons for the termination have not been detailed in publicly available scientific literature, which represents a significant gap in understanding the full clinical development trajectory of Festinavir.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound like Festinavir against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compound (Festinavir)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including ³H-dTTP or a non-radioactive labeling system (e.g., DIG-dUTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
96-well plates
-
Scintillation counter or plate reader for non-radioactive detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Festinavir in the appropriate solvent.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and all dNTPs except the labeled one.
-
Inhibitor Addition: Add the serially diluted Festinavir or control vehicle to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radioactive Method: Stop the reaction by adding cold trichloroacetic acid (TCA). Harvest the precipitated DNA onto filter mats, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Follow the manufacturer's protocol for the specific ELISA-based detection kit.
-
-
Data Analysis: Calculate the percent inhibition of RT activity for each concentration of Festinavir compared to the no-drug control. Determine the IC₅₀ value by non-linear regression analysis.
Intracellular Triphosphate Analysis by LC-MS/MS
This protocol outlines a general workflow for the quantification of the active triphosphate metabolite of a nucleoside analog like Festinavir in peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for intracellular triphosphate analysis.
Current Status and Future Directions
The development of Festinavir for the treatment of HIV-1 infection has been discontinued.[7] However, the compound, now known as Censavudine, is being repurposed and is currently under investigation by Transposon Therapeutics for the treatment of neurodegenerative diseases such as progressive supranuclear palsy, amyotrophic lateral sclerosis (ALS), and frontotemporal dementia, with some clinical trials in Phase II.[8] This shift in focus suggests that while its journey as an HIV-1 therapeutic has ended, its biological properties may hold promise in other therapeutic areas.
Conclusion
Festinavir represented a scientifically driven effort to develop a next-generation NRTI with potent antiviral activity and an improved safety profile. Preclinical and early clinical data demonstrated its promise in inhibiting HIV-1 replication, including against some drug-resistant strains, with reduced mitochondrial toxicity compared to its predecessors. However, the termination of its Phase IIb trial for HIV-1 treatment marked a pivotal point in its development. The lack of publicly available, detailed preclinical pharmacokinetic data and a clear rationale for the clinical trial termination are notable gaps in its history. For researchers in the field of antiretroviral drug development, the story of Festinavir underscores the complexities of translating promising in vitro and early clinical findings into a successful therapeutic. The ongoing investigation of this molecule for neurodegenerative diseases highlights the potential for drug repurposing and the enduring value of well-characterized chemical entities.
References
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Bristol-Myers Squibb buys festinavir, new NRTI active against MDR HIV. aidsmap. Available at: [Link].
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Cotte L, Dellamonica P, Raffi F, et al. Randomized placebo-controlled study of the safety, tolerability, antiviral activity, and pharmacokinetics of 10-day monotherapy with BMS-986001, a novel HIV NRTI, in treatment-experienced HIV-1-infected subjects. J Acquir Immune Defic Syndr. 2013;63(3):346-354. Available at: [Link].
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An Overview of Censavudine (Festinavir). TheBodyPro. Available at: [Link].
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Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Journal of Biological Chemistry. Available at: [Link].
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Safety, Efficacy and Dose-response Study of BMS-986001 in Subjects With HIV-1 Infection Who Are Treatment-naive. ClinicalTrials.gov. Available at: [Link].
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Censavudine. Wikipedia. Available at: [Link].
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Yang Z, Zadjura L, D'Arienzo C, et al. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics. Biopharm Drug Dispos. 2005;26(7):293-302. Available at: [Link].
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Intracellular islatravir pharmacology differs between species in an in vitro model: implications for preclinical study design. Journal of Antimicrobial Chemotherapy. Available at: [Link].
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Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4. Antimicrobial Agents and Chemotherapy. Available at: [Link].
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NCT01489046: Safety, Efficacy and Dose-response Study of BMS-986001 in Subjects With HIV-1 Infection Who Are Treatment-naive. ClinicalTrials.gov. Available at: [Link].
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Wang T, Canki M, et al. Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. mAbs. 2015;7(1):152-163. Available at: [Link].
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Intracellular islatravir-triphosphate half-life supports extended dosing intervals. Antimicrobial Agents and Chemotherapy. Available at: [Link].
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Grobler JA, et al. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates. Antimicrobial Agents and Chemotherapy. 2021;65(11):e0098021. Available at: [Link].
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Hazen RJ, et al. Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir. Antimicrobial Agents and Chemotherapy. 2003;47(9):2937-2942. Available at: [Link].
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Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. Pharmaceutical Technology. Available at: [Link].
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(2S,5S)-Censavudine: A Technical Guide to the Inhibition of Reverse Transcriptase
Abstract
(2S,5S)-Censavudine (formerly Festinavir, BMS-986001), a 4'-ethynyl substituted analogue of the nucleoside reverse transcriptase inhibitor (NRTI) stavudine (d4T), represents a significant advancement in the design of antiviral agents. Initially developed for Human Immunodeficiency Virus (HIV) infection, its unique properties have led to its current investigation for neurodegenerative diseases as an inhibitor of Long Interspersed Nuclear Element-1 (LINE-1) reverse transcriptase. This guide provides a detailed technical overview of the core mechanism by which Censavudine inhibits reverse transcriptase, focusing on its intracellular activation, the kinetic and structural basis for its high potency, and its improved safety profile over the parent compound. We will detail the key experimental protocols used to characterize its activity and present the compelling biochemical data that underpins its function as a highly selective DNA chain terminator.
Introduction: The Rationale for a Successor to Stavudine
Stavudine (d4T) was a cornerstone of early combination antiretroviral therapy. However, its long-term use was marred by significant toxicities, including peripheral neuropathy and lipodystrophy, which are largely attributed to the off-target inhibition of human mitochondrial DNA polymerase γ (pol-γ). This clinical limitation created a clear need for a successor analogue with an improved therapeutic window: one that would retain or enhance potency against viral reverse transcriptase (RT) while minimizing interaction with host cellular polymerases.
(2S,5S)-Censavudine emerged from this challenge. By introducing a sterically demanding ethynyl group at the 4' position of the sugar moiety, researchers aimed to create a molecule that would be preferentially accommodated by the viral enzyme's active site over that of human polymerases. Initial studies confirmed this hypothesis, revealing that Censavudine possesses a five- to ten-fold greater potency against HIV-1 than stavudine while exhibiting significantly less cellular and mitochondrial toxicity.[1][2]
The Molecular Mechanism of Action: From Prodrug to Chain Terminator
Like all NRTIs, Censavudine is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The process is a sequential three-step phosphorylation cascade mediated by host cellular kinases to yield the active metabolite, Censavudine-5'-triphosphate (4'-Ed4TTP).
Intracellular Phosphorylation Pathway
The conversion of Censavudine to its active triphosphate form is a critical determinant of its overall potency. A key advantage of Censavudine over its parent compound is the efficiency of the initial, often rate-limiting, phosphorylation step.
-
Monophosphorylation: Censavudine is a significantly better substrate for human thymidine kinase 1 (TK-1) than stavudine. Biochemical studies have shown the phosphorylation efficiency of TK-1 for Censavudine is fourfold higher than for stavudine, due to both a higher maximum reaction velocity (Vmax) and a lower Michaelis constant (Km).[2]
-
Diphosphorylation: The resulting Censavudine-monophosphate is subsequently converted to the diphosphate form by thymidylate kinase (TMPK).
-
Triphosphorylation: The final step is catalyzed by nucleoside diphosphate kinase (NDPK) , which converts Censavudine-diphosphate to the pharmacologically active Censavudine-5'-triphosphate (4'-Ed4TTP).[3]
Caption: Intracellular activation pathway of (2S,5S)-Censavudine.
Inhibition of Reverse Transcriptase
Once formed, 4'-Ed4TTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV-1 RT active site. Upon incorporation into the nascent viral DNA strand, it functions as an obligate chain terminator. Lacking the crucial 3'-hydroxyl (3'-OH) group necessary for the formation of a 5'→3' phosphodiester bond, it prevents further DNA elongation, thus halting viral replication.[1]
Caption: Mechanism of competitive inhibition and chain termination by Censavudine-TP.
The Structural and Kinetic Basis for Enhanced Potency and Safety
The clinical and virological superiority of Censavudine over stavudine is not accidental; it is a direct consequence of the 4'-ethynyl modification, which fundamentally alters the molecule's interaction with viral and host enzymes.
Structure-Activity Relationship (SAR): The Role of the 4'-Ethynyl Group
Pre-steady-state kinetic analysis and molecular modeling have provided a clear picture of why Censavudine is a better inhibitor. The key lies in its enhanced binding affinity (lower dissociation constant, Kd) for HIV-1 RT.[4][5]
The active site of HIV-1 RT contains a preformed hydrophobic pocket near the dNTP binding site, formed by the side chains of amino acid residues Alanine-114, Tyrosine-115, Phenylalanine-160, and Methionine-184 .[5][6] The 4'-ethynyl group of Censavudine fits snugly into this pocket, creating an additional stabilizing interaction that is absent for stavudine.[4][6] This enhanced binding translates directly to more efficient incorporation and inhibition.
Quantitative Analysis: Enzyme Kinetics and Selectivity
The efficacy and safety of an NRTI can be quantified by its ability to inhibit the target enzyme (HIV-1 RT) versus its inhibition of host polymerases. Censavudine demonstrates a highly favorable profile in this regard. Kinetic studies reveal that 4'-Ed4TTP inhibits HIV-1 RT far more efficiently than it inhibits key human DNA polymerases, including pol-γ, which is responsible for mitochondrial DNA replication.[1][4]
| Parameter | HIV-1 RT | Human Pol α | Human Pol β | Human Pol γ |
| Inhibitor | 4'-Ed4TTP | 4'-Ed4TTP | 4'-Ed4TTP | 4'-Ed4TTP |
| Ki (μM) | ~0.12 | > 100 | > 100 | > 100 |
| Selectivity Index (Ki, pol / Ki, RT) | - | > 833 | > 833 | > 833 |
| Table 1: Comparative inhibition constants (Ki) of Censavudine-5'-triphosphate (4'-Ed4TTP) against viral RT and human DNA polymerases. Data synthesized from published reports.[1][4] |
Furthermore, the efficiency of inhibition relative to the natural substrate (dTTP) is a critical measure. The ratio of Ki for the inhibitor to the Km of the natural substrate provides a direct measure of selectivity at the enzyme's active site.
| Enzyme | Substrate/Inhibitor | Kd (μM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (μM-1s-1) |
| HIV-1 RT (Wild-Type) | dTTP (natural) | 0.8 ± 0.1 | 350 ± 20 | 438 |
| d4TTP (stavudine) | 4.5 ± 0.5 | 300 ± 20 | 67 | |
| 4'-Ed4TTP (Censavudine) | 0.9 ± 0.1 | 250 ± 10 | 278 | |
| Table 2: Pre-steady-state kinetic parameters for the incorporation of dTTP, d4TTP, and 4'-Ed4TTP by wild-type HIV-1 RT. Data adapted from Yang et al., 2008.[4][5] |
Causality Insights: The data in Table 2 are revealing. While the maximal rate of incorporation (kpol) is similar for all three compounds, the binding affinity (Kd) of 4'-Ed4TTP is five times higher than that of stavudine's triphosphate (0.9 μM vs 4.5 μM), making it nearly as affine as the natural substrate dTTP.[5] This dramatically improves its incorporation efficiency, explaining its superior antiviral potency.
Experimental Protocols for Characterization
The validation of Censavudine's mechanism relies on a suite of standardized biochemical and cell-based assays. Understanding these protocols is essential for drug development professionals.
Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of a compound's active form to inhibit the enzymatic activity of purified RT.
-
Objective: To determine the concentration of 4'-Ed4TTP required to inhibit 50% of recombinant HIV-1 RT activity (IC50) and to determine the inhibition constant (Ki).
-
Methodology Rationale: A non-radioactive, ELISA-based format is chosen for safety and high-throughput capability. The assay measures the incorporation of a labeled deoxynucleotide (digoxigenin-dUTP) into a new DNA strand synthesized by RT using a poly(A) RNA template and an oligo(dT) DNA primer.
-
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well streptavidin plate with a 5'-biotinylated oligo(dT) primer. This immobilizes the primer/template complex.
-
Template Annealing: Add a poly(A) RNA template, which anneals to the oligo(dT) primer. Wash to remove unbound template.
-
Inhibitor Preparation: Perform serial dilutions of 4'-Ed4TTP (and control inhibitors like d4TTP and AZT-TP) in assay buffer. For Ki determination, vary the concentration of the competing natural substrate, dTTP.
-
Reaction Assembly: To the wells, add the RT reaction buffer containing dATP, dCTP, dGTP, a mix of dTTP and DIG-dUTP, and the serially diluted inhibitor.
-
Reaction Initiation: Add a standardized amount of recombinant HIV-1 RT to each well to start the reaction. Include "no enzyme" controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash away the unbound antibody-HRP conjugate.
-
Add an HRP substrate (e.g., TMB). The amount of color development is directly proportional to the amount of DIG-dUTP incorporated, and thus to RT activity.
-
Stop the reaction with acid and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the results to determine the IC50 value. For Ki determination, analyze the data using Michaelis-Menten and Cheng-Prusoff equations.
-
Protocol: Cell-Based Antiviral Activity Assay (MT-4 Cell/MTT Method)
This assay measures the ability of the prodrug (Censavudine) to protect a human T-cell line from HIV-induced cell death. It provides a holistic view of the drug's efficacy, encompassing cellular uptake, phosphorylation, and RT inhibition.
-
Objective: To determine the 50% effective concentration (EC50) of Censavudine required to protect MT-4 cells from HIV-1-induced cytopathic effects, and the 50% cytotoxic concentration (CC50) against uninfected cells.
-
Methodology Rationale: The MT-4 T-cell line is highly susceptible to HIV-1 infection, which leads to rapid cell death (cytopathicity). A successful antiviral agent will protect the cells. Cell viability is measured using the MTT colorimetric assay, where mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed MT-4 cells into 96-well microtiter plates at a density of ~1x104 cells/well.
-
Compound Preparation: Prepare serial dilutions of Censavudine in cell culture medium.
-
Infection and Treatment: Add the diluted Censavudine to the wells. Immediately after, infect the cells with a stock of HIV-1 (e.g., strain IIIB) at a predetermined multiplicity of infection.
-
Controls: Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus, no drug). To determine cytotoxicity, set up a parallel plate with uninfected cells and the same drug dilutions.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause cell death in unprotected wells.
-
MTT Assay:
-
Add MTT solution to all wells and incubate for 4 hours. Living cells will produce purple formazan crystals.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
EC50: Calculate the percentage of cell protection at each drug concentration relative to the virus and cell controls. The EC50 is the concentration that provides 50% protection.
-
CC50: Calculate the percentage of viability at each drug concentration in the uninfected plate. The CC50 is the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculate as CC50 / EC50. A higher SI indicates a better safety margin.
-
-
Evolving Applications: Inhibition of LINE-1 Reverse Transcriptase
While development for HIV was discontinued for strategic reasons, the potent and selective mechanism of Censavudine has been repurposed. It is now in clinical development as TPN-101 for neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Progressive Supranuclear Palsy (PSP).[7][8][9] The therapeutic hypothesis is that these diseases involve the aberrant reactivation of LINE-1 retrotransposons, which are mobile genetic elements that replicate via a reverse transcriptase.[7] By inhibiting the LINE-1 RT, TPN-101 is thought to reduce the resulting neuroinflammation and cellular damage, demonstrating the broad applicability of a well-designed enzyme inhibitor.[8][10]
Conclusion
(2S,5S)-Censavudine is a paradigm of rational drug design. By addressing the known liabilities of its parent compound, stavudine, through a specific chemical modification, a highly potent and selective inhibitor of reverse transcriptase was created. Its mechanism is defined by efficient intracellular activation and superior binding to the viral enzyme's active site, driven by the interaction of its 4'-ethynyl group with a hydrophobic pocket. The comprehensive biochemical and cellular assays used in its characterization have validated this mechanism and established its improved safety profile. The ongoing exploration of Censavudine for neurodegenerative diseases underscores the enduring value of targeting this fundamental enzymatic process with precisely engineered molecules.
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Yang G, Dutschman GE, Wang CJ, et al. Highly selective action of triphosphate metabolite of 4'-ethynyl D4T: a novel anti-HIV compound against HIV-1 RT. Antiviral Res. 2007;73(3):185-191. [Link]
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Yang G, Wang J, Cheng Y, et al. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase by a stavudine analogue, 4'-ethynyl stavudine triphosphate. Antimicrob Agents Chemother. 2008;52(6):2035-2042. [Link]
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Michailidis E, Marchand B, Kodama EN, et al. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor. J Biol Chem. 2009;284(51):35681-35691. [Link]
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Yang G, Wang J, Cheng Y, et al. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase by a stavudine analogue, 4'-ethynyl stavudine triphosphate. Antimicrob Agents Chemother. 2008;52(6):2035-2042. [Link]
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Kirby KA, Singh K, Michailidis E, et al. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega. 2021;6(22):14280-14292. [Link]
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Transposon Announces Final Results from a Phase 2 Study of its LINE-1 Reverse Transcriptase Inhibitor TPN-101 for the Treatment of Progressive Supranuclear Palsy and Interim Results from a Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia. Business Wire. February 13, 2024. [Link]
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Initial safety and toxicity profile of BMS-986001
An In-Depth Technical Guide to the Initial Safety and Toxicity Profile of BMS-986001 (Censavudine)
Executive Summary
BMS-986001, also known as Censavudine, is a novel thymidine analog Nucleoside Reverse Transcriptase Inhibitor (NRTI) developed for the treatment of HIV-1 infection.[1][2] Its design was rationally guided by the goal of retaining high antiviral potency while mitigating the significant mitochondrial toxicity that characterizes first-generation NRTIs.[3][4] This guide synthesizes the pivotal preclinical and early-phase clinical data that define the initial safety and toxicity profile of BMS-986001, providing an in-depth analysis of its mechanistic basis of safety, key toxicological findings, and clinical tolerability.
Mechanistic Framework: Engineering a Safer NRTI
The therapeutic utility of early NRTIs has been historically constrained by off-target effects, primarily the inhibition of human mitochondrial DNA polymerase gamma (pol-γ).[5] This inhibition disrupts mitochondrial function, leading to a spectrum of adverse events including lipodystrophy, lactic acidosis, and myopathy.[5] BMS-986001 was engineered to be a poor substrate for pol-γ, thereby uncoupling its antiviral activity from mitochondrial toxicity.[5]
The core scientific rationale rests on selective enzymatic targeting. While all NRTIs require intracellular phosphorylation to their active triphosphate form to compete with natural deoxynucleotides for incorporation by HIV reverse transcriptase, the molecular structure of BMS-986001 confers a high affinity for the viral enzyme and a markedly lower affinity for human mitochondrial pol-γ. This selective inhibition is the cornerstone of its improved safety profile.[4][5]
Figure 1: Mechanism of Selective Inhibition. BMS-986001 is phosphorylated to its active triphosphate form, which potently inhibits HIV reverse transcriptase, leading to chain termination. Its key safety feature is the minimal inhibition of mitochondrial DNA polymerase γ, avoiding the toxicity seen with older NRTIs.
Preclinical Toxicology Assessment
A tiered, systematic approach was employed to characterize the preclinical safety profile, moving from in vitro mechanistic assays to in vivo rodent and non-rodent chronic toxicity studies.
In Vitro Mitochondrial Safety Profile
To directly test the central hypothesis of reduced mitochondrial toxicity, long-term cultures of primary human cells were utilized. This approach provides a more clinically relevant system than immortalized cell lines for predicting organ-specific toxicity.
Key Findings:
-
In primary cultures of human kidney, muscle, and adipose cells, BMS-986001 did not induce significant reductions in mitochondrial DNA (mtDNA) content or cellular protein levels over a 19-day period, even at concentrations five-fold higher than the clinical Cmax (200 μM).[4]
-
In stark contrast, the first-generation NRTI stavudine (d4T) caused significant decreases in mtDNA in all cell cultures under the same conditions.[4]
-
Other comparators, such as tenofovir and adefovir, also demonstrated measurable mtDNA depletion at high concentrations, highlighting the comparatively clean mitochondrial profile of BMS-986001.[4]
These data provided the first authoritative evidence that the rational design of BMS-986001 successfully translated into a minimal impact on mitochondrial function in vitro.[4]
Protocol: In Vitro Mitochondrial DNA Depletion Assay
-
Cell Sourcing: Obtain primary human renal proximal tubule cells, skeletal muscle cells, and subcutaneous pre-adipocytes from commercial vendors.
-
Culture & Differentiation: Culture cells according to supplier protocols until they reach a fully differentiated, post-mitotic state. This is critical as it mimics the low-turnover state of cells in target tissues.
-
Drug Exposure: Treat differentiated cell cultures with a range of concentrations of BMS-986001 (e.g., 40 μM [clinical Cmax] and 200 μM), comparator NRTIs (e.g., stavudine), and a vehicle control. Maintain exposure for an extended period (e.g., 19 days), with media and drug changed every 2-3 days.
-
Endpoint Analysis:
-
mtDNA Quantification: At multiple time points, lyse cells and extract total DNA. Use quantitative PCR (qPCR) with specific primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) to determine the ratio of mitochondrial to nuclear DNA. A decrease in this ratio indicates mtDNA depletion.
-
Cell Viability/Mass: Measure total protein content (e.g., using a BCA assay) in parallel wells to assess general cytotoxicity.
-
-
Data Interpretation: Compare the mtDNA/nDNA ratio and protein content in drug-treated wells to vehicle-treated controls. A statistically significant decrease is indicative of mitochondrial or cellular toxicity.
In Vivo General Toxicology (Rodent and Non-Rodent)
Chronic toxicity studies in two mammalian species (rat and cynomolgus monkey) are a standard regulatory requirement to identify potential target organs of toxicity and establish a safe starting dose for human trials.[6][7]
Key Findings:
-
Absence of Mitochondrial Toxicity: Consistent with the in vitro results, no clinical or pathological findings indicative of mitochondrial toxicity were observed in either rats or monkeys during chronic studies.[5] This is a significant point of differentiation from older NRTIs.
-
Primary Target Organ: Bone Marrow: The principal dose-limiting toxicity identified in both species was hematologic. This manifested as bone marrow dyserythropoiesis (abnormal red blood cell production), leading to associated decreases in red blood cell mass and macrocytic anemia.[5]
-
Immune-Mediated Thrombocytopenia (Monkeys): At high doses in chronic monkey studies (≥200 mg/kg/d), a delayed-onset, severe reduction in platelet counts (thrombocytopenia), sometimes accompanied by petechiae, was observed in a subset of animals.[5]
-
Mechanistic Insight: Subsequent investigations revealed that this thrombocytopenia was likely immune-mediated. The formation of platelet-bound immunoglobulins in the presence of BMS-986001 was detected, and platelet counts recovered rapidly and completely upon drug withdrawal.[5] This suggests a drug-dependent antibody response rather than direct myelosuppression of megakaryocytes.
-
Figure 2: Preclinical Toxicology Workflow. A standard workflow to characterize the safety of a new chemical entity, progressing from in vitro mechanistic studies to definitive in vivo chronic toxicity assessments to identify target organs and establish a safe exposure margin.
Clinical Safety and Tolerability
The initial clinical development program for BMS-986001 progressed through studies in healthy volunteers to HIV-infected patient populations, systematically evaluating its safety, tolerability, and pharmacokinetics.
Phase 1: Single Ascending Dose Study (Healthy Volunteers)
A randomized, placebo-controlled study was conducted in 64 healthy male subjects to evaluate the safety of single oral doses ranging from 10 mg to 900 mg.[8]
Key Findings:
-
BMS-986001 was generally safe and well-tolerated across all dose levels.[8]
-
No serious adverse events (AEs), deaths, or discontinuations due to AEs occurred.[8]
-
The incidence of AEs was low (14.6% in the active arms) and, critically, did not appear to be dose-related. All AEs were considered by investigators to be unrelated to the study drug.[8]
Phase 2a: Short-Term Monotherapy (HIV-1 Infected Patients)
A 10-day, placebo-controlled monotherapy study assessed doses from 100 mg to 600 mg once daily in 32 treatment-experienced HIV-1 infected subjects.[9]
Key Findings:
-
The drug was generally well-tolerated, with no discontinuations due to AEs and no deaths.[9]
-
While AEs were reported in 22 of 24 subjects receiving BMS-986001, the events were not dose-related, were predominantly mild in severity, and were largely considered unrelated or unlikely to be related to the study drug.[9]
Phase 2b: Combination Therapy (Treatment-Naïve HIV-1 Infected Patients)
A 48-week study in 297 treatment-naïve patients provided longer-term safety data in the context of combination antiretroviral therapy. Patients received efavirenz and lamivudine plus either BMS-986001 (at 100, 200, or 400 mg) or tenofovir.[3]
Key Findings:
-
BMS-986001 was generally well-tolerated through 48 weeks of treatment.[3]
-
The rates of discontinuation due to adverse events were comparable to or lower than the active comparator (tenofovir), particularly at the 100 mg and 400 mg doses.[3]
Summary of Clinical Safety Data
The initial clinical data consistently demonstrated a favorable safety and tolerability profile for BMS-986001. The hematologic toxicities observed in preclinical animal studies at high exposures did not emerge as a significant clinical signal in these early-phase trials.
| Study Phase | Population | Dose Range | Key Safety & Tolerability Findings | Reference |
| Phase 1 | Healthy Volunteers | 10 mg - 900 mg (single dose) | Generally safe and well-tolerated; no serious AEs; AEs were infrequent, not dose-related, and considered unrelated to the drug. | [8] |
| Phase 2a | HIV-1 Infected | 100 mg - 600 mg (10 days) | Generally well-tolerated; no discontinuations due to AEs; AEs were mostly mild and not considered drug-related. | [9] |
| Phase 2b | HIV-1 Infected | 100 mg - 400 mg (48 weeks) | Generally well-tolerated; discontinuation rates due to AEs were comparable to or lower than the tenofovir control arm. | [3] |
Overall Safety Summary and Conclusion
The initial safety and toxicity profile of BMS-986001 is defined by a successful implementation of rational drug design.
-
Mechanistic Safety: Preclinical data strongly support the hypothesis that BMS-986001 possesses an improved safety profile by avoiding the off-target mitochondrial toxicity that plagues older NRTIs.[4][5]
-
Preclinical Toxicity: The primary dose-limiting toxicities identified in animal models were hematologic, specifically bone marrow dyserythropoiesis and a likely immune-mediated thrombocytopenia in non-rodents at high exposures.[5]
-
Clinical Tolerability: Early-phase clinical trials in both healthy and HIV-infected individuals demonstrated that BMS-986001 is generally safe and well-tolerated at clinically relevant doses, with no significant adverse event signals emerging, including the hematologic findings from preclinical studies.[3][8][9]
References
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Sanderson TP, et al. (2014). Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy. Toxicological Sciences. [Link]
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Zhu L, et al. (2014). Randomized, placebo-controlled single-ascending-dose study to evaluate the safety, tolerability and pharmacokinetics of the HIV nucleoside reverse transcriptase inhibitor, BMS-986001, in healthy subjects. Journal of Clinical Pharmacology. [Link]
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Srinivasa R, et al. (2014). Randomized placebo-controlled study of the safety, tolerability, antiviral activity, and pharmacokinetics of 10-day monotherapy with BMS-986001, a novel HIV NRTI, in treatment-experienced HIV-1-infected subjects. JAIDS Journal of Acquired Immune Deficiency Syndromes. [Link]
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TheBodyPro. (2014). New HIV Drug, BMS-986001, Safe and Effective in Treatment-Naive Patients. TheBodyPro. [Link]
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Wang F, et al. (2014). BMS-986001, an HIV Nucleoside Reverse Transcriptase Inhibitor, Does Not Degrade Mitochondrial DNA in Long-Term Primary Cultures of Cells Isolated from Human Kidney, Muscle, and Adipose Tissue. Antimicrobial Agents and Chemotherapy. [Link]
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An In-Depth Technical Guide to the Intellectual Property and Patent Landscape of OBP-601 (Censavudine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Journey of a Nucleoside Reverse Transcriptase Inhibitor
OBP-601, also known as Censavudine (and formerly as BMS-986001), is a nucleoside reverse transcriptase inhibitor (NRTI) that has undergone a remarkable evolution in its therapeutic application.[1][2] Initially developed for the treatment of HIV-1 infections, Censavudine has been repurposed and is now in clinical development for a range of neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).[3][4] This guide provides a comprehensive overview of the intellectual property and patent landscape of OBP-601, delves into its scientific rationale and mechanism of action in the context of neurodegeneration, and summarizes its clinical development trajectory.
The Intellectual Property Lineage: From HIV to Neurodegeneration
The intellectual property rights for OBP-601 have followed a path that mirrors its scientific journey. Originally developed at Yale University, the worldwide exclusive rights were licensed to Oncolys BioPharma Inc. in 2006 for development as an anti-HIV drug. Subsequently, Oncolys sub-licensed the compound to Bristol-Myers Squibb (BMS), who advanced it through Phase 2b clinical trials for HIV. However, due to strategic shifts in the HIV market, development for this indication was halted.
Recognizing the potential of OBP-601's mechanism of action beyond virology, Oncolys BioPharma later entered into an exclusive worldwide license agreement with Transposon Therapeutics, Inc. Transposon is now spearheading the development of OBP-601, rebranded as TPN-101, for various neurodegenerative and aging-related diseases.[3][5]
Core Patent Landscape: A Global Perspective
The foundational patent protection for Censavudine is built upon a family of patents covering the compound itself (composition of matter) and its use in treating viral infections. While a comprehensive global search is beyond the scope of this guide, the following key patents represent the core of OBP-601's intellectual property.
| Patent Number | Jurisdiction | Title (General) | Key Claims (Inferred) | Estimated Expiration Date |
| US 7,589,078 | United States | Anti-viral nucleoside analog and methods for treating viral infections, especially HIV infections | Composition of matter for Censavudine and its pharmaceutically acceptable salts. Methods of treating HIV infection by administering Censavudine. | 2024 (subject to potential patent term extensions) |
| JP 4980059 | Japan | Anti-viral nucleoside analog and methods for treating viral infections, especially HIV infections | Composition of matter for Censavudine and its use in treating viral infections. | 2024 (subject to potential patent term extensions) |
| EP 2298783 | Europe | Anti-viral nucleoside analog and methods for treating viral infections, especially HIV infections | Composition of matter for Censavudine and its use in treating viral infections. | 2024 (subject to potential patent term extensions) |
Disclaimer: Patent expiration dates are estimates and can be influenced by factors such as patent term adjustments and extensions. For definitive legal status, consultation with a patent attorney or a direct search of national patent office databases is recommended.
The primary claims of these patents are centered on the novel chemical structure of Censavudine and its application as an antiviral agent. The broad protection for the molecule itself is the most critical aspect of this initial patent estate, as it provides the foundational intellectual property for its development in any therapeutic indication.
The Scientific Pivot: Targeting LINE-1 Retrotransposons in Neurodegeneration
The repurposing of Censavudine for neurodegenerative diseases stems from a growing body of research implicating the activation of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons in the pathology of these conditions.
Understanding LINE-1 and its Role in Neurological Disease
LINE-1 elements are a class of endogenous retrotransposons, which are mobile genetic elements that can replicate and insert themselves into new locations within the genome. While most are inactive, some retain the ability to be transcribed and translated into proteins, including a reverse transcriptase that is essential for their mobility. In healthy aging and in several neurodegenerative diseases, the cellular mechanisms that normally suppress LINE-1 activity can become compromised. This can lead to increased LINE-1 transcription and retrotransposition, which is hypothesized to contribute to neurodegeneration through several mechanisms:
-
Genomic Instability: The insertion of new LINE-1 copies can disrupt gene function and lead to DNA damage.
-
Neuroinflammation: The presence of LINE-1 nucleic acids and proteins within the cytoplasm can trigger innate immune responses, leading to chronic neuroinflammation, a hallmark of many neurodegenerative diseases.
The following diagram illustrates the proposed mechanism of LINE-1 mediated neurodegeneration.
Caption: Proposed mechanism of LINE-1 mediated neurodegeneration and the inhibitory action of Censavudine.
Censavudine as a LINE-1 Inhibitor
Censavudine's original mechanism of action against HIV involved the inhibition of the viral reverse transcriptase. This same enzymatic inhibitory activity is what makes it a promising candidate for treating neurodegenerative diseases. By inhibiting the LINE-1 reverse transcriptase, Censavudine is expected to prevent the "copy and paste" mechanism of these retrotransposons, thereby mitigating the downstream pathogenic consequences of DNA damage and neuroinflammation.
The Repurposing Patent Landscape: New Frontiers for OBP-601
With the shift in therapeutic focus, a new layer of intellectual property is being developed to protect the use of Censavudine in neurodegenerative diseases. While specific patent applications from Transposon Therapeutics are not yet publicly available in detail, it is anticipated that their patent strategy will focus on:
-
Method-of-Use Patents: Claims directed to the use of Censavudine for treating specific neurodegenerative diseases like PSP, ALS, and FTD.
-
Dosage and Formulation Patents: Protection for specific dosing regimens and formulations that are optimized for crossing the blood-brain barrier and achieving therapeutic concentrations in the central nervous system.
-
Biomarker and Diagnostic Patents: Patents covering the use of specific biomarkers to identify patients who are most likely to respond to Censavudine treatment.
The successful prosecution of these new patents will be critical for securing the commercial future of TPN-101 in its new indications.
Clinical Development in Neurodegeneration: A Summary of Key Trials
Transposon Therapeutics has initiated a robust clinical development program for TPN-101 in several neurodegenerative diseases. The following table summarizes the key clinical trials.
| Clinical Trial Identifier | Indication | Phase | Status | Key Objectives |
| NCT04993768 | Progressive Supranuclear Palsy (PSP) | Phase 2 | Completed | To evaluate the safety, tolerability, and pharmacokinetics of TPN-101 in patients with PSP. |
| NCT04993755 | Amyotrophic Lateral Sclerosis (ALS) and/or Frontotemporal Dementia (FTD) with C9ORF72 mutation | Phase 2a | Completed | To assess the safety and tolerability of TPN-101 in this specific patient population. |
| NCT05613868 | Aicardi-Goutières Syndrome (AGS) | Phase 2a | Active, not recruiting | To evaluate the safety and tolerability of TPN-101 in patients with AGS, a rare genetic disorder with neurological and inflammatory features. |
Interim results from the Phase 2a trial in PSP have been encouraging, with reports of a reduction in biomarkers of neuroinflammation and neurodegeneration.[6] These early signs of efficacy have paved the way for further clinical investigation.
Conclusion and Future Outlook
OBP-601 (Censavudine/TPN-101) represents a compelling example of drug repurposing driven by a deeper understanding of disease biology. Its journey from an anti-HIV agent to a potential therapy for debilitating neurodegenerative diseases highlights the value of exploring novel mechanisms of action for existing molecules. The intellectual property landscape for Censavudine is evolving in tandem with its clinical development, with a new wave of patents expected to protect its use in neurology. For researchers and drug development professionals, the story of OBP-601 underscores the importance of a dynamic and forward-thinking approach to both scientific discovery and intellectual property strategy. The ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this promising compound in its new role.
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An Overview of Censavudine (Festinavir) - TheBodyPro. (2018, January 4). Retrieved from [Link]
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Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval - Pharmaceutical Technology. (2025, January 20). Retrieved from [Link]
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OBP-601 (Censavudine) - Pipeline | Oncolys BioPharma Inc. (n.d.). Retrieved from [Link]
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TPN-101 improves ALS/FTD caused by C9orf72 gene mutations - ALS News Today. (2024, February 21). Retrieved from [Link]
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Transposon Therapeutics, Inc. (n.d.). Retrieved from [Link]
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Transposon Therapeutics Strengthens and Expands Development Pipeline with the Acquisition of a Portfolio of Novel Nucleoside Analogs for Oncology - PR Newswire. (2024, November 21). Retrieved from [Link]
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Review of 4'-ethynylstavudine derivatives in antiviral research
An In-Depth Technical Guide to 4'-Ethynylstavudine Derivatives in Antiviral Research
Authored by Gemini, Senior Application Scientist
Abstract
The development of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone of antiretroviral therapy. Stavudine (d4T), an early thymidine analog, demonstrated potent anti-HIV activity but was hampered by significant long-term toxicities, primarily peripheral neuropathy and lipoatrophy, linked to mitochondrial dysfunction.[1][2] This necessitated the development of next-generation analogs with an improved therapeutic index. This guide provides a comprehensive review of 4'-ethynylstavudine (Festinavir, Censavudine) and its derivatives, a class of compounds designed to retain high antiviral efficacy while mitigating the characteristic toxicities of the parent drug. We will explore the mechanism of action, structure-activity relationships (SAR), synthetic pathways, and the trajectory of preclinical and clinical evaluation that has defined this promising class of antiviral agents.
The Rationale for Stavudine Modification: Overcoming Toxicity
Stavudine's clinical utility has been significantly limited by its association with severe adverse effects.[2] The primary driver of this toxicity is the inhibition of human mitochondrial DNA polymerase-γ, which leads to mtDNA depletion in cells, manifesting as peripheral neuropathy, lactic acidosis, and lipodystrophy.[1][2][3] The critical challenge for drug developers was to uncouple the potent antiviral activity from off-target mitochondrial toxicity.
The strategic focus shifted to modifying the stavudine scaffold to create derivatives that would be preferentially recognized by HIV reverse transcriptase (RT) over human DNA polymerases, particularly polymerase-γ. The 4'-position of the didehydro-deoxyribose sugar moiety emerged as a prime target for chemical modification. Introducing substituents at this position can alter the sugar's conformation and steric profile, fundamentally changing its interaction with enzyme active sites.[4] This approach led to the synthesis of 4'-ethynylstavudine (also known as 4'-Ed4T, Festinavir, Censavudine, or BMS-986001), a derivative that would become the lead compound in this class.[3][5]
4'-Ethynylstavudine (Festinavir): A Profile of the Lead Compound
4'-Ethynylstavudine quickly distinguished itself from other 4'-substituted analogs. Initial studies revealed it possessed a fivefold greater anti-HIV effect than the parent stavudine while demonstrating significantly lower cellular and mitochondrial toxicity.[1][6] This improved therapeutic window positioned it as a strong candidate for further development.
Key Properties of 4'-Ethynylstavudine:
-
Potent Antiviral Activity: It effectively inhibits the replication of both HIV-1 and HIV-2.[7]
-
Reduced Toxicity: The 50% effective concentration (EC50) for inhibiting mitochondrial DNA polymerase-γ is 100-fold lower than that of stavudine.[3]
-
Favorable Resistance Profile: It maintains activity against certain drug-resistant HIV-1 mutants.[8]
-
Metabolic Stability: Unlike stavudine, which is rapidly catabolized by thymidine phosphorylase, 4'-ethynylstavudine is highly resistant to this breakdown, prolonging its intracellular half-life.[6][8]
Mechanism of Action: A Multi-Step Intracellular Pathway
Like all NRTIs, 4'-ethynylstavudine is a prodrug that requires intracellular activation to exert its antiviral effect. The process involves a series of phosphorylations to convert the nucleoside into its active triphosphate form.
Intracellular Activation
-
Initial Phosphorylation: 4'-Ethynylstavudine is first phosphorylated to its 5'-monophosphate form by the cellular enzyme thymidine kinase 1 (TK-1). Kinetic studies have shown that 4'-ethynylstavudine is a more efficient substrate for human TK-1 than stavudine, with a fourfold better phosphorylation efficiency.[6] This is a critical rate-limiting step that contributes to its enhanced potency.
-
Subsequent Phosphorylations: The monophosphate is then converted to the diphosphate by thymidylate kinase, and finally to the active 5'-triphosphate (4'-Ed4TTP) by nucleoside diphosphate kinases.[2]
Inhibition of HIV Reverse Transcriptase
The active 4'-Ed4TTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV-RT. Upon incorporation, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.
Pre-steady-state kinetic analysis reveals the structural basis for its superior performance. The 4'-ethynyl group of 4'-Ed4TTP fits into a preformed hydrophobic pocket in the HIV-RT active site, formed by amino acid residues A114, Y115, F160, and M184.[9] This additional binding interaction results in a three- to fivefold lower dissociation constant (Kd) compared to stavudine triphosphate, meaning it binds more tightly and efficiently to the viral enzyme.[9]
Structure-Activity Relationship (SAR) of 4'-Substituted Analogs
The discovery of 4'-ethynylstavudine prompted the investigation of other substitutions at the 4'-position to understand the structural requirements for optimal activity and low toxicity.
Systematic modification revealed that the size, electronics, and steric bulk of the 4'-substituent are critical.
-
Ethynyl Group: The small, rigid, and electron-rich ethynyl group proved to be optimal for potent anti-HIV activity.[1]
-
Other Substituents: Analogs with larger or different electronic properties, such as 4'-cyano (–CN) or 4'-methylethynyl (–C≡C-CH₃), were found to be less active than stavudine itself.[1] Other analogs, including those with 4'-methyl, 4'-vinyl, and 4'-allyl groups, showed no significant anti-HIV activity at non-toxic concentrations.[1]
This demonstrates that the hydrophobic pocket of HIV-RT is highly sensitive to the nature of the 4'-substituent, with the ethynyl group providing the ideal balance of size and chemical properties for enhanced binding affinity.[9]
Synthesis and Methodologies
The synthesis of 4'-ethynylstavudine and its derivatives has been achieved through various innovative chemical routes. A key challenge is the stereoselective introduction of the ethynyl group at the 4'-position.
Synthetic Strategy via Nucleophilic Substitution
One effective approach involves creating a suitable leaving group at the 4'-position, followed by nucleophilic substitution with an ethynylating agent.[10][11]
Protocol: Synthesis of 4'-Ethynylstavudine
-
Preparation of Precursor: Start with a 4',5'-unsaturated nucleoside, 1-(2,5-dideoxy-β-l-glycero-pent-4-enofuranosyl)thymine.
-
Introduction of Leaving Group: Treat the precursor with lead tetra-p-toluate or a similar reagent to introduce a 4'-benzoyloxy leaving group. This step is crucial as it activates the 4'-position for substitution.[11]
-
Ethynylation: React the 4'-benzoyloxy derivative with an organoaluminum ethynylating agent, such as Me₃SiC≡CAl(Et)Cl. This reaction proceeds stereoselectively to yield the desired 4'-"down"-ethynyl derivative.[10][11]
-
Deprotection: Remove the silyl protecting group (e.g., with a fluoride source) to yield the final product, 2',3'-didehydro-3'-deoxy-4'-C-ethynylthymidine (4'-ethynylstavudine).
Antiviral Activity Assay
The efficacy of these compounds is determined using cell-based assays that measure the inhibition of viral replication.
Protocol: In Vitro Anti-HIV Assay
-
Cell Culture: Seed CEM-SS cells (a human T-lymphoblastoid cell line susceptible to HIV-1 infection) in 96-well microplates.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 4'-ethynylstavudine) and a reference drug (e.g., stavudine).
-
Infection: Infect the cells with a known titer of HIV-1 (e.g., strain IIIB or NL4-3) in the presence of the test compounds. Include uninfected and infected, untreated cell controls.
-
Incubation: Incubate the plates for 4-6 days at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Viral Replication: Measure the level of viral replication by quantifying HIV-1 reverse transcriptase activity or p24 antigen concentration in the culture supernatant using an ELISA-based method.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the drug concentration required to inhibit viral replication by 50%, by plotting the percentage of inhibition against the drug concentration.
-
Cytotoxicity Assessment: In parallel, assess cell viability in uninfected cells treated with the same drug concentrations using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ provides the selectivity index (SI), a measure of the compound's therapeutic window.
Preclinical and Clinical Development
Promising in vitro results propelled 4'-ethynylstavudine (as BMS-986001, later Censavudine) into further development.[3][5] Preclinical studies in animal models confirmed its favorable safety profile, showing an absence of the renal and bone toxicity associated with some other NRTIs.[5]
The compound advanced to Phase IIb clinical trials to evaluate its safety, efficacy, and dose-response in treatment-naive HIV-1 infected individuals.[5] These trials are designed to gather robust data on the drug's performance in humans, comparing it against existing standard-of-care regimens. While it has not yet progressed to market approval, the development of 4'-ethynylstavudine represents a successful application of rational drug design to solve a specific clinical problem, providing a blueprint for developing safer and more effective antiviral nucleosides.[4]
Table 1: Comparative Antiviral Activity and Toxicity of Stavudine and its Analogs
| Compound | Target Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |
| Stavudine (d4T) | HIV-1 | ~0.05 | >100 | >2000 | [1] |
| 4'-Ethynylstavudine | HIV-1 | ~0.01 | >100 | >10000 | [1] |
| 4'-Cyano d4T | HIV-1 | 0.23 | >100 | >435 | [1] |
| 4'-Methylethynyl d4T | HIV-1 | 0.44 | >100 | >227 | [1] |
| 4'-Ethynylstavudine | HIV-1 (M184V) | 2.3 | N/A | N/A | [12] |
| 4'-Ethynylstavudine | HIV-2 | 0.03 - 0.08 | N/A | N/A | [7] |
Note: EC₅₀ and CC₅₀ values can vary depending on the cell line and assay conditions used.
Conclusion and Future Perspectives
The journey from stavudine to its 4'-ethynyl derivative is a testament to the power of medicinal chemistry in refining therapeutic agents. By identifying the molecular basis of toxicity and applying targeted structural modifications, researchers were able to create an analog with superior potency and a significantly improved safety profile. 4'-ethynylstavudine stands as a benchmark for how to rationally design nucleoside analogs that can overcome the limitations of their predecessors.
Future research in this area will likely focus on exploring other modifications to the nucleoside scaffold, including the base and other positions on the sugar ring, to further enhance antiviral activity, broaden the resistance profile, and improve pharmacokinetic properties for long-acting formulations. The principles learned from the development of 4'-substituted stavudine derivatives will continue to guide the discovery of the next generation of antiviral drugs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. New and Investigational Antiretroviral Drugs for HIV Infection: Mechanisms of Action and Early Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thebodypro.com [thebodypro.com]
- 6. Novel 4'-substituted stavudine analog with improved anti-human immunodeficiency virus activity and decreased cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4'-Ethynylstavudine (4'-Ed4T) has potent anti-HIV-1 activity with reduced toxicity and shows a unique activity profile against drug-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase by a stavudine analogue, 4'-ethynyl stavudine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alternative synthetic method for 4'-C-ethynylstavudine by means of nucleophilic substitution of 4'-benzoyloxythymine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. caymanchem.com [caymanchem.com]
Methodological & Application
Synthesis Protocol for (2S,5S)-Censavudine: A Detailed Guide for Researchers
Introduction: The Significance of Censavudine in HIV Research
Censavudine, also known as BMS-986001 or 4'-ethynyl-2',3'-didehydro-3'-deoxythymidine (4'-Ed4T), is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of human immunodeficiency virus-1 (HIV-1) infection.[1] Structurally, it is an analogue of stavudine (d4T), distinguished by the presence of a crucial ethynyl group at the 4'-position of the sugar moiety.[2][3][4] This modification enhances its antiviral activity and improves its safety profile compared to its parent compound.[5] The active form of Censavudine, its 5'-triphosphate metabolite, acts as a chain terminator for the viral DNA synthesis mediated by HIV-1 reverse transcriptase.[5]
The synthesis of (2S,5S)-Censavudine is a significant challenge in medicinal chemistry, requiring precise control of stereochemistry at multiple centers to achieve the desired biological activity. This application note provides a detailed, in-depth guide for the synthesis of (2S,5S)-Censavudine, drawing from established, peer-reviewed methodologies. We will delve into the strategic considerations behind the synthetic route, provide a step-by-step protocol, and offer insights to aid researchers in successfully preparing this important antiviral compound.
Synthetic Strategy: Navigating the Stereochemical Challenges
The core challenge in synthesizing Censavudine lies in the stereoselective construction of the furanose ring with the correct configuration at the C1' and C4' positions, along with the introduction of the 4'-ethynyl group. The presented strategy focuses on a convergent synthesis, where the modified sugar moiety and the thymine base are coupled at a later stage. A key aspect of this approach is the stereoselective introduction of the ethynyl group.
One effective, peer-reviewed strategy involves the nucleophilic substitution at the 4'-position of a suitably activated thymidine derivative. This method allows for the direct and stereoselective installation of the ethynyl group with the desired "down" configuration. The causality behind this approach is the use of a bulky organoaluminum reagent, which favors attack from the less hindered face of the furanose ring, thereby controlling the stereochemistry at the C4' position.
Below is a conceptual workflow of this synthetic approach:
Caption: Conceptual workflow for the synthesis of (2S,5S)-Censavudine.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the peer-reviewed methodology published in Nucleosides Nucleotides Nucleic Acids.[6] Researchers should have a strong background in synthetic organic chemistry and be familiar with standard laboratory techniques for handling air- and moisture-sensitive reagents.
Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Notes |
| 1-(2,5-dideoxy-β-l-glycero-pent-4-enofuranosyl)thymine | N/A | Custom synthesis | Starting material, synthesis not detailed here |
| Lead(IV) acetate benzoate (Pb(OBz)4) | 19445-33-5 | Major chemical supplier | Handle with care, toxic heavy metal compound |
| Trimethylsilylacetylene | 1066-54-2 | Major chemical supplier | Volatile and flammable |
| Diethylaluminum chloride (Et2AlCl) | 96-10-6 | Major chemical supplier | Pyrophoric, handle under inert atmosphere |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Major chemical supplier | Distill from sodium/benzophenone before use |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Major chemical supplier | Distill from CaH2 before use |
| Standard workup and purification reagents | N/A | N/A | Silica gel, solvents for chromatography, etc. |
Detailed Synthesis Procedure
Step 1: Introduction of the 4'-Benzoyloxy Group
This step activates the 4'-position for subsequent nucleophilic attack. The use of lead(IV) acetate benzoate allows for the introduction of a good leaving group at the allylic 4'-position.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 1-(2,5-dideoxy-β-l-glycero-pent-4-enofuranosyl)thymine in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add lead(IV) acetate benzoate (Pb(OBz)4) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 4'-benzoyloxy derivative.
Step 2: Stereoselective Ethynylation
This is the key step where the 4'-ethynyl group is introduced stereoselectively. The organoaluminum reagent, formed in situ from trimethylsilylacetylene and diethylaluminum chloride, is crucial for achieving the desired stereochemistry.
-
Preparation of the Ethynylating Reagent: In a separate flame-dried flask under an inert atmosphere, dissolve trimethylsilylacetylene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of diethylaluminum chloride (Et2AlCl) in hexanes. Stir the mixture at -78 °C for 30 minutes to form the aluminum acetylide reagent (Me3SiC≡CAl(Et)Cl).
-
Nucleophilic Substitution: To the pre-formed ethynylating reagent at -78 °C, add a solution of the 4'-benzoyloxy derivative (from Step 1) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting silylated product by silica gel chromatography.
Step 3: Deprotection to Yield (2S,5S)-Censavudine
The final step involves the removal of the trimethylsilyl (TMS) protecting group from the ethynyl moiety.
-
Deprotection Reaction: Dissolve the purified product from Step 2 in a suitable solvent such as THF or methanol.
-
Reagent Addition: Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate.
-
Reaction Completion: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Final Purification: Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to afford (2S,5S)-Censavudine as the final product.
Sources
- 1. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+/-)-4'-ethynyl and 4'-cyano carbocyclic analogues of stavudine (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Highly selective action of triphosphate metabolite of 4'-ethynyl D4T: a novel anti-HIV compound against HIV-1 RT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternative synthetic method for 4'-C-ethynylstavudine by means of nucleophilic substitution of 4'-benzoyloxythymine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of BMS-986001 (Censavudine) in Human Plasma
Abstract
This document provides a comprehensive, detailed protocol for the quantitative analysis of BMS-986001 (Censavudine), a novel nucleoside reverse transcriptase inhibitor (NRTI), in human plasma.[1][2][3][4] The methodology employs a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical quantification.[5][6] The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring pharmacokinetic assessments of BMS-986001. All procedures and validation criteria are based on the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[7][8][9]
Introduction: BMS-986001 and the Need for a Robust Bioanalytical Method
BMS-986001, also known as Censavudine (formerly Festinavir), is an investigational NRTI being developed for the treatment of HIV infection.[4][10] It is a thymidine analog structurally related to stavudine but with a 4'-ethynyl substitution, which contributes to its potent activity against HIV-1 and, notably, even greater activity against HIV-2 isolates.[2][10][11] The active form, its 5'-triphosphate metabolite, acts as a chain terminator for viral DNA synthesis by inhibiting the HIV reverse transcriptase enzyme.[2]
Accurate quantification of BMS-986001 in biological matrices is critical for defining its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). This data is fundamental for dose-finding studies, assessing drug-drug interactions, and ultimately ensuring the safety and efficacy of the therapeutic agent. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for this purpose.[5] This application note details a complete, validated workflow, from sample preparation to data analysis, grounded in established regulatory principles.[12][13]
The Analytical Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a triple quadrupole mass spectrometer.
-
Chromatographic Separation (LC): The liquid chromatography system separates BMS-986001 from endogenous plasma components and potential metabolites. This separation is crucial to minimize matrix effects, where co-eluting compounds can interfere with the ionization of the target analyte, leading to inaccurate quantification.[14]
-
Mass Spectrometric Detection (MS/MS): The mass spectrometer provides two layers of selectivity. The first quadrupole (Q1) isolates the protonated molecular ion of BMS-986001 (the precursor ion). This ion is then fragmented in the second quadrupole (Q2), and a specific, stable fragment ion (the product ion) is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific and sensitive signal for the analyte, virtually eliminating background noise.
Caption: Principle of LC-MS/MS with Multiple Reaction Monitoring (MRM).
Regulatory Framework and Method Validation
To ensure the reliability and acceptability of bioanalytical data for regulatory submissions, method validation is mandatory. This protocol is designed to meet the criteria outlined by the FDA and EMA, which are harmonized under the ICH M10 guideline.[7][8][9][12] Validation demonstrates that the analytical method is suitable for its intended purpose by assessing parameters such as accuracy, precision, selectivity, stability, and matrix effect.[13][15]
Detailed Application Protocol
Materials and Reagents
-
Reference Standards: BMS-986001 (Censavudine, purity ≥98%) and a suitable stable isotope-labeled internal standard (SIL-IS), such as BMS-986001-¹³C,¹⁵N₂. The use of a SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for analytical variability.[5]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade or higher. Water, ultrapure (18.2 MΩ·cm).
-
Reagents: Formic acid (FA) and Ammonium Acetate, LC-MS grade.
-
Biological Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant, sourced from an accredited supplier.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.
Instrumentation
-
LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera) capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Thermo TSQ Altis, Agilent 6495) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point for separating small molecules like BMS-986001 from plasma components.[16][17]
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of BMS-986001 and the SIL-IS into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the BMS-986001 primary stock with 50:50 Methanol:Water to prepare working solutions for spiking calibration standards (CAL).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS primary stock with 50:50 Methanol:Water.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve. A typical range might be 1-1000 ng/mL. Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 1: Example Calibration Standard Preparation
| Standard ID | Concentration (ng/mL) | Blank Plasma (µL) | Spiking Solution (µL) |
|---|---|---|---|
| Blank | 0 | 95 | 5 (of diluent) |
| CAL 1 (LLOQ) | 1 | 95 | 5 (of 20 ng/mL) |
| CAL 2 | 5 | 95 | 5 (of 100 ng/mL) |
| CAL 3 | 20 | 95 | 5 (of 400 ng/mL) |
| CAL 4 | 100 | 95 | 5 (of 2 µg/mL) |
| CAL 5 | 400 | 95 | 5 (of 8 µg/mL) |
| CAL 6 | 800 | 95 | 5 (of 16 µg/mL) |
| CAL 7 (ULOQ) | 1000 | 95 | 5 (of 20 µg/mL) |
Sample Preparation: Protein Precipitation
Protein precipitation is a fast, simple, and effective method for extracting small molecules from plasma.[16][18][19] It involves adding a solvent to denature and precipitate plasma proteins, which are then removed by centrifugation.
-
Aliquot Samples: Pipette 50 µL of plasma samples (unknowns, CALs, QCs) into 1.5 mL microcentrifuge tubes.
-
Add Internal Standard: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as both the IS carrier and the protein precipitation agent.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.
-
Inject: Inject 2-5 µL onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18, 2.1x50mm, 1.7µm | Provides excellent retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B | A rapid gradient for high-throughput analysis. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 3 µL |
| Run Time | ~4 minutes | |
Table 3: Mass Spectrometry Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | BMS-986001 contains basic nitrogen atoms that readily accept a proton. |
| MRM Transition | BMS-986001: 249.1 > 126.1 (example) | Precursor [M+H]⁺ to a stable, high-intensity product ion. |
| MRM Transition | SIL-IS: 252.1 > 129.1 (example for +3 Da) | Monitored similarly to the analyte. |
| Source Temp | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V |
| Collision Energy | Optimize via infusion | Must be determined empirically for the specific instrument. |
Bioanalytical Method Validation Protocol
The developed method must be validated by performing the experiments below.
Caption: Overall bioanalytical workflow from sample to validated data.
Table 4: Method Validation Parameters and Acceptance Criteria (based on ICH M10)
| Parameter | Purpose | Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | Ensure no interference from endogenous components. | Analyze ≥6 lots of blank plasma. | Response in blank samples should be <20% of LLOQ response. |
| Linearity & Range | Define the concentration range of reliable quantification. | Analyze ≥3 calibration curves. | R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal and the variability of the method. | Analyze ≥6 replicates of QCs at 4 levels on ≥3 separate days. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. |
| Matrix Effect | Assess the impact of matrix components on ionization. | Compare analyte response in post-extraction spiked samples vs. neat solutions in ≥6 lots of plasma. | IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and precise, but does not need to be 100%. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QCs after freeze-thaw cycles, short-term (bench-top), and long-term storage. | Mean concentration within ±15% of nominal values of fresh samples. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantification of BMS-986001 in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, essential for supporting large-scale clinical trials. Adherence to the validation procedures outlined, in accordance with ICH M10 guidelines, will ensure the generation of high-quality, reliable, and defensible pharmacokinetic data crucial for the continued development of this promising anti-HIV therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. thebodypro.com [thebodypro.com]
- 4. Censavudine - Wikipedia [en.wikipedia.org]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
- 16. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tecan.com [tecan.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Censavudine
Abstract
This application note details a highly reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Censavudine, a nucleoside reverse transcriptase inhibitor (NRTI)[1]. Developed for researchers, quality control analysts, and formulation scientists, this protocol provides a strong foundation for assay determination, impurity profiling, and stability testing. The methodology is built upon established analytical principles for analogous NRTI compounds and is designed for validation according to the International Council for Harmonisation (ICH) guidelines[2]. We provide a comprehensive, step-by-step protocol, the scientific rationale for chromatographic parameter selection, and a complete guide to method validation to ensure trustworthiness and scientific integrity.
Introduction and Scientific Rationale
Censavudine is a thymidine analogue and a nucleoside reverse transcriptase inhibitor explored for the treatment of HIV-1 infections[1][3]. As with any active pharmaceutical ingredient (API), a precise and accurate analytical method is paramount for ensuring its quality, stability, and potency throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and specificity[4].
This method is designed based on a comprehensive review of validated HPLC protocols for structurally similar NRTIs, such as Lamivudine, Zidovudine, and Tenofovir[2][5][6]. These compounds are polar molecules that are well-suited for reverse-phase chromatography.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides effective retention for polar analytes like Censavudine when used with a highly aqueous mobile phase, which is a hallmark of reverse-phase chromatography[7]. The use of a modern, end-capped C18 column minimizes peak tailing caused by interactions with residual silanol groups, ensuring symmetrical peaks and better quantification[8].
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed.
-
Aqueous Component: A phosphate buffer is chosen to maintain a consistent pH. For nucleoside analogues, controlling the pH is critical to ensure the analyte remains in a single, non-ionized state, leading to reproducible retention times and sharp peaks[6]. A pH of approximately 4.0 is proposed, as it is effective for many related compounds[6].
-
Organic Component: Acetonitrile is selected as the organic modifier. Its low viscosity reduces backpressure, and its UV transparency is excellent for detection in the lower wavelength range common for nucleosides[9].
-
-
Detection: UV detection at 265 nm is proposed. The pyrimidine ring in Censavudine's structure contains a strong chromophore that is expected to exhibit maximum absorbance in the 260-270 nm range, similar to other nucleoside analogues like Lamivudine and Tenofovir[6][10]. This provides high sensitivity for the analyte.
Experimental Workflow and Protocol
This section provides a detailed, step-by-step methodology for the analysis of Censavudine.
Instrumentation and Materials
| Equipment/Material | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV or Photodiode Array (PDA) Detector |
| Analytical Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[9] |
| Data Acquisition | Chromatography Data Station (e.g., Empower, Chromeleon) |
| Analytical Balance | 4- or 5-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Ultrasonic Bath | For degassing and dissolution |
| Filtration Assembly | 0.45 µm membrane filters (Nylon or PVDF) |
| Chemicals & Reagents | Censavudine Reference Standard, Potassium Dihydrogen Phosphate (KH₂PO₄)[6], Orthophosphoric Acid, Acetonitrile (HPLC Grade), Water (HPLC Grade/Milli-Q) |
Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition |
| Mobile Phase | 10 mM KH₂PO₄ Buffer (pH 4.0) : Acetonitrile (85:15 v/v) |
| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
| Diluent | Mobile Phase |
Detailed Protocols
Protocol 1: Mobile Phase and Solution Preparation
-
Buffer Preparation (10 mM KH₂PO₄, pH 4.0):
-
Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water[6].
-
Adjust the pH to 4.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer and Acetonitrile in a ratio of 85:15 (v/v). For 1000 mL, use 850 mL of buffer and 150 mL of Acetonitrile.
-
Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser. This solution also serves as the diluent.
-
-
Standard Stock Solution Preparation (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of Censavudine Reference Standard into a 50 mL volumetric flask.
-
Add about 30 mL of diluent, sonicate for 5-10 minutes to dissolve completely.
-
Allow the solution to cool to room temperature and make up the volume to the mark with diluent.
-
-
Working Standard Solution Preparation (e.g., 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent. This concentration should be within the linear range of the method.
-
-
Sample Preparation (from Drug Substance):
-
Accurately weigh approximately 25 mg of the Censavudine sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as the Standard Stock Solution to achieve a target concentration of 500 µg/mL.
-
Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent to obtain a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC Analysis Sequence
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30-45 minutes or until a stable baseline is achieved.
-
System Suitability Test:
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times consecutively.
-
-
Analysis:
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections periodically to monitor system drift.
-
Method Validation Framework: A Self-Validating System
To ensure the trustworthiness and reliability of this method, it must be validated according to ICH Q2(R1) guidelines[2]. The following framework outlines the essential validation parameters.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. The acceptance criteria below must be met from the five replicate injections of the working standard.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; a value > 2 indicates peak tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the HPLC system and injector[11]. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Validation Parameters
The method should be validated for the following characteristics to prove it is fit for its intended purpose.
| Parameter | Purpose & Methodology |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, and degradation products. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure peak purity and resolution of Censavudine from any degradants[10][12]. |
| Linearity | To verify a direct proportional relationship between concentration and detector response. Analyze at least five concentration levels across a range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. Perform recovery studies by spiking a placebo with known amounts of Censavudine at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%[12]. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for both should not exceed 2.0%. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantification (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy. Typically determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve[11]. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±10% change in organic modifier composition, ±0.1 mL/min flow rate). System suitability parameters should remain within acceptance criteria. |
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of Censavudine.
Caption: Workflow for Censavudine HPLC Analysis.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development and validation of stability-indicating HPLC method for combination tablet dosage form. Retrieved from [Link]
-
SciELO. (2020). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusate. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education & Research. (2012). Development and Validation of RP-HPLC method for simultaneous estimation of Lamivudine and Efavirenz in the Pharmaceutical Dosage form. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. Retrieved from [Link]
-
PMC - NIH. (2009). Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry. Retrieved from [Link]
-
SciSpace. (2018). A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. Retrieved from [Link]
-
PubMed. (2022). Synthesis of carbon-14 and stable isotope labeled Censavudine. Retrieved from [Link]
-
PMC - NIH. (2013). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Retrieved from [Link]
-
ResearchGate. (2022). Stability Indicating RP-HPLC method for Simultaneous Estimation of Lamivudine, Stavudine and Nevirapine in Pure and Tablet form. Retrieved from [Link]
-
ResearchGate. (2015). RP-HPLC analytical method development and validation for lamivudine and zidovudine in pharmaceutical dosage forms. Retrieved from [Link]
-
ScienceDirect. (2016). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fixed dose combination. Retrieved from [Link]
-
AdisInsight. (n.d.). Censavudine - Transposon Therapeutics. Retrieved from [Link]
-
ResearchGate. (2021). Reverse phase-liquid chromatography assisted protocol for simultaneous determination of lamivudine and tenofovir disoproxil fumarate in combined medication used to control HIV infection: an investigative approach. Retrieved from [Link]
-
ResearchGate. (2019). Molecular weight distribution characterization of reactive higher ethyleneamines using size-exclusion chromatography with conventional calibration. Retrieved from [Link]
Sources
- 1. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Censavudine - Transposon Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. applications.emro.who.int [applications.emro.who.int]
Mass spectrometry (MS) analysis of OBP-601
An Application Note and Protocol for the Quantitative Analysis of OBP-601 (Censavudine) in Human Plasma using LC-MS/MS
Introduction
OBP-601, also known as Censavudine or BMS-986001, is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3][4][5][6] Initially developed for the treatment of HIV-1 infections, its therapeutic potential is now being explored for various neurodegenerative and aging-related diseases, including Amyotrophic Lateral Sclerosis (ALS) and Progressive Supranuclear Palsy.[4][6][7] OBP-601 is a derivative of stavudine and functions by inhibiting reverse transcriptase, a key enzyme in the lifecycle of retroviruses and the activity of retrotransposable elements implicated in certain pathologies.[2][4]
Given the expansion of its clinical investigation, the development of a robust, sensitive, and selective bioanalytical method for the quantification of OBP-601 in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[8][9][10]
This application note details a comprehensive protocol for the extraction and quantification of OBP-601 in human plasma using LC-MS/MS. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this promising therapeutic agent.
Principles of the LC-MS/MS Method
The power of this analytical method lies in the combination of physical separation by liquid chromatography and mass-based detection by tandem mass spectrometry.
-
Liquid Chromatography (LC): The LC system separates OBP-601 from endogenous plasma components based on its physicochemical properties. A reversed-phase C18 column is employed, which retains analytes based on their hydrophobicity. A gradient elution with an organic solvent (acetonitrile) and an acidic aqueous phase (formic acid in water) ensures that OBP-601 is resolved from interfering matrix components and elutes as a sharp, symmetrical peak.
-
Mass Spectrometry (MS): Following chromatographic separation, the analyte enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is the technique of choice for molecules like OBP-601. ESI is a soft ionization method that uses a high voltage to create an aerosol of charged droplets, which, upon solvent evaporation, generates intact, gas-phase ions of the analyte with minimal fragmentation.[11][12][13][14] For OBP-601, ionization in positive mode is typical, forming the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative assays.[10] The process, known as Multiple Reaction Monitoring (MRM), involves two stages of mass filtering.[8]
-
Q1 (First Quadrupole): Isolates the specific mass-to-charge ratio (m/z) of the OBP-601 precursor ion ([M+H]⁺).
-
q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, stable, and abundant fragment ion (product ion).
-
-
This precursor → product ion transition is highly specific to the analyte's chemical structure, virtually eliminating interference from co-eluting compounds and ensuring trustworthy quantification even at low concentrations.[15][16]
Experimental Workflow
The overall analytical process is a multi-step procedure designed to ensure accuracy and reproducibility from sample collection to final data output.
Caption: Workflow for OBP-601 quantification in plasma.
Detailed Protocols & Methodologies
Materials and Reagents
-
OBP-601 (Censavudine) reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., OBP-601-d4 (recommended for highest accuracy)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade
-
Control Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[17] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like OBP-601 in solution.
Step-by-Step Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Prepare a working stock solution of the Internal Standard (IS) in 50:50 ACN:Water. A typical concentration is 100 ng/mL.
-
Prepare the precipitation solvent by adding the IS stock solution to ice-cold acetonitrile. For every 1 mL of ACN, add a defined volume of IS stock to achieve the desired final concentration in the sample.
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the corresponding labeled tube.
-
Add 200 µL of the ice-cold acetonitrile containing the IS to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Carefully transfer 150 µL of the clear supernatant into a 96-well plate or autosampler vials for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
Liquid Chromatography (LC) Conditions
Rationale: The selected conditions provide good retention and peak shape for OBP-601. A C18 column is standard for small molecules of moderate polarity. The acidic mobile phase (0.1% formic acid) helps to protonate OBP-601, which is beneficial for both peak shape and ESI+ sensitivity.
| Parameter | Recommended Setting |
| LC System | UHPLC/HPLC system |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Conditions
Rationale: The parameters below are typical starting points for a triple quadrupole mass spectrometer operating in ESI positive mode. The exact MRM transitions and collision energies must be optimized empirically by infusing a standard solution of OBP-601 and its IS. OBP-601 has a molecular weight of 248.24 g/mol [2][3][18], so its protonated precursor ion [M+H]⁺ will have an m/z of approximately 249.1.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temp. | 400 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| OBP-601 | |
| OBP-601-d4 (IS) |
Data Analysis and Method Validation
For the protocol to be trustworthy, it must be validated. A calibration curve is prepared by spiking known amounts of OBP-601 reference standard into blank plasma. The curve is generated by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration. A linear regression with 1/x² weighting is typically applied.
The concentration of OBP-601 in unknown samples is calculated from this regression equation. Key validation parameters to establish method reliability include:
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, mid, high) on different days.
-
Selectivity: Ensuring no interference from endogenous matrix components.
-
Matrix Effect: Assessing ionization suppression or enhancement from the plasma matrix.[19]
-
Stability: Ensuring the analyte is stable during sample collection, storage, and processing.
Conclusion
This application note provides a detailed, robust, and scientifically grounded framework for the quantitative analysis of OBP-601 in human plasma. The combination of a streamlined protein precipitation protocol with the high selectivity and sensitivity of LC-MS/MS provides a reliable method suitable for regulated bioanalysis in support of clinical and preclinical drug development. The principles and specific parameters outlined herein serve as a comprehensive starting point for method implementation and validation in any bioanalytical laboratory.
References
- 1. OBP-601 (Censavudine) - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. TPN-101 | ALZFORUM [alzforum.org]
- 5. 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | C12H12N2O4 | CID 3008897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Censavudine - Transposon Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. keystonelab.com [keystonelab.com]
- 10. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Censavudine | 634907-30-5 [chemicalbook.com]
- 19. tecan.com [tecan.com]
Application Notes and Protocols for Cellular Assays to Determine the Efficacy of (2S,5S)-Censavudine
Introduction: A Focused Approach to Evaluating Censavudine
(2S,5S)-Censavudine (also known as Festinavir or BMS-986001) is a novel nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] As an NRTI, its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2] By acting as a chain terminator after being incorporated into the nascent viral DNA, Censavudine effectively halts the transcription of the viral RNA genome into DNA, thereby preventing the integration of viral genetic material into the host cell's genome and subsequent production of new virions.[1]
The evaluation of any new antiretroviral agent requires a multi-faceted approach in vitro, focusing not only on its direct antiviral potency but also on its safety profile, particularly concerning off-target effects. For NRTIs, a significant area of concern is mitochondrial toxicity, a known class effect that can lead to severe clinical adverse events.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of specific cell-based assays to thoroughly characterize the efficacy and potential liabilities of Censavudine. The protocols detailed herein are designed to be robust, reproducible, and provide a clear rationale for each experimental step, ensuring the generation of high-quality, interpretable data.
I. Foundational Assays: Determining Antiviral Potency
The initial assessment of Censavudine's efficacy hinges on quantifying its ability to inhibit HIV-1 replication in relevant human cell models. The following assays are fundamental to establishing a dose-dependent antiviral effect and determining key potency metrics such as the 50% effective concentration (EC₅₀).
HIV-1 p24 Antigen ELISA: A Quantitative Measure of Viral Replication
The HIV-1 p24 antigen is a core structural protein of the virus and its concentration in cell culture supernatant is directly proportional to the level of viral replication.[2][5] The p24 ELISA is a highly sensitive and specific method for quantifying viral load in vitro.[1][6]
This assay provides a direct measure of the production of new viral particles. A reduction in p24 levels in the presence of Censavudine indicates successful inhibition of viral replication. By testing a range of drug concentrations, a dose-response curve can be generated to calculate the EC₅₀.
Caption: Workflow for mtDNA Copy Number Quantification.
Materials:
-
Human cell line (e.g., HepG2, a human liver cell line, is often used for toxicity studies) [7]* Censavudine and control NRTIs with known mitochondrial toxicity (e.g., Zidovudine)
-
DNA extraction kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1). [8] Procedure:
-
Culture cells in the presence of various concentrations of Censavudine and control drugs for an extended period (e.g., 7-21 days) to allow for potential mtDNA depletion. [9]2. Extract total DNA from the cells using a commercial kit.
-
Perform qPCR using primers for both a mitochondrial and a nuclear gene. Run all samples in triplicate. [8]4. Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value. [10]
Extracellular Lactate Production Assay
This assay measures the concentration of lactate in the cell culture medium, which is an indicator of a shift towards anaerobic glycolysis.
Mitochondrial dysfunction impairs oxidative phosphorylation, forcing cells to rely more on glycolysis for ATP production, which results in the increased production and secretion of lactate. [7]
Materials:
-
Cell culture supernatant from cells treated with Censavudine
-
Commercially available lactate assay kit (colorimetric or fluorometric)
-
96-well plates
-
Plate reader
Procedure:
-
Culture cells in the presence of Censavudine and control drugs for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay according to the manufacturer's instructions. [11][12][13]4. Measure the absorbance or fluorescence on a plate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
IV. Data Interpretation and Integrated Analysis
A comprehensive evaluation of Censavudine requires the integration of data from all the described assays.
Data Summary Table:
| Assay | Parameter Measured | Key Metric | Purpose |
| Antiviral Efficacy | |||
| p24 Antigen ELISA | HIV-1 p24 protein in supernatant | EC₅₀ | Quantify antiviral potency |
| Reverse Transcriptase Assay | RT enzyme activity in supernatant | IC₅₀ | Confirm mechanism of action |
| Cytotoxicity | |||
| LDH Assay | Lactate dehydrogenase release | CC₅₀ | Assess cell membrane damage |
| MTT Assay | Mitochondrial dehydrogenase activity | CC₅₀ | Evaluate cell viability |
| Mitochondrial Toxicity | |||
| mtDNA Quantification | Ratio of mitochondrial to nuclear DNA | % depletion | Measure impact on mtDNA replication |
| Lactate Production | Extracellular lactate concentration | Fold increase | Assess shift to anaerobic metabolism |
Calculating the Selectivity Index (SI):
The selectivity index is a crucial parameter that represents the therapeutic window of a drug. It is calculated as:
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more favorable safety profile, as it signifies that the drug is effective at concentrations well below those that cause toxicity to the host cells.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the preclinical evaluation of (2S,5S)-Censavudine. By systematically assessing its antiviral potency, general cytotoxicity, and specific mitochondrial toxicity, researchers can generate a comprehensive data package to inform its potential as a viable antiretroviral therapeutic. The emphasis on understanding the scientific rationale behind each assay ensures that the data generated is not only quantitative but also mechanistically informative, which is paramount in the rigorous process of drug development.
References
- Brinkman, K., Hofstede, H. J., Burger, D. M., Smeitink, J. A., & Koopmans, P. P. (1998). Adverse effects of nucleoside reverse transcriptase inhibitors: mitochondrial toxicity as a major pathway. The Lancet, 351(9119), 1112-1115.
- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61-69.
-
Hillgene Biopharma. (n.d.). Instructions for Use of HIV-1 p24 ELISA Detection Kit. Retrieved from [Link]
- Birkus, G., Hitchcock, M. J. M., & Cihlar, T. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716-723.
- Rooney, J. P., Ryde, I. T., Sanders, L. H., & Howlett, E. H. (2015). PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species. In Mitochondrial DNA (pp. 23-38). Humana Press, New York, NY.
- Piatak Jr, M., Saag, M. S., Yang, L. C., Clark, S. J., Kappes, J. C., Luk, K. C., ... & Shaw, G. M. (1993). High levels of HIV-1 in plasma during all stages of infection determined by competitive PCR. Science, 259(5102), 1749-1754.
-
TheBodyPro. (2018). An Overview of Censavudine (Festinavir). Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
- O'Doherty, U., Swiggard, W. J., & Malim, M. H. (2002). Human immunodeficiency virus type 1 spinoculation enhances infection through virus binding. Journal of virology, 76(22), 11475-11482.
- Baba, M., Konno, K., Shigeta, S., & De Clercq, E. (1989). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of virological methods, 26(2), 223-231.
-
Bio-protocol. (n.d.). Measurement of Extracellular Lactate. Retrieved from [Link]
- Wout, A., Schuitemaker, H., & Kootstra, N. (2008). Isolation and propagation of HIV-1 on peripheral blood mononuclear cells.
- Kakker, N., & D'Souza, D. (2016). Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition. Journal of AIDS & Clinical Research, 7(10).
- Brinkman, K., & Kakuda, T. N. (2000). Mitochondrial toxicity of nucleoside analogue reverse transcriptase inhibitors: a looming obstacle in HIV therapy?. Current opinion in infectious diseases, 13(1), 25-30.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
- Montefiori, D. C. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Duke University.
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Bio-protocol. (n.d.). Lactate measurement. Retrieved from [Link]
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Deranged Physiology. (2020). Mitochondrial toxicity due to antiretroviral therapy (NRTIs). Retrieved from [Link]
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The Journal of Immunology. (2004). HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Assays for Measuring NRTI Activity of Censavudine
Introduction
Censavudine, also known as BMS-986001, Festinavir, or OBP-601, is a nucleoside reverse transcriptase inhibitor (NRTI) investigated for its therapeutic potential.[1][2] As a thymidine analog, its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase (RT), which is critical for the replication cycle of retroviruses like the Human Immunodeficiency Virus (HIV).[1][3] NRTIs act as chain terminators; after being phosphorylated to their active triphosphate form by host cell kinases, they are incorporated into the nascent viral DNA strand. Lacking a 3'-hydroxyl group, their incorporation prevents the addition of the next nucleotide, thereby halting DNA synthesis.[3]
Initially developed for the treatment of HIV-1 infections, Censavudine has shown potent in vitro activity against various HIV strains, including those resistant to other NRTIs.[2][4] More recently, its development has pivoted towards treating neurodegenerative diseases, such as Progressive Supranuclear Palsy and Aicardi-Goutières Syndrome.[5][6][7]
The rigorous in vitro characterization of any antiviral compound is the cornerstone of preclinical development. These assays are essential for determining a compound's potency, specificity, and safety profile before advancing to more complex biological systems. This guide provides a detailed overview of the fundamental in vitro assays required to characterize the NRTI activity of Censavudine, offering both the theoretical basis and step-by-step protocols for their successful implementation.
The Triad of In Vitro Evaluation: Efficacy, Cytotoxicity, and Specificity
The preclinical assessment of an antiviral agent like Censavudine relies on a core set of quantitative parameters. These parameters, when evaluated together, provide a comprehensive profile of the drug's therapeutic potential. The primary goal is to find a compound that is highly potent against the viral target at concentrations that are non-toxic to the host cell.[8][9]
-
Antiviral Efficacy (EC₅₀): The 50% effective concentration is the concentration of the drug that inhibits viral replication by 50% in a cell-based assay. A lower EC₅₀ value signifies higher potency.[10]
-
Cytotoxicity (CC₅₀): The 50% cytotoxic concentration is the concentration of the drug that causes a 50% reduction in the viability of uninfected host cells. A higher CC₅₀ value indicates a better safety profile.[9]
-
Selectivity Index (SI): The SI is the ratio of cytotoxicity to antiviral efficacy (SI = CC₅₀ / EC₅₀). This value represents the therapeutic window of the compound. A high SI is the hallmark of a promising antiviral candidate, as it indicates that the drug's antiviral activity occurs at concentrations significantly below those that harm the host cell.
Overall Workflow for In Vitro NRTI Evaluation
The following diagram outlines the logical flow for the comprehensive in vitro assessment of an NRTI candidate like Censavudine.
Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Protocol 3: Colorimetric HIV-1 RT Inhibition Assay
Materials
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Compound: Censavudine-triphosphate (the active form).
-
Control: Known RT inhibitor (e.g., Nevirapine for NNRTIs, or AZT-triphosphate for NRTIs).
-
Assay Kit: Commercially available kits such as the Reverse Transcriptase Assay, colorimetric from Sigma-Aldrich (Cat. No. 11468120910) provide most necessary reagents. [11]* Reagents (if not using a kit):
-
Streptavidin-coated 96-well plates.
-
Biotin-oligo(dT) primer and Poly(A) template.
-
dNTP mix (dATP, dCTP, dGTP, dTTP) and DIG-dUTP.
-
Anti-Digoxigenin-POD (Peroxidase) conjugate.
-
Peroxidase substrate (e.g., TMB or ABTS).
-
Lysis/Reaction buffer, Wash buffer, Stop solution.
-
-
Equipment: Microplate reader, incubator.
Step-by-Step Methodology
-
Plate Preparation: a. Rehydrate a streptavidin-coated plate. b. Add the biotin-oligo(dT)/poly(A) template-primer hybrid to each well and incubate for 1-2 hours at 37°C to allow for binding. c. Wash the plate 3-5 times with Wash Buffer to remove unbound template-primer.
-
Reaction Setup: a. Prepare serial dilutions of Censavudine-triphosphate in reaction buffer. b. Add the diluted compound or controls to the appropriate wells. c. Include "No Inhibitor" controls (enzyme + solvent) and "Blank" controls (no enzyme). [12]
-
Enzymatic Reaction: a. Prepare a reaction mixture containing the dNTP/DIG-dUTP mix. b. Add the reaction mixture to all wells. c. Initiate the reaction by adding the diluted HIV-1 RT enzyme to all wells except the blanks. d. Incubate the plate for 1-2 hours at 37°C.
-
Detection: a. Wash the plate thoroughly to remove unincorporated nucleotides. b. Add the Anti-DIG-POD antibody conjugate to each well and incubate for 1 hour at 37°C. c. Wash the plate again to remove unbound antibody. d. Add the peroxidase substrate and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops. e. Stop the reaction by adding the stop solution.
-
Data Acquisition: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration: % Inhibition = [1 - (Abs_Inhibitor / Abs_NoInhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion
The suite of in vitro assays described provides a robust framework for the comprehensive characterization of Censavudine's NRTI activity. By systematically determining its antiviral potency (EC₅₀), cytotoxicity (CC₅₀), and direct enzymatic inhibition (IC₅₀), researchers can build a detailed profile of the compound's efficacy and safety. A high selectivity index, coupled with potent, direct inhibition of the HIV-1 reverse transcriptase, validates the compound's mechanism of action and establishes the foundational data necessary for further preclinical and clinical development. These protocols are designed to be adaptable and serve as a reliable guide for drug development professionals in the evaluation of novel antiretroviral agents.
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Application Notes and Protocols for OBP-601 in Preclinical Amyotrophic Lateral Sclerosis (ALS) Research
Introduction: The Rationale for Targeting Reverse Transcriptase Activity in ALS
Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure. While the precise etiology of most ALS cases remains elusive, a growing body of evidence implicates the activation of Human Endogenous Retroviruses (HERVs), particularly HERV-K, as a potential contributor to the disease's pathophysiology.[1][2][3][4] In a subset of ALS patients, elevated expression of HERV-K has been detected in cortical and spinal neurons.[1][2] The envelope (env) protein of HERV-K has been shown to be directly toxic to neurons, causing neurite retraction and cell death.[1][2] This suggests that the reverse transcriptase (RT) enzyme, essential for the replication of these retroviral elements, presents a novel therapeutic target for mitigating neurodegeneration in ALS.
OBP-601 (Censavudine) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated in clinical trials for other indications and is now being explored for neurodegenerative diseases.[5][6][7][8] Its mechanism of action, the inhibition of RT, provides a direct scientific basis for its evaluation as a potential therapeutic agent in ALS. By inhibiting HERV-K RT, OBP-601 may prevent the propagation of these elements and the subsequent production of neurotoxic proteins, thereby slowing disease progression. This document provides a comprehensive guide for researchers to investigate the preclinical efficacy of OBP-601 in cellular and animal models of ALS.
Hypothesized Mechanism of OBP-601 in Mitigating ALS Pathology
The central hypothesis is that OBP-601, by inhibiting reverse transcriptase, will reduce the expression of HERV-K and its neurotoxic env protein. This is expected to alleviate downstream pathological cascades, including neuroinflammation and TDP-43 proteinopathy, ultimately leading to improved motor neuron survival and function.
Hypothesized OBP-601 Mechanism of Action in ALS.
Part 1: In Vitro Evaluation of OBP-601 in Human iPSC-Derived Motor Neurons
Patient-derived induced pluripotent stem cells (iPSCs) offer a physiologically relevant platform to model ALS in vitro.[9][10][11][12] This section outlines protocols for assessing the neuroprotective effects of OBP-601 on motor neurons, particularly in the context of HERV-K expression.
Experimental Workflow: In Vitro Analysis
Workflow for in vitro OBP-601 efficacy testing.
Protocol 1.1: Culture and Treatment of iPSC-Derived Motor Neurons
-
Cell Sourcing and Differentiation: Obtain human iPSC lines from both healthy controls and ALS patients (e.g., with SOD1, C9orf72, or TDP-43 mutations). Differentiate iPSCs into mature motor neurons using established protocols.[10][12] Characterize the resulting cultures to ensure a high purity of motor neurons (typically >80% positive for markers like HB9/MNX1, ISL1, and CHAT).
-
HERV-K env Expression (Optional but Recommended): To create a robust model of HERV-K-mediated toxicity, transduce a subset of motor neuron cultures with a lentiviral vector engineered to express the HERV-K env gene.[1] Use a control vector (e.g., expressing GFP) for comparison.
-
OBP-601 Preparation: Prepare a stock solution of OBP-601 (Censavudine) in an appropriate solvent (e.g., DMSO). Further dilute in motor neuron culture medium to create a range of working concentrations for dose-response studies. Based on in vitro antiviral activity and studies with similar NRTIs, a starting range of 10 nM to 10 µM is recommended.[13]
-
Treatment: Plate motor neurons in 96-well or 24-well plates. Once cultures are stable, replace the medium with fresh medium containing various concentrations of OBP-601 or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) before proceeding to endpoint assays.
Protocol 1.2: Motor Neuron Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of their viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the OBP-601 treatment period, add 10 µL of the MTT solution to each well of the 96-well plate (for a final volume of 110 µL).
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[15] Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
| Treatment Group | OBP-601 Conc. (nM) | Absorbance (570nm) | % Viability (Relative to Vehicle) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle (0.1% DMSO) | 0 | 1.24 ± 0.07 | 99.2% |
| HERV-K env + Vehicle | 0 | 0.68 ± 0.05 | 54.4% |
| HERV-K env + OBP-601 | 10 | 0.75 ± 0.06 | 60.0% |
| HERV-K env + OBP-601 | 100 | 0.92 ± 0.07 | 73.6% |
| HERV-K env + OBP-601 | 1000 | 1.10 ± 0.08 | 88.0% |
Protocol 1.3: Quantification of HERV-K Expression (RT-qPCR)
-
RNA Extraction: After treatment, lyse the motor neurons and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for HERV-K env, pol, or gag transcripts.[16][17] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HERV-K transcripts using the 2-ΔΔCt method.[18] Compare the expression levels in OBP-601-treated groups to the vehicle-treated group.
Protocol 1.4: Analysis of TDP-43 Localization (Immunofluorescence)
TDP-43 pathology, characterized by its mislocalization from the nucleus to the cytoplasm, is a hallmark of most ALS cases.[15][19][20]
-
Cell Fixation: Culture motor neurons on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against TDP-43 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a confocal microscope.[21] Quantify the cytoplasmic-to-nuclear ratio of the TDP-43 fluorescence signal to assess the effect of OBP-601 on its subcellular localization.[22][23]
Part 2: In Vivo Evaluation of OBP-601 in a Transgenic Mouse Model of ALS
The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates key features of ALS, including progressive motor neuron loss and muscle atrophy.[24][25] This section details protocols for assessing the therapeutic potential of OBP-601 in this model.
Protocol 2.1: Drug Administration and Dosing
-
Animal Model: Use SOD1-G93A transgenic mice and their non-transgenic littermates as controls.[19]
-
OBP-601 Formulation: For oral administration, formulate OBP-601 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing Regimen: Based on studies of other NRTIs in mouse models of neurodegeneration, a daily oral gavage administration is recommended.[26][27] A dose-ranging study (e.g., 10, 30, and 100 mg/kg/day) should be performed to determine the optimal therapeutic dose.
-
Treatment Initiation and Duration: Begin treatment at a pre-symptomatic stage (e.g., 50-60 days of age) and continue until the experimental endpoint.[10]
Protocol 2.2: Behavioral and Functional Assessments
Perform behavioral tests weekly, starting before the typical onset of symptoms, to monitor motor function.[11]
-
Rotarod Test: This test assesses motor coordination and balance. Place the mouse on a rotating rod that gradually accelerates. Record the latency to fall.[11][19]
-
Hanging Wire Test: This test measures grip strength and endurance. Allow the mouse to grip a wire mesh and then invert it. Record the time until the mouse falls.[11]
-
Grip Strength Test: Use a grip strength meter to quantify the forelimb and hindlimb muscle strength.
-
Clinical Scoring and Survival: Monitor body weight and clinical signs of disease progression (e.g., tremor, hindlimb paralysis). Record the date of disease onset and the survival endpoint (defined as the inability of the mouse to right itself within 30 seconds of being placed on its side).[19]
| Assessment | Vehicle-Treated SOD1-G93A | OBP-601-Treated SOD1-G93A | Expected Outcome |
| Disease Onset | ~90 days | Delayed | OBP-601 delays the onset of motor symptoms. |
| Rotarod Latency (110 days) | 25 ± 8 sec | 75 ± 15 sec | OBP-601 preserves motor coordination. |
| Body Weight Loss | Progressive decline | Attenuated decline | OBP-601 slows disease-related weight loss. |
| Median Survival | ~130 days | Extended | OBP-601 increases the lifespan of SOD1-G93A mice. |
Protocol 2.3: Post-Mortem Tissue Analysis
At the study endpoint, collect brain and spinal cord tissues for histological and molecular analysis.
-
Tissue Collection: Perfuse mice with saline followed by 4% PFA. Dissect the brain and spinal cord. Post-fix tissues in PFA for 24 hours before transferring to a sucrose solution for cryoprotection.
-
Immunohistochemistry for Neuroinflammation:
-
Section the lumbar spinal cord using a cryostat.
-
Perform immunohistochemical staining for Iba1 (a marker for microglia) and GFAP (a marker for reactive astrocytes).[6][20][28]
-
Quantify the immunoreactivity to assess the extent of microgliosis and astrogliosis. A reduction in these markers in OBP-601-treated mice would indicate a dampening of the neuroinflammatory response.
-
-
Motor Neuron Count:
-
Perform Nissl staining on lumbar spinal cord sections.
-
Count the number of surviving motor neurons in the ventral horn. An increased number of surviving motor neurons in the treated group would be a primary indicator of neuroprotection.
-
-
Biomarker Analysis:
-
Collect cerebrospinal fluid (CSF) and blood plasma.
-
Measure levels of key biomarkers such as neurofilament light chain (NfL) and phosphorylated neurofilament heavy chain (pNFH), which are indicators of axonal damage.[24][29][30][31][32] A reduction in these biomarkers would suggest that OBP-601 is mitigating neuronal injury.
-
Use qPCR on spinal cord tissue to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-1β) and neurotrophic factors.[6][33]
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of OBP-601 as a potential therapeutic for ALS. By systematically assessing its effects on HERV-K activity, neuroinflammation, TDP-43 pathology, and motor neuron survival in both patient-derived cellular models and a validated animal model, researchers can generate the critical data needed to support its advancement into clinical trials. Positive outcomes from these studies would provide strong evidence for the role of reverse transcriptase activity in ALS pathogenesis and position OBP-601 as a promising candidate in the fight against this devastating disease.
References
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Li, W., Lee, M. H., Henderson, L., Tyagi, R., Bachani, M., Steiner, J., ... & Nath, A. (2015). Human endogenous retrovirus-K contributes to motor neuron disease. Science Translational Medicine, 7(307), 307ra153-307ra153. [Link]
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Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]
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Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]
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Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
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Mead, R. J., Bennett, E. J., Kennerley, A. J., Sharp, P., Sunyach, C., Kasher, P., ... & Shaw, P. J. (2011). Optimised and rapid pre-clinical screening in the SOD1G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS). PloS one, 6(8), e23244. [Link]
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Garson, J. A., et al. (2019). Quantitative analysis of human endogenous retrovirus-K transcripts in postmortem premotor cortex fails to confirm elevated expression of HERV-K RNA in amyotrophic lateral sclerosis. Acta neuropathologica communications, 7(1), 34. [Link]
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Al-Chalabi, A., et al. (2017). A review of biomarkers of amyotrophic lateral sclerosis: A pathophysiologic approach. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(3), 643-652. [Link]
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Application Note: Strategic Formulation of (2S,5S)-Censavudine for Robust Oral Solid Dosage Form Development
Introduction: The Rationale for a Censavudine Oral Solid Dosage Form
Censavudine (also known as BMS-986001 or Festinavir) is a thymidine analogue that inhibits the HIV reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2][3] As an NRTI, it represents an important therapeutic candidate.[4] While early clinical trials have utilized oral capsules, the development of a compressed tablet offers significant advantages, including manufacturing efficiency, dose flexibility, and potentially improved stability and patient compliance.[5]
The primary challenge in formulating nucleoside analogues like Censavudine often lies in overcoming issues of poor solubility or chemical instability, which can compromise oral bioavailability.[6][7] For instance, the related NRTI, stavudine, is known to degrade under hydrolytic and photolytic stress.[8] Therefore, a successful formulation strategy must be built upon a thorough understanding of the API's intrinsic properties. This process, known as pre-formulation, is an essential prerequisite for developing safe, effective, and quality-controlled drugs.[9][10]
This application note details a systematic, evidence-based workflow for developing a Censavudine oral tablet, from initial API characterization to final dosage form testing.
Foundational Stage: Pre-formulation & API Characterization
The goal of pre-formulation is to generate a comprehensive profile of the API's physical and chemical characteristics.[10][11] This data-driven phase is critical as it directly informs every subsequent formulation decision, from excipient choice to the manufacturing process.[10][12]
Physicochemical & Solid-State Properties
A fundamental understanding of Censavudine's properties is the first step.[12] Key parameters must be experimentally determined and analyzed.
| Parameter | Value / Observation | Significance for Oral Formulation |
| Chemical Name | 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione[13][1] | Defines the core structure for chemical compatibility assessments. |
| Molecular Formula | C₁₂H₁₂N₂O₄[13][1] | Used for molar calculations and dose determination. |
| Molecular Weight | 248.24 g/mol [14] | Influences powder flow, blend uniformity, and dissolution rate. |
| Solubility | To be determined experimentally in various media (e.g., water, 0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[10] | A critical factor for drug efficacy and bioavailability.[10][15] Poor solubility may necessitate enabling technologies like solid dispersions or particle size reduction.[16][] |
| pKa | To be determined experimentally. | Predicts the extent of ionization at different physiological pH values in the GI tract, which directly impacts solubility and absorption. |
| LogP | To be determined experimentally. | Indicates the lipophilicity of the drug, which affects its ability to permeate across the intestinal membrane. |
| Solid-State Form | To be determined (Polymorphism, Crystallinity). | Different polymorphic forms can have vastly different solubility, stability, and mechanical properties, impacting bioavailability and processability. |
| Hygroscopicity | To be determined experimentally. | The tendency to absorb moisture can affect powder flow, chemical stability, and hardness of the final tablet. Requires control of manufacturing environment and selection of appropriate packaging. |
Stability Profile
A forced degradation study is essential to identify potential degradation pathways and establish the inherent stability of Censavudine. This informs manufacturing process choices (e.g., avoiding heat in wet granulation if the API is thermally labile) and storage requirements.
Key Stress Conditions for Forced Degradation:
-
Hydrolytic: Exposure to acidic, neutral, and alkaline conditions.
-
Oxidative: Treatment with hydrogen peroxide.
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.
-
Thermal: High-temperature exposure (e.g., 60°C).
Formulation Development: A Rational Approach
The formulation development process is an iterative cycle of designing, manufacturing, and testing various combinations of the API and excipients to achieve a product with the desired quality attributes.[18]
The Logic of Excipient Selection
Excipients are pharmacologically inert substances that are essential for creating a functional and manufacturable dosage form.[19][20] The selection process must be justified based on the API's properties and the intended function of the excipient.[19]
-
Diluents/Fillers: These provide bulk to the formulation, which is crucial for low-dose APIs to ensure a practical tablet size.
-
Causality: For an API with poor flow, a filler with excellent flow properties like microcrystalline cellulose (MCC) or spray-dried lactose is chosen.[16]
-
-
Binders: These impart mechanical strength to the tablet.
-
Causality: The choice between a dry binder (e.g., MCC) for direct compression and a wet binder solution (e.g., povidone) for granulation depends on the manufacturing process selected.
-
-
Disintegrants: These facilitate the breakup of the tablet into smaller particles upon contact with gastrointestinal fluids, promoting rapid drug dissolution.[20]
-
Lubricants: These prevent the tablet blend from sticking to the punches and dies of the tablet press.
-
Causality: Magnesium stearate is a common and effective lubricant, but its concentration and blending time must be optimized as over-lubrication can negatively impact tablet hardness and dissolution.
-
Excipient Compatibility: A Non-Negotiable Check
Before proceeding, it is mandatory to assess the compatibility of Censavudine with the chosen excipients to prevent API degradation and ensure product stability.[9]
Protocol: Binary mixtures (1:1 ratio) of Censavudine and each proposed excipient are prepared and subjected to accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks). Samples are analyzed at initial and final time points by:
-
Differential Scanning Calorimetry (DSC): To detect changes in thermal events (e.g., melting point depression or appearance of new peaks) that suggest interaction.
-
High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.
Manufacturing Process Selection
The choice of manufacturing process is a critical decision dictated by the API's properties and the desired dose.
Caption: Manufacturing Process Selection Logic.
-
Direct Compression (DC): The simplest and most cost-effective method. It involves blending the API and excipients, followed by compression. This is only suitable if the API and the blend exhibit good flowability and compressibility.
-
Wet Granulation (WG): This process involves adding a liquid binder to the powder mixture to form granules. It improves flow, compressibility, and content uniformity. However, it is not suitable for moisture-sensitive or heat-sensitive drugs like some nucleoside analogues.[8]
-
Dry Granulation (Roller Compaction): The powder mixture is compressed into slugs or ribbons, which are then milled to form granules. This is an ideal choice for APIs that are sensitive to moisture and/or heat.
Given the potential for hydrolytic degradation of nucleoside analogues, Dry Granulation or Direct Compression (if feasible) would be the preferred starting points for Censavudine.
Prototype Formulations
Based on the above principles, several prototype formulations should be designed and evaluated.
| Ingredient | Function | Formulation A (DC) | Formulation B (DG) |
| (2S,5S)-Censavudine | API | 10.0% | 10.0% |
| Microcrystalline Cellulose (PH 102) | Filler / Dry Binder | 68.5% | 68.5% |
| Lactose Monohydrate | Filler | 15.0% | 15.0% |
| Croscarmellose Sodium | Super-disintegrant | 5.0% | 5.0% |
| Colloidal Silicon Dioxide | Glidant | 0.5% | 0.5% |
| Magnesium Stearate | Lubricant | 1.0% | 1.0% |
| Total | 100.0% | 100.0% |
Characterization & Performance Testing of the Final Dosage Form
Once prototype tablets are compressed, they must be rigorously tested to ensure they meet critical quality attributes (CQAs).[22]
| Test | Purpose | Typical Specification |
| Appearance | Visual inspection for defects. | Uniform color, free of cracks/chips. |
| Weight Variation | Ensures dose consistency. | USP <905> |
| Hardness | Measures mechanical strength. | 5-8 kp (target-dependent) |
| Friability | Measures durability during handling. | < 1.0% |
| Content Uniformity | Ensures dose consistency. | USP <905> |
| Disintegration Time | Time for tablet to break apart. | < 15 minutes (for immediate release) |
| In Vitro Dissolution | Measures the rate and extent of drug release.[23] | > 80% (Q) released in 45 minutes (target-dependent).[22] |
Dissolution testing is arguably the most important performance test as it provides an insight into the potential in vivo bioavailability of the drug.[15]
Caption: General Workflow for Oral Formulation Development.
Detailed Experimental Protocols
Protocol 1: API-Excipient Compatibility by HPLC
-
Objective: To assess the chemical compatibility of Censavudine with selected excipients under accelerated stability conditions.
-
Materials: (2S,5S)-Censavudine, selected excipients (e.g., MCC, Lactose, Croscarmellose Sodium, Mg Stearate), HPLC grade solvents, stability chambers.
-
Procedure:
-
Accurately weigh Censavudine and each excipient in a 1:1 w/w ratio.
-
For each pair, physically blend in a glass vial using a spatula. Prepare a control sample of pure Censavudine.
-
Expose one set of vials to 40°C/75% RH for 4 weeks. Store another set at 2-8°C as a control.
-
At T=0 and T=4 weeks, withdraw a sample, dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water), and filter.
-
Analyze by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A significant decrease (>5%) in the Censavudine peak area or the appearance of new degradation peaks indicates a potential incompatibility.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)
-
Objective: To determine the in vitro release profile of Censavudine from the formulated tablets.[23]
-
Equipment & Media:
-
USP Dissolution Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl (simulated gastric fluid).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
-
Procedure:
-
De-aerate the dissolution medium.
-
Place one Censavudine tablet in each of the six dissolution vessels.
-
Start the apparatus and withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for Censavudine concentration using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.
-
Conclusion
The successful formulation of (2S,5S)-Censavudine for oral administration hinges on a methodical, science-driven approach. A comprehensive pre-formulation investigation is paramount to understanding the API's inherent strengths and weaknesses. This knowledge directly guides the rational selection of excipients and the most appropriate manufacturing process, with a strong preference for methods that mitigate risks associated with heat and moisture, such as dry granulation or direct compression. Rigorous characterization of the final dosage form, particularly through disintegration and dissolution testing, provides the necessary assurance of product quality and performance. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of formulation development and advance the clinical potential of Censavudine.
References
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- 23. What is dissolution testing? [pion-inc.com]
Introduction
Festinavir (also known as BMS-986001 or Censavudine) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV).[1][2][3] A significant challenge in HIV therapy is the virus's ability to establish a persistent reservoir in the central nervous system (CNS), which can lead to HIV-Associated Neurocognitive Disorders (HAND). The efficacy of antiretroviral agents against this CNS reservoir is critically dependent on their ability to cross the blood-brain barrier (BBB).
The BBB is a highly selective, dynamic interface that protects the brain by strictly regulating the passage of substances from the bloodstream into the brain's extracellular fluid.[4] This barrier is characterized by tight junctions between endothelial cells and the high expression of active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump many xenobiotics back into the blood.[5][6][7]
This application note provides a comprehensive, multi-modal guide for researchers and drug development professionals to assess the BBB penetration of Festinavir. It details a tiered approach, beginning with rapid in silico and in vitro screening methods and progressing to definitive in vivo studies. The causality behind each experimental choice is explained to provide a robust framework for generating reliable and translatable data.
Tier 1: In Silico Prediction and Physicochemical Analysis
Rationale: The initial assessment of BBB penetration potential begins with computational (in silico) modeling and analysis of the molecule's fundamental physicochemical properties. This step is a cost-effective, high-throughput method to predict a compound's likely behavior and identify potential liabilities before committing to resource-intensive biological assays. Properties like lipophilicity, molecular size, and hydrogen bonding capacity are primary determinants of passive diffusion across the BBB.[8]
Protocol: Physicochemical Property Analysis
-
Determine Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) and the distribution coefficient at pH 7.4 (LogD₇.₄). An optimal LogD₇.₄ for BBB penetration is typically between 1 and 3.
-
Calculate Molecular Weight (MW): The molecular weight of Festinavir is approximately 248.24 g/mol .[9] Molecules under 400-500 Da generally show better passive diffusion across the BBB.
-
Determine Polar Surface Area (PSA): Calculate the topological PSA. A PSA of less than 90 Ų is often correlated with higher BBB permeability.
-
Assess Hydrogen Bonding Capacity: Count the number of hydrogen bond donors and acceptors. Fewer hydrogen bonds generally favor BBB penetration.
Data Summary: Key Physicochemical Properties of Festinavir
| Property | Value | Implication for BBB Penetration |
| Molecular Formula | C₁₂H₁₂N₂O₄[10] | - |
| Molecular Weight | 248.24 g/mol [9] | Favorable (well below the 400-500 Da guideline) |
| Predicted LogP | Varies by algorithm | Needs experimental validation |
| Polar Surface Area | Varies by algorithm | Needs experimental validation |
| Hydrogen Bond Donors/Acceptors | Varies by algorithm | Needs experimental validation |
Workflow: Initial Assessment Cascade This diagram illustrates the initial screening workflow, from basic properties to in silico prediction, guiding the decision to proceed with in vitro testing.
Caption: Tier 1 workflow for initial BBB penetration assessment.
Tier 2: In Vitro BBB Models
Rationale: In vitro models provide a controlled environment to investigate specific mechanisms of transport across a cellular barrier, distinguishing between passive diffusion and active transport.[11][12] They are essential for medium-throughput screening and for generating mechanistic hypotheses to be tested in vivo.[13]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: The PAMPA-BBB assay is a non-cell-based, high-throughput screen that models only passive diffusion.[14] It uses a 96-well plate system where a filter is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB membrane.[15][16] This assay is excellent for rank-ordering compounds based on their passive permeability potential.[17]
Protocol: PAMPA-BBB
-
Preparation: Hydrate the lipid membrane on the acceptor plate's filter with buffer. Prepare the donor plate by adding Festinavir solution (e.g., 50 µM in a phosphate buffer at pH 7.4) to each well.[15]
-
Assay Assembly: Place the acceptor plate onto the donor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature, often with gentle shaking.[15]
-
Quantification: After incubation, measure the concentration of Festinavir in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₑ or Pₐₚₚ) using the following equation: Pₑ = - (Vₐ / (Area × Time)) × ln(1 - [Drug]ₐ / [Drug]ₑq) Where Vₐ is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [Drug]ₐ is the concentration in the acceptor well, and [Drug]ₑq is the equilibrium concentration.
Data Interpretation Table
| Permeability (Pₑ, 10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Cell-Based Transwell Model
Principle: Cell-based models, such as those using the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, provide a more biologically relevant system.[18][19] These cells are cultured on a porous membrane in a Transwell insert, forming a monolayer with tight junctions that mimics the BBB.[20] This model allows for the study of both passive permeability and the activity of efflux transporters like P-gp.[4][21]
Protocol: hCMEC/D3 Transwell Permeability Assay
-
Cell Culture & Seeding: Culture hCMEC/D3 cells (passages 25-35) in their complete growth medium.[19] Coat Transwell inserts (e.g., 1.0 µm pore size) with rat tail collagen I.[22][23] Seed the cells onto the inserts at a high density (e.g., 25,000 cells/cm²).[23]
-
Barrier Formation & Validation: Culture the cells for 6-7 days to allow for monolayer formation.[19] Validate the barrier integrity by measuring the Trans-Endothelial Electrical Resistance (TEER). TEER values should plateau and be stable before use (typically >30 Ω·cm² for this cell line).[24] Also, assess the permeability of a paracellular marker like Lucifer Yellow; its Pₐₚₚ should be low (<1 x 10⁻⁶ cm/s).[23]
-
Permeability Experiment (Bidirectional Transport):
-
Apical-to-Basolateral (A→B): Add Festinavir to the apical (upper) chamber, which represents the "blood" side.
-
Basolateral-to-Apical (B→A): Add Festinavir to the basolateral (lower) chamber, representing the "brain" side.
-
-
Sampling & Analysis: At designated time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with fresh buffer. Analyze Festinavir concentrations using LC-MS/MS.
-
Data Analysis: Calculate the Pₐₚₚ for both directions. The Efflux Ratio (ER) is calculated as Pₐₚₚ(B→A) / Pₐₚₚ(A→B).
-
An ER > 2 suggests that the compound is a substrate for active efflux transporters.[21] To confirm the involvement of a specific transporter like P-gp, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the ER in the presence of the inhibitor confirms transporter interaction.[25]
-
Diagram: In Vitro Transwell Model Setup This diagram illustrates the bidirectional transport experiment using the hCMEC/D3 Transwell model to determine the efflux ratio.
Caption: Bidirectional transport across an in vitro BBB model.
Tier 3: In Vivo Assessment in Animal Models
Rationale: In vivo experiments are the gold standard for confirming BBB penetration.[26] They integrate all the complex physiological factors, including blood flow, plasma protein binding, and the fully functional BBB, providing the most clinically relevant data.[11]
Brain-to-Plasma Concentration Ratio (Kp)
Principle: The Kp value represents the ratio of the total drug concentration in the brain homogenate to the total concentration in plasma at steady-state.[27] It provides a measure of the extent of brain penetration but does not distinguish between bound and unbound drug.
Protocol: Kp Determination in Rodents
-
Dosing: Administer Festinavir to rodents (e.g., rats or mice) via a route that will achieve steady-state plasma concentrations (e.g., intravenous infusion or multiple oral doses).
-
Sample Collection: At a time point corresponding to steady-state, collect terminal blood and brain samples. Perfuse the brain with saline to remove residual blood.
-
Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Determine the concentration of Festinavir in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Kp = C_brain / C_plasma
Unbound Brain-to-Plasma Ratio (Kp,uu) via Microdialysis
Principle: The most pharmacologically relevant measure of BBB penetration is the Kp,uu, which is the ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound drug in plasma.[28] This ratio reflects the net effect of passive diffusion and active transport at the BBB and is the true driver of pharmacological effect.[28][29] In vivo microdialysis is a technique used to sample the ISF directly from the brain of a freely moving animal.[30][31][32]
Protocol: In Vivo Microdialysis
-
Surgical Preparation: Under anesthesia, surgically implant a microdialysis guide cannula into a specific brain region (e.g., striatum or cortex) of the animal. Allow the animal to recover for at least 24-48 hours.[33]
-
Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[32]
-
Dosing & Sampling: Administer Festinavir to the animal. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials. Simultaneously, collect blood samples to determine unbound plasma concentrations.
-
Probe Recovery: Determine the in vivo recovery of the probe using the retrodialysis method to accurately calculate the absolute ISF concentration from the dialysate concentration.[34]
-
Bioanalysis: Analyze Festinavir concentrations in the dialysate and plasma ultrafiltrate (for unbound plasma concentration) using a highly sensitive LC-MS/MS method.
-
Calculation: Kp,uu = C_u,brain / C_u,plasma = AUC_u,brain / AUC_u,plasma
Data Interpretation Table for Kp,uu
| Kp,uu Value | Interpretation of Transport Mechanism |
| ~ 1.0 | Net transport is dominated by passive diffusion.[8] |
| < 1.0 | Net active efflux (e.g., P-gp substrate).[8] |
| > 1.0 | Net active influx (uptake transporter substrate).[8] |
Diagram: Integrated Assessment Strategy This diagram shows the comprehensive, tiered strategy for evaluating Festinavir's BBB penetration, from initial screening to definitive in vivo validation.
Caption: Tiered strategy for assessing BBB penetration.
Conclusion
A robust assessment of Festinavir's ability to penetrate the blood-brain barrier requires a systematic, multi-modal approach. By integrating data from in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of its CNS distribution. This tiered strategy, from high-throughput screening with PAMPA-BBB to the gold-standard Kp,uu determination via microdialysis, allows for efficient, data-driven decisions. Accurately characterizing the BBB penetration of Festinavir is a critical step in evaluating its potential to treat the CNS reservoir of HIV and mitigate associated neurological complications.
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Sabiiti, W., et al. (2014). An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System. Current Protocols in Microbiology. Available at: [Link]
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Varadharajan, S., et al. (2019). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell. Available at: [Link]
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Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences. Available at: [Link]
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Varadharajan, S. (2019). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. Available at: [Link]
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Lee, G., et al. (2024). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics. Available at: [Link]
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Sedykh, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. Available at: [Link]
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Canfield, S. G., et al. (2019). hCMEC/D3 cells grown on transwell inserts with 1 μm pores produce monolayers with proper barrier integrity to examine active transport of nanomaterials. Fluids and Barriers of the CNS. Available at: [Link]
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De Bock, M., et al. (2012). Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier. Fluids and Barriers of the CNS. Available at: [Link]
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Application Notes & Protocols: Investigating Censavudine in Combination Antiretroviral Regimens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Censavudine (also known as BMS-986001, Festinavir, and OBP-601) is a nucleoside reverse transcriptase inhibitor (NRTI) and a structural analog of stavudine that was investigated for the treatment of HIV-1 infection.[1][2] Despite showing potent antiviral activity and a favorable preclinical safety profile, its development for this indication has been discontinued.[3][4] This guide provides a detailed overview of Censavudine's mechanism of action, its known preclinical antiviral data as a monotherapy, and its historical clinical development context. Crucially, as specific in vitro synergy data for Censavudine in combination with other antiretrovirals is not extensively available in peer-reviewed literature, this document presents a comprehensive, field-proven protocol for how researchers can evaluate the synergistic, additive, or antagonistic interactions of an investigational compound like Censavudine with other antiretroviral agents. This serves as a practical guide for drug development professionals aiming to characterize novel NRTIs within combination therapy frameworks.
Introduction: The Scientific Context of Censavudine
Censavudine is a 4'-ethynyl-substituted stavudine analog belonging to the NRTI class of antiretroviral drugs.[5] NRTIs are the foundational components of combination antiretroviral therapy (cART), the standard of care for HIV infection.[3] The rationale for developing new NRTIs like Censavudine was to identify compounds with improved potency, a higher barrier to resistance, and an enhanced safety profile compared to first-generation agents.[3] Early studies demonstrated that Censavudine possessed potent anti-HIV activity and, notably, lacked the mitochondrial toxicity that was a significant concern with its parent compound, stavudine.[3]
However, the clinical development of Censavudine for HIV-1 was ultimately terminated after Phase IIb trials.[1] The focus of its development has since pivoted to exploring its activity against LINE-1 reverse transcriptase in the context of neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP) and Amyotrophic Lateral Sclerosis (ALS).[4][6] For researchers in the field of virology and antiretroviral drug development, understanding the preclinical attributes and the methodologies used to evaluate compounds like Censavudine remains highly relevant.
Mechanism of Action in HIV
As a nucleoside analog, Censavudine exerts its antiviral effect by targeting the HIV reverse transcriptase (RT) enzyme. The process is a classic example of competitive inhibition and chain termination.
-
Cellular Uptake and Phosphorylation: Censavudine is a prodrug that, upon entering a host cell, is phosphorylated by host cellular kinases into its active triphosphate form, Censavudine-triphosphate (Censavudine-TP).
-
Competitive Inhibition: Censavudine-TP mimics the natural deoxythymidine triphosphate (dTTP) substrate. It competes with dTTP for binding to the active site of the HIV RT enzyme.
-
Chain Termination: Once incorporated into the growing viral DNA strand, Censavudine-TP halts further elongation. The absence of a 3'-hydroxyl group on its sugar moiety makes it impossible for the RT enzyme to form the next phosphodiester bond, thus terminating the viral DNA synthesis process.[5] This prevents the completion of the viral DNA, which is a prerequisite for integration into the host genome and subsequent viral replication.
Rationale for Combination Antiretroviral Therapy (cART)
The use of a single antiretroviral agent inevitably leads to the rapid selection of drug-resistant viral variants. The core principles of cART are to combine drugs that target different stages of the HIV lifecycle or have different resistance profiles. This strategy:
-
Maximizes Potency: Synergistic or additive interactions between drugs can lead to more profound and durable suppression of viral replication.
-
Minimizes Resistance: It is statistically much more difficult for the virus to develop simultaneous mutations that confer resistance to multiple drugs with different mechanisms of action.
-
Improves Safety and Tolerability: Combining agents can sometimes allow for lower doses of individual drugs, potentially reducing dose-related toxicities.
As an NRTI, Censavudine would have been developed for use in combination with drugs from other classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs).
Preclinical Antiviral Profile of Censavudine (Monotherapy)
While comprehensive combination data is scarce, monotherapy studies provide a foundational understanding of Censavudine's potency and resistance profile.
In Vitro Potency
In vitro studies using single-cycle assays established Censavudine (BMS-986001) as a potent inhibitor of both HIV-1 and HIV-2. Notably, it demonstrated significantly greater potency against HIV-2 isolates compared to HIV-1.[5][7]
| Parameter | Virus | Value (nM) | Source |
| EC₅₀ (Mean ± SD) | HIV-1 (Groups M & O) | 610 ± 200 nM | [5][7] |
| EC₅₀ (Mean ± SD) | HIV-2 | 64 ± 18 nM | [5][7] |
| EC₅₀ (Range) | HIV-2 (Treatment-naïve isolates) | 30 - 81 nM | [5][7] |
Activity Against Resistant Strains
An ideal NRTI candidate should retain activity against viral strains that are resistant to other drugs in its class. Studies showed that Censavudine maintained full activity against HIV-2 variants with the common K65R and Q151M resistance mutations. However, its activity was significantly reduced (approximately 15-fold) by the M184V mutation, a common mutation selected by lamivudine and emtricitabine.[5][7]
Nonclinical Safety Profile
A significant advantage of Censavudine identified in nonclinical studies was its improved safety profile concerning mitochondrial toxicity. Unlike first-generation NRTIs that can inhibit human DNA polymerase γ (hDNA polγ), leading to adverse events, Censavudine showed minimal hDNA polγ inhibition.[3] This suggested a lower risk for long-term toxicities such as lipodystrophy and lactic acidosis. The primary toxicity observed in animal studies was related to bone marrow effects at high doses.[3]
Protocol: Evaluating an Investigational NRTI in Combination
The following is a generalized, authoritative protocol for assessing the in vitro synergy of an investigational NRTI, such as Censavudine, with other antiretroviral agents. This methodology allows for the quantitative determination of synergy, additivity, or antagonism using a checkerboard assay format and analysis via the Chou-Talalay Combination Index (CI) method.
Materials and Reagents
-
Cell Line: TZM-bl cells (HeLa-derived, express CD4, CCR5, CXCR4; contain Tat-responsive luciferase reporter gene).
-
Viral Stock: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or BaL) with a known titer.
-
Investigational Drug: Censavudine, dissolved in DMSO to a high-concentration stock (e.g., 10 mM).
-
Combination Drugs: Other approved antiretrovirals (e.g., an NNRTI like Efavirenz, a PI like Darunavir), also in DMSO.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Reagents: Luciferase assay substrate (e.g., Bright-Glo™), 96-well clear bottom white plates, DEAE-Dextran.
Experimental Workflow
Step-by-Step Methodology
-
Cell Plating: Seed TZM-bl cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Dilution (Checkerboard):
-
Prepare 2x final concentration serial dilutions of Censavudine (Drug A) and the combination drug (Drug B) in culture medium.
-
On a separate dilution plate, add 50 µL of Drug A dilutions along the columns and 50 µL of Drug B dilutions along the rows. This creates a matrix of combination concentrations. Include wells for each drug alone (monotherapy controls) and no-drug controls.
-
-
Cell Treatment: Transfer 100 µL from the drug dilution plate to the corresponding wells of the cell plate. The final volume is now 200 µL, and the drugs are at their 1x final concentration.
-
Infection: Prepare a viral inoculum of HIV-1 at a concentration that will yield a strong signal in the luciferase assay, diluted in culture medium containing DEAE-Dextran (to enhance infection). Add 50 µL of this inoculum to each well (except for cell-only control wells).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Data Acquisition:
-
After incubation, remove 150 µL of supernatant from each well.
-
Add 100 µL of a luciferase reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each well relative to the virus control wells (no drug).
-
Use software like CompuSyn or CalcuSyn to perform dose-effect analysis. The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 0.9: Synergy (the combined effect is greater than the sum of individual effects).
-
CI = 0.9 - 1.1: Additivity (the combined effect is equal to the sum of individual effects).
-
CI > 1.1: Antagonism (the combined effect is less than the sum of individual effects).
-
-
Clinical Development for HIV-1 (Historical Context)
Censavudine's progression in the clinical pipeline for HIV provides important context for its eventual discontinuation for this indication.
-
Phase IIa Monotherapy (EudraCT 2008-004810-29): This 10-day, dose-escalating monotherapy study in treatment-experienced subjects demonstrated that Censavudine was generally well-tolerated and resulted in a substantial, dose-dependent decrease in plasma HIV-1 RNA levels (a median decrease of 0.97 to 1.28 log₁₀ copies/mL).[8] These results supported its continued development.
-
Phase IIb Combination Therapy (NCT01489046): A larger trial was initiated to evaluate the safety and efficacy of Censavudine in combination with Efavirenz (NNRTI) and Lamivudine (NRTI) in treatment-naïve patients.[9] However, this study was officially terminated.[1] The specific clinical data and the rationale for the termination have not been made widely available in publications, marking the end of its development path for HIV.
Current Development Status
The intellectual property and development rights for Censavudine (as TPN-101) were acquired by Transposon Therapeutics.[4] The company is now investigating its potential to treat neurodegenerative and aging-related diseases by targeting the reverse transcriptase activity of LINE-1 retrotransposons, a novel mechanism distinct from its anti-HIV activity.[6]
Conclusion
Censavudine (BMS-986001) is a potent NRTI with compelling preclinical data, including high potency against HIV-1 and HIV-2 and an improved mitochondrial safety profile compared to its parent compound. While its journey as an anti-HIV agent was halted, the scientific principles and protocols for evaluating its potential in combination regimens remain a cornerstone of antiretroviral drug development. The provided generalized protocol for in vitro synergy testing offers a robust framework for researchers to characterize novel drug candidates, ensuring that the principles of combination therapy are rigorously applied in the search for more effective and safer treatment regimens.
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Application Notes and Protocols: Laboratory Handling and Storage of BMS-986001 (Censavudine)
Introduction
BMS-986001, also known as Censavudine and Festinavir, is an investigational nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] It is a structural analog of stavudine (d4T) and has been developed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] The active triphosphate form of BMS-986001 acts as a competitive inhibitor of the viral enzyme reverse transcriptase, leading to the termination of viral DNA synthesis.[2] Given its potent antiviral activity and potential for use in combination therapies, rigorous and standardized laboratory handling and storage protocols are essential to ensure experimental integrity, reproducibility, and personnel safety.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective laboratory use of BMS-986001. The protocols herein are designed to maintain the compound's stability and purity, from initial receipt to its final application in experimental assays.
Compound Identification and Physicochemical Properties
It is imperative to confirm the identity and purity of BMS-986001 upon receipt. The compound is a white to off-white solid. Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | Censavudine, Festinavir, OBP-601, 4'-Ethynyl-d4T | [1][2] |
| CAS Number | 634907-30-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (as specified by supplier) | N/A |
Safety, Handling, and Personal Protective Equipment (PPE)
2.1 Hazard Identification
According to the Safety Data Sheet (SDS), BMS-986001 is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4] Therefore, it must be handled with appropriate caution in a controlled laboratory environment.
-
GHS Hazard Statements: H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure).[4]
-
Signal Word: Warning.[4]
2.2 Precautionary Measures and PPE
The causality behind stringent PPE requirements is the potential for genotoxicity and long-term organ damage upon exposure.[4] All handling of solid BMS-986001 and concentrated stock solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.
-
Engineering Controls: Use a chemical fume hood for all weighing and solution preparation steps.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if contaminated.
-
Skin and Body Protection: A lab coat is required. For handling larger quantities, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator may be necessary.
2.3 First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and have the product's SDS available.
Mechanism of Action: HIV Reverse Transcriptase Inhibition
BMS-986001 is a prodrug that, once inside a host cell, is phosphorylated by cellular kinases to its active triphosphate form, BMS-986001-5'-triphosphate. This active metabolite mimics the natural deoxynucleoside triphosphates (dNTPs). During HIV replication, the viral reverse transcriptase enzyme incorporates the viral RNA genome into a complementary DNA (cDNA) strand. BMS-986001-5'-triphosphate competes with the natural dNTPs for incorporation into the growing viral DNA chain. Because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[2]
Caption: Workflow for BMS-986001 stock and working solution preparation.
4.3 Step-by-Step Protocol: 50 mM Stock Solution in DMSO
-
Preparation: Bring the vial of solid BMS-986001 and anhydrous DMSO to room temperature inside a desiccator.
-
Calculation: Determine the required mass of BMS-986001 and volume of DMSO.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 50 mM stock: Mass = 50 mmol/L × 0.001 L × 248.24 g/mol = 12.41 mg.
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of BMS-986001 into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Seal the vial tightly.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary. [7]Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber, light-protecting cryovials. This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
4.4 Preparation of Aqueous Working Solutions
-
Thawing: Remove a single aliquot of the DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into your final aqueous experimental buffer or cell culture medium.
-
Causality Note: It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately, rather than the reverse, to prevent precipitation of the compound.
-
Solvent Consideration: Ensure the final concentration of DMSO in your experimental system is below a level that causes cellular toxicity or artifacts (typically <0.5%). Run a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
-
Use: Use the freshly prepared working solutions immediately. Do not store aqueous solutions of BMS-986001.
Storage and Stability
The stability of BMS-986001 is paramount for reliable experimental outcomes. The following storage conditions are based on supplier recommendations and best practices for similar compounds.
| Solution Type | Solvent | Storage Temperature | Stability Period | Key Considerations |
| Solid Compound | N/A | -20°C | Months to years | Store in a desiccator, protected from light and moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months | [7]Aliquot to avoid freeze-thaw cycles. Use amber vials. |
| Stock Solution | DMSO | -20°C | Up to 1 month | [7]For shorter-term needs. Aliquoting is still recommended. |
| Working Solution | Aqueous Buffer/Medium | Room Temperature | Use Immediately | Do not store. Prone to degradation and precipitation. |
Disposal
All waste containing BMS-986001, including empty vials, contaminated labware, and unused solutions, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. [8]Do not dispose of this compound down the drain or in regular trash.
References
-
Cambridge Bioscience. (n.d.). Censavudine. Retrieved from [Link]
-
TheBodyPro. (2018, January 4). An Overview of Censavudine (Festinavir). Retrieved from [Link]
-
Sanderson, T. P., et al. (2014). Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy. International Journal of Toxicology, 33(3), 204-218. Retrieved from [Link]
-
New Drug Approvals. (2016, October 12). BMS 986001, Censavudine, Festinavir. Retrieved from [Link]
-
Bristol Myers Squibb. (n.d.). Safety Data Sheet (SDS) Locator. Retrieved from [Link]
-
Collins, S. (2012, August 1). In vitro resistance profile for BMS 986001. HIV i-Base. Retrieved from [Link]
-
HCT. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safe Sharps Disposal. Retrieved from [Link]
-
Binson's Medical Equipment & Supplies. (n.d.). Personal Protective Equipment - PPE. Retrieved from [Link]
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- 5. Personal Protective Equipment is PPE [hctsolutions.com]
- 6. Personal Protective Equipment | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
Topic: Designing Preclinical Experiments with (2S,5S)-Censavudine for Alzheimer's Disease Research
An Application Guide for Researchers
Abstract
Alzheimer's disease (AD) research has predominantly focused on amyloid-beta and tau pathologies. However, emerging evidence implicates neuroinflammation and aberrant genetic activity as critical drivers of the disease. This guide introduces a novel therapeutic hypothesis: targeting endogenous reverse transcriptase activity, specifically from Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are increasingly linked to microglial dysfunction in AD.[1][2] We present (2S,5S)-Censavudine, a nucleoside reverse transcriptase inhibitor (NRTI) originally developed for HIV[3][4], as a candidate for repurposing. Epidemiological studies have already suggested an association between NRTI exposure and a reduced risk of developing AD.[5][6] This document provides a comprehensive framework and detailed protocols for investigating the therapeutic potential of Censavudine in robust in vitro and in vivo models of Alzheimer's disease.
Introduction: The Rationale for Targeting Reverse Transcriptase in Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[7] While these hallmarks are central, the underlying mechanisms driving neuronal death and cognitive decline are multifaceted, with neuroinflammation playing a pivotal role.[7] Microglia, the resident immune cells of the brain, are critical in this process. In AD, microglia can become dysfunctional, failing to clear Aβ and releasing pro-inflammatory cytokines that exacerbate neuronal damage.[1][2]
A compelling new area of investigation focuses on the activity of "jumping genes" or retrotransposons, particularly LINE-1. These genetic elements, which make up a significant portion of the human genome, can copy and paste themselves into new genomic locations via a reverse transcriptase enzyme (ORF2p).[8] Recent studies have reported elevated LINE-1 activity in the brains of AD patients, specifically within microglia.[1] This aberrant activity is hypothesized to trigger a chronic innate immune response, leading to the sustained neuroinflammation and microglial dysfunction characteristic of AD.[1][2]
This provides a strong rationale for exploring the therapeutic potential of nucleoside reverse transcriptase inhibitors (NRTIs), a class of drugs well-established in the treatment of HIV.[9] By blocking the reverse transcriptase enzyme, NRTIs could potentially quell the LINE-1-driven inflammatory cascade. (2S,5S)-Censavudine (also known as BMS-986001) is an investigational NRTI with a well-documented safety profile from its development for HIV.[4][10] This guide outlines the experimental strategy to test the hypothesis that Censavudine can mitigate AD-relevant pathologies by inhibiting LINE-1 activity in brain-specific cell types.
Table 1: Physicochemical Properties of (2S,5S)-Censavudine
| Property | Value | Source |
| IUPAC Name | 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [11] |
| Synonyms | BMS-986001, OBP-601, Festinavir | [11] |
| CAS Number | 634907-30-5 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [3] |
| Molecular Weight | 248.24 g/mol | [11] |
| Mechanism | Nucleoside Reverse Transcriptase Inhibitor | [12] |
Hypothesized Mechanism of Action in the Context of AD
We propose that Censavudine intervenes in a pathogenic inflammatory cycle within microglia. In the AD brain, stressors like Aβ oligomers may lead to the de-repression and activation of LINE-1 elements. The subsequent production of the LINE-1 ORF2p reverse transcriptase leads to the creation of cytosolic DNA, which is sensed by the innate immune system, triggering chronic inflammation and impairing essential microglial functions like phagocytosis. Censavudine, as an NRTI, is hypothesized to directly inhibit ORF2p, thereby breaking this cycle.
Caption: Phased experimental workflow for evaluating Censavudine.
Detailed Protocols: In Vitro Studies
The objective of these studies is to determine if Censavudine can inhibit LINE-1 activity and mitigate pro-inflammatory and pathological phenotypes in AD-relevant cell models. Human induced pluripotent stem cell (iPSC)-derived microglia (iMG) are the recommended model, as they provide a genetically human context. [13] 4.1. Cell Culture and Treatment
-
Culture iMG: Culture human iPSC-derived microglia according to established protocols until a mature, ramified morphology is observed.
-
Inflammatory Challenge: To mimic the AD environment and induce LINE-1 expression, prime cells with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) (100 ng/mL) or Aβ42 oligomers (5 µM).
-
Censavudine Treatment: Concurrently with the inflammatory challenge, treat iMG with a dose range of Censavudine (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 24-48 hours. The wide range is necessary to determine the optimal concentration.
4.2. Protocol: Immunofluorescence for Microglial Activation (Iba1)
This protocol assesses changes in microglial morphology, a key indicator of activation state. [14]
-
Cell Plating: Plate iMG on glass coverslips in a 24-well plate and treat as described in 4.1.
-
Fixation: After treatment, gently wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. [15]3. Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate overnight at 4°C with a primary antibody against a microglia-specific marker, such as Rabbit anti-Iba1 (1:500 dilution).
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature, protected from light.
-
Counterstain & Mount: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash and mount coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Analyze microglial morphology; a reduction from an amoeboid (activated) to a ramified (resting) state with Censavudine treatment would be a positive result. [16] 4.3. Protocol: Western Blot for Tau Phosphorylation (pTau)
This protocol measures levels of hyperphosphorylated tau, a key AD pathology, in a neuron-iMG co-culture system. [17]
-
Sample Preparation: Following treatment of a neuron-iMG co-culture, lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. [18]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved. [19]4. Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Tau (Ser202/Thr205), clone AT8 (1:1000)
-
Total Tau (1:1000)
-
β-Actin (Loading Control, 1:5000)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of pTau to Total Tau with Censavudine treatment would indicate a therapeutic effect.
4.4. Protocol: ELISA for Secreted Amyloid-Beta 42 (Aβ42)
This assay quantifies the level of pathogenic Aβ42 in the cell culture supernatant, providing an indirect measure of clearance by microglia. [20]
-
Sample Collection: Collect conditioned media from the treated neuron-iMG co-cultures. Centrifuge to remove cellular debris.
-
Assay Procedure: Use a commercially available human Aβ42 ELISA kit and follow the manufacturer's instructions precisely. A typical sandwich ELISA procedure is as follows: [21][22] * Add standards and samples in duplicate to wells pre-coated with an Aβ42 capture antibody.
-
Incubate for the specified time (often overnight at 4°C) to allow Aβ42 to bind. [23] * Wash the plate multiple times to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB). A color change will occur. [24] * Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of Aβ42 in each sample by comparing its absorbance to the standard curve. A reduction in supernatant Aβ42 levels with Censavudine treatment would suggest enhanced microglial clearance.
Detailed Protocols: In Vivo Efficacy Study
The goal of the in vivo study is to determine if Censavudine can rescue cognitive deficits and reduce AD pathology in a relevant animal model. The 5xFAD transgenic mouse model is recommended as it develops aggressive amyloid pathology, neuroinflammation, and cognitive deficits starting at a relatively young age. [25][26] Table 2: Proposed In Vivo Study Design
| Parameter | Description |
| Animal Model | 5xFAD Transgenic Mice [26] |
| Strain Background | C57BL/6 |
| Age at Treatment Start | 4 months (early-stage pathology) |
| Groups (n=15/group) | 1. Wild-Type + Vehicle2. 5xFAD + Vehicle3. 5xFAD + Censavudine (Low Dose)4. 5xFAD + Censavudine (High Dose) |
| Drug Administration | Daily Oral Gavage |
| Treatment Duration | 3 months |
| Primary Endpoints | 1. Spatial Learning & Memory (Morris Water Maze)2. Brain Aβ42 Load (IHC/ELISA)3. Microgliosis (IHC for Iba1) |
5.1. Protocol: Morris Water Maze (MWM)
The MWM is a standard test for assessing spatial learning and memory deficits in rodent models of AD. [27]
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before each session.
-
Apparatus: Use a circular pool (approx. 120 cm diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the surface in one quadrant.
-
Acquisition Phase (5 days):
-
Conduct four trials per mouse per day.
-
For each trial, place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the time to reach the platform (escape latency) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Analysis: Improved performance in Censavudine-treated 5xFAD mice (i.e., shorter escape latencies during acquisition and more time in the target quadrant during the probe trial) compared to vehicle-treated 5xFAD mice would indicate a cognitive benefit.
5.2. Post-Mortem Tissue Analysis
Following the final behavioral test, animals will be euthanized for brain tissue analysis.
-
Tissue Collection: Anesthetize mice and perfuse transcardially with ice-cold PBS, followed by 4% paraformaldehyde for histology or PBS alone for biochemical analyses. Brains are then extracted.
-
Histology: One hemisphere is post-fixed, cryoprotected, and sectioned for immunohistochemistry (IHC) to visualize Aβ plaques (using antibodies like 6E10) and activated microglia (using Iba1).
-
Biochemistry: The other hemisphere (e.g., cortex and hippocampus) is flash-frozen for biochemical assays. Brain homogenates can be prepared to measure Aβ42 levels via ELISA and phosphorylated Tau via Western blot, following protocols similar to those described in sections 4.4 and 4.3. [28]
Conclusion and Future Directions
The protocols outlined in this application guide provide a robust framework for the preclinical evaluation of (2S,5S)-Censavudine as a potential therapeutic for Alzheimer's disease. By systematically testing its effect on the novel LINE-1 neuroinflammatory hypothesis, from molecular interactions in cell culture to cognitive outcomes in a transgenic mouse model, researchers can generate the critical data needed to validate this therapeutic strategy. Positive results would not only support the further development of Censavudine but also provide strong evidence for a new class of therapeutics targeting endogenous reverse transcriptase activity in the treatment of neurodegenerative diseases.
References
- Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. (2022). Journal of Experimental Medicine.
-
Association of nucleoside reverse transcriptase inhibitor use with reduced risk of Alzheimer's disease risk. (2025). Alzheimer's & Dementia. Available at: [Link]
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Mouse Models of Alzheimer's Disease. (2022). Experimental Neurobiology. Available at: [Link]
-
Alzheimer's Disease in vitro models. (n.d.). Innoprot. Available at: [Link]
-
NRTIs Do Not Protect Against Alzheimer-Type Amyloidosis. (2022). NATAP. Available at: [Link]
-
Alzheimer's Disease In Vitro Models. (n.d.). Scantox. Available at: [Link]
-
Quantitative Analysis of L1-Retrotransposons in Alzheimer's Disease and Aging. (2018). Journal of Alzheimer's Disease. Available at: [Link]
-
Nucleoside Reverse Transcriptase Inhibitor Exposure Is Associated with Lower Alzheimer's Disease Risk: A Retrospective Cohort Proof-of-Concept Study. (2024). Pharmaceuticals. Available at: [Link]
-
Alzheimer's Disease In Vitro Modeling Service. (n.d.). Creative Biolabs. Available at: [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research. Available at: [Link]
-
Exploring a role for LINE1 retrotransposons in neurodegenerative disease. (n.d.). Grantome. Available at: [Link]
-
Nucleoside Reverse Transcriptase Inhibitors May Slow the Development of Alzheimer's Disease. (2025). Fight Aging!. Available at: [Link]
-
A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. (2023). Egyptian Journal of Medical Human Genetics. Available at: [Link]
-
Quantitative analysis of L1-retrotransposons in Alzheimer's disease and aging. (2018). Journal of Alzheimer's Disease. Available at: [Link]
-
Censavudine. (n.d.). Wikipedia. Available at: [Link]
-
Elevated expression of the retrotransposon LINE-1 drives Alzheimer's disease-associated microglial dysfunction. (2024). Acta Neuropathologica. Available at: [Link]
-
Alzheimer's Disease Mouse Models. (n.d.). Taconic Biosciences. Available at: [Link]
-
Repurposing Nucleoside Reverse Transcriptase Inhibitors for Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov. Available at: [Link]
-
Insights on the Use of Transgenic Mice Models in Alzheimer’s Disease Research. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Retrotransposon LINE-1 Activation Drives Microglial Dysregulation in Late-Onset Alzheimer's Disease. (2025). ResearchGate. Available at: [Link]
-
An Overview of Censavudine (Festinavir). (2018). TheBodyPro. Available at: [Link]
-
Scientists achieve full neurological recovery from Alzheimer’s in mice by restoring metabolic balance. (2025). PsyPost. Available at: [Link]
-
Beta-Amyloid (1-42) ELISA Test instruction. (n.d.). IBL International. Available at: [Link]
-
ELISA method for measurement of amyloid-beta levels. (2005). Methods in Molecular Biology. Available at: [Link]
-
Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. (2024). Methods in Molecular Biology. Available at: [Link]
-
OBP-601 (Censavudine) - Pipeline. (n.d.). Oncolys BioPharma Inc. Available at: [Link]
-
Censavudine - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Available at: [Link]
-
I am looking for the protocol for detecting Tau isoforms from wt mouse brain by WB. (2013). ResearchGate. Available at: [Link]
-
Amyloid-β (1-42) ELISA. (n.d.). Wako Chemicals. Available at: [Link]
-
Mouse/Rat Tissue beta-Amyloid (1 - 42) ELISA Assay Kit. (n.d.). Eagle Biosciences. Available at: [Link]
-
Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. (2024). STAR Protocols. Available at: [Link]
-
Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. (2024). SpringerLink. Available at: [Link]
-
Western blot analysis. (n.d.). Bio-protocol. Available at: [Link]
-
Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. (2025). Pharmaceutical Technology. Available at: [Link]
-
Censavudine - Transposon Therapeutics. (n.d.). AdisInsight. Available at: [Link]
-
Immunofluorescence of macrophages and microglia. (2023). Protocols.io. Available at: [Link]
-
Immunofluorescence Staining. (n.d.). Bio-protocol. Available at: [Link]
-
Cortical Microglia Isolation with Preserved Immunophenotype. (2022). YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (2S,5S)-Censavudine
Welcome to the comprehensive technical support guide for (2S,5S)-Censavudine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising nucleoside reverse transcriptase inhibitor. As a structural analog of stavudine, Censavudine presents unique formulation opportunities and hurdles.[1][2][3] This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the success of your experimental workflows.
Introduction to (2S,5S)-Censavudine
(2S,5S)-Censavudine (also known as Festinavir, BMS-986001, and OBP-601) is an investigational drug with a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol .[1] Like many nucleoside analogs, it can exhibit poor aqueous solubility, a critical factor that can impede its development and clinical efficacy.[4] Understanding and addressing these solubility issues early in the research and development process is paramount.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of (2S,5S)-Censavudine.
Q1: What are the best starting solvents for preparing a stock solution of (2S,5S)-Censavudine?
For initial high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice. For many nucleoside analogs and other poorly soluble compounds, creating a stock solution in 100% DMSO at a concentration of 10-50 mM is a standard starting point.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and what should I do?
This is a common phenomenon for hydrophobic compounds and is known as "salting out" or precipitation upon addition of an anti-solvent (in this case, the aqueous buffer). The organic solvent can no longer maintain the drug in solution as the polarity of the overall solvent system increases.
Troubleshooting steps:
-
Lower the final concentration: Your target concentration in the aqueous buffer may be above the thermodynamic solubility limit of Censavudine in that specific medium.
-
Increase the organic co-solvent percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help maintain solubility. However, always be mindful of potential solvent toxicity in cell-based assays.
-
Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare fresh dilutions: Avoid storing dilute aqueous solutions for extended periods, as precipitation can occur over time. It is best practice to prepare fresh dilutions from your stock solution for each experiment.
Q3: Can I dissolve (2S,5S)-Censavudine directly in aqueous buffers like PBS?
Direct dissolution in aqueous buffers is generally not recommended due to the compound's poor intrinsic aqueous solubility. It is more effective to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Q4: How does pH affect the solubility of (2S,5S)-Censavudine?
In-Depth Troubleshooting Guides
This section provides a more detailed approach to systematically addressing solubility issues.
Problem 1: Persistent Precipitation in Aqueous Media
If the basic troubleshooting steps in the FAQ section are insufficient, a more systematic approach to formulation is required. The goal is to create a thermodynamically stable solution or a stable dispersion.
Caption: A systematic workflow for troubleshooting persistent precipitation of (2S,5S)-Censavudine.
-
Systematic Solvent/Co-solvent Screening: Expand beyond DMSO to other pharmaceutically acceptable solvents. A common strategy is to create ternary or quaternary solvent systems.
-
Rationale: Different co-solvents can disrupt the crystal lattice of the drug to varying degrees and can also alter the polarity of the solvent system to better accommodate the drug molecule.
-
Example Systems:
-
DMSO/PEG 300/Water
-
Ethanol/Propylene Glycol/Water
-
N-methyl-2-pyrrolidone (NMP)/PEG 400/Water
-
-
-
pH Optimization: Determine the pH-solubility profile of (2S,5S)-Censavudine.
-
Rationale: For ionizable compounds, solubility can be dramatically increased by moving the pH away from the pKa, thereby increasing the proportion of the more soluble ionized form.
-
Experimental Protocol: See "Protocol 1: Determining the pH-Solubility Profile" below.
-
-
Employ Solubilizing Excipients: If co-solvents and pH adjustment are not sufficient, the use of excipients that actively increase solubility is the next logical step.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic drug from the aqueous environment.[5][6] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used, FDA-approved excipient for this purpose.[5]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility. Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween® 80) and Pluronic® F-68.
-
Polymers: Water-soluble polymers like polyvinylpyrrolidone (PVP) can also enhance solubility by forming amorphous solid dispersions or through other mechanisms.[4]
-
-
Advanced Formulation Strategies: For more challenging cases, particularly for in vivo studies, more advanced formulations may be necessary.
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid-state carrier, often a polymer. This can increase the dissolution rate and apparent solubility by presenting the drug in an amorphous, higher-energy state.[7]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate.
-
Problem 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays can often be traced back to poor solubility and precipitation of the test compound in the cell culture medium.
Caption: A workflow for diagnosing and resolving inconsistent results in cell-based assays due to solubility issues.
-
Visual Inspection: Before treating cells, prepare a sample of the final dosing solution in the cell culture medium and visually inspect it for any signs of precipitation (cloudiness, particles) over the time course of your experiment.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium. This will give you an estimate of the maximum concentration you can achieve without immediate precipitation.
-
Optimize Dosing Protocol:
-
Ensure the final concentration of your organic solvent (e.g., DMSO) is low and consistent across all experimental groups. High concentrations can be directly toxic to cells and can also influence the solubility of your compound.
-
Consider pre-diluting your stock solution in a serum-free medium before adding it to the final cell culture medium containing serum. Serum proteins can sometimes interact with compounds and affect their solubility.
-
-
In-Vitro Precipitation Assay: For a more quantitative assessment, you can perform an in-vitro precipitation assay. This involves monitoring the change in turbidity or light scattering of a solution over time after the addition of the drug stock.[9][10][11][12][13]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific experimental needs.
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the aqueous solubility of (2S,5S)-Censavudine at different pH values.
Materials:
-
(2S,5S)-Censavudine powder
-
A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
Procedure:
-
Add an excess amount of solid (2S,5S)-Censavudine to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify the concentration of (2S,5S)-Censavudine in the clear supernatant/filtrate using a validated analytical method (see Protocol 3).
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Preparation of a Solubilized Formulation using Co-solvents and Cyclodextrin
Objective: To prepare a clear, aqueous solution of (2S,5S)-Censavudine for in vitro or in vivo use.
Materials:
-
(2S,5S)-Censavudine powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl) or other aqueous buffer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a high-concentration stock solution of (2S,5S)-Censavudine in DMSO (e.g., 62.5 mg/mL).
-
To prepare a 1 mL working solution of 6.25 mg/mL (2S,5S)-Censavudine, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing or sonication until a clear solution is obtained. If precipitation or phase separation occurs, gentle heating may aid dissolution.
Note: This protocol is based on a known formulation for (2S,5S)-Censavudine and may need to be adjusted based on your desired final concentration.
Protocol 3: General HPLC Method for Quantification
Objective: To provide a general starting point for developing an HPLC method for the quantification of (2S,5S)-Censavudine.
Rationale: While a specific, validated HPLC method for Censavudine is not publicly available, methods for structurally similar nucleoside analogs like lamivudine and stavudine can be adapted. A reversed-phase HPLC method with UV detection is a common and robust approach.[8][14][15][16][17][18]
Suggested Starting Conditions:
-
Column: C18 column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 4) and an organic modifier (e.g., acetonitrile or methanol). A starting gradient could be 95:5 (Buffer:Acetonitrile) to 40:60 over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan the UV spectrum of (2S,5S)-Censavudine to determine its λmax. For thymidine analogs, this is typically in the range of 260-275 nm.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Method Development and Validation:
-
This method will need to be optimized for your specific instrumentation and requirements.
-
Validation should be performed according to ICH guidelines and should include assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Summary Tables
Table 1: Example Solvent Systems for (2S,5S)-Censavudine
| Formulation Component | Ratio (v/v/v/v) | Achieved Concentration | Appearance |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.83 mg/mL (11.40 mM) | Clear Solution |
| DMSO / 20% SBE-β-CD in Saline | 10% / 90% | ≥ 2.83 mg/mL (11.40 mM) | Clear Solution |
| DMSO / 20% SBE-β-CD in Saline | 10% / 90% | 6.25 mg/mL (25.18 mM) | Suspended Solution |
Data adapted from publicly available information. Saturation may not have been reached in all cases.
References
-
In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]
-
An in vitro kinetic method for detection of precipitation of poorly soluble drugs. Stork. Available at: [Link]
-
An in vitro kinetic method for detection of precipitation of poorly soluble drugs | Request PDF. ResearchGate. Available at: [Link]
-
An in Vitro Kinetic Method for Detection of Precipitation of Poorly Soluble Drugs. PubMed. Available at: [Link]
-
In-vitro prediction of bioavailability following extravascular injection of poorly soluble drugs: an insight into clinical failure and the role of delivery systems. PubMed. Available at: [Link]
-
An Overview of Censavudine (Festinavir). TheBodyPro. Available at: [Link]
-
Censavudine - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
-
Censavudine - Transposon Therapeutics. AdisInsight. Available at: [Link]
-
Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. UI Scholars Hub. Available at: [Link]
-
Synthesis of carbon-14 and stable isotope labeled Censavudine. PubMed. Available at: [Link]
-
Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. Pharmaceutical Technology. Available at: [Link]
-
2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | C12H12N2O4 | CID 3008897. PubChem. Available at: [Link]
-
Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. Available at: [Link]
-
Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. SciELO. Available at: [Link]
-
Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central. Available at: [Link]
-
Physicochemical Characterization. Creative Biolabs. Available at: [Link]
-
Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]
-
The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1. PMC - NIH. Available at: [Link]
-
Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
OBP-601 (Censavudine) - Pipeline | Oncolys BioPharma Inc. Oncolys BioPharma Inc.. Available at: [Link]
-
Ethynylstavudine (4'-Ed4T) has potent anti-HIV-1 activity with reduced toxicity and shows a unique activity profile against drug-resistant mutants. PubMed. Available at: [Link]
-
Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. SciELO. Available at: [Link]
-
increase drug solubility: Topics by Science.gov. Science.gov. Available at: [Link]
-
Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry. PMC - NIH. Available at: [Link]
-
An alternative synthetic method for 4'-C-ethynylstavudine by means of nucleophilic substitution of 4'-benzoyloxythymine nucleoside. PubMed. Available at: [Link]
-
Bioequivalence evaluation of two marketed brands of stavudine 40 mg capsules in healthy human South African volunteers. PubMed. Available at: [Link]
-
Formulation and evaluation of Lamivudine ethosomes for the treatment of AIDS disease. JETIR. Available at: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]
-
A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. SciSpace. Available at: [Link]
-
Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. IJCRT.org. Available at: [Link]
-
Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase by a stavudine analogue, 4'-ethynyl stavudine triphosphate. PubMed. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Lamivudine, Tenofovir Alafenamide and Dolutegra. Pharmacognosy Magazine. Available at: [Link]
-
Formulation and evaluation of ethosomes for transdermal delivery of lamivudine. PMC - NIH. Available at: [Link]
-
Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir. PubMed. Available at: [Link]
Sources
- 1. thebodypro.com [thebodypro.com]
- 2. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Ethynylstavudine (4'-Ed4T) has potent anti-HIV-1 activity with reduced toxicity and shows a unique activity profile against drug-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Bioequivalence evaluation of two marketed brands of stavudine 40 mg capsules in healthy human South African volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Stork: An in vitro kinetic method for detection of precipitation of poorly soluble drugs [storkapp.me]
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- 15. scielo.br [scielo.br]
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- 18. ijcrt.org [ijcrt.org]
Addressing off-target effects of Censavudine in experiments
Technical Support Center: Censavudine Off-Target Effects
Welcome to the technical support guide for researchers utilizing Censavudine (BMS-986001). This resource is designed to help you anticipate, identify, and troubleshoot potential off-target effects in your experiments. While Censavudine was developed as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) for HIV, its development for this indication has been discontinued.[1] However, it is now being investigated for neurodegenerative diseases.[2][3] Like many NRTIs, its use in experimental systems can lead to unintended biological consequences, primarily related to mitochondrial toxicity.[4][5][6]
This guide provides practical, in-depth answers and protocols to ensure the integrity and accuracy of your research findings.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Censavudine and what is its main off-target liability?
Answer: Censavudine is a thymidine analogue NRTI.[7] Its primary (on-target) mechanism is the inhibition of viral reverse transcriptase, an enzyme essential for retroviral replication, such as in HIV.[8] Upon entering a cell, it is phosphorylated to its active triphosphate form, which then competes with natural deoxynucleotides for incorporation into newly synthesized viral DNA. This incorporation leads to chain termination, halting viral replication.
The principal off-target liability for Censavudine, and the NRTI class in general, is the inhibition of human mitochondrial DNA polymerase gamma (Pol-γ) .[4][5][7] Pol-γ is the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). Due to structural similarities between viral reverse transcriptase and human Pol-γ, NRTIs can inadvertently inhibit the latter, leading to mtDNA depletion, mitochondrial dysfunction, and subsequent cellular toxicity.[5][6][9] While nonclinical studies with Censavudine reported no findings indicative of mitochondrial toxicity, it remains a critical aspect to monitor given the known effects of the NRTI drug class.[7]
Q2: My cells are showing unexpected cytotoxicity at concentrations where I expect to see a therapeutic effect. Could this be an off-target effect?
Answer: Yes, this is a classic sign of potential off-target toxicity. If you observe significant cell death, reduced proliferation, or changes in morphology (e.g., vacuolization) at concentrations intended to inhibit the target of interest, it is crucial to investigate mitochondrial toxicity. Clinical manifestations of NRTI-induced mitochondrial toxicity can include myopathy, peripheral neuropathy, and lactic acidosis, all of which have cellular correlates you might observe in vitro.[4][5]
Q3: What are the initial, subtle signs of mitochondrial dysfunction I should look for in my cell cultures?
Answer: Before overt cell death, there are several early indicators of mitochondrial stress:
-
Increased Lactate Production: A shift from oxidative phosphorylation to glycolysis for energy production, even in the presence of oxygen (the Warburg effect), leads to the acidification of the culture medium. You might notice your phenol red-containing medium turning yellow more rapidly.
-
Changes in Mitochondrial Morphology: Using mitochondrial-specific dyes like MitoTracker, you may observe a transition from a normal filamentous network to a fragmented or punctate pattern.
-
Increased Reactive Oxygen Species (ROS): Dysfunctional mitochondria often leak electrons from the electron transport chain, leading to a measurable increase in ROS levels.
-
Reduced Oxygen Consumption Rate (OCR): Direct measurement of cellular respiration using techniques like Seahorse XF analysis will show a decrease in basal and maximal respiration.
Q4: How can I differentiate between on-target and off-target effects in my experimental design?
Answer: This requires a well-controlled experimental setup. Key strategies include:
-
Use of a Rescue Agent: For NRTI-induced mitochondrial toxicity, supplementing the culture medium with uridine can often rescue the phenotype. Uridine bypasses a step in pyrimidine synthesis that is dependent on mitochondrial function, thereby repleting the nucleotide pools necessary for nuclear DNA replication. An effect that is reversed by uridine is likely mitochondrial in origin.
-
Cell Line Comparison: Utilize cell lines with different metabolic dependencies. For example, compare a standard cell line that relies on oxidative phosphorylation with a ρ0 cell line, which lacks mtDNA and is entirely dependent on glycolysis. A compound that is equally toxic to both cell lines is less likely to be acting primarily through a mitochondrial mechanism.
-
Dose-Response Analysis: Carefully compare the EC50 for your desired on-target effect with the CC50 (cytotoxic concentration 50). A narrow therapeutic window (i.e., EC50 and CC50 values are close) suggests a higher probability of off-target effects contributing to the observed outcome.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and step-by-step protocols to diagnose and manage off-target effects of Censavudine.
Guide 1: Troubleshooting Unexpected Cytotoxicity
If you are observing unexpected levels of cell death or growth inhibition, follow this workflow to determine if mitochondrial toxicity is the underlying cause.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Guide 2: Protocols for Measuring Mitochondrial Toxicity
These protocols provide methods to definitively quantify the impact of Censavudine on mitochondrial health.
This assay determines the ratio of mitochondrial DNA to nuclear DNA (nDNA), providing a direct measure of depletion.[10][11]
Principle: The inhibition of Pol-γ by NRTIs impairs mtDNA replication, while nDNA replication continues, leading to a decrease in the mtDNA/nDNA ratio over time.[11] This ratio can be accurately measured using quantitative PCR (qPCR) by amplifying a gene from the mitochondrial genome and a single-copy gene from the nuclear genome.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells (e.g., HepG2, which are commonly used for toxicity studies) and treat with a dose range of Censavudine and a vehicle control for an extended period (e.g., 7-14 days), as mtDNA depletion is a gradual process. Include a positive control like Zalcitabine (ddC).
-
Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Ensure high-quality DNA is obtained.
-
qPCR Assay Setup:
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
For each sample, set up two reactions in parallel:
-
Mitochondrial Target: Amplify a mitochondrial gene, such as MT-ND1 or a region of the D-loop.
-
Nuclear Target: Amplify a single-copy nuclear gene, such as B2M or RPPH1.
-
-
Run samples in triplicate. Include a no-template control for each primer set.
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the average Ct value for each target (mitochondrial and nuclear) for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Avg CtMitochondrial - Avg CtNuclear) .
-
Normalize the data to the vehicle control: ΔΔCt = (ΔCtTreated - ΔCtVehicle Control) .
-
Calculate the relative mtDNA/nDNA ratio: Ratio = 2-ΔΔCt .
-
-
Interpretation: A ratio significantly below 1 in Censavudine-treated samples compared to the control indicates mtDNA depletion.
Principle: This technology measures two key energy pathways in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. NRTI toxicity typically causes a decrease in OCR and a compensatory increase in ECAR.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with Censavudine for the desired duration (this can range from acute exposure of a few hours to chronic exposure over several days).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with inhibitors of the electron transport chain (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Run Assay: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis:
-
Analyze the OCR and ECAR data generated by the Wave software.
-
Key parameters to assess are:
-
Basal Respiration: The baseline oxygen consumption.
-
Maximal Respiration: The peak OCR after FCCP injection, indicating the cell's respiratory capacity.
-
ATP Production: The decrease in OCR after Oligomycin injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
-
Interpretation: A significant decrease in basal and maximal respiration, coupled with an increase in ECAR, is a strong indicator of mitochondrial dysfunction induced by Censavudine.
Part 3: Data Interpretation & Control Strategies
Comparative Selectivity of Censavudine
Understanding the therapeutic window is critical. The table below presents hypothetical, yet realistic, data on the selectivity of Censavudine for its on-target versus off-target polymerase.
| Compound | On-Target IC50 (HIV-1 RT) | Off-Target IC50 (Human Pol-γ) | Selectivity Index (Pol-γ / RT) |
| Censavudine | 5 nM | > 10,000 nM | > 2,000 |
| Zalcitabine (ddC) | 50 nM | 150 nM | 3 |
| Stavudine (d4T) | 30 nM | 2,500 nM | ~83 |
Data is illustrative and based on known properties of the NRTI class. A higher selectivity index indicates a better safety profile with respect to mitochondrial toxicity.
Control Strategy: Uridine Rescue
The uridine rescue experiment is a powerful tool for confirming that observed cytotoxicity is linked to mitochondrial pyrimidine synthesis disruption.
Caption: Uridine bypasses mitochondrial-dependent pyrimidine synthesis.
References
-
Brinkman, K., et al. (2000). Overview of Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors. IAS-USA, 8(5), 101-107. [Link]
-
Shikuma, C. M., & Shiramizu, B. (2001). Mitochondrial Toxicity Associated with Nucleoside Reverse Transcriptase Inhibitor Therapy. Current Infectious Disease Reports, 3(6), 553–560. [Link]
-
Kakuda, T. N. (2000). Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity. Clinical therapeutics, 22(6), 685-708. [Link]
-
Sanderson, T. P., et al. (2014). Nonclinical safety profile of BMS-986001, a nucleoside transcriptase inhibitor for combination retroviral therapy. International journal of toxicology, 33(4), 320-329. [Link]
-
Höschel, J., et al. (2006). Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity. Toxicology in Vitro, 20(5), 635-648. [Link]
-
Côté, H. C., et al. (2002). Quantification of mitochondrial DNA in peripheral blood mononuclear cells and subcutaneous fat of HIV-infected patients. Antiviral Therapy, 7(1), 35-42. [Link]
-
TheBodyPro. (2018). An Overview of Censavudine (Festinavir). [Link]
-
AdisInsight. (2023). Censavudine. Springer Nature. [Link]
-
Pharmaceutical Technology. (2023). Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. [Link]
-
ALS News Today. (2024). TPN-101 improves ALS/FTD caused by C9orf72 gene mutations. [Link]
-
Venhoff, N., et al. (2007). Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry. AIDS Research and Therapy, 4(1), 1-8. [Link]
-
Birkus, G., et al. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716-723. [Link]
-
Apostolova, N., et al. (2011). Antiretroviral therapy-induced mitochondrial toxicity: potential mechanisms beyond polymerase-γ inhibition. Clinical infectious diseases, 53(10), 1006-1016. [Link]
Sources
- 1. Censavudine - Transposon Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. ClinPGx [clinpgx.org]
- 5. Mitochondrial Toxicity Associated with Nucleoside Reverse Transcriptase Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasusa.org [iasusa.org]
- 7. Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Optimization of OBP-301 (Telomelysin) Dosage in Preclinical Models
OBP-601 (Censavudine) vs. OBP-301 (Telomelysin): A Clarification
A Note to Our Researchers: You have arrived at the technical support center for the optimization of oncolytic virus dosage in preclinical models. Your initial query for "OBP-601" has been redirected here. It is a common point of confusion, and we'd like to offer a brief clarification.
OBP-601 , also known as Censavudine, is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] It was initially investigated for the treatment of HIV and is now being repurposed for neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Degeneration (FTD).[4][5][6][7]
In contrast, OBP-301 , commercially known as Telomelysin, is a telomerase-specific oncolytic adenovirus.[8][9][10] This therapeutic agent is designed to selectively replicate in and destroy cancer cells. The optimization of its dosage in preclinical cancer models is a critical and complex area of study, which will be the focus of this comprehensive guide.
Given the context of "preclinical models" and "dosage optimization" for a therapeutic agent, it is highly probable that your interest lies with OBP-301 (Telomelysin). This guide is tailored to address the specific challenges and inquiries that researchers, scientists, and drug development professionals encounter during their experiments with this oncolytic virus.
Welcome, researchers, to our dedicated technical support center for the preclinical application of OBP-301 (Telomelysin). As a Senior Application Scientist, I am here to provide you with in-depth guidance, troubleshooting advice, and field-proven insights to ensure the success of your experiments. Our goal is to empower you with the knowledge to not only execute protocols but to understand the underlying principles that drive experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses some of the foundational questions you may have about OBP-301 and its application in preclinical models.
Q1: What is the mechanism of action for OBP-301 (Telomelysin)?
OBP-301 is a replication-selective oncolytic adenovirus. Its tumor-specific action is driven by the human telomerase reverse transcriptase (hTERT) promoter.[9][10] In the vast majority of cancer cells, the hTERT promoter is highly active, driving the expression of telomerase, which is essential for maintaining telomere length and enabling cellular immortality. OBP-301 ingeniously hijacks this cancer-specific mechanism. The virus is engineered such that the hTERT promoter controls the expression of the adenoviral E1A and E1B genes, which are critical for viral replication.[9] Consequently, OBP-301 can only replicate efficiently and induce cell lysis in telomerase-positive cancer cells, while its activity is significantly attenuated in normal cells with low or absent telomerase activity.[9]
Caption: In Vivo Dosing Workflow.
Data Presentation
Table 1: Recommended Starting Doses for In Vivo Studies
The optimal dose will vary depending on the tumor model and cell line. This table provides a starting point for your dose-finding experiments based on published preclinical studies.
| Tumor Type | Animal Model | Cell Line | Recommended Starting Dose (PFU) | Reference |
| Hepatocellular Carcinoma | HBx Transgenic Mice (Orthotopic) | N/A (Spontaneous) | 1.25 x 10^8 | [11] |
| Bone Sarcoma | Nude Mice (Subcutaneous) | OST | 1 x 10^8 | [8] |
| Soft Tissue Sarcoma | Nude Mice (Subcutaneous) | SYO-1 | 1 x 10^8 | [8] |
| Lung Cancer | Nude Mice (Subcutaneous) | H460, H322, H358 | Not specified, used in combination with gemcitabine | [10][12] |
Note: PFU = Plaque Forming Units. These are starting points and should be optimized for your specific experimental conditions.
References
- Preclinical evaluation of telomerase-specific oncolytic virotherapy for human bone and soft tissue sarcomas. PubMed.
- Preclinical Evaluation of Synergistic Effect of Telomerase-Specific Oncolytic Virotherapy and Gemcitabine for Human Lung Cancer. PubMed.
- A novel telomerase-specific oncolytic virotherapy for human cancer: preclinical evaluation of safety, biodistribution, and efficacy.
- Preclinical evaluation of multidisciplinary approach with telomerase-specific oncolytic adenovirus and gemcitabine for human lung cancer. AACR Journals.
- An Overview of Censavudine (Festinavir). TheBodyPro.
- Censavudine - Transposon Therapeutics. AdisInsight.
- Telomerase-specific oncolytic adenoviral therapy for orthotopic hepatocellular carcinoma in HBx transgenic mice. PubMed.
- Oncolys BioPharma Inc. Announces FDA Clearance of Two IND Applications to Initiate Phase 2 Clinical Trials of OBP-601 (Censavudine, TPN-101)
- OBP-601 (Censavudine) - Pipeline. Oncolys BioPharma Inc.
- Oncolys BioPharma Inc. begin two Phase 2 clinical trials targeting neurodegenerative diseases.
- Announcement of FDA Clearance of Two IND Applications to Initiate Phase 2 Clinical Trials of OBP-601 (Censavudine, TPN-101)
- Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. Pharmaceutical Technology.
- TPN-101 improves ALS/FTD caused by C9orf72 gene mut
- TPN-101. ALZFORUM.
- Censavudine. Wikipedia.
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- 2. OBP-601 (Censavudine) - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 3. Censavudine - Wikipedia [en.wikipedia.org]
- 4. Oncolys BioPharma Inc. Announces FDA Clearance of Two IND Applications to Initiate Phase 2 Clinical Trials of OBP-601 (Censavudine, TPN-101) in Neurodegenerative Diseases | MarketScreener [marketscreener.com]
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- 12. Preclinical evaluation of synergistic effect of telomerase-specific oncolytic virotherapy and gemcitabine for human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Festinavir (Censavudine, BMS-986001) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro evaluation of this potent nucleoside reverse transcriptase inhibitor (NRTI). Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot inconsistent results and ensure the integrity of your experimental outcomes.
Introduction to Festinavir
Festinavir is a thymidine analogue and a potent NRTI against Human Immunodeficiency Virus (HIV).[1][2] Like other NRTIs, it acts as a chain terminator for the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA and halting HIV replication.[1] To be active, Festinavir must be phosphorylated intracellularly to its triphosphate form. Understanding this mechanism is crucial for assay design and data interpretation.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with Festinavir.
Q1: What are the expected EC50 values for Festinavir?
A1: The 50% effective concentration (EC50) of Festinavir is dependent on the HIV strain and the cell line used. Generally, it is more potent against HIV-2 than HIV-1. Reported EC50 ranges are approximately 30-81 nM for HIV-2 and 450-890 nM for HIV-1 in single-cycle assays.[3] In T-cell lines like CEMss, the potency can be even higher, with mean EC50 values of 0.14 nM for HIV-2 and 4.2 nM for HIV-1.[3]
Q2: What is the primary mechanism of action of Festinavir?
A2: Festinavir is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It is a prodrug that gets converted into its active triphosphate form within the cell. This active form competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the newly synthesized viral DNA chain by the reverse transcriptase. Once incorporated, it terminates the DNA chain elongation, thus inhibiting viral replication.
Q3: What is the appropriate solvent and storage condition for Festinavir?
A3: Festinavir is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, the powdered form should be kept at -20°C. DMSO stock solutions should be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is Festinavir expected to be cytotoxic?
A4: Like other NRTIs, Festinavir can exhibit cytotoxicity at higher concentrations, which is often associated with off-target effects on mitochondrial DNA polymerase.[4][5] It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the EC50 in your specific cell line to calculate the selectivity index (SI = CC50/EC50).
In-Depth Troubleshooting Guides
This section provides a detailed, question-and-answer-based approach to resolving specific inconsistent results you may encounter during your Festinavir assays.
Issue 1: High Variability in EC50 Values Between Experiments
Question: My calculated EC50 values for Festinavir are fluctuating significantly from one experiment to the next. What are the likely causes and how can I resolve this?
High variability in EC50 values is a common challenge in antiviral assays and can stem from multiple biological and technical factors.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inconsistent Cell Health and Passage Number | Cells at high passage numbers can undergo genetic drift, leading to altered morphology, growth rates, and susceptibility to viral infection and drug treatment. | Use cells within a narrow and low passage number range for all experiments. Regularly authenticate your cell lines to ensure they are the correct identity and free from cross-contamination.[6][7][8][9][10] |
| Variable Virus Titer | The multiplicity of infection (MOI) is a critical parameter. Inconsistent viral titers in your stock will lead to variable levels of infection and, consequently, inconsistent inhibition by Festinavir. | Always use a well-characterized and aliquoted virus stock with a known titer (TCID50 or PFU/mL).[11] Perform a back-titration of the virus inoculum used in each experiment to confirm the actual viral dose. |
| Inaccurate Compound Dilutions | Errors in serial dilutions, especially with the small volumes used in 96-well plates, can lead to significant deviations from the intended concentrations of Festinavir. | Prepare fresh dilutions of Festinavir for each experiment from a validated DMSO stock. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Fluctuations in Incubation Time | The duration of the assay can impact the apparent EC50 value. Shorter or longer incubation times can alter the extent of viral replication and cell death. | Standardize the incubation time for all experiments. For HIV-1 assays in MT-4 cells, a 4-5 day incubation is typical.[12] |
Issue 2: Unexpectedly High EC50 Values (Low Potency)
Question: The observed potency of Festinavir in my assay is much lower than the literature values. What could be the reason for this discrepancy?
Several factors can lead to an underestimation of Festinavir's antiviral activity.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Intracellular Phosphorylation | Festinavir requires intracellular phosphorylation to become active. The efficiency of this process can vary between cell lines, depending on the expression levels of the necessary cellular kinases. | Ensure you are using a cell line known to be suitable for NRTI assays (e.g., MT-4, CEMss). If you suspect phosphorylation issues, you can try using a different cell line or, for mechanistic studies, use cell-free reverse transcriptase assays with pre-phosphorylated Festinavir. |
| High Serum Protein Binding | Festinavir may bind to proteins in the fetal bovine serum (FBS) in your cell culture medium.[13] This binding reduces the free concentration of the drug available to enter the cells and exert its antiviral effect. | Consider reducing the percentage of FBS in your assay medium, but be mindful of maintaining cell health. Alternatively, you can perform protein binding studies to quantify the extent of binding and adjust your nominal concentrations accordingly. |
| Compound Instability | Festinavir may be unstable in the cell culture medium over the course of a multi-day experiment, leading to a decrease in the effective concentration over time. | Prepare fresh Festinavir-containing medium for each experiment. For longer-term assays, consider replenishing the medium with fresh compound at intermediate time points. The stability of compounds in media can be affected by components like cysteine and ferric ammonium citrate.[14][15] |
| High Multiplicity of Infection (MOI) | Using a very high MOI can overwhelm the cells and the antiviral effect of the drug, leading to an artificially high EC50 value. | Optimize the MOI to a level that results in a robust signal in your assay readout (e.g., p24 levels) without being excessively high. A typical MOI for HIV-1 assays is between 0.01 and 0.05.[16] |
Issue 3: High Background or Low Signal-to-Noise Ratio in p24 ELISA
Question: My p24 ELISA results are showing high background in the negative control wells, or the signal from my positive controls is weak. How can I improve my p24 ELISA?
A reliable p24 ELISA is critical for accurately quantifying viral replication. High background or a low signal-to-noise ratio can obscure the dose-dependent effects of Festinavir.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Washing | Inadequate washing between ELISA steps can leave behind unbound antibodies or enzyme conjugates, leading to a high background signal. | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of the wash buffer after each wash. Consider adding a short soak time (30-60 seconds) with the wash buffer in each well.[17][18] |
| Non-specific Antibody Binding | The capture or detection antibodies may be binding non-specifically to the plate surface or other proteins in the sample. | Ensure you are using a high-quality, validated p24 ELISA kit. Optimize the blocking step by increasing the incubation time or trying different blocking buffers (e.g., BSA, non-fat dry milk).[19][20] |
| Contaminated Reagents | Microbial contamination of buffers or reagents can lead to spurious enzyme activity and high background. | Use sterile technique when preparing and handling all ELISA reagents. Prepare fresh buffers for each assay. |
| Substrate Over-development | Allowing the colorimetric reaction to proceed for too long can result in a high background and saturation of the signal in the positive control wells. | Monitor the color development and stop the reaction when the positive controls are within the linear range of the plate reader. Read the plate immediately after adding the stop solution.[21] |
Issue 4: Evidence of Cytotoxicity at Active Concentrations
Question: I am observing significant cell death in my cytotoxicity assay (e.g., MTT assay) at concentrations where Festinavir is showing antiviral activity. How should I interpret these results?
Distinguishing between true antiviral activity and non-specific cytotoxicity is essential for evaluating any antiviral compound.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Mitochondrial Toxicity | NRTIs, including Festinavir, can inhibit mitochondrial DNA polymerase, leading to mitochondrial dysfunction and cell death, especially in rapidly dividing cells.[4][5][22] | Perform a thorough dose-response cytotoxicity assay (e.g., MTT or MTS assay) to determine the CC50. Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a better therapeutic window. If the SI is low, it suggests that the observed "antiviral" effect may be at least partially due to cytotoxicity. |
| Assay Artifacts | The chosen cytotoxicity assay may be influenced by the compound itself. For example, some compounds can interfere with the MTT reduction process. | If you suspect assay interference, use an alternative method to assess cell viability, such as a neutral red uptake assay or a cell counting method (e.g., trypan blue exclusion). |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your assay wells is low (typically <0.5%) and is consistent across all wells, including controls. |
Experimental Workflows and Diagrams
Diagram 1: General Antiviral Assay Workflow
Caption: A generalized workflow for determining the EC50 of Festinavir.
Diagram 2: Troubleshooting Logic for High EC50 Variability
Caption: A decision tree for troubleshooting inconsistent EC50 values.
Detailed Experimental Protocols
Protocol 1: HIV-1 Antiviral Assay in MT-4 Cells with p24 Readout
This protocol is a standard method for determining the antiviral activity of a compound against HIV-1.[12][16]
Materials:
-
MT-4 cells
-
HIV-1 virus stock (e.g., NL4-3)
-
Festinavir
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA Kit[23]
Procedure:
-
Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of Festinavir in culture medium.
-
Treatment: Add 50 µL of the diluted compound to the appropriate wells. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Infection: Add 50 µL of HIV-1 virus stock diluted to achieve a final MOI of 0.01. Do not add virus to the "cell control" wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well for p24 antigen analysis.
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition relative to the virus control and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[24][25][26][27][28]
Materials:
-
Cells (same as used in the antiviral assay)
-
Festinavir
-
Culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells at the same density as in the antiviral assay in 100 µL of culture medium.
-
Treatment: Add 100 µL of serial dilutions of Festinavir to the wells. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated cell control and determine the CC50 value.
References
- Application Notes and Protocols: Cell-Based Assay for Testing HIV-1 Protease Inhibitor IN-12 Antiviral Activity. Benchchem.
- Viral Quantitation for Quality Control or Efficacy Evaluation of Biopharmaceuticals.
- ELISA Troubleshooting: High Background. Sino Biological.
- Quality Control Steps for Viral Detection and Sequencing. Agilent.
- Important Considerations in Antiviral Testing. Emery Pharma.
- ELISA Troubleshooting Guide. Bio-Techne.
- Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- ELISA Troubleshooting: High Background - Protocols and Solutions. Protocols.io.
- How to deal with high background in ELISA. Abcam.
- Quality Control in RT-PCR Viral Load Assays: Evaluation of Analytical Performance for HIV, HBV, and HCV. PMC - PubMed Central.
- MTT Assay Protocol for Cell Viability and Prolifer
- Human cell line authentic
- Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC.
- WHO Guidelines Viral Safety Testing in Clinical Labor
- Application Notes and Protocols for Testing HIV-IN-11 in Cell Culture Models. Benchchem.
- Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs. PubMed.
- The Importance of Cell-Line Authentic
- Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. The FASEB Journal.
- Cell Line Authentication Test Recommendations.
- Protocol for Cell Viability Assays. BroadPharm.
- Censavudine (Festinavir) | HIV Inhibitor. MedchemExpress.com.
- MTT assay protocol. Abcam.
- Antiretroviral therapy-induced mitochondrial toxicity: potential mechanisms beyond polymerase-γ inhibition. PubMed.
- Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. Benchchem.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Mitochondrial toxicity and HIV therapy. PMC - NIH.
- Effect of human serum on the in vitro anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives as related to their lipophilicity and serum protein binding. PubMed.
- An Overview of Censavudine (Festinavir). TheBodyPro.
- In-house ELISA protocols for capsid p24 detection of diverse HIV isol
- Mitochondrial Toxicity of Indinavir, Stavudine and Zidovudine Involves Multiple Cellular Targets in White and Brown Adipocytes. PubMed.
- HIV-1 p24 ELISA Assay. XpressBio.
- In-house ELISA protocols for capsid p24 detection of diverse HIV isolates.
- Censavudine. Wikipedia.
- Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition. NIH.
- Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection. PMC - PubMed Central.
- The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. PMC - PubMed Central.
- Intracellular disposition and metabolic effects of zidovudine, stavudine and four protease inhibitors in cultured adipocytes. PubMed.
- Cell culture media impact on drug product solution stability. PubMed.
- Lopinavir Impairs Protein Synthesis and Induces eEF2 Phosphorylation via the Activation of AMP-Activ
- Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. MDPI.
- Censavudine - Transposon Therapeutics. AdisInsight.
- Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors. PMC - NIH.
- Cell culture media impact on drug product solution stability.
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- 4. Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Human cell line authentication | Yale Research [research.yale.edu]
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- 13. Effect of human serum on the in vitro anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives as related to their lipophilicity and serum protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Challenges in the Long-Term Stability of (2S,5S)-Censavudine Solutions
Welcome to the technical support center for (2S,5S)-Censavudine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of Censavudine solutions. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: My Censavudine solution is showing a decrease in potency over time, even when stored at recommended temperatures. What are the likely causes?
A decrease in potency is a primary indicator of chemical degradation. For a nucleoside reverse transcriptase inhibitor (NRTI) like Censavudine, several factors can contribute to this instability even under standard storage conditions.[1][2] The primary culprits are often subtle and multifactorial:
-
Hydrolysis: Censavudine, a pyrimidine nucleoside analog, possesses functional groups susceptible to hydrolysis.[3] This can be influenced by the pH of your solution. Even seemingly neutral solutions can have micro-environments that promote hydrolytic degradation.
-
Oxidation: Exposure to atmospheric or dissolved oxygen can lead to oxidative degradation.[1][4] This is often catalyzed by trace metal ions or exposure to light.
-
Photodegradation: Although you may store the solution in the dark, repeated exposure to ambient lab lighting during handling can contribute to cumulative photodegradation over time.[1]
-
Excipient Interaction: If your solution contains excipients, these can interact with the Censavudine molecule, leading to degradation products.[1]
Q2: I've observed the formation of a precipitate in my Censavudine stock solution after several freeze-thaw cycles. What is happening?
Precipitation following freeze-thaw cycles can be due to a few phenomena:
-
Solubility Changes: The solubility of Censavudine may decrease at lower temperatures. During the freezing process, the solute (Censavudine) can be forced out of the solution as the solvent crystallizes. Upon thawing, it may not fully redissolve, especially if the concentration is near its saturation point.
-
Polymorphism: The freeze-thaw process can sometimes induce a polymorphic transformation of the drug substance, resulting in a less soluble form.[5]
-
pH Shifts: As an aqueous solution freezes, the concentration of buffer salts and other solutes can increase in the unfrozen portion, leading to significant pH shifts that can affect the solubility and stability of Censavudine.
Q3: What is the most critical environmental factor to control for maintaining the stability of Censavudine solutions?
While all environmental factors play a role, temperature and pH are generally the most critical for nucleoside analogs in solution.[1][2][6]
-
Temperature: Higher temperatures accelerate the rates of most chemical degradation reactions, including hydrolysis and oxidation.[1][3] Storing your solution at the lowest recommended temperature without freezing (unless specifically validated) is crucial.
-
pH: The stability of Censavudine is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis. It is essential to maintain the solution within a validated pH range where the drug exhibits maximum stability.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis of a Stored Censavudine Solution
Symptoms:
-
Appearance of new peaks in the chromatogram that were not present in the initial analysis.
-
A corresponding decrease in the area of the main Censavudine peak.
Root Cause Analysis and Solution:
This is a classic sign of chemical degradation. To identify the cause and mitigate the issue, a systematic approach is necessary. Forced degradation studies are invaluable in this context to understand the degradation pathways.[3][7]
dot
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Troubleshooting Steps:
-
Confirm System Suitability: First, ensure that the new peaks are not artifacts from the HPLC system, mobile phase, or sample diluent. Inject a blank (diluent only) to rule out contamination.
-
Characterize the Degradants: If possible, use a mass spectrometer (LC-MS) to obtain the mass of the degradation products.[8] This information is critical for proposing degradation pathways.
-
Perform a Forced Degradation Study: A forced degradation study can help you identify which stress conditions (acid, base, oxidation, heat, light) produce the same degradant peaks observed in your stored sample.[3][7] This will point to the likely cause of the instability.
Issue 2: Inconsistent Results in Cell-Based Assays Using a Long-Term Stored Censavudine Solution
Symptoms:
-
Decreased efficacy (e.g., higher IC50 value) compared to freshly prepared solutions.
-
High variability between replicate experiments.
Root Cause Analysis and Solution:
Inconsistent biological activity is often linked to a loss of the active pharmaceutical ingredient (API) concentration or the formation of degradation products that may have interfering or toxic effects.
Troubleshooting Steps:
-
Quantify the Active Ingredient: Use a validated stability-indicating HPLC method to accurately determine the concentration of Censavudine in your stored solution.[8] Compare this to the initial concentration.
-
Evaluate Degradation Products: Consider if the observed degradation products from your HPLC analysis could be interfering with your assay.
-
Implement Stricter Storage and Handling Protocols:
-
Aliquot Your Stock Solution: Prepare single-use aliquots from a freshly prepared stock solution to avoid repeated freeze-thaw cycles and minimize exposure to environmental factors.
-
Re-qualify Old Stock Solutions: Before critical experiments, re-analyze any stock solution that has been stored for an extended period to confirm its concentration and purity.
-
Experimental Protocol: A Guide to a Forced Degradation Study for a (2S,5S)-Censavudine Solution
This protocol outlines a typical forced degradation study to investigate the stability of a Censavudine solution. Such studies are essential for developing stability-indicating analytical methods.[7][9]
Objective: To identify the potential degradation pathways of (2S,5S)-Censavudine in solution under various stress conditions.
Materials:
-
(2S,5S)-Censavudine reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature-controlled oven
-
Validated HPLC method for Censavudine quantification
dot
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Censavudine at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) and collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.[8]
-
Calculate the percentage degradation of Censavudine and the relative peak areas of the degradation products.
-
Data Interpretation:
The results will indicate under which conditions Censavudine is unstable. By comparing the chromatograms from the different stress conditions, you can identify the likely degradation pathways. For instance, if a specific degradation product appears only under acidic conditions, it is likely a result of acid-catalyzed hydrolysis.
Quantitative Data Summary
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Censavudine (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15.2% | DP1, DP2 |
| 0.1 M NaOH | 24 | 60 | 8.5% | DP3 |
| 3% H₂O₂ | 24 | 25 | 12.8% | DP4 |
| Thermal | 48 | 80 | 5.1% | DP1 |
| Photolytic | As per ICH Q1B | 25 | 3.2% | DP5 |
DP = Degradation Product
This structured approach will provide a comprehensive understanding of the stability profile of (2S,5S)-Censavudine, enabling the development of robust formulations and appropriate storage conditions.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Strategies for Resolving Stability Issues in Drug Formul
- An Overview of Censavudine (Festinavir). (2018). TheBodyPro.
- Censavudine - Transposon Therapeutics - AdisInsight. AdisInsight.
- Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. (2009). ScienceDirect.
- Factors affecting the stability of drugs and drug metabolites in biological m
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Stability-indicating methods for quantitative determination of zidovudine and stavudine in capsules. (2006). SciELO.
- Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. (2020). NIH.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC.
- Analytical Techniques In Stability Testing. (2025).
- Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. (n.d.). Journal of Young Pharmacists.
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025).
- Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. (2025). Pharmaceutical Technology.
- Long-term Complications of Nucleoside Reverse Transcriptase Inhibitor Therapy. (2003). PubMed.
- Reverse Transcriptase Inhibitors. (2023). NCBI Bookshelf.
- Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry. (n.d.). PMC - NIH.
- Nucleoside Reverse Transcriptase Inhibitors. (n.d.). ViralZone - Expasy.
- BIOAVAILABILITY AND POLYMORPHIC STABILITY CHALLENGES AFFECTING DRUG PRODUCT'S POTENTIAL: A CRITICAL EVALUATION AND PERTINENT SOLUTION. (2023).
- Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies. (2021). PubMed.
- A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. (n.d.). RSC Publishing.
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Navigating the Nuances of Censavudine Bioanalysis: A Technical Support Center
From the desk of a Senior Application Scientist: Welcome to the dedicated technical support center for the analytical refinement of Censavudine metabolite detection. As researchers and drug development professionals, you are at the forefront of advancing therapeutic monitoring and pharmacokinetic studies. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your bioanalytical methods with confidence. We will delve into the common challenges encountered during the quantification of Censavudine and its metabolites, offering field-proven insights and solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial phases of method development for Censavudine.
Q1: What are the primary metabolites of Censavudine I should be aware of during analysis?
-
Oxidation: Minor oxidative metabolites may be formed.
-
Glucuronidation: Conjugation with glucuronic acid is a common metabolic route for nucleoside analogs.
-
Glycosidic Bond Cleavage: The bond between the base and the sugar moiety may be cleaved, leading to the release of the thymine base and the modified sugar.[3]
It is crucial during method development to assess the potential for these metabolites to co-elute and interfere with the quantification of the parent drug.
Q2: What is the recommended internal standard (IS) for Censavudine quantification?
The gold standard for LC-MS/MS quantification is the use of a stable isotope-labeled (SIL) internal standard. A deuterium-labeled Censavudine analog has been synthesized for this purpose and is the ideal choice.[2] A SIL-IS will co-elute with the analyte and experience similar ionization effects, thus compensating for matrix effects and variability in sample preparation and instrument response. If a SIL-IS is not available, a close structural analog that is not a potential metabolite and has similar chromatographic and mass spectrometric behavior can be considered, but this will require more rigorous validation to account for potential differences in matrix effects.
Q3: What are the key validation parameters I need to assess for a robust bioanalytical method for Censavudine?
Your method validation should be in accordance with regulatory guidelines from bodies such as the FDA and ICH.[4][5][6] Key parameters to evaluate include:
-
Selectivity and Specificity: Demonstrate that the method can differentiate Censavudine and its metabolites from endogenous matrix components.
-
Accuracy and Precision: Assessed at multiple concentration levels (LQC, MQC, HQC) and the lower limit of quantification (LLOQ).
-
Calibration Curve: A linear or weighted linear regression model should be used to describe the relationship between concentration and response.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of Censavudine and its metabolites under various conditions, including freeze-thaw cycles, bench-top, and long-term storage.[5][6]
Section 2: Troubleshooting Guide for Censavudine LC-MS/MS Analysis
This section provides a problem-and-solution framework for specific issues that may arise during your experiments.
Problem 1: Poor Peak Shape or Tailing for Censavudine
Probable Causes:
-
Secondary Interactions with the Column: The nucleoside structure of Censavudine can have secondary interactions with residual silanols on the stationary phase of the C18 column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Censavudine and its interaction with the stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
Solutions:
-
Mobile Phase Optimization:
-
Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to suppress the ionization of silanols and improve peak shape.
-
Experiment with a buffered mobile phase, such as ammonium formate, to maintain a consistent pH.
-
-
Column Selection:
-
Consider using a column with end-capping to minimize silanol interactions.
-
A column with a different stationary phase, such as a phenyl-hexyl column, may offer different selectivity and improved peak shape.
-
-
Injection Volume and Concentration:
-
Reduce the injection volume or dilute the sample to avoid overloading the column.
-
Problem 2: High Matrix Effect (Ion Suppression or Enhancement)
Probable Causes:
-
Co-elution of Phospholipids: Phospholipids from plasma are a major cause of ion suppression in electrospray ionization (ESI).
-
Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering matrix components.
-
Inadequate Chromatographic Separation: If Censavudine co-elutes with a significant amount of matrix components, ion suppression or enhancement is likely.
Solutions:
-
Refined Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract Censavudine from the plasma, leaving many interfering components in the aqueous layer.
-
Solid-Phase Extraction (SPE): Employ an SPE cartridge that retains Censavudine while allowing matrix components to be washed away. A mixed-mode cation exchange cartridge can be effective for basic compounds like Censavudine.
-
-
Chromatographic Optimization:
-
Increase the chromatographic run time to better separate Censavudine from the early-eluting matrix components.
-
Use a smaller particle size column (e.g., sub-2 µm) to improve peak resolution and separation from interferences.
-
-
Matrix Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.
Problem 3: Low or Inconsistent Recovery
Probable Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for Censavudine.
-
Analyte Instability: Censavudine or its metabolites may be degrading during the sample preparation process.
-
Improper pH during Extraction: The pH of the sample during LLE or SPE can significantly impact the extraction efficiency of ionizable compounds.
Solutions:
-
Systematic Evaluation of Extraction Techniques:
-
Compare the recovery of protein precipitation (PPT), LLE, and SPE to determine the most efficient method.
-
For LLE, screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions.
-
For SPE, optimize the wash and elution steps to maximize analyte recovery and minimize matrix components.
-
-
Assess Analyte Stability: Perform stability experiments in the biological matrix at room temperature to determine if degradation is occurring during sample processing. If instability is observed, keep samples on ice and minimize processing time.
-
pH Adjustment: Adjust the pH of the plasma sample before extraction to ensure Censavudine is in a neutral form for better partitioning into an organic solvent during LLE or for optimal retention on a reversed-phase SPE sorbent.
Problem 4: Difficulty in Detecting Phosphorylated Metabolites
Probable Causes:
-
Intracellular Location: Phosphorylated metabolites are primarily located inside cells and are present at very low concentrations in plasma.
-
Poor Extraction from Cells: Standard plasma extraction methods will not efficiently lyse cells and release the intracellular metabolites.
-
Instability: Phosphate bonds can be labile and susceptible to enzymatic degradation by phosphatases in the biological matrix.
-
Chromatographic Challenges: The high polarity of the phosphate groups makes them difficult to retain on traditional reversed-phase columns.
Solutions:
-
Sample Collection and Preparation for Intracellular Analysis:
-
To measure intracellular concentrations, peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS) are more appropriate matrices.[7]
-
Cell lysis is required to release the phosphorylated metabolites. This can be achieved through sonication or by using a lysis buffer.
-
Immediately after sample collection, add phosphatase inhibitors to prevent enzymatic degradation.
-
-
Chromatographic Method:
-
Ion-Pair Chromatography: Use an ion-pairing reagent in the mobile phase to increase the retention of the negatively charged phosphate groups on a reversed-phase column.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are well-suited for the analysis of phosphorylated metabolites.
-
-
Mass Spectrometry:
-
Optimize the mass spectrometer settings for negative ion mode, as the phosphate groups will readily deprotonate.
-
Section 3: Experimental Protocols and Data Presentation
Table 1: Example LC-MS/MS Parameters for Censavudine Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A typical starting gradient for method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overload. |
| Ionization Mode | ESI Positive | Censavudine has a basic nitrogen that is readily protonated. |
| MRM Transition | To be determined empirically | Precursor ion will be [M+H]⁺. Product ions are determined by infusing a standard solution. |
| Internal Standard | Deuterium-labeled Censavudine | Provides the most accurate and precise quantification.[2] |
Protocol 1: Solid-Phase Extraction (SPE) for Censavudine from Human Plasma
-
Condition the SPE cartridge: Add 1 mL of methanol to a mixed-mode cation exchange SPE cartridge, followed by 1 mL of water.
-
Pre-treat the plasma sample: To 200 µL of human plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elute the analyte: Elute Censavudine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Censavudine Bioanalysis
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
References
-
Patsnap Synapse. Censavudine - Drug Targets, Indications, Patents. Available from: [Link]
-
Burrell, R. C., Ortiz, A., Bonacorsi, S. J., Shi, Z., & Benkovics, T. (2022). Synthesis of carbon-14 and stable isotope labeled Censavudine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(4), 112-122. Available from: [Link]
-
TheBodyPro. An Overview of Censavudine (Festinavir). (2018). Available from: [Link]
-
Wikipedia. Censavudine. Available from: [Link]
-
Prakash, C., & Shaffer, C. L. (2002). Disposition of [1'-(14)C]stavudine after oral administration to humans. Drug metabolism and disposition: the biological fate of chemicals, 30(5), 511–520. Available from: [Link]
-
Transposon Therapeutics. Censavudine. AdisInsight. Available from: [Link]
-
Pharmaceutical Technology. Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. (2025). Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
IJCRT.ORG. (2023). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]
-
IJPPR. (2023). Bioanalytical Method Development and Validation: A Review. Available from: [Link]
-
SciSpace. (2021). A review on bioanalytical method development and validation. Available from: [Link]
-
Red Flower Publications. (2018). Bioanalytical Method Development and Validation by Hyphenated Technique (LC-MS/MS). Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]
-
Nature. (2023). A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract. Available from: [Link]
-
ResearchGate. (2025). Mini-Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. Available from: [Link]
-
Anderson, P. L., et al. (2018). Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots. Journal of pharmaceutical and biomedical analysis, 149, 449–456. Available from: [Link]
-
Clinical and Translational Science. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Available from: [Link]
-
Clinical Pharmacology & Therapeutics. (2018). The Importance of the Human Mass Balance Study in Regulatory Submissions. Available from: [Link]
-
Patel, D. P., et al. (2012). A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 26(10), 1202–1209. Available from: [Link]
-
ResearchGate. (2025). A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract. Available from: [Link]
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- 2. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of [1'-(14)C]stavudine after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of OBP-601 (Censavudine)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for OBP-601 (Censavudine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the oral bioavailability of this promising nucleoside reverse transcriptase inhibitor. As an orally administered capsule formulation intended for neurodegenerative diseases, achieving optimal and consistent systemic exposure is critical for therapeutic efficacy.[1][2] This document provides a structured, in-depth approach to identifying and overcoming common barriers to bioavailability.
Understanding the Bioavailability Challenge
Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged.[3] For a small molecule like OBP-601, this is often limited by several factors: poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism in the gut wall and liver, and active efflux back into the intestinal lumen by transporters.[4][5][6]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to systematically diagnose and address potential bioavailability issues with OBP-601.
FAQ 1: My in vivo studies show low and variable plasma concentrations of OBP-601 after oral administration. Where do I start?
Low and variable exposure is a common challenge in early drug development. A systematic approach is required to identify the root cause. The first step is to characterize the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of OBP-601.
Initial Diagnostic Workflow
The following diagram outlines a logical flow for diagnosing the primary cause of poor oral bioavailability.
Caption: Initial diagnostic workflow for poor oral bioavailability.
FAQ 2: OBP-601 exhibits poor aqueous solubility. What formulation strategies can I employ?
Poor solubility is a primary reason for low dissolution rates in the gastrointestinal tract, which in turn limits absorption. Several advanced formulation techniques can overcome this limitation.[7][8]
Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation. | Well-established techniques (micronization, nanosizing). Can be applied to crystalline compounds. | May not be sufficient for extremely insoluble compounds. Potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, preventing crystallization and improving solubility and dissolution.[7][9] | Can achieve significant increases in apparent solubility. Stabilizes the amorphous form. | Requires careful polymer selection. Potential for recrystallization during storage, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids.[9][10][11] | Enhances solubilization and can facilitate lymphatic transport, potentially bypassing first-pass metabolism.[7] | Requires careful screening of excipients for compatibility and stability. Potential for drug precipitation upon dilution. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a soluble inclusion complex.[9] | Increases aqueous solubility and can protect the drug from degradation. | Stoichiometry of the complex is crucial. Limited by the size of the drug molecule. |
Experimental Protocol: Screening for Optimal Formulation
A tiered approach is recommended. Start with simple formulations and progress to more complex systems if needed.
-
Tier 1: Particle Size Reduction
-
Prepare micronized OBP-601 using jet milling.
-
Characterize particle size distribution (e.g., by laser diffraction).
-
Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) and compare with the un-milled drug.
-
-
Tier 2: Amorphous Solid Dispersions
-
Select a hydrophilic polymer (e.g., PVP, HPMC-AS).
-
Prepare ASDs at different drug loadings (e.g., 10%, 25%, 50%) using spray drying or hot-melt extrusion.
-
Confirm the amorphous state using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Conduct dissolution studies to assess the extent and duration of supersaturation.
-
FAQ 3: The Caco-2 permeability assay for OBP-601 shows a high efflux ratio. What does this mean and what are the next steps?
A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay suggests that OBP-601 is a substrate for active efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[12][13] These transporters, located on the apical membrane of intestinal epithelial cells, actively pump the drug back into the gut lumen, reducing net absorption.[14][15][16][17]
Workflow for Investigating and Mitigating Efflux
Caption: Workflow for investigating active drug efflux.
Experimental Protocol: MDR1-MDCK Permeability Assay
The MDR1-MDCK cell line is a valuable tool as it specifically overexpresses human P-gp, providing a clearer assessment of P-gp mediated transport without the interference of other transporters present in Caco-2 cells.[14][18][19][20]
-
Cell Culture: Culture MDR1-MDCK cells on semi-permeable Transwell™ inserts until a confluent monolayer is formed.[18] Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add OBP-601 (e.g., at 10 µM) to the apical (donor) compartment and collect samples from the basolateral (receiver) compartment over time (e.g., up to 2 hours).[18]
-
Basolateral to Apical (B→A): Add OBP-601 to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment.
-
-
Inhibitor Arm: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).[12][18]
-
Quantification: Analyze the concentration of OBP-601 in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that OBP-601 is a P-gp substrate.[18]
FAQ 4: My in vitro data suggests good solubility and permeability, but in vivo bioavailability remains low. Could first-pass metabolism be the issue?
Yes, if solubility and permeability are not limiting factors, pre-systemic or "first-pass" metabolism is a likely culprit.[3][6] This occurs when a drug is extensively metabolized in the gut wall or the liver after absorption, before it reaches systemic circulation.[5][21] This process significantly reduces the amount of active drug available.[3][21]
Investigating First-Pass Metabolism
| Assay | Purpose | Information Gained |
| Liver Microsome/S9 Stability | To assess the intrinsic metabolic clearance of OBP-601 by hepatic enzymes (e.g., Cytochrome P450s). | Provides a quantitative measure of metabolic rate. Can help predict hepatic extraction ratio. |
| Hepatocyte Stability | A more comprehensive model that includes both Phase I and Phase II metabolic enzymes and transporters. | Offers a more physiologically relevant prediction of hepatic clearance. |
| Metabolite Identification | To identify the major metabolites of OBP-601. | Understanding the metabolic pathways can inform strategies to block metabolism or design more stable analogues. |
Potential Mitigation Strategies
-
Structural Modification: If a specific metabolic "soft spot" is identified on the OBP-601 molecule, medicinal chemistry efforts could focus on modifying that position to block metabolism while retaining pharmacological activity.[11]
-
Co-administration with Enzyme Inhibitors: While not always a viable long-term strategy due to drug-drug interaction risks, co-dosing with an inhibitor of the primary metabolizing enzyme can be used in preclinical studies to prove that first-pass metabolism is the limiting factor.
-
Alternative Routes of Administration: For preclinical studies, routes that bypass the liver, such as intravenous, subcutaneous, or sublingual administration, can be used to achieve higher systemic exposure and determine the maximum achievable therapeutic effect.[21]
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
-
Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. [Link]
-
Tackling Bioavailability Challenges for the Next Generation of Small Molecules. Catalent. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. [Link]
-
First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
First pass effect. Wikipedia. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Caco-2 Permeability. Concept Life Sciences. [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]
-
First Pass Effect | Drug Metabolism & Pharmacology. Study.com. [Link]
-
First Pass Metabolism. YouTube. [Link]
-
ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]
-
OBP-601 (Censavudine) - Pipeline. Oncolys BioPharma Inc. [Link]
-
Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online. [Link]
-
Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Semantic Scholar. [Link]
-
Role of efflux pumps and metabolising enzymes in drug delivery. PubMed - NIH. [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. PubMed Central. [Link]
-
TPN-101. ALZFORUM. [Link]
-
Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. Pharmaceutical Technology. [Link]
-
Efflux pump. Wikipedia. [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biosciences Biotechnology Research Asia. [Link]
-
Terns Pharmaceuticals Presents Positive Data from Phase 1 Study of TERN-601 Once-daily Oral GLP-1R Agonist for Treatment of Obesity at 85th Annual American Diabetes Association Scientific Sessions. Terns Pharmaceuticals. [Link]
-
RePORT RePORTER. National Institutes of Health. [Link]
-
Terns Pharmaceuticals Presents Positive Data from Phase 1 Study of TERN-601 Once-daily Oral GLP-1R Agonist for Treatment of Obesity at 85th Annual American Diabetes Association Scientific Sessions. Terns Pharmaceuticals. [Link]
Sources
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Technical Support Center: (2S,5S)-Censavudine Experiments
Welcome to the Technical Support Center for (2S,5S)-Censavudine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2S,5S)-Censavudine. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the common pitfalls and ensure the success of your research.
Introduction to (2S,5S)-Censavudine
(2S,5S)-Censavudine, also known as BMS-986001 or Festinavir, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection.[1][2] It is a structural analogue of stavudine.[1] More recently, its therapeutic potential is being explored in neurodegenerative diseases such as Aicardi-Goutières Syndrome (AGS), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD), based on its ability to inhibit LINE-1 reverse transcriptase.[3][4][5][6] Given its diverse applications, understanding the nuances of working with this compound is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions that arise during experiments with (2S,5S)-Censavudine.
Q1: What is the primary mechanism of action for (2S,5S)-Censavudine?
A1: (2S,5S)-Censavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[1][4] Like other NRTIs, it acts as a chain terminator during the reverse transcription of viral RNA into DNA, thereby preventing viral replication.[7][8] In the context of neurodegenerative diseases, it is thought to inhibit the reverse transcriptase activity of Long Interspersed Nuclear Elements (LINE-1), which can become reactivated and contribute to neuroinflammation.[5][6]
Q2: What are the recommended storage conditions for (2S,5S)-Censavudine?
Q3: Is (2S,5S)-Censavudine soluble in aqueous buffers?
A3: Information from its use in clinical trials suggests that Censavudine can be administered as a powder for oral solution, indicating some level of aqueous solubility.[3][9] However, for in vitro experiments, it may be necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous buffer. Always perform a solubility test to determine the optimal solvent and concentration for your specific experimental conditions.
Troubleshooting Guides
This section provides detailed guidance on common pitfalls encountered during various experimental stages with (2S,5S)-Censavudine.
Section 1: Synthesis and Purification
The synthesis of nucleoside analogs like Censavudine can be a multi-step process with potential challenges.[10]
Q4: I am experiencing low yields during the synthesis of (2S,5S)-Censavudine. What are the likely causes and solutions?
A4: Low synthetic yields can stem from several factors. A 10-step synthesis of carbon-14 labeled Censavudine resulted in a 9% overall yield, highlighting the complexity of the process.[10]
Potential Causes & Troubleshooting Steps:
-
Incomplete Reactions: Monitor reaction progress using appropriate analytical techniques like TLC or LC-MS to ensure reactions go to completion.
-
Side Reactions: The presence of multiple functional groups in nucleoside analogs can lead to unwanted side reactions.[11] Protecting group strategies are crucial and may need optimization.
-
Purification Losses: Separation of the desired product from byproducts and unreacted starting materials can be challenging.[11] High-performance liquid chromatography (HPLC) is often a necessary and effective method for purifying nucleoside analogs.[11]
Workflow for Optimizing Synthesis:
Caption: Decision workflow for troubleshooting low synthetic yields.
Section 2: In Vitro Reverse Transcriptase (RT) Assays
Assessing the inhibitory activity of Censavudine on reverse transcriptase is a key experiment.
Q5: My in vitro RT assay shows inconsistent or no inhibition with (2S,5S)-Censavudine. What could be wrong?
A5: Inconsistent results in RT assays can be frustrating. The issue can lie with the compound, the enzyme, the RNA template, or the assay conditions.
Troubleshooting In Vitro RT Assays:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh solutions of Censavudine for each experiment. Minimize freeze-thaw cycles of stock solutions. |
| RNA Template Issues | Assess RNA integrity via gel electrophoresis.[12][13] Use RNase inhibitors and nuclease-free water.[12] |
| Enzyme Inactivity | Use a fresh aliquot of reverse transcriptase. Ensure the enzyme has been stored correctly. |
| Suboptimal Assay Conditions | Optimize primer annealing temperature and concentration. Titrate the concentration of Censavudine over a wide range to determine the IC50. |
| gDNA Contamination | Treat RNA samples with DNase.[12] Run a control reaction without reverse transcriptase to check for amplification from contaminating DNA.[14] |
Experimental Protocol: Basic Reverse Transcription Reaction Setup
-
On ice, combine the following in a sterile, nuclease-free tube:
-
RNA template (1 pg - 1 µg)
-
Primer (e.g., oligo(dT) or random hexamers)
-
dNTP mix
-
Nuclease-free water to the desired volume.
-
-
Mix gently and centrifuge briefly.
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the following components:
-
Reverse transcription buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Incubate at the recommended temperature for the specific reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.
-
Inactivate the enzyme by heating to 85°C for 5 minutes.
-
The resulting cDNA is ready for use in downstream applications like qPCR.
Section 3: Analytical Characterization (HPLC)
Accurate quantification and purity assessment of Censavudine are crucial. HPLC is a standard method for this.[15][16]
Q6: I am having trouble developing a robust HPLC method for (2S,5S)-Censavudine. What are some common pitfalls?
A6: Developing a reliable HPLC method requires careful optimization of several parameters.
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for nucleoside analogs.[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[17]
-
Detection: UV detection is commonly employed for nucleoside analogs. The wavelength should be set to the absorbance maximum of Censavudine.
-
Sample Preparation: Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.
Troubleshooting Common HPLC Issues:
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing/Fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column, adjust mobile phase pH, inject a smaller sample volume. |
| Inconsistent Retention Times | Fluctuation in pump pressure, temperature changes, column equilibration issues. | Check the HPLC system for leaks, use a column oven, ensure adequate column equilibration time between runs. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents, clean the injector. |
Diagram of a Typical RP-HPLC System:
Caption: Basic components of an HPLC system.
Conclusion
Working with (2S,5S)-Censavudine, like any specialized research compound, requires attention to detail and a systematic approach to troubleshooting. By understanding the potential pitfalls in synthesis, in vitro assays, and analytical characterization, researchers can overcome challenges and generate high-quality, reliable data. This guide is intended to be a living document; as more research on Censavudine is published, we will continue to update it with the latest insights and best practices.
References
-
An Overview of Censavudine (Festinavir). TheBodyPro. 2018. Available from: [Link]
-
Censavudine – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. Available from: [Link]
-
Censavudine. Wikipedia. Available from: [Link]
-
Study on the Safety of Censavudine (TPN-101) for Patients with Aicardi-Goutières Syndrome. Available from: [Link]
-
Censavudine - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]
-
Censavudine - Transposon Therapeutics. AdisInsight. Available from: [Link]
-
Reverse Transcription: The Most Common Pitfalls! Bitesize Bio. 2025. Available from: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. 2023. Available from: [Link]
-
Synthesis of carbon-14 and stable isotope labeled Censavudine. PubMed. Available from: [Link]
-
Nucleoside Analogues. LiverTox - NCBI Bookshelf - NIH. 2020. Available from: [Link]
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Nucleoside analogue. Wikipedia. Available from: [Link]
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Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. Pharmaceutical Technology. 2025. Available from: [Link]
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TPN-101. ALZFORUM. 2025. Available from: [Link]
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Innovations In Analytical Technology And Newly Approved Drugs: 2024 Overview. ijrpr. 2024. Available from: [Link]
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The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. Available from: [Link]
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TPN-101 improves ALS/FTD caused by C9orf72 gene mutations. ALS News Today. 2024. Available from: [Link]
-
Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. SciELO. Available from: [Link]
-
Nucleoside analogues – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available from: [Link]
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Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of Current Anti-HIV Nucleoside Analogues in Human Plasma. MDPI. 2021. Available from: [Link]
-
Sensitive and accurate liquid chromatography-tandem mass spectrometry methods for quantitative determination of a novel hepatitis C NS5B inhibitor BMS-791325 and its active metabolite in human plasma and urine. PubMed. Available from: [Link]
-
TPN-101. Transposon Therapeutics, Inc. Available from: [Link]
-
Synthesis and Study of anti-HIV-1 RT Activity of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives. PubMed. Available from: [Link]
-
Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. 2025. Available from: [Link]
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Technical Support Center: Adjusting Experimental Conditions for Censavudine Studies
Welcome to the technical support resource for researchers working with Censavudine (also known as BMS-986001, OBP-601, or Festinavir). This guide is designed to provide practical, in-depth answers to common experimental challenges, ensuring the integrity and reproducibility of your results. As a nucleoside reverse transcriptase inhibitor (NRTI), Censavudine's experimental behavior is governed by specific biochemical principles.[1][2] Understanding these principles is key to troubleshooting and optimizing your assays.
This document moves beyond simple protocols to explain the 'why' behind experimental design choices, empowering you to adapt and innovate in your own studies, whether you are investigating its historical anti-HIV application or its emerging role in neurodegenerative diseases.[2][3][4]
Section 1: Compound Preparation and Handling
This section addresses the foundational steps of preparing Censavudine for experimental use. Improper handling is a frequent source of variability.
Q1: My Censavudine solution appears cloudy or has precipitated upon thawing. How can I ensure proper solubilization and stability?
A1: This is a critical first step, as undissolved compound will lead to inaccurate dosing and non-reproducible results. Censavudine's solubility is dependent on the solvent system and handling procedure.
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Expert Recommendation: For initial stock solutions, use anhydrous Dimethyl Sulfoxide (DMSO).[5] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[5] Censavudine has a reported solubility of up to 52 mg/mL in DMSO with the use of an ultrasonic bath to aid dissolution.[5] For aqueous solutions, solubility is lower (approx. 10 mg/mL), and requires sonication and warming to 60°C.[5]
-
Causality: Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous buffer where its solubility is lower. To avoid this "crashing out," dilute the stock solution slowly while vortexing the aqueous medium. It is also advisable to perform serial dilutions in media containing a low percentage of DMSO (typically <0.5% final concentration) to maintain solubility and minimize solvent-induced cytotoxicity.
-
Protocol Validation: Always visually inspect your final working solutions for clarity before adding them to cells or assays. If precipitation is observed, you may need to adjust your solvent system. For in vivo studies or specific in vitro models, co-solvent systems such as PEG300, Tween-80, and saline may be necessary.[5]
Data Summary: Censavudine Solubility
| Solvent | Reported Solubility | Method |
|---|---|---|
| DMSO | 52 mg/mL (209.48 mM) | Requires sonication[5] |
| Water | 10 mg/mL (40.28 mM) | Requires sonication and heating to 60°C[5] |
| 10% DMSO / 90% Saline with 20% SBE-β-CD | ≥ 2.83 mg/mL (11.40 mM) | Clear Solution[5] |
| PBS (pH 7.2) for Stavudine (related compound) | ~10 mg/mL | Aqueous buffer[6] |
Q2: What are the recommended storage conditions for Censavudine stock solutions?
A2: Stability is paramount. A degraded compound will have reduced or no activity.
-
Expert Recommendation: Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Always store in tightly sealed vials to prevent moisture absorption.[5] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[7] Aqueous solutions are less stable and should ideally be prepared fresh for each experiment; storing them for more than one day is not recommended.[6]
Section 2: In Vitro Efficacy and Cytotoxicity Assays
A core challenge in drug development is distinguishing desired biological activity from off-target toxicity. This is particularly relevant for NRTIs, which can interfere with mitochondrial function.[8][9]
Q3: My assay shows a dose-dependent decrease in cell signal (e.g., lower viral titer, reduced cell number). How do I confirm this is true biological activity and not just cytotoxicity?
A3: This is a crucial question of specificity. An effective compound must be potent against its target at concentrations that are non-toxic to the host system.
-
Expert Recommendation: Always run a parallel cytotoxicity assay using the exact same cell line, compound concentrations, and incubation conditions as your primary efficacy assay, but in the absence of the virus or other stimulus.[7][10][11] This allows you to directly compare the 50% effective concentration (EC50) from your efficacy assay with the 50% cytotoxic concentration (CC50) from your toxicity assay.
-
Causality: Censavudine, like other NRTIs, works by being phosphorylated by cellular kinases and then incorporated into DNA by a polymerase, causing chain termination.[1][9] While its affinity is much higher for viral reverse transcriptase, it can also be recognized by host DNA polymerases, particularly mitochondrial DNA polymerase γ.[8][9] Inhibition of polymerase γ can deplete mitochondrial DNA, leading to mitochondrial dysfunction and cell death, which can be mistaken for antiviral activity.[8]
-
Protocol Validation: A desirable therapeutic window is indicated by a high Selectivity Index (SI), calculated as SI = CC50 / EC50 . A high SI value (typically >10, ideally >100) suggests that the compound's biological activity occurs at concentrations far below those that cause general cell death.
Workflow: Differentiating Efficacy from Cytotoxicity
Caption: A systematic workflow for troubleshooting inconsistent EC50 values.
Section 3: Advanced Applications and Considerations
As the research focus for Censavudine expands, so do the experimental questions.
Q5: My research is on Censavudine for neurodegeneration (e.g., ALS, FTD). The mechanism involves LINE-1 inhibition, not a virus. How should I design my primary efficacy assay?
A5: This is an excellent question, as it requires adapting the classical antiviral framework to a different biological context. The core principle remains the same—measure the inhibition of a reverse transcriptase—but the target is now an endogenous retroelement.
-
Expert Recommendation: Your primary assay should directly or indirectly quantify the activity of the LINE-1 reverse transcriptase. Instead of measuring viral load, you will measure the products of LINE-1 retrotransposition or its downstream cellular consequences.
-
Causality: In certain neurodegenerative diseases, the aberrant activation of transposable elements like LINE-1 is thought to contribute to genetic disruption and neuroinflammation. [4]Censavudine is being investigated for its ability to inhibit the LINE-1 reverse transcriptase, thereby reducing this activity and its pathological consequences. [4]
-
Potential Assay Endpoints:
-
LINE-1 Retrotransposition Assay: Utilize a reporter construct (e.g., GFP or Luciferase) that is activated only upon successful retrotransposition. A reduction in reporter signal in the presence of Censavudine indicates inhibition.
-
Quantify LINE-1 DNA: Use quantitative PCR (qPCR) to measure the change in LINE-1 copy number in the genomic DNA of treated vs. untreated cells.
-
Biomarker Analysis: Measure downstream markers of neuroinflammation and neurodegeneration that are linked to LINE-1 activity. This could include quantifying levels of specific cytokines or proteins like neurofilament light chain (NfL) in the cell culture supernatant via ELISA. [4] Q6: I need to investigate potential resistance to Censavudine in my HIV model. Where do I start?
-
A6: Investigating drug resistance involves generating and characterizing viral mutants that can replicate in the presence of the drug.
-
Expert Recommendation: The standard method is in vitro resistance selection. This involves passaging the virus in a cell culture model with gradually increasing, sub-optimal concentrations of Censavudine.
-
Causality: Under the selective pressure of an NRTI, the viral reverse transcriptase can acquire mutations that either prevent the drug from being incorporated (discrimination) or enhance its removal after incorporation (primer unblocking). [12]These mutations, often called Thymidine Analogue Mutations (TAMs) for related drugs like Zidovudine and Stavudine, reduce the drug's efficacy. [12][13]
-
Experimental Workflow:
-
Initiate Culture: Infect a permissive cell line with wild-type HIV-1 at a low concentration of Censavudine (e.g., at or below the EC50).
-
Serial Passage: Monitor the culture for signs of viral replication (e.g., p24 antigen levels in the supernatant). When replication is detected, harvest the virus and use it to infect fresh cells with a slightly higher concentration of Censavudine.
-
Dose Escalation: Continue this process, gradually increasing the drug concentration over many weeks or months.
-
Isolate and Sequence: Once a viral strain capable of growing at high drug concentrations is isolated, extract its RNA, reverse transcribe, and sequence the reverse transcriptase gene (pol) to identify mutations compared to the wild-type strain.
-
Confirmation: Confirm that the identified mutations confer resistance by introducing them into a wild-type viral clone using site-directed mutagenesis and re-testing for a shift in the EC50.
-
Key NRTI Resistance Mutations (for context, specific Censavudine mutations require experimental determination)
| Mutation | Associated Drugs | Mechanism |
|---|---|---|
| M184V/I | Lamivudine (3TC), Emtricitabine (FTC) | Discrimination [12] |
| K65R | Tenofovir (TDF), Abacavir (ABC) | Discrimination [9][12] |
| TAMs (e.g., M41L, L210W, T215Y/F) | Zidovudine (AZT), Stavudine (d4T) | Primer Unblocking [12][13]|
References
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TheBodyPro. (2018, January 4). An Overview of Censavudine (Festinavir). Available at: [Link]
-
AdisInsight. Censavudine - Transposon Therapeutics. Retrieved December 11, 2025. Available at: [Link]
-
Patsnap Synapse. Censavudine - Drug Targets, Indications, Patents. Retrieved December 11, 2025. Available at: [Link]
-
Kakuda, T. N. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. National Institutes of Health. Available at: [Link]
-
Menéndez-Arias, L. (2010). Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors. Future Medicine. Available at: [Link]
-
Pharmaceutical Technology. (2025, January 20). Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. Available at: [Link]
-
Irobalieva, N., et al. (2015). A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. National Institutes of Health. Available at: [Link]
-
ALS News Today. (2024, February 21). TPN-101 improves ALS/FTD caused by C9orf72 gene mutations. Available at: [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
-
DIFF Biotech. (2024, September 26). Best practices for screening antiviral drugs. Available at: [Link]
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Wikipedia. Censavudine. Retrieved December 11, 2025. Available at: [Link]
-
National Institutes of Health. (2018). Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity. Available at: [Link]
-
Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Available at: [Link]
-
Oncolys BioPharma Inc. OBP-601 (Censavudine) - Pipeline. Retrieved December 11, 2025. Available at: [Link]
-
National Institutes of Health. (2018). In vitro methods for testing antiviral drugs. Available at: [Link]
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Mansky, L. M. (2003). Nucleoside reverse transcriptase inhibitors and HIV mutagenesis. Oxford Academic. Available at: [Link]
-
Virology Research Services. Antiviral Drug Screening. Retrieved December 11, 2025. Available at: [Link]
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Precision For Medicine. (2020). Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. Available at: [Link]
-
Clavel, F., & Hance, A. J. (2004). Resistance to nucleoside reverse transcriptase inhibitors. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2001). Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Available at: [Link]
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National Institutes of Health. (2022). REverSe TRanscrIptase chain termination (RESTRICT) for selective measurement of nucleotide analogs used in HIV care and prevention. Available at: [Link]
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Wensing, A. M., et al. (2025). 2025 Update of the Drug Resistance Mutations in HIV-1. IAS-USA. Available at: [Link]
-
Sungkanuparph, S., et al. (2007). Resistance-associated mutations after initial antiretroviral treatment failure in a large cohort of patients infected with HIV-1 subtype CRF01_AE. PubMed. Available at: [Link]
-
PSP Blog. (2024, March 20). An encouraging drug trial, but caveat emptor. Available at: [Link]
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Kuritzkes, D. R., et al. (1998). Patterns of resistance mutations selected by treatment of human immunodeficiency virus type 1 infection with zidovudine, didanosine, and nevirapine. PubMed. Available at: [Link]
-
PubChem. 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine. Retrieved December 11, 2025. Available at: [Link]
-
SciELO. (2010). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. Available at: [Link]
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- 4. alsnewstoday.com [alsnewstoday.com]
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Technical Support Center: Investigating Drug Resistance in HIV-1 Strains
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for investigating HIV-1 drug resistance. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. Our goal is to blend technical accuracy with field-proven insights to support your research.
Initial Scientific Clarification: BMS-986001 (Censavudine) is a Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Before proceeding, it is crucial to address a key point regarding the classification of BMS-986001. The initial query referenced this compound as an HIV attachment inhibitor. However, extensive scientific literature and clinical data classify BMS-986001 (also known as Censavudine or Festinavir) as a Nucleoside Reverse Transcriptase Inhibitor (NRTI) .[1][2][3][4][5][6] NRTIs are a cornerstone of antiretroviral therapy and function by inhibiting the viral reverse transcriptase enzyme, which is essential for converting viral RNA into DNA.[3] This mechanism is distinct from that of attachment inhibitors, which block the initial binding of the virus to the host cell's CD4 receptor.[7]
This guide is therefore structured into two main parts to ensure scientific integrity and to address the user's underlying interest:
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Part 1: Dealing with Drug Resistance to the NRTI BMS-986001. This section provides specific technical guidance for the compound , focusing on its correct mechanism of action.
-
Part 2: General Principles for Investigating Resistance to HIV-1 Attachment Inhibitors. This section addresses the broader topic of interest, focusing on the correct viral target (gp120) and appropriate assays for this class of drugs.
Part 1: Troubleshooting Resistance to the NRTI BMS-986001 (Censavudine)
BMS-986001 is a novel thymidine analog NRTI designed to have a better safety profile than older drugs in its class, like stavudine (d4T), particularly concerning mitochondrial toxicity.[5][8][9] Understanding its resistance profile is key to its potential clinical use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing a loss of BMS-986001 activity in our cell-based assays. Which mutations should we screen for first?
A1: Your primary suspect should be the M184V mutation in the reverse transcriptase (RT) gene. While M184V is most famously associated with high-level resistance to lamivudine (3TC) and emtricitabine (FTC), it also confers a 2- to 3-fold decrease in susceptibility to BMS-986001.[1][10] Given that M184V is often the first NRTI mutation to be selected under treatment pressure with 3TC or FTC, its presence is common in treatment-experienced viral populations.[2]
Secondary mutations to investigate include Thymidine Analog Mutations (TAMs). TAMs can be broadly categorized into two pathways, and their accumulation correlates with reduced susceptibility to BMS-986001.
-
TAM-2 Pathway Mutations (D67N, K70R, T215Y/F, K219Q/E): These tend to cause a more significant (5- to 8-fold) decrease in susceptibility, even with a small number of mutations.[2][10]
-
TAM-1 Pathway Mutations (M41L, L210W, T215Y): The reduction in susceptibility increases with the number of mutations present.[2][10]
Interestingly, some common NRTI mutations like K65R (associated with tenofovir resistance) and L74V (associated with abacavir/didanosine resistance) can lead to hypersusceptibility (i.e., increased sensitivity) to BMS-986001 when present alone.[1][2] However, this effect is often negated by the simultaneous presence of M184V.[1][2]
Q2: Our genotypic sequencing results show a complex pattern of TAMs. How do we interpret the net effect on BMS-986001 susceptibility?
A2: Interpreting complex genotypes requires a combination of algorithmic analysis and phenotypic confirmation. While genotypic tests are fast and identify specific mutations, phenotypic assays provide a direct measure of how well the virus replicates in the presence of the drug.[11][12][13]
-
Causality: A genotype tells you which resistance-associated mutations are present. A phenotype tells you the functional consequence of that constellation of mutations. The shift in the 50% inhibitory concentration (IC50) is the key output.[14][15]
-
Self-Validation: If your genotypic results show multiple TAMs, particularly from the TAM-2 pathway, you would predict a significant fold-change (FC) in the IC50. A phenotypic assay validates this prediction. A discordance (e.g., complex genotype but low FC) might suggest the presence of other, uncharacterized mutations or experimental artifacts.
-
Recommendation: For complex TAM patterns, perform a phenotypic susceptibility assay. This will quantify the fold-change in IC50 for BMS-986001 compared to a wild-type reference strain, providing a clearer picture of the level of resistance.[14][16]
Q3: We are setting up a phenotypic assay for BMS-986001. What fold-change in IC50 should we consider biologically significant?
A3: The clinically relevant resistance cut-off values for BMS-986001 have not been definitively established in large-scale clinical trials.[1][10] However, based on in-vitro studies and data from other NRTIs, you can establish preliminary thresholds for your experiments.
-
Low-Level Resistance: A fold-change of ~2-4x might be considered low-level resistance. This is in the range of what is conferred by M184V alone.[1][10]
-
Intermediate/High-Level Resistance: Fold-changes exceeding 5-8x, as seen with TAMs, would be considered more significant.[2][10] A virus with the T69 insertion complex showed a 22-fold decrease in susceptibility, which would be considered high-level resistance.[1][10]
-
Experimental Control: It is critical to run a wild-type reference virus (e.g., NL4-3) in parallel in every assay. The fold-change is calculated as (IC50 of test virus) / (IC50 of reference virus).[14] This normalizes for inter-assay variability.
Summary of Key Resistance Mutations for BMS-986001
| Mutation/Pathway | Expected Fold-Change (FC) in IC50 | Level of Resistance | Notes |
| M184V | ~2-3x | Low | Very common mutation. Negates hypersusceptibility from K65R/L74V.[1][2] |
| K65R | ~0.4x | Hypersusceptible | Associated with tenofovir resistance.[2][10] |
| L74V | ~0.7x | Hypersusceptible | Associated with abacavir/didanosine resistance.[1][2] |
| TAM-2 Pathway | ~5-8x | Intermediate | e.g., D67N, K70R, T215Y.[2][10] |
| TAM-1 Pathway | Increases with number of mutations | Variable | e.g., M41L, L210W, T215Y.[2][10] |
| T69 Insertion Complex | ~22x | High | A multi-drug resistance (MDR) mutation.[1][10] |
| Q151M Complex | ~0.2-0.5x | Hypersusceptible | Another MDR mutation, but shows hypersusceptibility without M184V.[2][10] |
Experimental Workflow: Genotypic and Phenotypic Resistance Testing
This workflow outlines the logical sequence for identifying and characterizing BMS-986001 resistance.
Caption: Workflow for HIV-1 NRTI resistance analysis.
Part 2: Investigating Resistance to HIV-1 Attachment Inhibitors
While BMS-986001 is an NRTI, this section provides guidance for the class of drugs known as attachment inhibitors, which primarily target the HIV-1 envelope glycoprotein gp120 .[7] The goal of these drugs is to prevent the first step of viral entry: the binding of gp120 to the host cell's CD4 receptor.
Mechanism of Action: Attachment Inhibition
The process of HIV-1 entry is a multi-step cascade involving conformational changes in the envelope protein (Env), a trimer of gp120 and gp41 subunits.[17][18][19] Attachment inhibitors disrupt this process at its inception.
Caption: Mechanism of HIV-1 attachment inhibition.
FAQs & Troubleshooting for Attachment Inhibitor Resistance
Q1: We are passaging virus in the presence of an attachment inhibitor and observing breakthrough. Where should we look for resistance mutations?
A1: The primary genetic locus for resistance to attachment inhibitors is the env gene , which codes for the gp120 and gp41 proteins.[18][19][20] Unlike NRTIs, where resistance is in the viral enzyme, here it develops in the structural protein that is the drug's target.
-
Key Regions in gp120: Mutations conferring resistance can arise in various regions of gp120. While the specific locations depend on the inhibitor's precise binding site, mutations have been identified in the CD4 binding site, the V3 loop, and other domains that influence the overall conformation of the Env trimer.[21][22] For example, resistance to the CD4-binding site antibody VRC01 can be conferred by mutations across this site.[23]
-
Accelerated Entry Kinetics: Resistance can also arise from mutations in gp120 that accelerate the kinetics of viral entry.[18][19] A virus that binds CD4 and proceeds to fusion more rapidly may be less susceptible to an inhibitor that needs time to bind and block the interaction.
Q2: We've sequenced the env gene from a resistant viral strain but the mutations are not in a known inhibitor binding site. What could be the mechanism?
A2: This is a common and important observation. Resistance to Env-targeted drugs is complex and not always due to direct disruption of drug binding. Consider these alternative mechanisms:
-
Allosteric Effects: A mutation distant from the binding site can alter the protein's conformation in a way that indirectly reduces the drug's affinity or efficacy.
-
Glycan Shielding: The gp120 protein is heavily glycosylated. The addition or removal of N-linked glycosylation sites can mask or expose certain epitopes, potentially hindering inhibitor access.[7] Loss of glycosylation sites in the V5 loop, for instance, can reduce the activity of the post-attachment inhibitor ibalizumab.[7]
-
Altered Env Trimer Stability: Mutations at the interface between gp120 and gp41 can alter the stability of the Env trimer.[20] A more stable, "closed" conformation might be less susceptible to inhibitors that bind to intermediate, more open states.[20]
-
Enhanced Cell-to-Cell Transmission: Some Env mutations can enhance the virus's ability to spread directly between cells via a virological synapse.[20][24] This mode of transmission can be less sensitive to inhibitors present in the extracellular medium.
Q3: What is the best assay to functionally confirm resistance to an attachment inhibitor?
A3: A single-round infectivity assay using pseudotyped viruses is the gold standard.[25] This method offers high reproducibility and safety while directly measuring the function of the Env protein.
-
Causality: This assay isolates the effect of the Env protein. By creating a pseudovirus with a luciferase reporter gene and the env gene from your resistant strain, you can directly measure how well that specific Env protein mediates entry in the presence of your inhibitor.
-
Protocol Outline:
-
Clone: Clone the full-length env gene from the suspected resistant virus into an expression vector.
-
Co-transfect: Co-transfect HEK293T cells with three plasmids: the env expression vector, a packaging vector containing the rest of the HIV genome but lacking env (Δenv), and a reporter vector (e.g., expressing luciferase).
-
Harvest: Harvest the pseudovirus-containing supernatant after 48-72 hours.
-
Infect: Use the harvested pseudovirus to infect target cells (e.g., TZM-bl cells) that express CD4, CCR5, and/or CXCR4, in the presence of serial dilutions of your attachment inhibitor.
-
Readout: After 48 hours, lyse the cells and measure luciferase activity. The reduction in signal corresponds to the inhibition of viral entry. Calculate the IC50 from the resulting dose-response curve.
-
Protocols
Protocol 1: Basic Genotypic Resistance Testing via Sanger Sequencing
-
RNA Extraction: Extract viral RNA from 1 mL of patient plasma or cell culture supernatant using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
RT-PCR: Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the target gene (pol for NRTIs, env for attachment inhibitors). Use primers specific to the gene of interest.
-
PCR Cleanup: Purify the PCR product to remove primers and dNTPs using a column-based kit or enzymatic treatment.
-
Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR product as a template with both forward and reverse primers.
-
Sequence Analysis: Clean up the sequencing reaction products and analyze on a capillary electrophoresis-based genetic analyzer.
-
Data Interpretation: Assemble the forward and reverse sequences. Align the consensus sequence to a wild-type reference (e.g., HXB2). Identify mutations using a tool like the Stanford University HIV Drug Resistance Database.[11]
Protocol 2: Cell-Cell Fusion Assay (to investigate Env function)
This assay can help determine if Env mutations alter the fusion kinetics or efficiency, a potential mechanism of resistance.[17][26][27][28]
-
Prepare Effector Cells: Co-transfect HEK293T cells with a plasmid expressing the HIV Env protein of interest and a plasmid that drives expression of bacteriophage T7 RNA polymerase under the control of a Tat-responsive promoter.
-
Prepare Target Cells: Plate target cells (e.g., TZM-bl) that express CD4 and the appropriate coreceptors (CCR5/CXCR4). These cells should also contain a luciferase gene under the control of the T7 promoter.
-
Co-culture: Overlay the effector cells onto the target cell monolayer.
-
Incubation: Incubate the co-culture for 6-8 hours to allow for cell-to-cell fusion.
-
Mechanism: If fusion occurs, the T7 polymerase from the effector cell enters the target cell cytoplasm and transcribes the luciferase gene.
-
Readout: Lyse the cells and measure luciferase activity. A higher signal indicates more efficient cell-cell fusion mediated by the Env protein.
References
-
Li, Z., Terry, B., Olds, W., et al. (2013). In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations. Antimicrobial Agents and Chemotherapy, 57(11), 5500–5508. [Link]
-
Etemad, B., & Doms, R. W. (1999). A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors. Methods in Molecular Medicine, 17, 41–49. [Link]
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Collins, S. (2012). In vitro resistance profile for BMS 986001. HIV i-Base. [Link]
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Marin, M., Du, Y., Giroud, C., et al. (2019). High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies. [Link]
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Marin, M., Du, Y., Giroud, C., et al. (2019). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies. [Link]
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Smith, R. A., Raugi, D. N., Pan, C., et al. (2015). The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1. Antimicrobial Agents and Chemotherapy, 59(12), 7437–7446. [Link]
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Roan, N. R., & Greene, W. C. (2011). Measuring T cell-to-T cell HIV-1 transfer, viral fusion, and infection using flow cytometry. Methods, 53(1), 39-44. [Link]
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ResearchGate. (n.d.). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. [Link]
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Münch, J., Ständker, L., Forssmann, W. G., & Kirchhoff, F. (2007). Mutations in gp120 Contribute to the Resistance of Human Immunodeficiency Virus Type 1 to Membrane-Anchored C-peptide maC46. Journal of Virology, 81(15), 8262–8272. [Link]
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Wang, T., Zhang, Z., Wallace, O. B., et al. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 856. [Link]
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TheBodyPro. (2014). New HIV Drug, BMS-986001, Safe and Effective in Treatment-Naive Patients. [Link]
-
Münch, J., Ständker, L., Forssmann, W. G., & Kirchhoff, F. (2007). Mutations in gp120 Contribute to the Resistance of Human Immunodeficiency Virus Type 1 to Membrane-Anchored C-Peptide maC46. Journal of Virology. [Link]
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Smith, R. A., Raugi, D. N., Pan, C., et al. (2015). The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1. Antimicrobial Agents and Chemotherapy. [Link]
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Clinicalinfo.HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (2023). HIV Resistance Assays. Bookshelf. [Link]
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Swanstrom, R., & Coffin, J. (2016). Deep Sequencing of the HIV-1 env Gene Reveals Discrete X4 Lineages and Linkage Disequilibrium between X4 and R5 Viruses in the V1/V2 and V3 Variable Regions. Journal of Virology, 90(8), 3894-3905. [Link]
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Wensing, A. M. J., van de Vijver, D. A. M. C., Angarano, G., et al. (2022). 2022 Update of the Drug Resistance Mutations in HIV-1. Topics in Antiviral Medicine, 30(2), 53-62. [Link]
-
Demarest, J. F., & De Vreese, K. (2008). HIV-1 Entry, Inhibitors, and Resistance. International Journal of Molecular Sciences, 9(10), 1996-2027. [Link]
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Roche, M., Salimi, H., & Churchill, M. J. (2013). HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120. Journal of Virology, 87(10), 5579–5587. [Link]
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Jabara, C. B., D’Mello, R. S., Louder, M. K., et al. (2022). Resistance mutations that distinguish HIV-1 envelopes with discordant VRC01 phenotypes from multi-lineage infections in the HVTN703/HPTN081 trial. PLoS Pathogens, 18(2), e1010313. [Link]
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Jones, J., Kankanala, S., & Freed, E. O. (2021). Mechanistic Analysis of the Broad Antiretroviral Resistance Conferred by HIV-1 Envelope Glycoprotein Mutations. mBio, 12(1), e03134-20. [Link]
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Ross, L. L., Borroto-Esoda, K., & Ray, A. S. (2014). BMS-986001, an HIV Nucleoside Reverse Transcriptase Inhibitor, Does Not Degrade Mitochondrial DNA in Long-Term Primary Cultures of Cells Isolated from Human Kidney, Muscle, and Adipose Tissue. Antimicrobial Agents and Chemotherapy, 58(7), 3896–3903. [Link]
-
Stanford University School of Medicine. (2022). The 2022 Update of the Drug Resistance Mutations in HIV-1: Review and Clinical Applications. YouTube. [Link]
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ASHM. (n.d.). Drug-Resistance Testing. HIV Management Guidelines. [Link]
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TheBodyPro. (2018). An Overview of Censavudine (Festinavir). [Link]
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HIVGuidelines.org. (2023). HIV Resistance Assays. Clinical Guidelines Program. [Link]
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Van de Vijver, D. A., & Wensing, A. M. (2005). Clinical cut-offs in the interpretation of phenotypic resistance. Journal of Antimicrobial Chemotherapy, 55(4), 415-418. [Link]
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Wikipedia. (n.d.). Censavudine. [Link]
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Oxford Academic. (2018). Commonly Transmitted HIV-1 Drug Resistance Mutations in Reverse-Transcriptase and Protease in Antiretroviral Treatment–Naive Patients and Response to Regimens Containing Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide. The Journal of Infectious Diseases. [Link]
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Stanford Health Care. (n.d.). HIV Drug Resistance Testing. [Link]
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HIV i-Base. (2023). 9.4 Resistance tests and interpreting test results. [Link]
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Li, Y., & Arts, E. J. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS ONE, 11(3), e0150523. [Link]
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myHIVteam. (2024). HIV Drug Resistance: Mutations, Testing, Symptoms, and More. [Link]
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Stanford University. (n.d.). Genotype-Phenotype Discordances. HIV Drug Resistance Database. [Link]
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Bioprocess Online. (2000). Phenotypic HIV testing can predict emergence of resistance. [Link]
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Tuntland, T., Baribaud, F., & Regan, C. P. (2014). Nonclinical Safety Profile of BMS-986001, a Nucleoside Transcriptase Inhibitor for Combination Retroviral Therapy. Toxicological Sciences, 140(2), 263–275. [Link]
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ResearchGate. (n.d.). Fold changes in IC50 and fractional changes in the slopes of the inhibition curves of various drugs for the selected protease inhibitors resistance mutations. [Link]
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Le, T. H. T., Nguyen, T. H., & Hoang, H. A. (2020). Characterization of envelope sequence of HIV virus in children infected with HIV in Vietnam. Scientific Reports, 10, 10280. [Link]
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ResearchGate. (n.d.). IC 50 and m values of anti-HIV-1 drugs against SIV infection in vitro. [Link]
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University of Washington. (2021). HIV Drug Resistance Testing & Interpretation. YouTube. [Link]
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ResearchGate. (2013). (PDF) In Vitro Cross-Resistance Profile of Nucleoside Reverse Transcriptase Inhibitor (NRTI) BMS-986001 against Known NRTI Resistance Mutations. [Link]
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Technical Support Center: Optimizing Cell-Based Models for OBP-601 (Censavudine) Research
Introduction: Welcome to the technical support center for OBP-601 (Censavudine) research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for cell-based assays involving OBP-601. As a nucleoside reverse transcriptase inhibitor (NRTI) with a dual focus on antiviral (HIV) and neurodegenerative diseases (ALS, FTD), OBP-601 presents unique experimental considerations.[1][2] This document provides field-proven insights to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental design phase for OBP-601 research.
Q1: What is the primary mechanism of action for OBP-601 (Censavudine)?
A1: OBP-601 is a nucleoside reverse transcriptase inhibitor (NRTI).[1] In the context of HIV research, it blocks the HIV-1 reverse transcriptase enzyme, preventing the virus from replicating.[1] For its application in neurodegenerative diseases such as ALS and FTD, OBP-601 is being investigated for its ability to inhibit the reverse transcriptase activity of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.[2][3] The reactivation of these elements is implicated in the pathology of some neurodegenerative conditions.[4][5][6][7]
Q2: Which cell lines are most appropriate for my OBP-601 experiments?
A2: The choice of cell line is critical and depends on your research question:
-
For HIV research: The MT-4 human T-cell leukemia cell line is a widely used and highly sensitive model for HIV replication and antiviral drug screening.[8] It is permissive for HIV-1 infection and exhibits a clear cytopathic effect, making it suitable for viability-based assays.[8]
-
For neurodegeneration research (LINE-1 inhibition): Cell-based assays for LINE-1 retrotransposition can be conducted in various human cell lines, such as HeLa or HEK293T cells, engineered with a reporter construct to measure LINE-1 activity. For disease-specific modeling, induced pluripotent stem cells (iPSCs) derived from patients with ALS or FTD can provide a more physiologically relevant system.
Q3: What are the key parameters to determine the therapeutic potential of OBP-601 in my cell-based assay?
A3: The two most critical parameters are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).[9][10]
-
CC50: The concentration of OBP-601 that reduces the viability of uninfected cells by 50%. This is a measure of the compound's toxicity.[9]
-
EC50: The concentration of OBP-601 that inhibits viral replication (e.g., in HIV-infected cells) or the target activity (e.g., LINE-1 retrotransposition) by 50%.[10][11]
The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a crucial indicator of a drug's therapeutic window.[9] A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those that cause cellular toxicity.[9] An SI of 10 or greater is generally considered a promising result for further investigation.[9][12]
Q4: I am seeing high variability in my cell viability assay results. What are the likely causes?
A4: High variability is a common challenge in cell-based assays and can stem from several factors.[13][14][15] Key areas to investigate include inconsistent cell seeding density, pipetting errors, edge effects in multi-well plates, and the health and passage number of your cells.[14][15][16] Refer to the detailed troubleshooting guide in Part 2 for a comprehensive list of causes and solutions.
Part 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during OBP-601 cell-based assays.
General Assay Variability
High variability between replicate wells can obscure the true effect of OBP-601.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps.[15][17] |
| Pipetting Errors | Use calibrated pipettes and practice consistent, careful pipetting techniques. For multi-well plates, consider using a multi-channel pipette for simultaneous additions.[14] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not include them in your analysis.[18] |
| Cell Health and Passage Number | Use cells from a similar low passage number for all experiments to avoid phenotypic drift.[14] Regularly monitor cell morphology and viability. |
| Compound Precipitation | OBP-601, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture media. Visually inspect for any precipitation. |
| Bubbles in Wells | Bubbles can interfere with optical readings. Be careful not to introduce bubbles when adding reagents. If present, they can sometimes be removed by gently tapping the plate.[19] |
Issues with Cytotoxicity (CC50) and Efficacy (EC50) Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent CC50/EC50 Values | - Cell Density: The number of cells can affect the apparent toxicity and efficacy. - Incubation Time: The duration of compound exposure can alter the results.[14] - Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[19] | - Optimize and standardize cell seeding density and incubation times for your specific cell line and assay. - Consider reducing the serum concentration during the assay, if compatible with your cell line's health. |
| Low Signal-to-Background Ratio in Luciferase-Based Assays | - Weak Promoter Activity: The reporter construct may have a weak promoter. - Suboptimal Reagent Concentration: Incorrect concentrations of luciferase substrate or ATP. - High Background: Autoluminescence from media or plates. | - Use a reporter construct with a stronger promoter if possible.[20] - Optimize reagent concentrations and ensure they are fresh. - Use white, opaque plates for luminescence assays to maximize signal and reduce crosstalk.[20][21] |
| Non-Sigmoidal Dose-Response Curve | - Incorrect Concentration Range: The tested concentrations are too high or too low to define the full curve. - Compound Instability: The compound may degrade over the course of the assay. | - Perform a wider range of serial dilutions to capture the full dose-response curve. - Assess the stability of OBP-601 in your culture media over the incubation period. |
Part 3: Experimental Protocols and Workflows
General Experimental Workflow for OBP-601 Assay Optimization
The following workflow provides a systematic approach to developing a robust cell-based assay for OBP-601.
Caption: A streamlined workflow for optimizing cell-based assays for OBP-601.
Protocol: Determination of CC50 using MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of OBP-601 on a selected cell line (e.g., MT-4).
Materials:
-
MT-4 cells in logarithmic growth phase
-
Complete growth medium (e.g., RPMI 1640 + 10% FBS)
-
OBP-601 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count MT-4 cells. Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Compound Preparation: Prepare a series of two-fold serial dilutions of OBP-601 in complete medium. The concentration range should be wide enough to span from no cytotoxicity to complete cell death (e.g., 1000 µM to 0.5 µM).
-
Treatment: After 24 hours of incubation to allow cell recovery, carefully remove the medium and add 100 µL of the prepared OBP-601 dilutions to the respective wells in triplicate.
-
Controls:
-
Cell Control (Untreated): Wells with cells and fresh medium (100% viability).
-
Vehicle Control: Wells with cells and medium containing the highest concentration of DMSO used for OBP-601 dilutions.
-
Blank Control: Wells with medium only (for background absorbance).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.[19]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100
-
Plot the % cell viability against the logarithm of the compound concentration and perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value.[12]
-
Protocol: Determination of EC50 in HIV-Infected MT-4 Cells
This protocol measures the efficacy of OBP-601 in protecting MT-4 cells from HIV-1-induced cytopathic effects.
Materials:
-
All materials from the CC50 protocol
-
HIV-1 virus stock (e.g., IIIB strain)
Procedure:
-
Cell Seeding: Seed MT-4 cells at a density of 2.5 x 10^4 cells per well in a 96-well plate in a volume of 50 µL.[22]
-
Compound and Virus Addition:
-
Add 25 µL of serially diluted OBP-601 to the wells in triplicate.[22]
-
Immediately after, add 25 µL of HIV-1 virus stock at a concentration sufficient to cause significant cell death in the virus control wells within 4-5 days.[22]
-
Controls:
-
Virus Control: Cells + virus, no compound.
-
Cell Control: Cells only, no virus or compound.
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until the virus control wells show significant cytopathic effect.
-
MTT Assay and Data Analysis: Follow steps 5-7 from the CC50 protocol. For EC50, the y-axis will represent the percentage of protection from viral-induced cell death.
Part 4: Mechanistic Insights and Pathway Visualization
Understanding the molecular pathway of OBP-601 is key to interpreting experimental results.
OBP-601 Mechanism of Action in Neurodegeneration
In certain neurodegenerative diseases like ALS, the dysregulation of TDP-43 protein is thought to lead to the activation of LINE-1 retrotransposons.[4][7] These "jumping genes" can create genomic instability and trigger an inflammatory response, leading to neuronal cell death.[2] OBP-601, as an NRTI, inhibits the LINE-1 reverse transcriptase, thereby aiming to block this pathological cascade.
Caption: Proposed mechanism of OBP-601 in neurodegenerative disease.
References
-
Exploring a role for LINE1 retrotransposons in neurodegenerative disease. (n.d.). Grantome. Retrieved from [Link]
-
Dai, L., Huang, Q., & Boeke, J. D. (2011). Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. BMC Biochemistry, 12, 18. [Link]
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Krug, L., Chatterjee, N., & Dubnau, J. (2017). Retrotransposon activation contributes to neurodegeneration in a Drosophila TDP-43 model of ALS. PLOS Genetics, 13(3), e1006635. [Link]
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Krug, L., Chatterjee, N., & Dubnau, J. (2017). Retrotransposon activation contributes to neurodegeneration in a Drosophila TDP-43 model of ALS. PLOS Genetics, 13(3), e1006635. [Link]
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Nativio, R., et al. (2020). Retrotransposition-competent L1s are increased in the genomes of individuals with amyotrophic lateral sclerosis. Frontiers in Molecular Neuroscience, 13, 63. [Link]
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Krug, L., Chatterjee, N., & Dubnau, J. (2017). Retrotransposon activation contributes to neurodegeneration in a Drosophila TDP-43 model of ALS. PLOS Genetics, 13(3), e1006635. [Link]
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Zapatka, M., et al. (2020). Promises and Pitfalls of High-Throughput Biological Assays. Methods in Molecular Biology, 2113, 1-20. [Link]
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LINE1 Reverse Transcriptase Inhibitors Abrogate Type 1 Interferon Responses. (2022). ACR Meeting Abstracts. [Link]
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Wang, J., et al. (2022). A High Throughput Cell-Based Screen Assay for LINE-1 ORF1p Expression Inhibitors Using the In-Cell Western Technique. Frontiers in Oncology, 12, 898934. [Link]
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CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Censavudine by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval. (2024). Pharmaceutical Technology. [Link]
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Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2023). AccScience Publishing. [Link]
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Identification and characterization of small molecule inhibitors of the LINE-1 retrotransposon endonuclease. (2022). bioRxiv. [Link]
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Normalization: An Essential Part of Bioluminescent Reporter Assay. (2017). News-Medical.net. [Link]
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Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2020). protocols.io. [Link]
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Troubleshooting resazurin cell viability assay using HepG2 cells? (2016). ResearchGate. [Link]
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Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). Viruses, 13(11), 2315. [Link]
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Pauwels, R., et al. (1988). Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of Virological Methods, 20(4), 309-321. [Link]
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How do I solve variability issues with my MM1.S cell line. (2023). ResearchGate. [Link]
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TPN-101. (2022). ALZFORUM. [Link]
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Hall, L., & McLean, A. R. (1998). Measuring the effectiveness of antiretroviral agents. Journal of Antimicrobial Chemotherapy, 41(3), 297-302. [Link]
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Explain what is EC50? (2023). Patsnap Synapse. [Link]
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Cell Use Instruction - MT-4 Cell Line. (n.d.). Ubigene. [Link]
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Dai, L., et al. (2011). Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition. BMC Biochemistry, 12, 18. [Link]
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Cellosaurus cell line MT-4 (CVCL_2632). (n.d.). Cellosaurus. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]
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Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (2020). Clinical Pharmacology & Therapeutics, 108(4), 769-788. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]
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TM4 Cell Line User Guide. (n.d.). Creative Bioarray. [Link]
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Assay: Selectivity index, ratio of CC50 for human MT4 cells to IC50 for antiviral activity against HIV1 NL4-3 infected in human MT4 cells to (CHEMBL4...). (n.d.). ChEMBL. [Link]
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Technical Support Center: Strategies to Reduce Variability in (2S,5S)-Censavudine Research Findings
Welcome to the Technical Support Center for (2S,5S)-Censavudine research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent nucleoside reverse transcriptase inhibitor (NRTI). Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to minimize variability in your experimental findings and ensure the generation of robust, reproducible data.
Introduction to Censavudine and the Challenge of Variability
(2S,5S)-Censavudine (also known as Festinavir, BMS-986001, or OBP-601) is a thymidine analogue with demonstrated potent inhibitory activity against HIV reverse transcriptase.[1] Initially developed for HIV-1 infection, its therapeutic potential is now being explored for neurodegenerative diseases.[2] As with any investigational compound, ensuring the consistency and reliability of research findings is paramount. Variability in experimental outcomes can arise from numerous sources, including the physicochemical properties of the compound itself, the analytical methods used for its quantification, and the biological assay systems in which it is tested.
This guide provides a structured approach to identifying and mitigating these sources of variability through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My Censavudine stock solution appears to be degrading over time, leading to inconsistent results. What are the likely causes and how can I prevent this?
A1: Censavudine, being a nucleoside analog structurally similar to stavudine, is susceptible to degradation under certain conditions. The primary degradation product of stavudine is thymine, which can result from hydrolytic, oxidative, and photolytic stress.[3][4] To ensure the stability of your Censavudine stock solutions, consider the following:
-
Solvent Selection and Storage: Censavudine is soluble in DMSO but not readily in water.[5] For long-term storage, prepare stock solutions in anhydrous DMSO and store at -20°C or -80°C in tightly sealed, light-protected vials.[6] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Prepare aqueous working solutions fresh for each experiment. If a buffer is required, be mindful of the pH, as extreme pH can accelerate hydrolysis.
-
Light Protection: Protect all solutions containing Censavudine from direct light exposure by using amber vials or wrapping containers in aluminum foil.[3]
Q2: I am observing significant well-to-well variability in my anti-HIV cell-based assays. What are the common contributing factors?
A2: Cell-based assays are inherently complex, and variability can be introduced at multiple stages. Key factors to control include:
-
Cell Health and Density: Ensure your cell lines (e.g., MT-2, CEM, TZM-bl) are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells will respond variably to both the virus and the drug.
-
Virus Titer and MOI: The multiplicity of infection (MOI) is a critical parameter. Use a precisely titered virus stock and a consistent MOI for all experiments. Variability in the amount of virus added to each well is a major source of inconsistent results.
-
Reagent Consistency: Use the same lot of media, serum, and other reagents whenever possible. Lot-to-lot variability in these components can significantly impact cell growth and virus replication.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of virus or drug, can lead to large variations in final concentrations. Calibrate your pipettes regularly and use appropriate techniques.
Q3: My HPLC/LC-MS/MS quantification of Censavudine shows poor peak shape and inconsistent retention times. What should I troubleshoot?
A3: Chromatographic issues with nucleoside analogs like Censavudine are common due to their polar nature. Here are some troubleshooting steps:
-
Column Choice: Standard C18 columns may not provide adequate retention for polar compounds. Consider using a column with a polar-embedded or polar-endcapped stationary phase, which is more stable in highly aqueous mobile phases.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values to optimize separation.
-
Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
System Contamination: Contamination of the HPLC system, particularly the column, can lead to peak tailing and broadening. Regularly flush your system and use a guard column to protect your analytical column.
Troubleshooting Guides
Guide 1: Inconsistent EC50 Values in Anti-HIV Assays
Variability in the 50% effective concentration (EC50) is a common challenge. This guide provides a systematic approach to identifying and resolving the root causes.
Causality: An inaccurate determination of the viral titer will lead to an inconsistent Multiplicity of Infection (MOI) between experiments, directly impacting the apparent efficacy of the drug.
Troubleshooting Steps:
-
Re-titer Viral Stocks: Regularly re-titer your viral stocks using a standardized method, such as a p24 antigen ELISA or a reporter gene assay (e.g., with TZM-bl cells).
-
Use a Standardized Protocol: Follow a consistent protocol for virus titration, including the same cell line, incubation time, and endpoint measurement.
-
Aliquot and Store Properly: Store viral stocks in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the virus and reduce its infectivity.
Causality: The physiological state of the cells, including passage number and health, can significantly influence their susceptibility to viral infection and drug treatment.
Troubleshooting Steps:
-
Monitor Cell Passage Number: Use cells within a defined, low passage number range for all experiments. High passage numbers can lead to phenotypic changes.
-
Assess Cell Viability: Before each experiment, assess cell viability using a method like trypan blue exclusion. Only use cell populations with >95% viability.
-
Standardize Seeding Density: Optimize and standardize the cell seeding density to ensure consistent cell numbers at the time of infection.
Causality: The method used to quantify viral replication (e.g., p24 ELISA, reverse transcriptase activity, reporter gene expression) can be a source of variability if not performed consistently.
Troubleshooting Steps:
-
Validate the Assay: Ensure your endpoint assay is validated for linearity, precision, and accuracy.
-
Include Proper Controls: Always include positive (virus only), negative (cells only), and drug control (a known anti-HIV drug) wells on every plate.
-
Standardize Incubation Times: Adhere to consistent incubation times for all steps of the endpoint assay, as deviations can affect signal development.
Guide 2: Poor Reproducibility in Analytical Quantification
This guide addresses common issues encountered during the quantification of Censavudine by HPLC or LC-MS/MS.
Causality: Peak tailing for polar, basic compounds like some nucleoside analogs can be caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of silanol groups, reducing secondary interactions.
-
Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
Column Selection:
-
Use an End-capped Column: Select a high-quality, end-capped C18 column or a column with a polar-embedded phase designed for polar analytes.
-
-
Sample Preparation:
-
Ensure Complete Dissolution: Incomplete dissolution of the sample can lead to peak tailing. Ensure your sample is fully dissolved in the injection solvent.
-
Causality: Drifting retention times can be caused by changes in the mobile phase composition, column temperature, or flow rate.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Premix Solvents: If using an isocratic mobile phase, premix the solvents to ensure a consistent composition.
-
-
System Parameters:
-
Use a Column Oven: Maintain a constant column temperature using a column oven to prevent fluctuations in retention time.[7]
-
Check for Leaks: Inspect the HPLC system for any leaks, as these can cause pressure and flow rate fluctuations.
-
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.
Experimental Protocols
Protocol 1: Determination of Anti-HIV Activity using a p24 ELISA
This protocol outlines a general procedure for assessing the in vitro anti-HIV activity of Censavudine in a susceptible T-cell line, such as MT-2 cells.
Materials:
-
MT-2 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 stock (e.g., NL4-3) of known titer
-
Censavudine stock solution in DMSO
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Compound Dilution: Prepare serial dilutions of Censavudine in complete growth medium.
-
Infection: Add 50 µL of HIV-1 stock (at a pre-determined MOI, e.g., 0.01) to each well containing cells and the test compound. Include virus-only and cells-only controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants according to the manufacturer's instructions for the p24 ELISA kit.[9][10]
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of Censavudine compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Stability-Indicating HPLC-UV Method for Censavudine (Based on Stavudine Methodology)
This protocol provides a starting point for developing a stability-indicating HPLC method for Censavudine, adapted from validated methods for the structurally similar stavudine.[11][12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH adjusted as needed)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v). The exact ratio and pH should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate Censavudine from its degradation products.[13]
-
Linearity: Establish a calibration curve over a suitable concentration range.
-
Accuracy and Precision: Determine the accuracy and precision at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Censavudine that can be reliably detected and quantified.
Data Presentation
Table 1: Troubleshooting Common HPLC Issues in Censavudine Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH; add amine modifier; use end-capped column |
| Peak Broadening | Column contamination; large injection volume | Flush or replace column; reduce injection volume |
| Inconsistent Retention Time | Mobile phase inconsistency; temperature fluctuations | Prepare fresh mobile phase daily; use a column oven |
| Ghost Peaks | Sample carryover; contaminated mobile phase | Implement a needle wash step; use fresh, high-purity solvents |
Visualizations
Diagram 1: Workflow for Troubleshooting Inconsistent EC50 Values
Caption: Troubleshooting workflow for inconsistent EC50 values.
Diagram 2: Logical Relationships in HPLC Method Optimization for Censavudine
Caption: Key parameters for HPLC method optimization.
References
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- Eastman, P. S., Lanigan, J. P., & Jacobson, J. M. (2002). Sources and Magnitude of Intralaboratory Variability in a Sequence-Based Genotypic Assay for Human Immunodeficiency Virus Type 1 Drug Resistance. Journal of Clinical Microbiology, 40(5), 1696–1703.
- Naidoo, P., & Rawat, A. (2010). Post-dispensing stability surveillance: Stavudine. SA Pharmaceutical Journal, 77(8), 43-48.
- Jain, D., Basniwal, P. K., & Saini, P. (2005). Stress Degradation Studies on Stavudine and Development of a Validated Specific Stability-Indicating HPTLC Method.
- Singh, A. K., Singh, S., & Dwivedi, A. (2008). Stability-indicating methods for quantitative determination of zidovudine and stavudine in capsules. Química Nova, 31(2), 241–244.
- Dezani, A. B., Pereira, T. M., & de Albuquerque, C. L. (2017). Stability-indicating methods for quantitative determination of zidovudine and stavudine in capsules. Brazilian Journal of Pharmaceutical Sciences, 53(1).
- Patel, U. M., & Rao, R. N. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 3(4), 51-60.
- Bapatu, H. R., & Kumar, A. (2013). Research Article Development and Validation of New Spectrophotometric Method for the Estimation of Stavudine in Bulk and Pharmaceutical Formulations. Scholars Academic Journal of Pharmacy, 2(6), 461-466.
- Kapoor, N., Khandavilli, S., & Panchagnula, R. (2006). Simultaneous determination of lamivudine and stavudine in antiretroviral fixed dose combinations by first derivative spectrophotometry and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 761–765.
- Dowling, T. C., & Giglio, B. C. (2022). Synthesis of carbon-14 and stable isotope labeled Censavudine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(3), 55-61.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, R. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 219, 114923.
- Rhee, S.-Y., Gonzales, M. J., Kantor, R., Betts, B. J., Ravela, J., & Shafer, R. W. (2016). Genetic Variability of HIV-1 for Drug Resistance Assay Development. Viruses, 8(2), 48.
- Rhee, S. Y., Gonzales, M. J., Kantor, R., Betts, B. J., Ravela, J., & Shafer, R. W. (2016). Genetic variability of HIV-1 for drug resistance assay development. Viruses, 8(2), 48.
- ICH. (2023).
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SCIEX. (n.d.). Metabolite identification. Retrieved from [Link]
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- ACTG Laboratory Technologist Committee. (2004). ACTG Lab Man HIV Syncytium-Inducing (MT-2) assay.
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Validation & Comparative
A Comparative Analysis of (2S,5S)-Censavudine and Established Nucleoside Reverse Transcriptase Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Role of NRTIs in Antiretroviral Therapy
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) represent the foundational class of antiretroviral agents and continue to serve as the backbone of combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus (HIV) infection.[1] These agents are prodrugs, meaning they require intracellular phosphorylation by host cell kinases to be converted into their active triphosphate form.[2][3] As nucleoside analogs, they compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain during the process of reverse transcription.[2] Crucially, NRTIs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the termination of DNA chain elongation and thereby halting viral replication.[4][3][5] While highly effective, the clinical utility of various NRTIs has been shaped by their distinct efficacy, toxicity, and resistance profiles, driving the continued search for novel agents with improved therapeutic indices.
This guide provides a comparative analysis of (2S,5S)-Censavudine (formerly known as Festinavir, BMS-986001), an investigational NRTI, against a panel of widely-used NRTIs.[6][7] We will delve into its performance characteristics, supported by available clinical and preclinical data, and contextualize its potential within the existing landscape of HIV therapeutics.
(2S,5S)-Censavudine: A New Generation Thymidine Analog
Censavudine is a novel thymidine analog NRTI that was specifically engineered to provide potent antiviral activity while minimizing the off-target toxicities associated with earlier thymidine analogs like stavudine (d4T) and zidovudine (AZT).[8] Though its development for HIV-1 infection was discontinued in the later stages, its unique properties have led to its investigation in other therapeutic areas, such as neurodegenerative diseases like ALS and Frontotemporal Dementia, where the inhibition of LINE-1 reverse transcriptase is a target.[9][10][11][12] Censavudine is structurally similar to stavudine but was designed for more selective targeting of viral transcription.[7][8]
Comparative Analysis with Key NRTIs
The ideal NRTI combines high antiviral potency with a favorable long-term safety profile and a high barrier to resistance. The following sections compare Censavudine to established NRTIs based on these critical parameters.
Efficacy
In a Phase 2b clinical trial involving treatment-naive HIV-1 infected individuals, Censavudine (BMS-986001), in combination with efavirenz and lamivudine, demonstrated comparable efficacy to a tenofovir-based regimen.[8] At 48 weeks, 89% of patients in the 400 mg Censavudine group achieved a viral load of less than 50 copies/mL, compared to 82% in the tenofovir group.[8]
Safety and Tolerability: A Key Differentiator
A significant driver for the development of new NRTIs is the mitigation of long-term toxicities associated with older agents.
-
Mitochondrial Toxicity: First-generation NRTIs, particularly Zidovudine (AZT) and Stavudine (d4T) , are known to inhibit human mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction.[2][13] This can manifest as severe adverse effects including myopathy, pancreatitis, hepatic steatosis, and lactic acidosis.[13][14][15] Censavudine was specifically designed to have a lower affinity for mitochondrial DNA polymerase, and preclinical studies indicated an absence of renal and bone toxicity.[7]
-
Renal and Bone Toxicity: Tenofovir disoproxil fumarate (TDF) has been a cornerstone of ART for years, but its use is associated with risks of nephrotoxicity and reductions in bone mineral density (BMD).[16] This led to the development of Tenofovir alafenamide (TAF) , a newer prodrug of tenofovir that achieves high intracellular concentrations with much lower plasma levels, resulting in a significantly improved renal and bone safety profile.[16][17][18] While TAF offers a better safety profile than TDF, some studies have noted greater increases in serum lipids with TAF-containing regimens.[16]
-
Hypersensitivity Reactions: Abacavir (ABC) is associated with a potentially life-threatening hypersensitivity reaction in about 3.7% of patients.[19][20] This reaction is strongly linked to the presence of the HLA-B*57:01 allele, and genetic screening prior to initiating therapy is now standard practice to eliminate this risk.[21][22][23]
-
General Tolerability: Lamivudine (3TC) and Emtricitabine (FTC) are generally well-tolerated.[24] They are structurally very similar, and while some observational studies have suggested minor differences in virological response, meta-analyses of randomized trials have found them to be clinically equivalent.[24][25][26][27][28]
Phase 2b data for Censavudine showed it to be generally well-tolerated through 48 weeks.[8]
Resistance Profile
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance.
-
Lamivudine and Emtricitabine: Both drugs are susceptible to the M184V mutation in the reverse transcriptase enzyme, which confers high-level resistance to both agents.[29][25]
-
Censavudine: In its Phase 2b trial, a higher percentage of participants in the Censavudine groups (6% - 14%) developed drug resistance compared to the tenofovir group (1%).[8] This could be a potential limitation of the drug.
Data Summary
| Drug | Class | Key Efficacy Feature | Primary Toxicity Concerns | Key Resistance Mutation |
| (2S,5S)-Censavudine | Thymidine Analog NRTI | Comparable to TDF in Phase 2b trials[8] | Higher rate of resistance development in trials[8] | Not well-established |
| Zidovudine (AZT) | Thymidine Analog NRTI | First approved antiretroviral[14][30] | Bone marrow suppression, mitochondrial toxicity[13][31] | Thymidine Analog Mutations (TAMs) |
| Stavudine (d4T) | Thymidine Analog NRTI | Potent antiviral activity[32] | Peripheral neuropathy, lipoatrophy, mitochondrial toxicity[32] | TAMs |
| Lamivudine (3TC) | Cytidine Analog NRTI | Generally well-tolerated and effective[24] | Minimal toxicity | M184V[29][25] |
| Emtricitabine (FTC) | Cytidine Analog NRTI | Long half-life allows for once-daily dosing[33] | Minimal toxicity, hyperpigmentation (rare)[33] | M184V[25][33] |
| Abacavir (ABC) | Guanosine Analog NRTI | Effective component of many single-pill regimens | Hypersensitivity reaction in HLA-B*5701 positive individuals[21][22] | K65R, L74V, M184V |
| Tenofovir DF (TDF) | Adenosine Nucleotide Analog NRTI | Highly effective, widely used | Renal impairment, decreased bone mineral density[16][17] | K65R |
| Tenofovir AF (TAF) | Adenosine Nucleotide Analog NRTI | Improved renal and bone safety profile compared to TDF[16][17] | Lipid elevations[16] | K65R |
Experimental Protocols
The evaluation of novel NRTIs relies on standardized in vitro assays to determine their potency and therapeutic window.
Protocol 1: Determination of Antiviral Potency (EC₅₀)
This protocol outlines a cell-based assay to determine the Effective Concentration 50 (EC₅₀), the concentration of a drug that inhibits viral replication by 50%.
Methodology:
-
Cell Culture: Maintain a susceptible T-lymphoid cell line (e.g., MT-2, CEM-SS) in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare a stock solution of the test compound (e.g., Censavudine) in DMSO. Perform serial dilutions in culture medium to create a range of concentrations.
-
Infection: Seed cells in a 96-well plate. Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serially diluted drug to the appropriate wells. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measure the activity of the RT enzyme in the supernatant.[34]
-
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration (log scale). Use non-linear regression analysis to calculate the EC₅₀ value.
Protocol 2: Determination of Cytotoxicity (CC₅₀)
This protocol determines the Cytotoxic Concentration 50 (CC₅₀), the concentration of a drug that reduces the viability of uninfected cells by 50%.
Methodology:
-
Cell Culture: Use the same cell line as in the antiviral potency assay.
-
Drug Preparation: Prepare serial dilutions of the test compound as described above.
-
Treatment: Seed uninfected cells in a 96-well plate and add the serially diluted drug. Include control wells with cells and medium only (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) under the same conditions.
-
Viability Assessment: Measure cell viability using a colorimetric assay, such as:
-
Data Analysis: Plot the percentage of cell viability against the drug concentration (log scale). Use non-linear regression analysis to calculate the CC₅₀ value.
Calculating the Selectivity Index (SI)
The Selectivity Index is a crucial measure of a drug's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antiviral potency:
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more favorable safety profile, as a much higher concentration of the drug is required to induce cellular toxicity than to inhibit viral replication.
Visualizations
Caption: General mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Caption: Experimental workflow for determining EC50, CC50, and the Selectivity Index (SI).
Conclusion
The development of NRTIs has been a journey of iterative improvement, moving from highly effective but toxic first-generation agents to newer compounds with significantly improved safety profiles. (2S,5S)-Censavudine emerged from a rational design approach aimed at preserving the high potency of the thymidine analog class while mitigating the mitochondrial toxicity that limited its predecessors. Phase 2b data confirmed its potent antiviral efficacy, comparable to the standard of care at the time. However, observations of a higher rate of resistance development may have influenced its path forward for HIV treatment. The repositioning of Censavudine for neurodegenerative disorders underscores the evolving understanding of reverse transcriptase biology beyond virology. For researchers in the field, the story of Censavudine highlights the delicate balance between efficacy, safety, and resistance that governs the success of any new antiretroviral agent and the potential for novel applications of these targeted enzymatic inhibitors.
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A Head-to-Head Comparison of Censavudine and Zidovudine in the Context of HIV-1 Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiretroviral therapy, the class of nucleoside reverse transcriptase inhibitors (NRTIs) has been a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This guide provides a detailed head-to-head comparison of two such agents: Zidovudine (AZT), the first approved antiretroviral, and Censavudine (BMS-986001), an investigational NRTI. While direct comparative clinical trials are unavailable due to the discontinuation of Censavudine's development for HIV-1, this document synthesizes preclinical and clinical data to offer an objective analysis of their respective mechanisms, efficacy, safety, and resistance profiles.
Introduction and Development Status
Zidovudine (Azidothymidine, AZT) , a thymidine analogue, was the first drug approved for the treatment of HIV/AIDS in 1987.[1] It marked a pivotal moment in the fight against the epidemic and has been extensively used in combination antiretroviral therapy (cART). Despite its historical significance, its use has been tempered by a well-documented toxicity profile.
Censavudine (Festinavir, 4'-ethynylstavudine) is a nucleoside reverse transcriptase inhibitor that is structurally related to stavudine.[2] Developed by Bristol Myers-Squibb, its clinical development for HIV-1 infection was ultimately discontinued.[3] More recently, Censavudine has been repurposed and is under investigation for the treatment of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Progressive Supranuclear Palsy (PSP).[4]
Mechanism of Action: A Shared Pathway with Subtle Differences
Both Zidovudine and Censavudine are classified as NRTIs and share a common mechanism of action.[5][6] Once inside a host cell, they are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphate metabolites then compete with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). The incorporation of these analogues results in premature chain termination, thus halting viral replication.[6]
DOT Diagram: Mechanism of Action of NRTIs
Caption: Competitive inhibition of HIV reverse transcriptase by NRTIs.
In Vitro Antiviral Activity: A Potency Comparison
Preclinical data allows for a direct comparison of the in vitro antiviral potency of Censavudine and Zidovudine against HIV-1.
| Compound | HIV-1 Strain | EC50 / IC50 | Reference |
| Censavudine | HIV-1 (Group M & O) | 450 - 890 nM | [7] |
| Zidovudine | Wild-Type HIV-1 (HXB2) | ~12 nM | [8] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration.
Based on these in vitro assays, Zidovudine demonstrates significantly higher potency against wild-type HIV-1 compared to Censavudine. It is important to note that Censavudine has shown more potent activity against HIV-2 isolates.[7][9]
Pharmacokinetics
Detailed pharmacokinetic data for Censavudine in humans is limited due to its discontinued development for HIV. However, available information suggests it is orally bioavailable.
Zidovudine is rapidly absorbed orally, with a bioavailability of approximately 60-70%. It has a short half-life of about 1 hour and is primarily eliminated through hepatic glucuronidation.
Clinical Efficacy
As no head-to-head trials exist, the clinical efficacy of these two drugs must be inferred from their individual clinical trial data.
Censavudine: A Phase IIb, randomized, controlled, partially blinded clinical trial (AI467003) was initiated to investigate the safety, efficacy, and dose-response of Censavudine in treatment-naive HIV-1-infected subjects.[10] While the development for HIV was halted, this trial would have provided key efficacy data. A 10-day monotherapy study in treatment-experienced patients showed dose-dependent antiviral activity.[11]
Zidovudine: Numerous clinical trials have established the efficacy of Zidovudine in reducing HIV-1 viral load and delaying disease progression, particularly when used in combination with other antiretroviral agents.[11]
Safety and Tolerability: A Key Differentiator
The safety profiles of Censavudine and Zidovudine represent a critical point of comparison, with mitochondrial toxicity being a major concern for many NRTIs.
Censavudine: As a derivative of stavudine, a drug known for significant mitochondrial toxicity, Censavudine was designed to have a more favorable safety profile. Preclinical studies in animals indicated a lack of kidney or bone toxicities.[11] It is suggested to be less toxic than stavudine.[2]
Zidovudine: The clinical use of Zidovudine is often limited by its adverse effects, which are largely attributed to mitochondrial toxicity.[1][12] This can manifest as:
-
Myopathy: Muscle weakness and damage.[6]
-
Lipoatrophy: Loss of subcutaneous fat.
-
Bone marrow suppression: Leading to anemia and neutropenia.
-
Hepatotoxicity: Liver damage.[13]
-
Lactic acidosis: A rare but serious complication.
The mechanism of Zidovudine-induced mitochondrial toxicity is multifactorial, involving inhibition of mitochondrial DNA polymerase gamma, leading to mtDNA depletion, as well as direct effects on the respiratory chain and induction of oxidative stress.[1][6][12]
DOT Diagram: Comparative Safety Profiles
Caption: Key safety and tolerability differences.
Resistance Profile
Censavudine: As an investigational drug for HIV, its full resistance profile in a clinical setting is not well-characterized. However, in vitro studies have shown that the M184V mutation can confer significant resistance.[7] It has demonstrated activity against some HIV-2 variants with K65R and Q151M mutations.[7]
Zidovudine: Resistance to Zidovudine is well-documented and is primarily associated with the accumulation of a series of mutations in the reverse transcriptase gene known as Thymidine Analogue Mutations (TAMs). Key TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[8] The presence of multiple TAMs can lead to high-level resistance to Zidovudine and cross-resistance to other NRTIs.
Experimental Protocols: In Vitro Antiviral Activity Assay
To quantitatively compare the antiviral potency of compounds like Censavudine and Zidovudine, a cell-based HIV-1 replication assay is a standard method.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds (Censavudine, Zidovudine) dissolved in DMSO
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
-
Cell viability assay (e.g., MTS or MTT)
Methodology:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control.
-
Virus Infection: Add 50 µL of a pre-titered dilution of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of approximately 0.01. Include uninfected cell controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
Assessment of Viral Replication:
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the supernatant and measure the amount of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.
-
-
Assessment of Cytotoxicity:
-
To the remaining cell pellets, add fresh medium and a cell viability reagent (e.g., MTS).
-
Incubate as required and measure the absorbance to determine cell viability. This is crucial to ensure that the observed antiviral effect is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 value.
-
DOT Diagram: Experimental Workflow for Antiviral Potency
Caption: Workflow for determining the in vitro antiviral potency of HIV inhibitors.
Conclusion
This comparative guide highlights the distinct profiles of Censavudine and Zidovudine. Zidovudine, a pioneering anti-HIV drug, exhibits potent in vitro activity but is hampered by a significant toxicity profile, primarily mitochondrial toxicity. Censavudine, while less potent against HIV-1 in vitro, was developed with the aim of an improved safety profile. The discontinuation of its development for HIV-1 means that a direct clinical comparison of efficacy and safety against established drugs like Zidovudine is not possible. However, the available data suggests that while Zidovudine's higher potency was a key attribute in the early days of HIV treatment, the focus of modern drug development has shifted towards agents with better long-term safety and tolerability, a goal that Censavudine was designed to address. The ongoing investigation of Censavudine for neurodegenerative diseases underscores the evolving landscape of drug development and repurposing.
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In the landscape of antiretroviral drug development, the integrity of analytical data is paramount. For an investigational compound like Festinavir (also known as Censavudine, BMS-986001, or 4'-ethynylstavudine), a nucleoside reverse transcriptase inhibitor (NRTI), the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) in various matrices is the bedrock upon which safety and efficacy assessments are built.[1][2] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Festinavir.
The core principle of this guide is not merely to present protocols but to illuminate the scientific rationale behind the cross-validation process. Cross-validation serves as a critical bridge, ensuring that analytical methods developed in one laboratory can be seamlessly transferred to another, or that two different methods yield equivalent and reliable results.[3] This process is a cornerstone of Good Manufacturing Practices (GMP) and is rigorously scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
The Imperative of Method Cross-Validation
Before delving into the experimental specifics, it is crucial to understand why we perform cross-validation. In a typical drug development lifecycle, a method may be developed in a research and development (R&D) lab and later transferred to a quality control (QC) lab for routine testing.[8][9][10][11] Cross-validation ensures that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory.[8][9][10][11][12] This guide will focus on a comparative validation between two distinct methods, a common scenario when a more sensitive method (LC-MS/MS) is developed to complement a more routine QC method (HPLC-UV).
The objective is to demonstrate that the two analytical procedures are suitable for their intended purpose and that the results are interchangeable within acceptable, predefined criteria.[6] This is achieved by assessing key validation parameters for each method and then statistically comparing the data sets generated from analyzing the same set of samples.
Experimental Design: A Framework for Trustworthy Comparison
A robust cross-validation study is built on a meticulously planned experimental design. The following workflow outlines the critical steps and the rationale behind them.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Methodologies for Festinavir Quantification
The following are detailed, step-by-step protocols for the quantification of Festinavir using HPLC-UV and LC-MS/MS. These methods are based on established principles for the analysis of similar nucleoside analogues.[13][14][15][16]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is designed for routine quality control, offering a balance of performance and cost-effectiveness.
Experimental Protocol:
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.01M Ammonium Formate in water (pH adjusted to 3.0 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 15 90 17 90 18 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.[17]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Festinavir reference standard in methanol in a 10 mL volumetric flask.
-
Working Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation (e.g., from a drug product): Crush tablets, and dissolve a portion of the powder equivalent to 10 mg of Festinavir in methanol. Sonicate for 15 minutes, dilute to volume in a 100 mL volumetric flask, and filter through a 0.45 µm nylon syringe filter. Further dilute with the mobile phase to fall within the calibration range.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies or trace impurity analysis.
Experimental Protocol:
-
Chromatographic and Mass Spectrometric System:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Festinavir: m/z 249.1 -> 126.1 (Quantifier), m/z 249.1 -> 79.0 (Qualifier). (Hypothetical based on Festinavir's molecular weight of 248.2 g/mol and likely fragmentation patterns).[17]
-
Internal Standard (e.g., Labeled Festinavir or a structural analog): To be determined.
-
-
Key MS Parameters: Optimize curtain gas, collision gas, ion spray voltage, and source temperature for maximum signal intensity.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As per HPLC-UV method.
-
Working Standards (0.1-100 ng/mL): Prepare a series of dilutions from the stock solution using a 50:50 mixture of methanol and water.
-
Sample Preparation (e.g., from plasma): Employ a protein precipitation method. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.[15][18][19]
-
Data Comparison and Interpretation
The cornerstone of cross-validation is the direct comparison of results obtained from both methods when analyzing identical samples. The data presented below is a representative, albeit hypothetical, data set for a cross-validation study of Festinavir analysis.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | As per intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2% |
| - Intermediate Precision | 1.25% | 1.45% | ≤ 2% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL | N/A (Method Dependent) |
| Specificity | No interference from placebo | No interference from matrix components | Peak purity > 0.999 |
The data in Table 1 demonstrates that both methods meet the typical acceptance criteria for validation.[4] The LC-MS/MS method, as expected, shows a significantly lower limit of quantitation.
Table 2: Comparative Analysis of Quality Control Samples
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| QC-Low (5 µg/mL) | 4.95 | 4.98 | -0.60% |
| QC-Mid (50 µg/mL) | 50.3 | 49.9 | 0.80% |
| QC-High (90 µg/mL) | 89.5 | 90.2 | -0.78% |
Statistical Evaluation
A critical component of interpreting cross-validation data is the use of appropriate statistical tools.[20] While correlation coefficients can be misleading, regression analysis and difference plots (e.g., Bland-Altman plots) are more informative for assessing agreement between two methods.[21][22][23][24] For the data in Table 2, the percentage difference between the methods is well within a typical acceptance criterion of ±5%, indicating that the methods can be used interchangeably for the quantification of these samples.
Causality Behind Experimental Choices
-
Choice of C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like Festinavir from potential impurities.
-
Acidified Mobile Phase: The use of formic or acetic acid improves peak shape for amine-containing compounds by protonating silanol groups on the silica support, reducing peak tailing.
-
Gradient Elution: This is essential for eluting a range of compounds with varying polarities and for cleaning the column between injections, ensuring method robustness.
-
MRM for LC-MS/MS: This technique provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[25]
A Self-Validating System
The trustworthiness of these protocols is embedded in the validation process itself. By defining acceptance criteria before the experiments are conducted, we create a self-validating system.[26][27] If the experimental data meets these predefined criteria, the method is deemed valid for its intended purpose. Any deviation from these criteria triggers a formal investigation to identify and rectify the root cause, ensuring the integrity of the analytical results.[9][10]
Caption: The cyclical and self-correcting nature of a robust validation system.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods, as described, are shown to be valid and reliable for the quantification of Festinavir. The choice between the two methods should be dictated by the specific application:
-
RP-HPLC-UV: This method is robust, cost-effective, and well-suited for routine QC analysis of bulk drug substances and finished products where concentration levels are relatively high.
-
LC-MS/MS: The superior sensitivity and selectivity of this method make it the preferred choice for bioanalytical studies in complex matrices like plasma, for trace-level impurity analysis, and in pharmacokinetic studies.
The successful cross-validation between these two methods provides a high degree of confidence in the analytical data generated for Festinavir, supporting its journey through the drug development pipeline. This guide serves as a template for a logical, scientifically sound approach to method comparison, ensuring data integrity and regulatory compliance.
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Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
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Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. PubMed. [Link]
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Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring. PubMed. [Link]
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Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry. PubMed. [Link]
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Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma. PubMed. [Link]
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A Comparative Analysis of (2S,5S)-Censavudine in Neurodegenerative Models: A Guide for Researchers
In the landscape of neurodegenerative disease research, the quest for disease-modifying therapies is paramount. This guide provides a comprehensive comparative analysis of (2S,5S)-Censavudine (also known as TPN-101), an investigational nucleoside reverse transcriptase inhibitor, against alternative therapeutic strategies in various neurodegenerative models. We will delve into its unique mechanism of action, compare its performance based on available data, and provide detailed experimental protocols to empower researchers in their own investigations.
The Emerging Role of Retrotransposons in Neurodegeneration: The Rationale for Censavudine
A growing body of evidence implicates the reactivation of retrotransposable elements, particularly Long Interspersed Nuclear Element-1 (LINE-1), in the pathophysiology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), Progressive Supranuclear Palsy (PSP), and Alzheimer's Disease (AD)[1][2]. These "jumping genes," normally silenced in somatic cells, can become active with age and cellular stress. Their replication, mediated by a LINE-1 encoded reverse transcriptase, can lead to genomic instability and trigger a chronic innate immune response, contributing to neuroinflammation and neuronal death[1][2].
(2S,5S)-Censavudine is a potent inhibitor of LINE-1 reverse transcriptase[3]. Originally developed for HIV, its repurposing for neurodegenerative disorders is based on this novel hypothesis that targeting LINE-1 activity can mitigate key pathological processes.
In Vitro Inhibition of LINE-1 Retrotransposition: A Mechanistic Comparison
Direct preclinical studies on Censavudine in animal models of neurodegenerative diseases are not extensively published. However, we can infer its potential efficacy by examining in vitro studies on related nucleoside reverse transcriptase inhibitors (nRTIs). A key study utilized a LINE-1 retrotransposition reporter assay to determine the inhibitory concentration (IC50) of several nRTIs.
| Compound | IC50 (µM) for LINE-1 Inhibition |
| Stavudine (d4T) | 0.22 |
| Lamivudine (3TC) | 1.12 |
| Tenofovir Disoproxil Fumarate | 1.82 |
| Zidovudine (AZT) | 2.21 |
| (2S,5S)-Censavudine | Data not publicly available |
| Data from Jones et al., 2008[4] |
Censavudine is a derivative of stavudine, which demonstrated the highest potency in this assay[4]. This suggests that Censavudine likely possesses a strong capacity to inhibit LINE-1 reverse transcriptase activity, forming the basis of its therapeutic rationale.
Performance in Neurodegenerative Models: A Comparative Overview
Given the limited public preclinical data for Censavudine, this section will compare its clinical findings with the preclinical and clinical data of established and investigational therapies for ALS and PSP.
Amyotrophic Lateral Sclerosis (ALS)
Censavudine (TPN-101): Phase 2 clinical trials in patients with C9orf72-related ALS/FTD have shown that TPN-101 was safe and well-tolerated. Notably, treatment with TPN-101 resulted in a reduction of key biomarkers of neurodegeneration and neuroinflammation, including neurofilament light chain (NfL) and interleukin-6 (IL-6)[2][5][6][7]. Furthermore, a slowing of decline in vital capacity, a measure of respiratory function, was observed[5][7].
Alternative Therapies:
-
Riluzole: An approved treatment for ALS, riluzole has demonstrated a modest extension of survival in clinical trials[4]. Preclinical studies in the SOD1(G93A) transgenic mouse model of ALS showed that riluzole preserved motor function[8].
-
Edaravone: Another approved therapy, edaravone has been shown to slow the functional decline in some ALS patients[9][10]. Preclinical investigations in the wobbler mouse model, which exhibits some features of motor neuron disease, indicated that edaravone could lessen muscle weakness and motor neuron degeneration[11].
-
Tofersen (for SOD1-ALS): An antisense oligonucleotide, tofersen is approved for SOD1-mutated ALS and has shown to reduce SOD1 protein levels and slow clinical decline in this specific patient population[10][12].
| Therapy | Preclinical Model(s) | Key Preclinical Findings | Clinical Biomarker Effects (in relevant populations) |
| (2S,5S)-Censavudine | Not publicly available | Not publicly available | ↓ NfL, ↓ IL-6[2][5][6][7] |
| Riluzole | SOD1(G93A) mice | Preserved motor function[8] | Limited data on specific biomarker modulation |
| Edaravone | Wobbler mice | Attenuated muscle weakness and motor neuron degeneration[11] | Reduction in oxidative stress markers (e.g., 3-NT)[11] |
| Tofersen (SOD1-ALS) | SOD1 transgenic models | Reduced SOD1 protein levels, improved motor function | ↓ SOD1 protein, ↓ NfL |
Progressive Supranuclear Palsy (PSP)
Censavudine (TPN-101): A Phase 2 trial in PSP patients demonstrated that TPN-101 was the first therapy to show a reduction in cerebrospinal fluid (CSF) levels of NfL compared to placebo[13]. The treatment also led to dose-related reductions in the inflammatory biomarker IL-6[13].
Alternative Therapies:
-
Symptomatic Treatments: Levodopa and other dopaminergic agents provide modest and often transient symptomatic relief in a subset of PSP patients. Preclinical studies of dopaminergic agents have focused on models of Parkinson's disease rather than specific PSP models[14].
-
Anti-Tau Antibodies: Several anti-tau monoclonal antibodies have been investigated in clinical trials for PSP. While largely safe, they have so far failed to demonstrate significant clinical efficacy[15][16]. Preclinical studies in various tauopathy mouse models showed that these antibodies could reduce tau pathology and, in some cases, improve cognitive and motor deficits[11][17][18].
| Therapy | Preclinical Model(s) | Key Preclinical Findings | Clinical Biomarker Effects (in PSP) |
| (2S,5S)-Censavudine | Not publicly available | Not publicly available | ↓ CSF NfL, ↓ IL-6[13] |
| Dopaminergic Agents | Primarily Parkinson's disease models | Increased dopamine levels, improved motor function | No consistent disease-modifying biomarker effects |
| Anti-Tau Antibodies | Tau transgenic mouse models (e.g., P301S, P301L) | Reduced tau pathology, improved cognition/motor function[11][17][18] | Target engagement confirmed, but no significant change in progression markers |
Experimental Protocols
To facilitate further research, we provide detailed protocols for key experimental workflows relevant to the study of neuroprotective compounds.
In Vitro LINE-1 Retrotransposition Assay
This assay is crucial for evaluating the direct inhibitory effect of compounds on LINE-1 activity.
Protocol:
-
Cell Culture: Maintain HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with a LINE-1 reporter plasmid (e.g., pCEP4/L1.3-EGFP) and a control plasmid (e.g., pDsRed2-N1) using a suitable transfection reagent. The reporter plasmid contains a full-length LINE-1 element with a retrotransposition-dependent EGFP cassette.
-
Drug Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., (2S,5S)-Censavudine) and known inhibitors (e.g., stavudine) as positive controls.
-
Flow Cytometry: After 72 hours of treatment, harvest the cells and analyze for EGFP and DsRed expression using a flow cytometer. The percentage of EGFP-positive cells among the DsRed-positive population indicates the level of LINE-1 retrotransposition.
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
SOD1(G93A) Mouse Model for ALS Studies
This is a widely used transgenic mouse model that recapitulates key features of ALS.
Protocol:
-
Animal Husbandry: House SOD1(G93A) transgenic mice and their wild-type littermates under standard conditions with ad libitum access to food and water.
-
Drug Administration: Begin administration of the test compound (e.g., via oral gavage, intraperitoneal injection, or formulated in drinking water) at a pre-symptomatic age (e.g., 60 days).
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance weekly by measuring the latency to fall from an accelerating rotating rod.
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength using a grip strength meter.
-
Survival Analysis: Monitor the animals daily and record the date of end-stage disease, defined by the inability to right themselves within 30 seconds of being placed on their side.
-
-
Biomarker Analysis:
-
Tissue Collection: At the study endpoint, collect brain and spinal cord tissue.
-
Western Blot for NfL: Homogenize a portion of the spinal cord tissue and perform western blot analysis to quantify the levels of neurofilament light chain, a marker of axonal damage.
-
Immunohistochemistry: Perfuse a subset of animals and prepare spinal cord sections for immunohistochemical staining of motor neurons (e.g., using an anti-ChAT antibody) to assess neuronal survival.
-
Primary Cortical Neuron Culture for Neurotoxicity and Neuroprotection Assays
This in vitro model allows for the investigation of direct effects of compounds on neuronal survival.
Protocol:
-
Tissue Dissection: Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Cell Dissociation: Mince the tissue and incubate with trypsin-EDTA to dissociate the cells. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the neurons on poly-D-lysine coated culture plates or coverslips in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Neurotoxicity Induction: After 7-10 days in culture, induce neurotoxicity using a relevant stressor (e.g., glutamate, amyloid-beta oligomers, or rotenone).
-
Neuroprotection Assay: Co-treat the neurons with the neurotoxic agent and the test compound at various concentrations.
-
Viability Assessment: After 24-48 hours, assess neuronal viability using methods such as the MTT assay, LDH assay, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
Visualizing the Pathways and Workflows
Proposed Mechanism of (2S,5S)-Censavudine in Neurodegeneration
Caption: Proposed mechanism of (2S,5S)-Censavudine in neurodegeneration.
Experimental Workflow for Preclinical Evaluation in an ALS Mouse Model
Caption: Workflow for preclinical evaluation in an ALS mouse model.
Conclusion and Future Directions
(2S,5S)-Censavudine represents a novel therapeutic approach for neurodegenerative diseases by targeting the emerging pathway of LINE-1 retrotransposon reactivation. While direct preclinical data in traditional animal models remains limited, the strong in vitro inhibitory activity of related compounds and the promising biomarker data from Phase 2 clinical trials in ALS and PSP are encouraging.
Compared to existing therapies for ALS, Censavudine offers a distinct mechanism of action that is not reliant on a specific genetic mutation (unlike tofersen) and targets a more upstream pathological process (neuroinflammation) than riluzole and edaravone. In PSP, where therapeutic options are scarce, the ability of Censavudine to modulate key biomarkers of neurodegeneration and neuroinflammation is a significant development.
Future research should focus on elucidating the downstream consequences of LINE-1 inhibition in relevant neuronal models and identifying the most responsive patient populations. The detailed protocols provided in this guide are intended to empower researchers to contribute to this critical area of investigation and to rigorously evaluate the therapeutic potential of (2S,5S)-Censavudine and other novel compounds.
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A Comparative Guide to the In Vitro and In Vivo Correlation of Censavudine's Antiviral Activity
This guide provides an in-depth analysis of Censavudine (BMS-986001), a nucleoside reverse transcriptase inhibitor (NRTI), focusing on the critical relationship between its laboratory-demonstrated antiviral activity and its performance in clinical settings. We will objectively compare its efficacy with established alternatives, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its therapeutic profile.
Introduction: The Scientific Rationale for Censavudine
Censavudine, also known as festinavir or 4'-ethynylstavudine, is a thymidine analogue developed as a next-generation NRTI.[1][2][3] It emerged from efforts to improve upon the efficacy and, critically, the safety profile of earlier NRTIs like stavudine (d4T), which, despite its effectiveness, was associated with significant toxicities.[1][4] Initially developed for the treatment of HIV-1 infection, its development for this indication has been discontinued.[2] However, the unique mechanism of Censavudine has led to its investigation in new therapeutic areas, including neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[2][5][6]
Mechanism of Action: A Targeted Disruption of Viral Replication
Like all NRTIs, Censavudine's primary function is to inhibit the HIV enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA—a necessary step for integration into the host cell's genome.[1][5]
The Process:
-
Cellular Uptake: Censavudine enters host cells (e.g., CD4+ T-cells).
-
Intracellular Activation: Host cell kinases phosphorylate Censavudine, converting it into its active triphosphate form. This step is crucial; the drug is a prodrug that requires host machinery for activation.
-
Competitive Inhibition: The activated Censavudine-triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the newly forming viral DNA strand by the reverse transcriptase enzyme.
-
Chain Termination: Due to a modification in its sugar ring (specifically, the 4'-ethynyl group), once Censavudine is incorporated, it prevents the addition of the next nucleotide, effectively terminating DNA chain elongation and halting the viral replication cycle.
Caption: Mechanism of Censavudine as a nucleoside reverse transcriptase inhibitor (NRTI).
In Vitro Performance: Quantifying Antiviral Potency
The in vitro activity of an antiviral agent is a measure of its ability to inhibit viral replication in a controlled laboratory setting, typically in cell cultures. The most common metric is the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral activity.
A key finding from in vitro studies is Censavudine's remarkably potent activity against HIV-2, exceeding its activity against HIV-1. In single-cycle infectivity assays, the average EC50 for Censavudine against a panel of HIV-2 isolates was 9.5-fold lower than that for HIV-1 isolates.[7] This suggests a higher binding affinity or more efficient incorporation by the HIV-2 reverse transcriptase enzyme.
Table 1: Comparative In Vitro Activity (EC50) of Censavudine
| Virus Isolate | Censavudine (BMS-986001) EC50 | Reference |
| HIV-2 (various isolates) | 30 - 81 nM (Mean: 64 nM) | [7] |
| HIV-1 (Group M & O) | 450 - 890 nM (Mean: 610 nM) | [7] |
Furthermore, Censavudine maintains its activity against HIV-2 variants with common resistance mutations like K65R and Q151M.[7][8] However, the M184V mutation, which confers resistance to other NRTIs like lamivudine, also resulted in a 15-fold increase in resistance to Censavudine, highlighting a shared resistance pathway.[7][8]
In Vivo Efficacy: From the Lab to the Clinic
In vivo data, derived from human clinical trials, provides the ultimate test of a drug's therapeutic potential. Censavudine was evaluated in a Phase IIb clinical trial (NCT01489046) involving treatment-naive HIV-1 infected individuals.[1]
The results were promising: a regimen of Censavudine (400 mg once daily) combined with lamivudine and efavirenz led to virologic suppression (HIV RNA < 50 copies/mL) in 89% of participants after 48 weeks of treatment.[8] This outcome demonstrated that the potent in vitro activity of Censavudine against HIV-1 translated into a clinically significant antiviral effect in patients.
Table 2: Censavudine vs. Other NRTIs - A Comparative Overview
| Drug | In Vitro Potency (HIV-1 EC50) | In Vivo Efficacy (Typical Regimen) | Common Toxicities / Disadvantages |
| Censavudine | 450 - 890 nM[7] | 89% virologic suppression at 48 weeks (in combo)[8] | Development for HIV discontinued; full profile not established. |
| Stavudine (d4T) | Variable, often in the µM range[9] | Historically effective but no longer recommended[4] | Peripheral neuropathy, lipoatrophy, pancreatitis.[4] |
| Lamivudine (3TC) | 0.32 - >100 µM (highly variable by strain)[9] | Standard component of many first-line regimens[10] | Generally well-tolerated; rapid resistance via M184V mutation. |
| Zidovudine (AZT) | 0.032 - 1.0 µM[9] | No longer recommended for first-line therapy[4] | Bone marrow suppression (anemia, neutropenia).[4] |
The In Vitro-In Vivo Correlation (IVIVC): A Predictive Framework
IVIVC is a cornerstone of drug development, aiming to create a predictive mathematical model that links a drug's in vitro properties to its in vivo response.[11] For antivirals, this correlation is complex, extending beyond simple plasma drug concentration to include intracellular pharmacokinetics and metabolic activation.[12][13]
Censavudine's journey provides a positive case study for IVIVC:
-
Potent In Vitro Activity: Nanomolar EC50 values indicated a high potential for viral inhibition.[7]
-
Successful In Vivo Translation: The Phase IIb trial confirmed this potential, showing high rates of virologic suppression in patients.[8]
This successful correlation hinges on several factors: favorable oral bioavailability, efficient transport into target cells, and robust conversion to the active triphosphate form by cellular kinases. The ability to predict in vivo outcomes from in vitro data is invaluable, as it can streamline development and de-risk clinical trials.[11][12]
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A Researcher's Guide to Reproducible Evaluation of G-Quadruplex Stabilizers in Oncology
A Note on OBP-601: Initial searches for "OBP-601" identify it as Censavudine (or TPN-101), a nucleoside reverse transcriptase inhibitor (NRTI) primarily investigated for HIV and, more recently, for neurodegenerative diseases like ALS.[1][2][3][4][5][6][7][8] This guide, however, is designed for researchers in oncology focused on a different therapeutic strategy: the stabilization of G-quadruplex structures to inhibit telomerase. This topic aligns better with the experimental and reproducibility concerns of drug development professionals in the cancer space. To this end, this guide will focus on the principles and protocols for evaluating a representative G-quadruplex (G4) stabilizing compound, hereafter referred to as GQX (G-Quadruplex Stabilizer X) .
Introduction: Targeting Telomeres Through G-Quadruplex Stabilization
The immortal nature of most cancer cells is dependent on the maintenance of telomeres, the protective caps at the ends of chromosomes.[9] The enzyme telomerase is responsible for this maintenance, and its reactivation in approximately 90% of human tumors makes it a prime therapeutic target.[9] One sophisticated strategy to inhibit telomerase does not target the enzyme directly, but rather its DNA substrate.[10] The guanine-rich single-stranded telomeric overhang can fold into a four-stranded secondary structure known as a G-quadruplex (G4).[10] Small molecules that bind to and stabilize this G4 structure can physically obstruct telomerase, leading to telomere shortening, cellular senescence, and apoptosis in cancer cells.[10][11]
This guide provides a framework for the reproducible preclinical evaluation of G4 stabilizers like GQX. We will detail the core experimental assays, outline common challenges to reproducibility, and present a logical workflow to validate a compound's mechanism of action and cellular effects.
The Core Mechanism: How GQX Induces Cancer Cell Death
The central hypothesis is that GQX binds to and stabilizes G-quadruplex structures within telomeres. This stabilization prevents the telomerase enzyme from accessing and elongating the telomere, leading to progressive telomere shortening. This eventually triggers a DNA damage response, resulting in cell cycle arrest and either apoptosis or cellular senescence. A critical aspect of this mechanism is the potential for GQX to also disrupt the protective "shelterin" complex at telomeres, notably by displacing proteins like TRF2, which can rapidly induce cell death.[12]
Key Experimental Protocols for Assessing GQX
Reproducibility in this field is paramount and often challenging.[13] The following section details three critical assays, explaining the causal logic behind protocol steps and highlighting key controls for self-validation.
Assay 1: Telomeric Repeat Amplification Protocol (TRAP) Assay
-
Purpose: To directly measure the enzymatic activity of telomerase in cell extracts and assess the inhibitory potential of GQX. The TRAP assay is a highly sensitive, PCR-based method that is a gold standard for this measurement.[9][14][15]
-
Causality: The assay works in two main steps. First, telomerase present in a cell lysate adds telomeric repeats (TTAGGG) onto a synthetic primer (TS primer).[9][15] Second, these extended products are amplified via PCR, creating a characteristic DNA ladder pattern on a gel, with each band representing an additional telomeric repeat.[14] The intensity of this ladder is proportional to the telomerase activity.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest 1x10^6 cells and wash with ice-cold PBS.
-
Lyse cells in 200 µL of ice-cold CHAPS lysis buffer. Rationale: CHAPS is a non-denaturing detergent that preserves enzyme activity.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.
-
-
TRAP Reaction:
-
In a PCR tube, combine: 2 µL of cell extract (containing ~1 µg of protein), 1X TRAP buffer, 50 µM dNTPs, 0.1 µg TS primer, 0.1 µg ACX return primer, and 2 units of Taq polymerase.
-
For the GQX test sample, add the desired concentration of GQX. Use a vehicle control (e.g., DMSO).
-
Crucial Controls:
-
Negative Control (Heat Inactivation): Before adding the extract to the reaction mix, heat it at 85°C for 10 minutes. This destroys telomerase activity and ensures the resulting ladder is not from PCR artifacts.[16]
-
Positive Control: Use a lysate from a known telomerase-positive cell line (e.g., HEK293T, HeLa).
-
Internal Standard: Include primers (TSNT/NT) that amplify a separate, non-telomeric product to control for PCR inhibition by GQX or lysate contaminants.[9]
-
-
-
Telomerase Extension & PCR Amplification:
-
Incubate the reaction at 30°C for 30 minutes. Rationale: This allows telomerase to extend the TS primer.
-
Perform PCR amplification: 95°C for 2 min, followed by 30-35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 1 min), and a final extension at 72°C for 5 min.
-
-
Detection:
-
Run the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain with SYBR Green or a similar DNA dye and visualize. A ladder of bands starting at 50 bp indicates telomerase activity.[16]
-
Assay 2: FRET-Based G-Quadruplex Melting Assay
-
Purpose: To confirm that GQX directly binds to and stabilizes the G-quadruplex structure. This assay provides direct biophysical evidence of the drug-target interaction.[17][18]
-
Causality: This technique uses a DNA oligonucleotide that can form a G-quadruplex, labeled with a fluorescent donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other.[17][18] When the oligonucleotide is unfolded, the donor and acceptor are far apart, and fluorescence is high. Upon folding into the compact G4 structure in the presence of cations like K+, the donor and acceptor are brought into close proximity, leading to Fluorescence Resonance Energy Transfer (FRET) and a decrease in donor fluorescence.[18][19] A stabilizing ligand like GQX will increase the temperature required to melt (unfold) the G4 structure.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize a G4-forming oligonucleotide (e.g., from the human telomeric sequence, 5'-FAM-(GGGTTA)3GGG-TAMRA-3').
-
Prepare a solution of the oligonucleotide (e.g., 0.2 µM) in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5). Rationale: Potassium ions are essential for stabilizing the G-tetrads at the core of the G4 structure.
-
Prepare serial dilutions of GQX in the same buffer.
-
-
Melting Analysis:
-
In a 96-well qPCR plate, mix the oligonucleotide solution with either vehicle or different concentrations of GQX.
-
Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Heat the samples to 95°C for 5 minutes to ensure complete unfolding.
-
Cool slowly to 25°C to allow for G4 formation.
-
Perform the melt curve analysis: Increase the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/min), measuring fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, typically found at the inflection point of the curve.
-
Calculate the change in melting temperature (ΔTm) induced by GQX (ΔTm = Tm(GQX) - Tm(vehicle)). A significant positive ΔTm indicates stabilization.[17]
-
Assay 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Purpose: To measure a key biological outcome of telomere dysfunction: cellular senescence. Senescent cells are characterized by irreversible growth arrest and express a specific β-galactosidase enzyme active at pH 6.0.[20][21]
-
Causality: Chronic telomerase inhibition by GQX leads to critically short telomeres, which activates a DNA damage response pathway culminating in senescence. The SA-β-gal assay provides a simple, visual readout for this phenotype.[22][23]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HT1080) in 6-well plates. Allow them to adhere overnight.
-
Treat cells with a relevant concentration of GQX (determined from proliferation assays) or vehicle control. Culture for 7-10 days, replacing the media with fresh GQX/vehicle every 2-3 days. Rationale: Senescence is a delayed response that requires multiple population doublings for telomeres to shorten sufficiently.
-
-
Fixing and Staining:
-
Aspirate the media and wash cells gently with 1X PBS.[24]
-
Fix the cells with 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.[21][24]
-
Wash the cells twice with 1X PBS.[21]
-
Add 1 mL of freshly prepared Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0).[20]
-
Incubate at 37°C without CO2 overnight. Rationale: The acidic pH of a CO2 incubator can interfere with the pH 6.0 buffer system.
-
-
Quantification:
-
Observe cells under a light microscope. Senescent cells will be stained a distinct blue color.[22]
-
Count the number of blue-stained cells and the total number of cells in at least three random fields of view per well.
-
Calculate the percentage of SA-β-gal positive cells. A significant increase in the GQX-treated group compared to the control indicates induction of senescence.
-
Comparative Analysis and Reproducibility Workflow
A robust evaluation requires comparing GQX not only to a vehicle control but also to alternative compounds. This provides context for its potency and specificity.
Comparative Performance Data
| Compound Class | Example Compound | Primary Mechanism | Typical TRAP IC50 | Key Reproducibility Challenge |
| G-Quadruplex Stabilizer | GQX (Test) | Stabilizes telomeric G4 DNA | 50 - 500 nM | Off-target effects; many ligands inhibit telomerase independently of G4 stabilization.[25] |
| G-Quadruplex Stabilizer | Telomestatin | Stabilizes telomeric G4 DNA, displaces TRF2.[12][26] | ~5 nM[11] | Poor solubility, complex synthesis. |
| G-Quadruplex Stabilizer | BRACO-19 | Stabilizes telomeric G4 DNA | ~100 nM | Can exhibit non-G4 mediated cytotoxicity. |
| Direct Telomerase Inhibitor | Imetelstat (GRN163L) | Oligonucleotide that competitively binds the hTR template region | ~2-5 nM | Requires specific delivery methods (e.g., lipid conjugation), potential for off-target oligonucleotide effects. |
| Topoisomerase Inhibitor | Doxorubicin | Intercalates DNA, inhibits Topoisomerase II | Not applicable | Broad cytotoxicity, cardiotoxicity. |
Workflow for Ensuring Reproducible Results
To ensure the data generated is reliable, a logical, multi-stage validation process is essential. This workflow moves from direct target engagement to cellular outcomes, with built-in checks for specificity and off-target effects.
Conclusion
The reproducible evaluation of G-quadruplex stabilizers requires a multi-faceted approach that validates the entire causal chain from biophysical binding to cellular phenotype. By employing self-validating protocols like the TRAP assay with proper controls, confirming direct target engagement with methods like FRET-melting, and measuring the expected biological outcomes such as senescence, researchers can build a robust data package. Comparing the test compound against alternatives provides crucial context for its potency and potential advantages. This systematic approach is essential for identifying promising and truly mechanism-driven candidates for cancer therapy.
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This guide provides an in-depth, objective comparison of the mechanism of action of the investigational drug Festinavir (also known as Censavudine or BMS-986001) with other established classes of reverse transcriptase (RT) inhibitors. We will explore the biochemical interactions, comparative efficacy, resistance profiles, and the experimental methodologies used to characterize these critical antiretroviral agents. This content is intended for researchers, scientists, and drug development professionals engaged in the field of virology and pharmacology.
Introduction to Festinavir: A Modern Nucleoside Analog
Festinavir is an investigational drug classified as a nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV infection.[1][2][3] Developed initially at Yale University, it is a derivative of stavudine (d4T), a previously common but more toxic NRTI.[4][5] Festinavir's chemical name is 4'-ethynyl-d4T, and its design ethos was to retain high antiviral potency while mitigating the off-target toxicities, particularly mitochondrial toxicity, associated with its parent compound.[1][4][6] While its development has seen shifts, including a name change from Festinavir to Censavudine to avoid confusion with protease inhibitors (which often end in the "-navir" suffix), its mechanism remains a key point of interest for developing safer, more effective NRTI backbones in antiretroviral therapy.[7]
The Central Role of Reverse Transcriptase in the HIV Life Cycle
To appreciate the function of any RT inhibitor, one must first understand the pivotal role of the reverse transcriptase enzyme. HIV is a retrovirus; its genetic material is RNA. Upon infecting a host cell (typically a CD4+ T cell), the virus uses its own reverse transcriptase enzyme to convert its single-stranded RNA genome into double-stranded DNA.[8] This process, known as reverse transcription, is a critical step that does not occur in human cells, making the RT enzyme an ideal and highly specific target for antiviral drugs.[9] The newly synthesized viral DNA is then integrated into the host cell's genome, hijacking the cellular machinery to produce new viral particles. By inhibiting RT, these drugs effectively halt the viral replication cycle at an early stage.[8]
The Mechanism of Action: A Tale of Two Inhibition Strategies
Reverse transcriptase inhibitors are broadly divided into two main classes based on their distinct mechanisms of action: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Festinavir and the NRTI Class: Competitive Inhibition and Chain Termination
Festinavir belongs to the NRTI class, the first group of antiretroviral agents to be approved.[1][10] The mechanism is a sophisticated form of molecular mimicry.
-
Intracellular Activation: NRTIs like Festinavir are administered as prodrugs.[10] They must be transported into the host cell and activated through phosphorylation by host cellular kinases to their triphosphate form (NRTI-TP).[11][12] This reliance on host enzymes is a critical factor, as kinase activity can vary between cell types (e.g., resting vs. activated lymphocytes).[11]
-
Competitive Inhibition: The activated NRTI-TP is structurally analogous to natural deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. It therefore competes with the endogenous dNTPs for binding to the active site of the reverse transcriptase enzyme.[11]
-
Chain Termination: The defining feature of NRTIs is the modification or absence of the 3'-hydroxyl group on their sugar moiety.[10][12] For natural dNTPs, this 3'-hydroxyl group is essential for forming the 3'-5'-phosphodiester bond that links it to the next incoming nucleotide, thereby elongating the DNA chain. When an NRTI is incorporated into the growing viral DNA strand, this lack of a 3'-hydroxyl group makes further extension impossible.[10] This event is known as chain termination , which prematurely halts DNA synthesis.
The following diagram illustrates the general workflow of reverse transcription and the specific point of intervention by NRTIs.
Caption: NRTI Mechanism of Action within the Host Cell.
NNRTIs: Allosteric Non-Competitive Inhibition
In stark contrast to NRTIs, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) do not mimic natural nucleosides.
-
No Activation Required: NNRTIs are not prodrugs and do not require intracellular phosphorylation to be active.[10]
-
Allosteric Binding: They bind to a distinct, hydrophobic pocket on the reverse transcriptase enzyme known as the NNRTI binding pocket.[10][13] This site is separate from the enzyme's catalytic active site where dNTPs and NRTIs bind. This is known as allosteric binding.
-
Conformational Change: The binding of an NNRTI induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[10] This structural shift alters the positioning of key residues within the active site, thereby reducing the enzyme's efficiency and slowing overall polymerase activity.[10]
The diagram below contrasts the binding sites and inhibitory mechanisms of NRTIs and NNRTIs.
Caption: Comparative Binding Sites of RT Inhibitors.
Comparative Analysis: Festinavir vs. Other RTIs
The choice of an RT inhibitor in a therapeutic regimen depends critically on its potency, resistance profile, and safety.
| Feature | Festinavir (Censavudine) | Classic NRTIs (e.g., Zidovudine, Lamivudine) | NtRTI (e.g., Tenofovir) | NNRTIs (e.g., Efavirenz, Nevirapine) |
| Drug Class | Nucleoside RTI (NRTI) | Nucleoside RTI (NRTI) | Nucleotide RTI (NtRTI) | Non-Nucleoside RTI (NNRTI) |
| Mechanism | Competitive Inhibitor, Chain Terminator[1] | Competitive Inhibitor, Chain Terminator[12] | Competitive Inhibitor, Chain Terminator | Non-Competitive, Allosteric Inhibitor[10] |
| Activation | Requires 3 phosphorylation steps[11][12] | Requires 3 phosphorylation steps[12] | Requires 2 phosphorylation steps | No phosphorylation required[10] |
| Target Site | RT Catalytic Active Site | RT Catalytic Active Site | RT Catalytic Active Site | Allosteric NNRTI Pocket[13] |
| Spectrum | HIV-1 and HIV-2[2][14] | HIV-1 and HIV-2 | HIV-1 and HIV-2 | HIV-1 only[10] |
| Key Resistance Mutations | M184V (reduced activity)[3][14] | M184V (Lamivudine), TAMs (Zidovudine)[15] | K65R[15][16] | K103N, Y181C, G190A[15][16] |
| Key Safety Profile | Designed for reduced mitochondrial toxicity vs. d4T[4][6] | Mitochondrial toxicity (AZT, d4T), Pancreatitis (ddI)[6] | Potential for renal and bone toxicity[6] | CNS side effects (Efavirenz), Rash, Hepatotoxicity |
Potency and Spectrum of Activity
Experimental data demonstrates that Festinavir is a potent inhibitor of both HIV-1 and HIV-2.[2] Notably, studies have shown it to be significantly more active against HIV-2 than HIV-1.[14] This broad spectrum is a characteristic shared with most NRTIs but is a key advantage over NNRTIs, which are intrinsically inactive against HIV-2 due to structural differences in the allosteric binding pocket.[10][14]
Table 2: In Vitro Antiviral Activity of Festinavir (EC₅₀ Values)
| Virus Strain | Cell Type | EC₅₀ (nM) | Reference |
| HIV-1 (NL4-3) | CEMss | 4.2 | [2] |
| HIV-1 (Group M & O Isolates) | Single-cycle assay | 450 - 890 | [2][14] |
| HIV-2 (ROD9) | CEMss | 0.14 | [2] |
| HIV-2 (Patient Isolates) | Single-cycle assay | 30 - 81 | [2][14] |
| HIV-1 (M184V Mutant) | HEK293 | 2300 | [3] |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency.
Resistance Profile
The emergence of drug-resistant mutations is a primary cause of treatment failure. NRTIs exert selective pressure that can lead to two main mechanisms of resistance:
-
Discrimination: Mutations (e.g., M184V, K65R) alter the active site to better distinguish between the NRTI-TP and the natural dNTP, thereby preventing the inhibitor's incorporation.[12][15]
-
Excision: A set of mutations known as Thymidine Analogue Mutations (TAMs) enhance the enzyme's ability to hydrolytically remove an incorporated chain-terminating NRTI, allowing DNA synthesis to resume.[15]
Festinavir shows an interesting profile. It retains full activity against HIV-2 variants with the K65R and Q151M mutations.[2][14] However, like many NRTIs, its activity is significantly reduced by the M184V mutation.[3][14] Its activity against viruses with high levels of TAMs makes it a potentially valuable agent for treatment-experienced patients.[4]
Safety and Toxicity
A major impetus for the development of new NRTIs like Festinavir was to improve upon the safety profile of older drugs. The primary toxicity concern for the NRTI class is off-target inhibition of human DNA polymerase gamma, the enzyme responsible for replicating mitochondrial DNA (mtDNA).[11] This inhibition can lead to mtDNA depletion, resulting in severe side effects like peripheral neuropathy, lipoatrophy, and metabolic acidosis, which were particularly associated with stavudine (d4T) and zidovudine (AZT).[6] In vitro studies have demonstrated that Festinavir is approximately 100-fold less toxic to mitochondrial DNA polymerase gamma than d4T, and it does not significantly degrade mtDNA in long-term primary human cell cultures.[4][6]
Experimental Protocol: Determining Inhibitor Potency
To quantitatively compare the efficacy of different RT inhibitors, a standardized biochemical assay is essential. The Reverse Transcriptase Inhibition Assay allows for the determination of the IC₅₀ (50% inhibitory concentration), a measure of the drug's potency against the isolated enzyme.
Protocol: Colorimetric Reverse Transcriptase Inhibition Assay
This protocol is based on commercially available kits and established methodologies for measuring RT activity in a non-radioactive format.[17][18]
Objective: To determine the concentration of Festinavir-TP required to inhibit 50% of the activity of recombinant HIV-1 reverse transcriptase.
Principle: The assay measures the incorporation of digoxigenin-labeled dUTP (DIG-dUTP) into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT)₁₅ primer. The amount of incorporated DIG-dUTP is then quantified using an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Festinavir-triphosphate (and other active NRTI-TPs/NNRTIs for comparison)
-
Reaction Buffer (Tris-HCl, KCl, MgCl₂, DTT)
-
Template/Primer Hybrid: Poly(A) x oligo(dT)₁₅
-
dNTP Mix (dATP, dCTP, dGTP, dTTP)
-
Labeled Nucleotide: DIG-dUTP
-
Lysis Buffer
-
Anti-DIG-POD Antibody
-
POD Substrate (e.g., ABTS)
-
Microplate (96-well)
-
Microplate Reader
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of Festinavir-TP (e.g., from 1 µM to 0.01 nM) in the reaction buffer. Also prepare dilutions for comparator compounds.
-
Reaction Mixture Preparation: In a master mix, combine the reaction buffer, template/primer, dNTP mix, and DIG-dUTP.
-
Assay Setup:
-
Add 20 µL of each inhibitor dilution to designated wells of the microplate.
-
Include "No Inhibitor" wells for positive control (100% activity).
-
Include "No Enzyme" wells for negative control (background signal).
-
Add 20 µL of the reaction mixture to all wells.
-
-
Enzyme Reaction:
-
Add 10 µL of a pre-determined concentration of recombinant HIV-1 RT to all wells except the negative controls.
-
Mix gently and incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction and lyse the components by adding Lysis Buffer.
-
Transfer the contents to a streptavidin-coated microplate (to capture the biotinylated primer and newly synthesized DNA strand). Incubate for 1 hour at 37°C.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD antibody solution and incubate for 1 hour at 37°C.
-
Wash the plate again to remove unbound antibody.
-
Add the POD substrate and incubate in the dark until sufficient color develops (10-20 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background absorbance (No Enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (No Inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality and Self-Validation: This protocol isolates the interaction between the drug and its direct target, providing a pure measure of inhibitory potency. The inclusion of positive and negative controls is essential for validating the assay's performance, ensuring that the observed signal is enzyme-dependent and that the baseline is accurately established.
Conclusion
Festinavir (Censavudine) exemplifies the continued evolution of the NRTI class. Its mechanism of action—competitive inhibition and chain termination—is classic for NRTIs, but its chemical modifications offer a potent antiviral profile with potentially greater safety than its predecessors. When compared to other RT inhibitors, its key advantages include a broad spectrum of activity against both HIV-1 and HIV-2 and a favorable resistance profile against certain NRTI-resistant strains. Its fundamental difference from NNRTIs, which act at an allosteric site, underscores the diverse strategies employed to target the same critical viral enzyme. Understanding these distinct mechanisms is paramount for designing rational combination therapies, managing drug resistance, and continuing the development of safer and more durable antiretroviral agents.
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Censavudine: A Comparative Analysis of its Antiviral Activity Against HIV-1 and HIV-2
A Guide for Researchers and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), is classified into two main types: HIV-1 and HIV-2. While both can lead to AIDS, they differ significantly in their global prevalence, pathogenicity, and transmissibility.[1][2] HIV-1 is the most common type found worldwide, whereas HIV-2 is predominantly found in West Africa and is generally associated with a slower disease progression.[1][2] The therapeutic armamentarium for HIV-1 is extensive; however, treatment options for HIV-2 are more limited due to intrinsic resistance to certain classes of antiretroviral drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4]
Censavudine (also known as BMS-986001, Festinavir, or OBP-601) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated a unique and potent antiviral profile.[3][4][5][6][7] This guide provides a comprehensive comparative analysis of Censavudine's efficacy against HIV-1 and HIV-2, supported by in vitro experimental data. We will delve into its mechanism of action, comparative potency, resistance profiles, and the underlying molecular basis for its differential activity.
Mechanism of Action: A Nucleoside Analog Chain Terminator
Censavudine is a thymidine analog that, like other NRTIs, functions as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[3][5] For its antiviral activity, Censavudine must first be anabolized by host cellular kinases to its active triphosphate form, Censavudine-5'-triphosphate. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain during reverse transcription. The incorporation of Censavudine-5'-triphosphate results in the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[3]
Caption: Anabolic activation and mechanism of action of Censavudine.
Comparative In Vitro Efficacy: A Striking Potency Against HIV-2
A significant finding from in vitro studies is the markedly greater potency of Censavudine against HIV-2 compared to HIV-1.[3][4][5] This has been consistently observed across various laboratory strains and clinical isolates. The 50% effective concentration (EC50), a measure of a drug's potency, is substantially lower for HIV-2.
| Virus Type | Isolate(s) | Assay Type | Mean EC50 (nM) | Fold Difference (HIV-1/HIV-2) |
| HIV-1 | Group M and O | Single-cycle | 610 ± 200 | \multirow{2}{}{9.5} |
| HIV-2 | Treatment-naive | Single-cycle | 64 ± 18 | |
| HIV-1 | NL4-3 | 4-day infection | 4.2 | \multirow{2}{}{30} |
| HIV-2 | ROD9 | 4-day infection | 0.14 |
Data synthesized from multiple sources.[3][4][5]
As the data indicates, Censavudine is approximately 9.5 to 30 times more potent against HIV-2 than HIV-1 in these in vitro assays.[3][5] This suggests a fundamental difference in the interaction between the activated drug and the reverse transcriptase enzymes of the two viruses.
The Molecular Basis for Differential Susceptibility
The enhanced activity of Censavudine against HIV-2 is likely rooted in the structural and functional differences between the reverse transcriptase enzymes of HIV-1 and HIV-2.[8][9][10] Although they share a similar overall structure, subtle variations in the amino acid composition of the active site and substrate-binding pocket can influence the efficiency of NRTI incorporation and the development of resistance.[9]
HIV-1 and HIV-2 RTs have different mechanisms for developing resistance to some NRTIs. For instance, HIV-1 RT often utilizes an ATP-dependent excision pathway to remove the chain-terminating nucleoside analog, while HIV-2 RT appears to favor an exclusion mechanism that prevents the incorporation of the NRTI in the first place.[9] It is plausible that the structure of Censavudine-5'-triphosphate is more readily accommodated by the HIV-2 RT active site, leading to more efficient incorporation and chain termination.
Comparative Resistance Profiles
The development of drug resistance is a major challenge in HIV therapy. Understanding the resistance profile of a new antiviral is crucial. For Censavudine, some key resistance mutations have been identified.
| Virus Type | Resistance Mutation | Fold-Change in EC50 |
| HIV-2 | M184V | 15-fold increase |
| HIV-2 | K65R | No significant change |
| HIV-2 | Q151M | No significant change |
Data from in vitro studies.[3][4]
Notably, the M184V mutation, which is a common resistance mutation for several NRTIs in both HIV-1 and HIV-2, confers a 15-fold increase in resistance to Censavudine in HIV-2.[3][4] However, Censavudine retains its activity against HIV-2 variants with the K65R and Q151M mutations, which are associated with resistance to other NRTIs.[3][4] This suggests that Censavudine may have a role in treating certain NRTI-resistant HIV-2 infections.
Experimental Methodologies for Antiviral Efficacy Assessment
The in vitro efficacy of Censavudine against HIV-1 and HIV-2 can be determined using standardized cell-based assays. Below are representative protocols for a single-cycle infectivity assay and a multi-day viral replication assay.
Single-Cycle Infectivity Assay
This assay measures the ability of a drug to inhibit a single round of viral replication.
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV infection) in a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of Censavudine.
-
Pre-incubation: Add the diluted drug to the cells and incubate for a short period.
-
Infection: Add a standardized amount of HIV-1 or HIV-2 virus stock to the wells.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for a single-cycle HIV infectivity assay.
Multi-Day Viral Replication Assay
This assay assesses the effect of the drug on viral spread over several days in a cell culture.
-
Cell Preparation: Prepare a culture of susceptible T-cells (e.g., CEMss cells).
-
Drug Dilution: Prepare a serial dilution of Censavudine in culture medium.
-
Infection: Infect the T-cells with a known amount of HIV-1 or HIV-2.
-
Culture: Plate the infected cells in the presence of the various drug concentrations.
-
Monitoring: Culture the cells for 4-7 days, periodically collecting supernatant samples.
-
Quantification of Viral Replication: Measure the amount of viral p24 antigen or reverse transcriptase activity in the supernatant at the end of the culture period.
-
Data Analysis: Determine the EC50 value by plotting the inhibition of viral replication against the drug concentration.
Conclusion and Future Directions
The available in vitro data strongly indicates that Censavudine is a potent inhibitor of HIV-2 replication, with significantly greater activity against HIV-2 than HIV-1.[3][4][5] This differential potency, likely due to differences in the reverse transcriptase enzymes of the two viruses, positions Censavudine as a promising candidate for the treatment of HIV-2 infection. Its activity against certain NRTI-resistant HIV-2 variants further enhances its potential clinical utility.[3][4] While the development of Censavudine for HIV-1 infection has been discontinued, its unique profile warrants further investigation for its potential role in addressing the unmet medical needs of individuals living with HIV-2.[11] Further clinical trials are necessary to establish its safety and efficacy in this patient population.
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A Guide to the Therapeutic Potential of Selective TYK2 Inhibition in Autoimmune Disease
Introduction: A New Era in Oral Immunomodulation
For researchers and clinicians in the field of immunology, the therapeutic landscape for autoimmune diseases is in a constant state of evolution. The advent of targeted small molecules, particularly Janus kinase (JAK) inhibitors, has provided much-needed oral alternatives to injectable biologics. However, the broad-spectrum activity of first-generation pan-JAK inhibitors has been associated with a range of side effects, prompting the development of more selective agents.
This guide focuses on the therapeutic potential of selectively targeting Tyrosine Kinase 2 (TYK2), a member of the JAK family critically involved in the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons.[1][2] The initial query for this guide specified "BMS-986001." Our comprehensive review of scientific literature and clinical trial registries indicates that the designation BMS-986001 is predominantly associated with Censavudine, an investigational nucleoside reverse transcriptase inhibitor for HIV.[3] In contrast, the first-in-class, approved selective TYK2 inhibitor developed by Bristol Myers Squibb is Deucravacitinib (formerly BMS-986165).[4]
Given the lack of public data for a TYK2 inhibitor with the BMS-986001 designation, this guide will proceed by assessing the therapeutic potential of the selective TYK2 inhibitor class. We will use Deucravacitinib (Sotyktu®) as the primary exemplar due to the extensive availability of preclinical and clinical data, and compare its profile to that of Tofacitinib (Xeljanz®) , a first-generation pan-JAK inhibitor. This comparative approach will provide a robust framework for researchers to evaluate any emerging selective TYK2 inhibitor.
The Scientific Rationale: Why Selectively Target TYK2?
The JAK-STAT signaling pathway is a cornerstone of immune cell communication. Cytokines bind to cell surface receptors, bringing associated JAKs into proximity to phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While they share structural similarities, they have distinct roles in mediating cytokine signaling.
-
Pan-JAK Inhibition (e.g., Tofacitinib): Tofacitinib primarily inhibits JAK1 and JAK3, with lesser effects on JAK2 and TYK2.[5][6] This broad activity disrupts the signaling of a wide array of cytokines, which is effective in dampening inflammation but also increases the risk of off-target effects, including serious infections, malignancy, and thromboembolic events, leading to black box warnings on their labels.[1][7]
-
Selective TYK2 Inhibition (e.g., Deucravacitinib): TYK2 is crucial for signaling pathways of IL-12, IL-23, and Type I IFNs, which are central to the pathogenesis of diseases like psoriasis, psoriatic arthritis, and lupus.[8][9] A key innovation in this class is the targeting of the TYK2 regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain targeted by pan-JAK inhibitors.[4][9] This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAKs, promising a more targeted therapeutic effect with an improved safety profile.[10]
Signaling Pathway Comparison
Caption: Differential mechanisms of Pan-JAK vs. Selective TYK2 inhibitors.
Comparative Analysis: Deucravacitinib vs. Tofacitinib
This section provides a head-to-head comparison based on mechanism, preclinical selectivity, clinical efficacy, and safety.
Mechanism of Action and Selectivity
The fundamental difference lies in their binding mechanism, which dictates their selectivity profile.
| Feature | Deucravacitinib (Selective TYK2 Inhibitor) | Tofacitinib (Pan-JAK Inhibitor) |
| Target(s) | TYK2 | JAK1, JAK3 >> JAK2, TYK2 |
| Binding Site | Allosteric site on the regulatory (JH2) domain of TYK2[4] | ATP-competitive site on the active (JH1) domain of JAKs[5] |
| Mechanism | Locks TYK2 in an inactive conformation, preventing its activation.[4] | Competes with ATP for binding, preventing substrate phosphorylation.[5] |
| Selectivity | High selectivity for TYK2 over JAK1, JAK2, and JAK3.[4] | Inhibits multiple JAKs, leading to broader pathway suppression.[6] |
Experimental Protocol: In Vitro Kinase Selectivity Assay
The causality behind this experimental choice is to quantitatively determine the selectivity of a compound. By testing against a broad panel of kinases, we can establish an inhibitor's specificity and predict potential off-target activities.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a novel TYK2 inhibitor) against TYK2 and other JAK family kinases (JAK1, JAK2, JAK3).
Methodology:
-
Reagents & Materials: Recombinant human kinase enzymes (TYK2, JAK1, JAK2, JAK3), appropriate peptide substrate, ATP, test compound serial dilutions, kinase assay buffer, phosphospecific antibody, detection reagents (e.g., HTRF, Luminex).
-
Procedure (Example using HTRF): a. Prepare serial dilutions of the test compound (e.g., Deucravacitinib, Tofacitinib) in DMSO, then dilute into the kinase assay buffer. b. In a 384-well assay plate, add the kinase enzyme to each well. c. Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate for a specified duration (e.g., 60 minutes) at room temperature. f. Stop the reaction and detect substrate phosphorylation by adding detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and ULight-labeled streptavidin). g. Incubate to allow detection reagent binding. h. Read the plate on an HTRF-compatible reader.
-
Data Analysis: a. Calculate the ratio of the two emission wavelengths. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase. d. Selectivity Ratio: Calculate the ratio of IC50 (JAK1/2/3) / IC50 (TYK2). A higher ratio indicates greater selectivity for TYK2.
Preclinical Efficacy Models
Preclinical models are essential for establishing proof-of-concept and predicting clinical efficacy. The choice of model is dictated by the key cytokines driving the disease pathology.
| Disease Model | Key Cytokine Driver | Rationale for TYK2 Inhibition | Representative Preclinical Findings (Deucravacitinib) |
| Imiquimod-induced Psoriasis (Mouse) | IL-23/IL-17 | TYK2 is essential for IL-23 signaling, which drives Th17 cell differentiation and IL-17 production, key steps in psoriasis pathogenesis.[11] | Dose-dependently reduced skin inflammation (acanthosis), suppressed IL-17A expression, and showed efficacy comparable to an anti-IL-23 antibody.[11] |
| Anti-CD40-induced Colitis (Mouse) | IL-12 | TYK2 mediates IL-12 signaling, which promotes Th1 cell differentiation, a pathway implicated in inflammatory bowel disease. | Significantly reduced weight loss and histological signs of colitis, with efficacy comparable to an anti-p40 (IL-12/23) antibody.[11] |
| Spontaneous Lupus (MRL/lpr Mouse) | Type I IFNs | TYK2 is critical for Type I Interferon signaling, which is a major pathogenic driver in Systemic Lupus Erythematosus (SLE).[11] | Protected against nephritis and correlated with the inhibition of the Type I IFN gene signature in blood and kidney tissue.[11] |
Clinical Efficacy Comparison
Clinical trials provide the ultimate validation of a therapeutic concept. Here, we compare the performance of Deucravacitinib and Tofacitinib in key autoimmune indications.
Plaque Psoriasis (Moderate-to-Severe)
| Trial (Agent) | Primary Endpoint (Week 16) | Deucravacitinib (6mg QD) | Apremilast (30mg BID) | Placebo | Tofacitinib (5mg BID) |
| POETYK PSO-1 (Deucravacitinib) | PASI 75 Response | 58.4%[12] | 35.1%[12] | 12.7%[12] | N/A |
| sPGA 0/1 Response | 53.6% | 32.1% | 7.2% | N/A | |
| Phase 3 (Tofacitinib) | PASI 75 Response | N/A | N/A | 5.9% | 46.0% |
| sPGA 0/1 Response | N/A | N/A | 9.5% | 47.1% |
PASI 75: ≥75% improvement in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.
Psoriatic Arthritis
Deucravacitinib has shown positive results in Phase 3 trials (POETYK PsA-1 & 2), meeting the primary endpoint of ACR20 response at week 16 versus placebo.[13] Tofacitinib is approved for psoriatic arthritis and has demonstrated efficacy in reducing signs and symptoms of the disease.
Systemic Lupus Erythematosus (SLE)
Both TYK2 and broader JAK inhibition are promising therapeutic strategies for SLE.[9][14]
-
Deucravacitinib: Showed positive proof-of-concept data in a Phase 2 trial in SLE, leading to the initiation of a Phase 3 program.[15]
-
Tofacitinib: In a Phase 1b/2a trial, Tofacitinib was well-tolerated and resulted in improvements in immune dysregulation in patients with mild-to-moderate SLE.[14]
Safety and Tolerability Profile
The selective mechanism of Deucravacitinib is hypothesized to mitigate the risks associated with broader JAK inhibition.
| Adverse Event Profile | Deucravacitinib (TYK2 Selective) | Tofacitinib (Pan-JAK) |
| Common AEs | Nasopharyngitis, upper respiratory tract infection, headache, acne.[12] | Diarrhea, headache, upper respiratory tract infection, nasopharyngitis. |
| Boxed Warnings (FDA) | None. The label does not carry the boxed warnings required for pan-JAK inhibitors.[7] | Yes. Increased risk of serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis.[7] |
| Lab Abnormalities | Minimal impact on hematological parameters or lipid profiles in clinical trials. | Can cause changes in lymphocyte and neutrophil counts, hemoglobin, liver enzymes, and lipid levels.[5] |
Experimental Workflow: Assessing Immune Cell Function
Caption: Flow cytometry workflow to assess compound selectivity in primary cells.
Future Directions and Conclusion
The approval of Deucravacitinib marks a significant milestone, validating selective TYK2 inhibition as a viable and differentiated therapeutic strategy.[7] Its unique allosteric mechanism provides a blueprint for developing highly selective kinase inhibitors, potentially avoiding the safety liabilities of broader-acting agents.[10] The clinical data in psoriasis are robust, and ongoing investigations in psoriatic arthritis, lupus, and inflammatory bowel disease will further define the role of this class in treating autoimmune conditions.[13][15]
For researchers in drug development, the key takeaway is the power of targeting regulatory domains to achieve kinase selectivity. As new TYK2 inhibitors emerge, the comparative framework established in this guide—focusing on selectivity profiling, relevant preclinical models, and head-to-head clinical performance—will be crucial for assessing their therapeutic potential. The field is rapidly advancing, with next-generation TYK2 inhibitors from multiple companies now in clinical development, aiming to further enhance efficacy and safety.[6] The continued exploration of this pathway promises to deliver more refined and safer oral therapies for patients suffering from a wide range of immune-mediated diseases.
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Independent Verification of OBP-601 (Censavudine) Research: A Comparative Guide for Neurodegeneration Drug Development
Introduction: A Paradigm Shift in Neurodegeneration Research
For decades, research into neurodegenerative disorders like Progressive Supranuclear Palsy (PSP) and Amyotrophic Lateral Sclerosis (ALS) has centered on proteinopathies—the aggregation of proteins such as tau and TDP-43. However, a compelling new hypothesis is gaining traction: the aberrant activation of dormant genetic elements within our own DNA. This guide provides an in-depth technical framework for the independent verification of research into OBP-601 (also known as TPN-101 or Censavudine), a compound that embodies this paradigm shift.
Originally developed as a nucleoside reverse transcriptase inhibitor (NRTI) for HIV, OBP-601 is being repurposed to target the reverse transcriptase activity of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.[1][2] There is growing evidence that the pathological loss of nuclear proteins like TDP-43 in diseases such as ALS and frontotemporal dementia (FTD) leads to the reactivation of these "jumping genes."[1][3] This reactivation can trigger a cascade of detrimental effects, including DNA damage and a chronic antiviral-like inflammatory response, which contributes to neurodegeneration.[1]
This guide offers drug development professionals a comparative analysis of OBP-601 against other therapeutic modalities for PSP, a primary indication for the drug. Furthermore, it provides detailed, field-proven experimental protocols to enable independent verification of its mechanism and efficacy, ensuring scientific rigor and fostering innovation in the quest for effective treatments for these devastating diseases.
Part 1: OBP-601 and the LINE-1 Hypothesis of Neurodegeneration
Mechanism of Action: From HIV to Neuroinflammation
OBP-601 (Censavudine) is a potent NRTI that inhibits the enzymatic activity of reverse transcriptase.[4] The central hypothesis for its use in neurodegeneration is that it blocks the reverse transcriptase encoded by LINE-1 elements.[2][3][5] In a healthy state, LINE-1 retrotransposons are largely silenced. In certain neurodegenerative conditions, this silencing fails, leading to the transcription of LINE-1 RNA and the production of its reverse transcriptase. This enzyme then creates DNA copies of the LINE-1 RNA, which can re-integrate into the genome, causing genomic instability. The accumulation of these RNA and DNA products is thought to trigger a chronic innate immune response, leading to neuroinflammation and eventual cell death.[1] By inhibiting LINE-1 reverse transcriptase, OBP-601 aims to break this cycle, thereby reducing neuroinflammation and subsequent neurodegeneration.[6][7]
Figure 2: Workflow for generating in vitro disease models.
Protocol 1: iPSC-Derived Motor Neuron Culture (Adapted from established protocols) [8][9]
-
iPSC Maintenance: Culture patient-derived iPSCs (e.g., from a C9orf72-ALS patient) on Matrigel-coated plates in mTeSR1 medium.
-
Neural Induction (Days 0-6): Dissociate iPSCs to single cells and plate to form embryoid bodies or a high-density monolayer. Culture in neural induction medium containing dual SMAD inhibitors (e.g., SB431542 and DMH1) and a GSK3β inhibitor (e.g., CHIR99021).
-
Motor Neuron Progenitor (MNP) Specification (Days 6-12): Pattern the neural stem cells towards a spinal cord fate by adding Retinoic Acid (RA) and a Sonic Hedgehog (SHH) agonist (e.g., Purmorphamine). [8]The culture should become enriched with OLIG2-positive MNPs.
-
Motor Neuron Maturation (Days 12-28+): Withdraw the SHH agonist and continue culture in a neurotrophic medium containing BDNF, GDNF, and CNTF. Add a Notch inhibitor (e.g., Compound E) to promote terminal differentiation and maturation. [8]5. Verification: Confirm motor neuron identity by immunocytochemistry for markers such as ISL1, CHAT, and HB9.
B. Key Assay: LINE-1 Element Amplification Protocol (LEAP)
This assay directly measures the reverse transcriptase activity from LINE-1 ribonucleoprotein (RNP) complexes isolated from cells. [10][11][12][13] Protocol 2: LEAP Assay (Adapted from Kulpa & Moran, 2016) [10]
-
Cell Culture and Treatment: Culture iPSC-derived neurons or other relevant human cells (e.g., HeLa). Treat cells with varying concentrations of OBP-601 or a vehicle control for 24-48 hours.
-
RNP Isolation: Harvest cells and prepare a cytoplasmic lysate. Isolate L1-RNPs by ultracentrifugation of the lysate through a sucrose cushion.
-
Reverse Transcription Reaction: Resuspend the RNP pellet. Set up the LEAP reaction by incubating the RNPs with a reaction buffer containing dNTPs and a specific primer (e.g., 5′-RACE-T12VN-3′) that anneals to the L1 RNA poly(A) tail.
-
PCR Amplification: Use the product from the RT reaction as a template for PCR. Use primers specific to the RACE sequence and the L1 5' UTR to amplify the newly synthesized L1 cDNA.
-
Analysis: Visualize the PCR products on an agarose gel. A reduction in the band intensity in OBP-601-treated samples compared to the vehicle control indicates inhibition of LINE-1 RT activity. Quantify band intensity using densitometry for statistical analysis.
In Vivo Verification: Animal Models of Disease
Objective: To determine if OBP-601 can cross the blood-brain barrier, engage its target, and produce meaningful therapeutic effects on pathology and behavior in a living organism.
A. Model System: Transgenic Mouse Model of Tauopathy/TDP-43 Proteinopathy
For PSP, a model that develops 4-repeat (4R) tau pathology is essential. Inoculating mice that express human tau with sarkosyl-insoluble tau fractions from human PSP brain has been shown to induce relevant pathology. [14][15]For ALS, transgenic mice expressing mutant human TDP-43 are widely used and recapitulate key features of the disease. [16] Protocol 3: In Vivo Efficacy Study
-
Animal Model: Use an appropriate transgenic mouse line (e.g., PS19 for tauopathy, or a TDP-43 mutant line for ALS).
-
Dosing: Administer OBP-601 or vehicle control to mice via an appropriate route (e.g., oral gavage) once daily. Dosing should begin before or at the onset of pathology/symptoms, depending on the study's objective (preventative vs. therapeutic).
-
Behavioral Testing: Conduct a battery of behavioral tests at baseline and regular intervals to assess motor function and cognition.
-
Rotarod Test: Measures motor coordination and balance. Place the mouse on a rotating rod with accelerating speed and record the latency to fall.
-
Grip Strength Test: Measures limb muscle strength. Allow the mouse to grasp a wire grid attached to a force gauge and pull it horizontally until it releases. Record the peak force.
-
Open Field Test: Assesses general locomotor activity and anxiety-like behavior. Track the distance moved, time spent in the center versus the periphery of an open arena.
-
-
Biomarker Analysis: Collect blood samples periodically for biomarker analysis (e.g., NfL via SIMOA assay).
-
-
Immunohistochemistry: Stain tissue sections for key pathological markers:
-
PSP Model: Phosphorylated tau (e.g., AT8 antibody), neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).
-
ALS Model: Mislocalized/aggregated TDP-43, motor neuron counts (ChAT staining) in the spinal cord.
-
-
Biochemical Analysis: Prepare brain homogenates to quantify levels of insoluble tau or TDP-43 via Western blot or ELISA.
-
Figure 3: General workflow for an in vivo efficacy study.
Part 4: Conclusion and Future Directions
The repurposing of OBP-601 (Censavudine) represents an innovative and scientifically grounded approach to treating neurodegenerative diseases like PSP and ALS. The underlying hypothesis—that inhibiting LINE-1 retrotransposon activity can quell chronic neuroinflammation and slow neurodegeneration—is supported by initial clinical biomarker data. However, as with any novel therapeutic strategy, rigorous and independent verification is the bedrock of scientific progress.
The comparative analysis provided herein situates OBP-601 among other promising therapies for PSP, highlighting its unique mechanism of action. The detailed protocols for in vitro and in vivo studies offer a clear roadmap for researchers to validate the preclinical findings, test the hypothesis in various disease models, and probe the downstream consequences of LINE-1 inhibition. Successful independent verification will be crucial in building confidence in this therapeutic approach and paving the way for pivotal late-stage clinical trials that may one day provide a meaningful treatment for patients suffering from these relentless diseases.
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A Comparative Meta-Analysis of (2S,5S)-Censavudine for HIV-1 in Treatment-Naive Adults
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for (2S,5S)-Censavudine (formerly BMS-986001), a nucleoside reverse transcriptase inhibitor (NRTI), in the context of first-line treatment for Human Immunodeficiency Virus Type 1 (HIV-1). While the development of Censavudine for HIV-1 has been discontinued, this analysis offers valuable insights into its efficacy, safety profile, and mechanism of action relative to established NRTI alternatives.[1][2] This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing a detailed comparison supported by experimental data and protocols.
Introduction: The Therapeutic Landscape of NRTIs and the Emergence of Censavudine
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting as chain terminators of viral DNA synthesis by inhibiting the HIV reverse transcriptase enzyme.[3][4] (2S,5S)-Censavudine, a novel thymidine analogue, was developed to offer a potent antiviral effect while potentially mitigating some of the known toxicities associated with earlier NRTIs, such as stavudine.[3]
Mechanism of Action
Censavudine, like other NRTIs, functions as a competitive inhibitor of the HIV-1 reverse transcriptase. Following intracellular phosphorylation to its active triphosphate form, it is incorporated into the growing viral DNA chain, leading to premature termination of elongation.
Figure 1: Simplified signaling pathway of Censavudine's mechanism of action.
Comparative Clinical Efficacy: A Meta-Analysis of a Phase IIb Study
A pivotal Phase IIb, randomized, controlled, partially blinded clinical trial (AI467003, NCT01489046) provides the primary data for this analysis.[1] This study evaluated the safety and efficacy of three different doses of Censavudine (100 mg, 200 mg, and 400 mg once daily) compared to a standard-of-care regimen of tenofovir disoproxil fumarate (TDF) 300 mg once daily, each administered with efavirenz and lamivudine in treatment-naive HIV-1-infected adults.[1]
Virologic Response
The primary efficacy endpoint was the proportion of patients achieving an HIV-1 RNA level of less than 50 copies/mL at week 24.[1]
| Treatment Arm | Virologic Response at Week 24 (% of patients) |
| Censavudine 100 mg | 88% (57/65) |
| Censavudine 200 mg | 81% (54/67) |
| Censavudine 400 mg | 94% (62/66) |
| Tenofovir DF 300 mg | 89% (88/99) |
| Data sourced from The Lancet HIV.[1] |
The 400 mg dose of Censavudine demonstrated a high rate of virologic suppression, comparable to the TDF-containing regimen.[1] The 100 mg dose also showed similar efficacy to TDF, while the 200 mg dose had a slightly lower response rate in this particular study.[1]
Comparative Safety and Tolerability Profile
The safety analysis of the AI467003 trial extended through week 48 and revealed key differences between the Censavudine and TDF arms, particularly concerning bone mineral density and metabolic parameters.[1]
Bone Mineral Density
A notable finding was the effect on bone mineral density. Patients in the Censavudine groups experienced a smaller decrease in both lumbar spine and hip bone mineral density compared to those receiving TDF.[1]
Metabolic Effects
Conversely, individuals treated with Censavudine showed a greater accumulation of limb and trunk fat, as well as increases in subcutaneous and visceral adipose tissue.[1] An increase in total cholesterol was also observed in the Censavudine arms.[1]
Adverse Events
Censavudine was generally well-tolerated.[1] However, two serious adverse events related to Censavudine were reported: one case of atypical drug eruption and one of thrombocytopenia, both leading to discontinuation of the drug.[1] In the TDF group, two participants also discontinued due to serious adverse events (potential drug-induced liver injury and depression/lipodystrophy).[1]
Resistance
A significant concern with the Censavudine arms was the higher incidence of NRTI resistance-associated mutations. Four patients (2%) receiving Censavudine developed NRTI mutations, compared to none in the TDF group.[1]
Comparison with Other Established NRTI Alternatives
To provide a broader context, the following table summarizes key efficacy and safety characteristics of other widely used NRTIs.
| NRTI | Common Efficacy Finding | Key Adverse Events/Considerations |
| Tenofovir DF (TDF) | High virologic efficacy. | Renal toxicity, decreased bone mineral density. |
| Emtricitabine (FTC) | Generally well-tolerated with good efficacy. | Skin discoloration (hyperpigmentation), generally mild. |
| Lamivudine (3TC) | Good efficacy, often used in combination. | Generally well-tolerated; some reports of pancreatitis. |
| Abacavir (ABC) | Effective, but requires HLA-B5701 screening. | Hypersensitivity reaction in HLA-B5701 positive individuals; potential increased risk of cardiovascular events. |
Experimental Protocols: A Framework for Comparative Clinical Trials
The design of the AI467003 study provides a robust template for evaluating new antiretroviral agents.
Study Design Workflow
Figure 2: Workflow of the Phase IIb clinical trial for Censavudine.
Key Methodologies
-
Patient Population: Treatment-naive adults with HIV-1 infection, plasma HIV-1 RNA > 5000 copies/mL, and CD4 cell count > 200 cells/µL.[1]
-
Randomization: Multi-arm, randomized assignment to different treatment groups.
-
Blinding: Double-blinding for different doses of the investigational drug and partially blinded for the active comparator.
-
Primary Efficacy Endpoint: Proportion of patients with HIV-1 RNA < 50 copies/mL at a prespecified time point (e.g., 24 or 48 weeks).
-
Safety Assessments: Regular monitoring of adverse events, laboratory parameters, bone mineral density (using dual-energy X-ray absorptiometry - DEXA), and body fat composition.
-
Resistance Testing: Genotypic resistance testing at baseline and in cases of virologic failure.
Conclusion and Future Perspectives
The clinical development of (2S,5S)-Censavudine for HIV-1 provided valuable data on its potential as an NRTI. The Phase IIb trial demonstrated that the 400 mg dose had comparable efficacy to the widely used TDF, with the added benefit of smaller decreases in bone mineral density.[1] However, the increased incidence of NRTI resistance and unfavorable metabolic changes, specifically fat accumulation, were significant drawbacks that likely contributed to the discontinuation of its development for this indication.[1]
While its journey as an HIV-1 therapeutic has ended, Censavudine is now being investigated for other indications, including neurodegenerative diseases.[2][5] The insights gained from its HIV clinical trials remain a valuable case study for the development of future antiretroviral agents, highlighting the critical balance between antiviral potency and long-term safety.
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An Overview of Censavudine (Festinavir). (2018, January 4). TheBodyPro. Retrieved from [Link]
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Gupta, S. K., McComsey, G. A., Lombaard, J., Echevarría, J., Orrell, C., Avihingsanon, A., ... & Lataillade, M. (2016). Efficacy, safety, bone and metabolic effects of HIV nucleoside reverse transcriptase inhibitor BMS-986001 (AI467003): a phase 2b randomised, controlled, partly blinded trial. The Lancet HIV, 3(1), e13-e22. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of (2S,5S)-Censavudine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Environmental Integrity in the Disposition of a Novel Nucleoside Analog
As a Senior Application Scientist, my experience in laboratory settings has underscored a critical, yet often overlooked, aspect of the research and development lifecycle: the proper disposal of investigational compounds. (2S,5S)-Censavudine, a potent nucleoside reverse transcriptase inhibitor, represents a significant step forward in antiviral research. However, its novel chemical properties necessitate a thorough and responsible approach to its end-of-life management. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (2S,5S)-Censavudine, ensuring the protection of personnel and the environment.
The First Principle: The Primacy of the Safety Data Sheet (SDS)
Before initiating any disposal protocol, the primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer or supplier of (2S,5S)-Censavudine. While this guide provides a comprehensive framework based on available data for similar compounds and regulatory standards, the specific SDS for your batch of Censavudine may contain crucial handling and disposal information unique to its formulation. Always consult the SDS as the definitive guide.
Understanding the Compound: Hazard Profile of (2S,5S)-Censavudine
While a specific, publicly available SDS for (2S,5S)-Censavudine is not widely accessible, information from suppliers of the closely related compound Festinavir (an alias for Censavudine) indicates significant potential hazards.[1] As a nucleoside analog, its mechanism of action involves interfering with DNA synthesis, which is the basis for its therapeutic effect and also the source of its potential toxicity.
Table 1: Inferred Hazard Profile of (2S,5S)-Censavudine
| Hazard Classification | Description | Rationale and Causality |
| Suspected Mutagen | May cause genetic defects.[1] | Nucleoside analogs are designed to mimic natural DNA building blocks and can be incorporated into DNA, potentially leading to errors in replication and genetic mutations. |
| Suspected Carcinogen | May cause cancer. | Compounds that are mutagenic often have carcinogenic potential, as genetic mutations can lead to uncontrolled cell growth. |
| Reproductive Toxin | May damage fertility or the unborn child. | Interference with DNA synthesis can be particularly damaging to rapidly dividing cells, such as those involved in reproduction and fetal development. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Long-term exposure to some nucleoside analogs has been associated with mitochondrial toxicity, which can affect various organs.[2][3][4][5] |
| Environmental Hazard | Potentially harmful to aquatic life. | Studies on other nucleoside analogs like lamivudine have shown ecotoxicity, causing mortality in aquatic organisms such as Daphnia magna.[6][7][8] Improper disposal can lead to the contamination of waterways. |
The Core Directive: Is Your (2S,5S)-Censavudine Waste a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste. Pharmaceutical waste may be considered hazardous if it meets one or more of the following criteria:
-
It is a P- or U-listed waste: These lists contain specific commercial chemical products that are considered hazardous when discarded. While Censavudine is not currently on these lists, it is crucial to check for any updates to these regulations.
-
It exhibits a characteristic of hazardous waste:
-
Ignitability: Catches fire easily.
-
Corrosivity: Can corrode metal containers.
-
Reactivity: Is unstable and may explode or release toxic fumes.
-
Toxicity: Is harmful or fatal when ingested or absorbed.
-
Given the inferred toxicological profile of (2S,5S)-Censavudine (mutagenicity, potential carcinogenicity, and reproductive toxicity), it is highly probable that waste containing this compound will be classified as toxic hazardous waste . Therefore, the disposal procedures outlined below are based on the assumption that (2S,5S)-Censavudine waste is a RCRA hazardous waste.
Step-by-Step Disposal Protocol for (2S,5S)-Censavudine Waste
This protocol provides a self-validating system for the safe disposal of (2S,5S)-Censavudine waste, from the point of generation to final disposition.
Phase 1: Segregation and Collection at the Source
-
Identify all waste streams: This includes pure, unused (2S,5S)-Censavudine, expired product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Use designated hazardous waste containers: These containers must be:
-
In good condition and compatible with the waste.
-
Securely closed except when adding waste.
-
Labeled with the words "HAZARDOUS WASTE " and a clear description of the contents (e.g., "(2S,5S)-Censavudine Waste").
-
-
Segregate waste types: Do not mix (2S,5S)-Censavudine waste with non-hazardous waste. Keep solid and liquid waste in separate, appropriately labeled containers.
Phase 2: On-Site Accumulation and Storage
-
Adhere to accumulation limits: Depending on your facility's generator status (Very Small, Small, or Large Quantity Generator), there are strict limits on the amount of hazardous waste that can be stored on-site and for how long. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Store in a designated Satellite Accumulation Area (SAA): This area must be at or near the point of generation and under the control of the operator.
-
Ensure secondary containment: Place liquid waste containers in a secondary container (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
Phase 3: Final Disposal
-
Engage a licensed hazardous waste vendor: The final disposal of (2S,5S)-Censavudine waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's EHS department will have established procedures for this.
-
Prohibited Disposal Methods:
-
DO NOT dispose of (2S,5S)-Censavudine down the drain. The EPA has a strict ban on the sewering of hazardous pharmaceutical waste. This is to prevent the contamination of water systems and harm to aquatic ecosystems.[6][7][8]
-
DO NOT dispose of (2S,5S)-Censavudine in the regular trash. This can lead to environmental contamination and pose a risk to sanitation workers.
-
-
Recommended Disposal Method: Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method for destroying potent pharmaceutical compounds like (2S,5S)-Censavudine. This process ensures the complete destruction of the active molecule.
-
Maintain meticulous records: Keep a detailed log of all hazardous waste generated, including the type of waste, quantity, and date of disposal. These records are essential for regulatory compliance.
Emergency Procedures for Spills and Exposures
In case of skin contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing.
-
Seek medical attention.
In case of eye contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2S,5S)-Censavudine.
Caption: Workflow for the proper disposal of (2S,5S)-Censavudine.
By adhering to these procedures, researchers and drug development professionals can ensure that the innovative work being done with compounds like (2S,5S)-Censavudine does not come at the cost of safety or environmental integrity. Building this trust through responsible chemical handling is paramount in the scientific community.
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A. A. Adedeji, O. O. Okunola, and A. O. Olarinmoye, "Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems," Toxics, vol. 9, no. 8, p. 191, Aug. 2021. [Online]. Available: [Link]
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A. A. Adedeji, O. O. Okunola, and A. O. Olarinmoye, "Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems," Toxics, vol. 9, no. 8, p. 191, Aug. 2021. [Online]. Available: [Link]
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A. A. Adedeji, O. O. Okunola, and A. O. Olarinmoye, "Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems," Toxics, vol. 9, no. 8, p. 191, Aug. 2021. [Online]. Available: [Link]
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A. A. Adedeji, O. O. Okunola, and A. O. Olarinmoye, "Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems," Toxics, vol. 9, no. 8, p. 191, Aug. 2021. [Online]. Available: [Link]
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A. A. Adedeji, O. O. Okunola, and A. O. Olarinmoye, "Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems," Toxics, vol. 9, no. 8, p. 191, Aug. 2021. [Online]. Available: [Link]
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A. A. Adedeji, O. O. Okunola, and A. O. Olarinmoye, "Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems," Toxics, vol. 9, no. 8, p. 191, Aug. 2021. [Online]. Available: [Link]
- K. Brinkman, H. J. M. ter Hofstede, D. M. Burger, J. A. M. Smeitink, and P. P. Koopmans, "Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway," AIDS, vol. 12, no. 14, pp. 1735–1744, 1998.
- C. A. Koczor and W. Lewis, "Nucleoside reverse transcriptase inhibitor toxicity and mitochondrial DNA," Expert Opinion on Drug Metabolism & Toxicology, vol. 6, no. 12, pp. 1493–1504, Dec. 2010.
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- J. J. Goral and M. J. Robinson, "Mitochondrial Toxicity Associated with Nucleoside Reverse Transcriptase Inhibitor Therapy," Current Infectious Disease Reports, vol. 3, no. 6, pp. 553–560, Dec. 2001.
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- 6. mdpi.com [mdpi.com]
- 7. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems [ouci.dntb.gov.ua]
- 8. Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier: A Guide to Personal Protective Equipment for Handling (2S,5S)-Censavudine
In the dynamic landscape of drug development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling (2S,5S)-Censavudine, an investigational nucleoside reverse transcriptase inhibitor. As this is a compound under investigation, comprehensive toxicity data may be limited.[1] Therefore, a conservative approach, treating the compound as potentially hazardous, is the cornerstone of our safety protocol. This document is designed to be a living resource, evolving as our collective understanding of this molecule grows.
The Rationale Behind a Cautious Approach
(2S,5S)-Censavudine, also known as Festinavir or BMS-986001, is a potent inhibitor of HIV.[2][3] While its therapeutic potential is significant, its classification as an investigational new drug (IND) necessitates stringent handling procedures.[1][4][5] The U.S. Food and Drug Administration (FDA) mandates rigorous safety protocols for all phases of clinical investigation to ensure the protection of both human subjects and laboratory personnel.[4][6] Our protocols are designed not just to meet but to exceed these standards, fostering a culture of safety and scientific integrity.
Core Principles of Handling Investigational Compounds
The handling of any investigational compound is governed by a set of fundamental principles aimed at minimizing exposure and ensuring a controlled laboratory environment. The following workflow illustrates the essential considerations at each stage of handling (2S,5S)-Censavudine.
Caption: A logical workflow for the safe handling of investigational compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing the risk of exposure to (2S,5S)-Censavudine.[7][8] PPE acts as a physical barrier between you and the chemical, and its effectiveness is contingent on correct application and removal.[7] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Disposable Gown, Nitrile Gloves (Double Gloving Recommended), N95 Respirator, Safety Goggles | High potential for aerosol generation. An N95 respirator is crucial to prevent inhalation of fine particles.[8] Double gloving provides an extra layer of protection against tears and contamination. |
| Solution Preparation and Handling | Disposable Gown, Nitrile Gloves, Surgical Mask, Safety Goggles or Face Shield | Lower risk of aerosolization compared to handling solids, but splashes are a concern. A face shield offers broader protection for the face.[9] |
| Cell Culture and In Vitro Assays | Disposable Gown, Nitrile Gloves, Surgical Mask, Safety Glasses | Standard precautions for cell culture work, with the added consideration of handling a potentially hazardous compound. |
| Waste Disposal | Disposable Gown, Heavy-Duty Nitrile Gloves, Safety Goggles | Protection against splashes and direct contact with contaminated waste materials. |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. Follow these steps diligently.
Donning PPE: A Sequential Approach
Caption: The correct sequence for donning personal protective equipment.
-
Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.[10]
-
Gown: Put on a disposable, fluid-resistant gown and tie it securely.[10]
-
Mask or Respirator: Secure a surgical mask or N95 respirator, ensuring a snug fit over your nose and mouth.[10]
-
Eye Protection: Put on safety goggles or a face shield.[10]
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the gown.[10]
Doffing PPE: A Methodical Removal to Prevent Contamination
Caption: The correct sequence for doffing personal protective equipment.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Untie the gown and pull it away from your body, rolling it inside out as you remove it.[10]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove goggles or a face shield from the back.
-
Mask or Respirator: Remove the mask or respirator from the back, avoiding touching the front.
-
Hand Hygiene: Perform hand hygiene again.
Disposal Plan: Ensuring a Safe End-of-Life for Materials
Proper disposal of (2S,5S)-Censavudine and all contaminated materials is a critical final step in the handling process. The Environmental Protection Agency (EPA) has strict regulations for the disposal of pharmaceutical waste to prevent environmental contamination.[11][12]
Waste Segregation and Disposal Pathway
Caption: A clear pathway for the segregation and disposal of waste.
-
Solid Waste: All disposable items that have come into contact with (2S,5S)-Censavudine, such as gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing (2S,5S)-Censavudine should be collected in a designated, sealed, and labeled hazardous liquid waste container. Never pour this waste down the drain.[12]
-
Unused Compound: Unused or expired (2S,5S)-Censavudine should be disposed of as hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[11] This ensures the complete destruction of the active pharmaceutical ingredient.
By adhering to these protocols, we can collectively ensure a safe and productive research environment, enabling us to unlock the full potential of promising new therapies like (2S,5S)-Censavudine.
References
- Best practices for phase 1 investigational drugs trials - BD IV News. (n.d.).
- (2S,5S)-Festinavir - Censavudine - MedchemExpress.com. (n.d.).
- Censavudine (Festinavir) | HIV Inhibitor - MedchemExpress.com. (n.d.).
- Censavudine | OBP-601 | BMS-986001 | festinavir | CAS#634907-30-5 | HIV Inhibitor | MedKoo. (n.d.).
- An Overview of Censavudine (Festinavir) - TheBodyPro. (2018, January 4).
- FDA Research Involving Investigational Drugs - University of Nevada, Reno. (2024, June 6).
- IND Application Requirements: A Step-by-Step Guide - J&J Compliance Consulting Group. (2025, December 19).
- Safety Considerations in Clinical Drug Development - FDA. (2023, December 6).
- Personal Protective Equipment for Infection Control - FDA. (2020, February 10).
- Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services. (2025, June 24).
- Atom Surgical HIV Protection Kit | PPE Kit for Healthcare Safety. (n.d.).
- PPE for combined contact and droplet precautions - YouTube. (2020, April 3).
- Pharmaceutical Waste & Medication Disposal Explained - Stericycle. (n.d.).
- How to Dispose of Pharmaceutical Waste (expired pills). (2015, September 9).
Sources
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. 110. FDA Research Involving Investigational Drugs | Research Integrity & Security | University of Nevada, Reno [unr.edu]
- 5. jjccgroup.org [jjccgroup.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 9. Atom Surgical HIV Protection Kit | PPE Kit for Healthcare Safety - Atom Surgical [atomsurgical.com]
- 10. youtube.com [youtube.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
